(S)-5-Azido-2-(Fmoc-amino)pentanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPIDQLSARDIPX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648863 | |
| Record name | 5-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097192-04-5 | |
| Record name | 5-Azido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-Azido-2-(Fmoc-amino)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid: Properties, Synthesis, and Applications in Bioconjugation and Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid, also known as Fmoc-5-azido-L-norvaline or Fmoc-L-δ-azidoornithine, is a cornerstone building block in modern chemical biology and peptide science.[1][2] Its unique bifunctional nature, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine for solid-phase peptide synthesis (SPPS) and a terminal azide group for bioorthogonal "click" chemistry, positions it as a versatile tool for the synthesis of modified peptides and bioconjugates.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in cutting-edge research.
Core Chemical Properties
This compound is a white to off-white powder with a molecular formula of C₂₀H₂₀N₄O₄ and a molecular weight of 380.40 g/mol .[5][6] Key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀N₄O₄ | [5][6] |
| Molecular Weight | 380.40 g/mol | [5][6] |
| CAS Number | 1097192-04-5 | [5][6] |
| Appearance | Powder | |
| Purity | ≥97.0% (HPLC) | |
| Optical Activity | [α]/D 3.5±0.3°, c = 1 in ethyl acetate | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Synthesis of this compound
A reliable and scalable synthesis of this compound can be achieved from commercially available L-ornithine hydrochloride.[8] The following protocol is adapted from a documented academic synthesis.[8]
Experimental Protocol: Synthesis from L-Ornithine
Step 1: Copper (II) Complex Formation
-
Dissolve L-Ornithine hydrochloride in deionized water.
-
Add a solution of copper (II) sulfate pentahydrate in water to the ornithine solution while stirring.
-
Slowly add a solution of sodium hydroxide to raise the pH to basic conditions, inducing the formation of the copper (II) complex of ornithine as a precipitate.
-
Isolate the precipitate by filtration and wash thoroughly with water and ethanol.
-
Dry the copper complex under vacuum.
Step 2: Boc Protection
-
Suspend the dried copper complex in a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture and acidify the filtrate with citric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-ornithine.
Step 3: Fmoc Protection and Boc Deprotection
-
Dissolve Boc-L-ornithine in a mixture of dioxane and water.
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and sodium bicarbonate.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the residue in a solution of trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude Fmoc-L-ornithine.
Step 4: Diazotransfer Reaction
-
Dissolve the crude Fmoc-L-ornithine in a suitable solvent system, such as a mixture of water, methanol, and dichloromethane.[9]
-
Add a diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrochloride, and a base, like potassium carbonate, to adjust the pH to approximately 9.[9]
-
Stir the reaction vigorously at room temperature overnight.
-
Perform an aqueous workup to isolate the product. Acidify the aqueous layer and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic layers and concentrate under reduced pressure to yield this compound.
Caption: Synthesis workflow for this compound.
Applications in Peptide Synthesis and Bioconjugation
The dual functionality of this compound makes it an invaluable reagent for two primary applications: Fmoc-based solid-phase peptide synthesis and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is fully compatible with standard Fmoc-SPPS protocols.[4] The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions (e.g., piperidine) to allow for the stepwise elongation of the peptide chain. The azide functionality on the side chain is stable to the conditions of both Fmoc deprotection and peptide cleavage from the resin.
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate a solution of this compound (typically 3-5 equivalents relative to the resin loading) in DMF with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA with scavengers) to remove the side-chain protecting groups and cleave the peptide from the solid support.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for Fmoc-SPPS.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
The terminal azide of the incorporated this compound residue serves as a handle for post-synthetic modification via CuAAC click chemistry. This bioorthogonal reaction allows for the covalent attachment of a wide range of alkyne-containing molecules, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains, to the peptide.
Experimental Protocol: CuAAC on an Azido-Modified Peptide
-
Peptide Dissolution: Dissolve the purified azido-modified peptide in a suitable solvent, typically a mixture of water and an organic co-solvent like DMSO or t-butanol.
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) oxidation state.
-
Click Reaction:
-
To the peptide solution, add the alkyne-containing molecule.
-
Add the copper-chelating ligand followed by the copper(II) sulfate solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (often 1-24 hours).
-
Purification: Purify the resulting triazole-linked peptide conjugate by RP-HPLC.
Caption: Schematic of CuAAC click chemistry.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). Avoid breathing dust and wash hands thoroughly after handling. Store the compound in a tightly closed container in a dry and cool place (2-8°C).
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex and functionalized peptides. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide group for click chemistry provide researchers with a robust platform for creating novel biomolecules for a wide range of applications in drug discovery, diagnostics, and materials science.
References
-
Anaspec. (2S)-N-Fmoc-5-azido-pentanoic acid. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]
-
CD BioSciences. This compound. [Link]
-
Pícha, J., et al. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 2017, pp. 222-231. [Link]
-
A Thesis Submitted to the College of Graduate and Postdoctoral Studies in Partial Fulfillment of the Requirements for the Degree of Doctor of Philosophy in the Department of Chemistry University of Saskatchewan Saskatoon By MD. ABDUL MOTTALIB April 2023. [Link]
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ResearchGate. 1H NMR and 13C NMR spectra of 5. [Link]
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smartscience. This compound, 250 MG. [Link]
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NIST. Pentanoic acid. [Link]
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NIST. Pentanoic acid. [Link]
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- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid CAS number
An In-Depth Technical Guide to (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid: Synthesis, Application, and Expert Protocols
Introduction: A Gateway to Advanced Bioconjugation
In the evolving landscape of peptide therapeutics and chemical biology, the ability to install specific functionalities onto peptides with surgical precision is paramount. Non-canonical amino acids (ncAAs) are the cornerstone of this endeavor, providing chemical handles that are orthogonal to native biological chemistry. Among these, This compound (also known as Fmoc-L-azidonorvaline) has emerged as a profoundly versatile building block.
Identified by its CAS Number 1097192-04-5 , this molecule masterfully combines the two most critical features for modern peptide science: the N-α-Fmoc protecting group, which renders it fully compatible with the workhorse methodology of Solid-Phase Peptide Synthesis (SPPS), and a terminal azide moiety on its side chain.[1][2][3][4] The azide group is the quintessential bioorthogonal handle; it is virtually absent in biological systems, chemically stable to synthesis and purification conditions, and poised for highly specific ligation via "click chemistry."[5][6]
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview, from scalable synthesis and analytical characterization to field-proven protocols for its incorporation into peptides and subsequent bioorthogonal conjugation.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is the foundation for its successful application. The data presented below has been consolidated from leading suppliers and safety data sheets.[1][4][7]
| Property | Value | Source(s) |
| CAS Number | 1097192-04-5 | [1][2][3][6] |
| Synonyms | Fmoc-5-azido-L-norvaline, Fmoc-L-δ-azidoornithine | [2][4] |
| Molecular Formula | C₂₀H₂₀N₄O₄ | [1][4] |
| Molecular Weight | 380.40 g/mol | [1][2][4] |
| Appearance | White to off-white powder | [1][8] |
| Purity | ≥95.0% to ≥97.0% (by HPLC) | [1][8] |
| Optical Activity | [α]/D 3.5±0.3°, c = 1 in ethyl acetate | [1][3] |
| Storage | 2-8°C, protected from light | [1] |
| Key Applications | Fmoc Solid-Phase Peptide Synthesis, Click Chemistry | [4][8][9] |
Scalable Synthesis: A Practical Two-Step Approach
While commercially available, an in-house synthesis of this compound can be highly cost-effective for large-scale needs.[5][10] The most efficient and widely cited route begins with the readily available Fmoc-L-glutamine.[3][4][11] The strategy involves a Hofmann rearrangement to convert the side-chain amide into a primary amine, followed by a robust diazo transfer to yield the desired azide.[3][4]
Causality of the Synthetic Design:
-
Starting Material: Fmoc-L-glutamine is a standard, relatively inexpensive building block in peptide chemistry, making it an ideal precursor.[3][11]
-
Hofmann Rearrangement: This classic transformation is highly effective for converting primary amides to amines with the loss of one carbon atom. Using a reagent like [bis(trifluoroacetoxy)iodo]benzene is efficient and yields a clean amine precursor.[3]
-
Diazo Transfer: The subsequent conversion of the primary amine to an azide is achieved using a diazo-transfer reagent. While traditional reagents can be hazardous, safer alternatives like imidazole-1-sulfonyl azide are now common.[3] This reaction is often catalyzed by copper(II) sulfate.[12]
Caption: High-level workflow for the synthesis of Fmoc-L-azidonorvaline.
Protocol 2.1: Laboratory-Scale Synthesis
This protocol is adapted from established procedures for synthesizing Fmoc-protected azido amino acids.[3][4]
Step 1: Hofmann Rearrangement (Fmoc-Gln-OH to Fmoc-Dab-OH)
-
In a round-bottom flask, dissolve Fmoc-L-glutamine (1 eq.) in a 2:1 mixture of DMF and water.
-
Add pyridine (2-3 eq.) to the solution.
-
Add [Bis(trifluoroacetoxy)iodo]benzene (1.1 eq.) portion-wise while stirring at room temperature.
-
Allow the reaction to stir for 12-16 hours.
-
The product, Fmoc-L-2,4-diaminobutanoic acid (Fmoc-Dab-OH), often precipitates and can be isolated by filtration, washed with water, and dried under vacuum. The yield for this step is typically 70-80%.[3]
Step 2: Diazo Transfer (Fmoc-Dab-OH to Final Product)
-
Dissolve the dried amine intermediate (1 eq.) in a biphasic solvent system of H₂O, MeOH, and CH₂Cl₂ (e.g., 1:1:1 ratio).[3]
-
Add a catalytic amount of CuSO₄·5H₂O (~0.01 eq.).
-
Add imidazole-1-sulfonyl azide hydrochloride (1.5-2.0 eq.).
-
Adjust the pH of the aqueous layer to ~9 by the careful addition of a K₂CO₃ solution. Expert Insight: Maintaining pH 9 is critical. Higher basicity can cause premature Fmoc-deprotection, while lower pH will protonate the amine, halting the reaction.
-
Stir the biphasic mixture vigorously for 18-24 hours at room temperature.
-
Perform a workup: Dilute with CH₂Cl₂, separate the layers, and extract the organic phase with a saturated NaHCO₃ solution.
-
Combine all aqueous layers, wash with diethyl ether to remove organic impurities, and then acidify to pH 2 with concentrated HCl.
-
Extract the acidified aqueous phase with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a powder or solid. Purity is often >95% without column chromatography.[3]
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized amino acid is non-negotiable. The following data provides a benchmark for validation.
| Technique | Expected Observations |
| ¹H NMR | Characteristic aromatic protons of the Fmoc group (~7.3-7.8 ppm), diastereotopic protons of the Fmoc CH₂ (~4.3 ppm), the Fmoc CH (~4.2 ppm), the α-proton of the amino acid, and methylene protons of the pentanoic side chain. The protons adjacent to the azide group will show a distinct triplet. |
| ¹³C NMR | Aromatic carbons of the Fmoc group (~120-145 ppm), carbonyl carbons of the Fmoc and carboxylic acid groups (~156 ppm and ~176 ppm, respectively), and aliphatic carbons of the side chain. |
| Mass Spec (ESI) | Expected protonated molecular ion [M+H]⁺ at m/z ≈ 381.40. Fragmentation (MS/MS) would show characteristic loss of the Fmoc group. |
| FT-IR | A strong, sharp characteristic peak for the azide (N₃) stretch, typically appearing around 2100 cm⁻¹. |
Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The true utility of this reagent lies in its seamless integration into standard Fmoc-SPPS workflows. The azide side chain is completely stable to the basic conditions of piperidine used for Fmoc removal and the strong acid (TFA) used for final cleavage.[12][13]
Causality of SPPS Protocol Design:
-
Deprotection: A 20% piperidine in DMF solution is the industry standard for rapid and complete Fmoc removal without damaging other protecting groups or the resin linkage.[14][15]
-
Coupling: The peptide bond formation is not spontaneous and requires activation of the carboxylic acid. Reagents like HBTU or HATU form an activated ester in situ, which is highly reactive towards the free N-terminal amine on the growing peptide chain. A hindered base like DIPEA is used to scavenge the proton released during the reaction without causing Fmoc deprotection.[7][16]
-
Monitoring: The Kaiser test provides a rapid, qualitative assessment of coupling completion by detecting free primary amines. A negative (yellow) result is desired before proceeding to the next cycle.[16]
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol 4.1: Incorporation of this compound
This protocol assumes a 0.1 mmol synthesis scale on a standard Rink Amide resin.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes. Drain the solution.[15][17]
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Coupling: a. In a separate vial, pre-activate this compound (4 eq., 0.4 mmol) with a coupling reagent like HBTU (3.9 eq., 0.39 mmol) in DMF.[7] b. Add DIPEA (8 eq., 0.8 mmol) to the vial and swirl for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction for 1-2 hours at room temperature. Insight: For this ncAA, standard coupling times are usually sufficient. Steric hindrance is not a major issue.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Confirmation: Perform a Kaiser test. If the beads are yellow, the coupling is complete. If blue, a second coupling (recoupling) may be required.[16]
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and globally deprotected using a cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS). The azide group remains intact during this process.[16]
Bioorthogonal Ligation via Click Chemistry
The incorporation of the azido-pentanoic acid provides a bioorthogonal handle for further modification. The two primary methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][]
Caption: Comparison of CuAAC and SPAAC bioorthogonal reactions.
Protocol 5.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
-
Preparation: Dissolve the purified azide-containing peptide (1 eq.) in a suitable solvent like a PBS buffer or a mixture of t-butanol/water.[1][2]
-
Add Reagents: Add the alkyne-functionalized molecule of interest (1.5-2 eq.).
-
Prepare Catalyst: In a separate tube, prepare the catalyst solution by mixing CuSO₄ (e.g., 0.1 eq.) with a ligand such as THPTA or TBTA (0.5 eq.) to stabilize the Cu(I) state.[8]
-
Initiation: Add the CuSO₄/ligand solution to the peptide mixture, followed by a freshly prepared solution of sodium ascorbate (1-2 eq.) to reduce Cu(II) to the active Cu(I) catalyst.[1][8]
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.
Protocol 5.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This method is ideal for biological systems due to the absence of a cytotoxic copper catalyst.[5][13][]
-
Preparation: Dissolve the purified azide-containing peptide (1 eq.) in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Add Reagent: Dissolve the strained alkyne (e.g., a DBCO-functionalized molecule) in a minimal amount of a water-miscible organic solvent like DMSO, then add it to the peptide solution (1.5-2 eq.). Expert Insight: Keep the final DMSO concentration low (<10%) to maintain peptide solubility and structure.[13]
-
Reaction: Incubate the mixture for 1-12 hours at room temperature or 37°C. Reaction times depend on the specific strained alkyne used; DBCO reagents typically react within 1-4 hours.[5]
-
Purification: The reaction is often very clean. If necessary, purify the final conjugate by RP-HPLC or size-exclusion chromatography to remove excess reagents.[5]
Conclusion
This compound is more than just another catalog item; it is a robust and enabling tool for chemical innovation. Its straightforward synthesis, seamless integration into standard SPPS protocols, and unparalleled utility in bioorthogonal "click" chemistry make it an indispensable asset for any laboratory focused on peptide engineering, drug conjugate development, and advanced biomaterials. By understanding the principles and applying the validated protocols outlined in this guide, researchers can confidently leverage this powerful building block to push the boundaries of their scientific frontiers.
References
-
Molecules. Peptide conjugation via CuAAC 'click' chemistry. [Link][9]
-
ResearchGate. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link][4]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link][20]
-
Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 202-214. [Link][12]
-
Synpeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link][14]
-
Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link][8]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][21]
-
Anaspec. (2S)-N-Fmoc-5-azido-pentanoic acid Product Page. [Link][13][22]
-
PubMed. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link][23]
-
ResearchGate. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link][24]
-
Wiley Online Library. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link][10]
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- 17. benchchem.com [benchchem.com]
- 19. This compound - CD BioSciences [celluars.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. peptide.com [peptide.com]
- 22. (2S)-N-Fmoc-5-azido-pentanoic acid [anaspec.com]
- 23. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A-Z Guide to (S)-5-Azido-2-(Fmoc-amino)pentanoic acid: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid, also known by its synonym Fmoc-5-azido-L-norvaline, is a non-canonical amino acid that has become an indispensable tool in peptide chemistry, chemical biology, and drug development.[1] Its unique structure, featuring a terminal azide group on the side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, provides a versatile handle for a wide range of bioconjugation strategies. This guide offers an in-depth analysis of its core properties, practical applications, and detailed protocols for its use.
Core Physicochemical Properties
The utility of any chemical reagent begins with a firm understanding of its fundamental properties. This compound is a white to off-white powder, and its key characteristics are summarized below.[2]
| Property | Value | Source |
| Molecular Weight | 380.40 g/mol | [1][2] |
| Molecular Formula | C₂₀H₂₀N₄O₄ | [1][2] |
| CAS Number | 1097192-04-5 | [1][2] |
| Purity | ≥97.0% (HPLC) | [2] |
| Form | Powder | [2] |
| Storage Temperature | 2-8°C | [2] |
| Synonyms | Fmoc-5-azido-L-norvaline, Fmoc-L-δ-azidoornithine | [1][2] |
The Scientific Rationale: Why Use an Azido Amino Acid?
The power of this compound lies in the chemical orthogonality of its azide (N₃) moiety. In the complex biochemical environment of peptide synthesis and modification, having a functional group that remains inert to common reaction conditions while being selectively reactive under specific triggers is paramount.
-
Bioorthogonality : The azide group is stable during standard Fmoc-based solid-phase peptide synthesis (SPPS), resisting cleavage by piperidine (for Fmoc deprotection) and trifluoroacetic acid (TFA) (for final peptide cleavage from the resin).[3] This stability ensures the azide remains intact and available for post-synthetic modification.
-
Chemoselective Ligation : The azide serves as a key partner in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions are highly efficient, specific, and can be performed in aqueous, biological environments, making them ideal for labeling and modifying peptides and proteins.[4]
-
Versatility : Beyond click chemistry, the azide group can be reduced to a primary amine via a Staudinger reduction, providing another route for functionalization.[3] This dual reactivity expands its utility in creating complex molecular architectures.
The Fmoc group provides the necessary protection of the α-amine for stepwise peptide chain elongation in SPPS, making the entire building block perfectly suited for automated synthesis protocols.[5]
Core Applications and Methodologies
The primary application of this amino acid is as a building block for introducing a reactive handle into a peptide sequence. This allows for subsequent modification, cyclization, or labeling.
The most common workflow involves synthesizing an azide-containing peptide and then conjugating it to an alkyne-modified molecule of interest (e.g., a fluorescent dye, a drug molecule, or a PEG chain).
Caption: Workflow for peptide bioconjugation using this compound.
This protocol outlines the standard steps for coupling this compound during automated Fmoc-SPPS.
Assumptions: The synthesis is performed on a standard solid-phase peptide synthesizer using a rink amide resin.
-
Resin Preparation:
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve 4 equivalents of this compound in DMF.
-
Add 3.95 equivalents of an activator agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Add 8 equivalents of a base, such as DIPEA (N,N-Diisopropylethylamine).
-
Allow the activation mixture to pre-activate for 2-5 minutes. Causality Note: Pre-activation converts the carboxylic acid to a more reactive ester, ensuring efficient amide bond formation with the deprotected N-terminus on the resin.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin vessel.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Self-Validation: A Kaiser test can be performed on a small sample of resin beads. A negative result (beads remain colorless) indicates a complete coupling reaction.
-
-
Washing and Capping (Optional):
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
If the Kaiser test is positive, indicating incomplete coupling, a capping step with acetic anhydride can be performed to block unreacted amines.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added azido amino acid, preparing it for the next coupling cycle.
-
Wash the resin thoroughly with DMF.
-
The synthesis continues by repeating these steps for each subsequent amino acid in the sequence.
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.
-
Hazard Statements : The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2]
-
Precautionary Measures : Standard personal protective equipment (PPE) including gloves, eye shields, and a dust mask (type N95 or equivalent) should be worn when handling the powder.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
-
Storage : The compound should be stored in a tightly sealed container at 2-8°C to maintain its stability and purity.[1][2]
References
-
This compound product information. CD BioSciences. [Link]
-
(2S)-N-Fmoc-5-azido-pentanoic acid product information. Anaspec. [Link]
-
Šebestík, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science. [Link]
-
Alpha Azido Acids in Peptide Synthesis. Iris Biotech GmbH. [Link]
-
Re-defining the Scope of SPAAC: A Hydrophilic Azide-Containing Amino Acid. National Institutes of Health (NIH). [Link]
-
Lauer-Fields, J. L., et al. (2013). The synthesis and application of Fmoc-Lys(5-Fam) building blocks. Journal of Peptide Science. [Link]
-
5-Azidonorvaline properties. PubChem, National Institutes of Health (NIH). [Link]
Sources
- 1. This compound - CD BioSciences [celluars.com]
- 2. This compound = 97.0 HPLC 1097192-04-5 [sigmaaldrich.com]
- 3. (2S)-N-Fmoc-5-azido-pentanoic acid [anaspec.com]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and application of Fmoc-Lys(5-Fam) building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid stability and storage
An In-depth Technical Guide to the Stability and Storage of (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid
Authored by: A Senior Application Scientist
Publication Date: December 30, 2025
Abstract
This compound is a cornerstone building block in modern peptide synthesis and drug development, enabling the introduction of an azide moiety for subsequent bioorthogonal conjugation via "click chemistry." The dual functionality of the base-labile Fmoc protecting group and the energetic azide group necessitates a thorough understanding of its stability profile to ensure experimental success, safety, and material integrity. This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and field-proven best practices for the handling and storage of this critical reagent. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows.
Introduction: The Dual-Role Reagent
This compound, also known as Fmoc-5-azido-L-norvaline, is a synthetic amino acid derivative that plays a pivotal role in chemical biology and pharmaceutical sciences. Its structure incorporates two key functional groups that dictate its utility and stability:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the α-amine.[1] Its primary advantage lies in its stability under acidic conditions and its facile removal with a mild base, typically piperidine, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3] This orthogonality allows for the selective deprotection of the N-terminus without compromising acid-labile side-chain protecting groups.[3]
-
The Azido (-N₃) Group: This energetic functional group is remarkably stable under typical peptide synthesis conditions, including treatment with piperidine for Fmoc removal and strong acids like trifluoroacetic acid (TFA) for final cleavage from the resin.[4][5] Its true value is realized in its ability to participate in highly efficient and specific bioorthogonal reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry").[6]
The successful application of this reagent is therefore critically dependent on preserving the integrity of both these functionalities from the moment of receipt to its final use in a synthesis protocol.
Chemical Stability Profile
The overall stability of this compound is a synthesis of the individual stabilities of the Fmoc group and the organic azide. While the compound is generally stable under recommended storage conditions, an understanding of its potential degradation pathways is essential for troubleshooting and ensuring reproducible results.[7]
Stability of the Azido Functional Group
Organic azides are energetic molecules and must be handled with care.[8] Their stability is influenced by their molecular structure.[9][10] Two empirical rules provide a valuable framework for assessing the stability of azido compounds:
-
Carbon-to-Nitrogen (C/N) Ratio: This ratio is a critical indicator of stability. For this compound (C₂₀H₂₀N₄O₄), the total number of carbon atoms is 20, and the total number of nitrogen atoms is 4. The C/N ratio is 5, which is well above the general safety threshold where the number of nitrogen atoms should not exceed the number of carbon atoms.[9]
-
The "Rule of Six": This guideline suggests that a molecule should have at least six carbon atoms for every energetic functional group (e.g., -N₃) to provide sufficient dilution and render the compound relatively safe.[9][11] In this molecule, the ratio is 20 carbons to 1 azide group, comfortably satisfying this rule.
Based on these guidelines, this compound is considered a relatively stable organic azide. However, it is still susceptible to decomposition under certain conditions.
Potential Degradation Pathways for the Azide Group:
-
Reduction: The azide group can be reduced to a primary amine. This is a common synthetic transformation but an undesirable side reaction during storage. Strong reducing agents are incompatible with this compound.[12]
-
Acidolysis: Mixing azides with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[9][13] While the azide group is stable to TFA used in SPPS, prolonged exposure or contact with other strong acids in solution should be avoided during storage.
-
Photolysis and Thermolysis: Exposure to light and heat can provide the energy needed for the azide to decompose, typically through the loss of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.[14] This underscores the importance of storing the compound in the dark and at reduced temperatures.
-
Reaction with Metals: Azides can react with heavy metals such as copper, lead, and their salts to form highly shock-sensitive and explosive metal azides.[13][14] This is a critical consideration for handling and disposal; metal spatulas should be avoided, and azide-containing waste should never be mixed with solutions containing heavy metals.[9]
Stability of the Fmoc Protecting Group
The Fmoc group is the more chemically sensitive moiety under typical laboratory conditions. Its stability is well-characterized:
-
Base Lability: The Fmoc group is designed to be removed by bases.[1] While piperidine is the standard reagent for deprotection in SPPS, other bases can also cleave the Fmoc group.[15][16] Exposure to even weak bases during storage or workup can lead to premature deprotection and compromise the purity of the reagent.
-
Acid Stability: The Fmoc group is stable to acidic conditions, which is a key feature of its use in orthogonal peptide synthesis strategies.[16]
The primary degradation pathway for the Fmoc group is its cleavage under basic conditions. This is an intentional reaction during synthesis but must be avoided during storage.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, adherence to strict storage and handling protocols is mandatory. The following recommendations are synthesized from safety data sheets and best practices for handling energetic compounds.[7][11][12]
Storage Conditions
Proper storage is the most critical factor in maintaining the quality of the reagent.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C[12] | Reduces the rate of potential thermal decomposition of the azide group and minimizes other degradation pathways. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[7][12] | Prevents exposure to atmospheric moisture and oxygen, which could potentially interact with the compound over long-term storage. |
| Container | Tightly closed, opaque or amber container[9][12] | Protects the compound from light to prevent photolytic decomposition and from moisture. |
| Location | Dry, well-ventilated area[7] | Ensures a stable environment and proper ventilation in case of any off-gassing. |
Handling Procedures
Safe and effective handling minimizes risk to personnel and prevents contamination or degradation of the material.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[7]
-
Body Protection: A lab coat should be worn.[11]
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Incompatible Materials
To prevent hazardous reactions and degradation, this compound must be kept away from the following materials:[7][12]
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Reducing Agents: Will reduce the azide functionality.
-
Strong Acids: Can form toxic and explosive hydrazoic acid.[9]
-
Strong Bases: Will cause premature deprotection of the Fmoc group.
-
Heavy Metals and their Salts: Risk of forming explosive metal azides.[14]
-
Halogenated Solvents: Should not be used as reaction media with azides due to the potential formation of highly unstable di- and tri-azidomethane.[9]
Experimental Protocols: Stability Verification
For critical applications, such as in GMP environments or long-term studies, verifying the stability and purity of the reagent is advisable.
Protocol: Purity Assessment by HPLC
Objective: To determine the purity of this compound and detect potential degradation products.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
-
Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area. A purity of ≥97.0% is typical for high-quality material.
Protocol: Functional Group Integrity by FTIR
Objective: To confirm the presence of the key azide and carbamate functional groups.
Methodology:
-
Sample Preparation: Prepare a KBr pellet or use a diamond ATR accessory.
-
Data Acquisition: Collect the infrared spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Look for characteristic absorption bands:
-
Azide (N₃) stretch: A strong, sharp peak around 2100 cm⁻¹.
-
Carbamate (C=O) stretch: A strong peak around 1720-1690 cm⁻¹.
-
N-H stretch (Fmoc-amine): A peak around 3300 cm⁻¹.
-
A significant decrease in the intensity of the azide peak or a shift in the carbamate peak could indicate degradation.
Conclusion
This compound is a robust and indispensable tool for peptide chemistry and bioconjugation. Its stability is well-defined and manageable through the implementation of proper storage and handling procedures. The primary vulnerabilities of the molecule are the base-lability of the Fmoc group and the energetic nature of the azide moiety, which is sensitive to heat, light, strong acids, reducing agents, and certain metals. By adhering to the guidelines outlined in this document—specifically, refrigerated storage under an inert atmosphere, protection from light, and avoidance of incompatible materials—researchers can ensure the long-term integrity of this reagent, leading to reliable and reproducible scientific outcomes.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
AAPPTec, LLC. Safety Data Sheet for Fmoc-Nva(N3)-OH. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]
-
Environmental Health and Safety, University of Colorado Boulder. Azide Compounds. Retrieved from [Link]
-
Activotec. Standard Fmoc Protected Amino Acids. Retrieved from [Link]
-
Bräse, S. (2021, October 8). Research: Azide Chemistry. Karlsruhe Institute of Technology. Retrieved from [Link]
-
Perera, L., et al. (2016, July 20). Are organic Azides stable in salt form? ResearchGate. Retrieved from [Link]
-
CD BioSciences. Product Page for this compound. Retrieved from [Link]
-
Anaspec. (2021, March 17). Safety Data Sheet. Retrieved from [Link]
-
AAPPTec, LLC. Safety Data Sheet for Fmoc-Lys(N3)-OH. Retrieved from [Link]
-
Anaspec. Product Page for (2S)-N-Fmoc-5-azido-pentanoic acid. Retrieved from [Link]
-
Iris Biotech GmbH. ALPHA AZIDO. Retrieved from [Link]
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. (2S)-N-Fmoc-5-azido-pentanoic acid [anaspec.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Organic Azides and Azide Sources [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 15. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 16. chempep.com [chempep.com]
Fmoc-5-azido-L-norvaline structure and synthesis
An In-Depth Technical Guide to Fmoc-5-azido-L-norvaline: Synthesis, Structure, and Applications
Introduction
Fmoc-5-azido-L-norvaline is a non-canonical amino acid that has become an indispensable tool in the fields of chemical biology, peptide chemistry, and drug development. As a derivative of L-ornithine, it is more accurately named Fmoc-δ-azido-L-ornithine. Its structure incorporates two critical features: the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine, which makes it perfectly suited for standard solid-phase peptide synthesis (SPPS), and a terminal azide moiety on its side chain. This azide group serves as a versatile and bioorthogonal chemical handle, allowing for the precise, post-synthetic modification of peptides and proteins through highly specific and efficient ligation chemistries. This guide provides a comprehensive overview of its molecular profile, a detailed, field-proven synthetic protocol, and its key applications for researchers and drug development professionals.
Part 1: Molecular Profile and Physicochemical Properties
Fmoc-5-azido-L-norvaline is characterized by a five-carbon side chain terminating in an azido group, with the α-amine protected by the base-labile Fmoc group. This structure is foundational to its utility in modern peptide science.
Chemical Structure Diagram
Caption: Chemical structure of Fmoc-5-azido-L-norvaline.
Physicochemical Data Table
| Property | Value | Source(s) |
| Synonyms | (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, Fmoc-L-δ-azidoornithine, Fmoc-Orn(N3)-OH | [1][2] |
| CAS Number | 1097192-04-5 | [1][2][3] |
| Molecular Formula | C₂₀H₂₀N₄O₄ | [1] |
| Molecular Weight | 380.40 g/mol | [1][2][3] |
| Appearance | White powder | [1] |
| Purity | ≥97.0% (HPLC) | [1] |
| Storage Temperature | 2-8°C | [1] |
Part 2: Synthesis of Fmoc-5-azido-L-norvaline
The synthesis of Fmoc-5-azido-L-norvaline is a multi-step process that requires careful control of protecting groups to achieve high purity and yield. The most robust and scalable approach starts from commercially available L-ornithine and employs an orthogonal protection strategy.[4]
Conceptual Framework: The Orthogonal Protection Strategy
The core challenge in synthesizing this molecule is to selectively convert the terminal δ-amino group of ornithine to an azide while leaving the α-amino group available for Fmoc protection. Direct azidation is not feasible. The chosen strategy therefore relies on "orthogonal" protecting groups—groups that can be removed under different chemical conditions.
-
Side-Chain Protection: The δ-amino group is first protected with a tert-butyloxycarbonyl (Boc) group. This is achieved by forming a copper(II) complex with L-ornithine, which masks the α-amino and carboxyl groups, leaving only the δ-amino group accessible for reaction with Boc anhydride.[4]
-
α-Amine Protection: After removing the copper, the now-free α-amino group is protected with the desired Fmoc group using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[4]
-
Selective Deprotection: The acid-labile Boc group is selectively removed from the side chain using trifluoroacetic acid (TFA), exposing the primary amine. The base-labile Fmoc group on the α-amine remains intact.[4]
-
Diazo-Transfer: The final, critical step is the conversion of the liberated δ-amino group to an azide. This is accomplished via a copper-catalyzed diazo-transfer reaction, a safe and efficient method for this transformation.[4][5]
Synthetic Pathway Diagram
Caption: Synthetic workflow for Fmoc-5-azido-L-norvaline.
Detailed Experimental Protocol
This protocol is adapted from the optimized synthesis reported by Pícha et al., 2017.[4]
Step 1: Synthesis of Nα-Fmoc-Nδ-Boc-L-ornithine
-
Copper Complex Formation: Dissolve L-ornithine monohydrochloride (1 equiv.) in water. Adjust the pH to 9.5 with NaOH. Add a solution of copper(II) acetate monohydrate (0.5 equiv.) in water. Stir for 1 hour. The blue copper complex of ornithine will precipitate. Filter the solid, wash with water and methanol, and dry.
-
Boc Protection: Suspend the copper complex in a methanol/water mixture. Add di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv.). Stir vigorously overnight at room temperature. Filter the resulting purple solid, which is the [Orn(Boc)]₂Cu complex, wash with water and methanol, and dry.
-
Copper Removal: Suspend the [Orn(Boc)]₂Cu complex in a dichloromethane (DCM)/methanol mixture. Add 8-quinolinol (2.2 equiv.) and stir for 30 minutes. The solution will turn dark green. Filter off the copper-quinolinol complex. Evaporate the filtrate to obtain the crude Boc-protected ornithine.
-
Fmoc Protection: Dissolve the crude product in a suitable solvent like aqueous acetone. Add Fmoc-OSu (1.1 equiv.) and a base such as sodium bicarbonate. Stir overnight. Acidify the reaction mixture and extract with an organic solvent (e.g., ethyl acetate). Dry and evaporate the solvent to yield Nα-Fmoc-Nδ-Boc-L-ornithine.
Step 2: Selective Boc Deprotection
-
Dissolve the Nα-Fmoc-Nδ-Boc-L-ornithine in DCM.
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Evaporate the solvent and TFA under reduced pressure to obtain Nα-Fmoc-L-ornithine as a TFA salt.
Step 3: Diazo-Transfer Reaction
-
Expertise & Causality: The choice of diazo-transfer reagent is critical for both safety and efficiency. While triflyl azide (TfN₃) is effective, it is explosive and hazardous. A safer and more practical alternative is imidazole-1-sulfonyl azide hydrochloride (ISA•HCl).[5] The reaction is catalyzed by copper(II) sulfate, and the pH must be carefully controlled (around pH 9) to ensure the substrate amine is deprotonated and nucleophilic, without causing premature cleavage of the base-sensitive Fmoc group.[5]
-
Procedure: Dissolve the Nα-Fmoc-L-ornithine TFA salt (1 equiv.) in a biphasic mixture of water, methanol, and DCM.[5]
-
Add copper(II) sulfate pentahydrate (catalytic amount, e.g., 0.01 equiv.).
-
Add imidazole-1-sulfonyl azide hydrochloride (ISA•HCl, ~3 equiv.).
-
Adjust the pH of the aqueous layer to ~9 using an aqueous potassium carbonate solution.
-
Stir the mixture vigorously for 18-24 hours at room temperature.
-
Workup: Dilute the mixture with DCM and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by flash column chromatography to yield pure Fmoc-5-azido-L-norvaline.
Part 3: Applications in Peptide Synthesis and Bioconjugation
The primary value of Fmoc-5-azido-L-norvaline lies in its seamless integration into Fmoc-based SPPS, which then enables powerful post-synthetic modifications via its azide handle.
Incorporation into Peptides via Fmoc-SPPS
Fmoc-5-azido-L-norvaline is used as a standard building block in automated or manual Fmoc-SPPS.[6] The synthesis cycle is a repetitive process of deprotection and coupling.
SPPS Workflow Diagram
Caption: Fmoc-SPPS cycle for incorporating azido amino acids.
Bioorthogonal Ligation Chemistries
Once the azide-containing peptide is synthesized, purified, and characterized, the side-chain azide is available for highly specific covalent modification. This bioorthogonality ensures that the reaction occurs only at the azide, without cross-reactivity with other functional groups in the peptide.[7]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" reaction is the most common application.[8][9] The azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. This is used to conjugate peptides to other molecules like fluorophores, imaging agents, small drugs, or other peptides.[7]
-
Staudinger Ligation : This reaction occurs between the azide and a specifically engineered triarylphosphine.[1] The traceless version of this reaction results in the formation of a native amide bond, making it a powerful tool for ligating peptide fragments together to form larger proteins.[2]
Bioorthogonal Reaction Schemes
Caption: Key bioorthogonal reactions of the azide handle.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for labeling an azide-containing peptide.[9][10]
-
Reagent Preparation:
-
Prepare a stock solution of the purified azido-peptide in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Prepare stock solutions of: the alkyne-modified molecule (e.g., in DMSO), copper(II) sulfate (CuSO₄) in water, and a freshly made solution of sodium ascorbate in water. A copper ligand like TBTA can be pre-mixed with the CuSO₄ solution to improve efficiency and protect the peptide.[10]
-
-
Reaction:
-
In a microcentrifuge tube, combine the azido-peptide solution and the alkyne-molecule solution.
-
Add the CuSO₄/ligand solution to the mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration ~1-5 mM).
-
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete much faster.
-
Purification: The labeled peptide can be purified from excess reagents and catalyst using reverse-phase HPLC.
Part 4: Safety and Handling
-
Hazard Identification: Fmoc-5-azido-L-norvaline is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1]
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C for long-term stability.[1] Organic azides can be energetic compounds, though this molecule is not known to be explosive under normal handling conditions. Avoid heat, shock, and friction.
Conclusion
Fmoc-5-azido-L-norvaline is a powerful and versatile chemical tool. Its straightforward synthesis from L-ornithine and its compatibility with standard Fmoc-SPPS protocols make it accessible for routine use. The true power of this non-canonical amino acid is realized in its ability to introduce a bioorthogonal azide handle into peptides, opening the door to a vast array of precise chemical modifications through click chemistry and Staudinger ligation. For researchers in peptide chemistry and drug discovery, mastery of its synthesis and application is a key enabler for developing next-generation peptide therapeutics, diagnostic tools, and materials.
References
-
Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide to Form a Peptide. Organic Letters, 3(1), 9–12. [Link][11]
-
Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology, 6(1), 17-34. [Link][8]
-
Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2003). Staudinger Ligation of Peptides at Non-Glycyl Residues. The Journal of Organic Chemistry, 68(25), 9813–9821. [Link][2]
-
Presolski, P. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link][9]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link][3]
-
Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(4), 286-298. [Link][4]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. interchim.fr [interchim.fr]
- 4. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
Fmoc-L-δ-Azidoornithine: A Technical Guide for Advanced Peptide Synthesis and Bioconjugation
This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-δ-azidoornithine (Fmoc-L-δ-azidoornithine), a non-canonical amino acid crucial for the synthesis of complex peptides and bioconjugates. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's core physical characteristics, provides validated experimental protocols, and explains the scientific rationale behind its application, particularly in the realm of "click chemistry."
Introduction: The Strategic Advantage of the Azide Moiety
The site-specific incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the creation of molecules with enhanced therapeutic properties, novel structural motifs, and tailored functionalities. Fmoc-L-δ-azidoornithine is a premier building block in this field. Its defining feature is the delta-azido (-N₃) group, a compact, non-perturbative, and bioorthogonal chemical handle.
This azide group is the key to unlocking powerful and highly specific ligation chemistries, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These "click" reactions are characterized by high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making them ideal for the complex environment of biological molecules.[1][2] The unique bioorthogonality of the azide and alkyne groups, which are generally absent in natural biological systems, ensures that the ligation is exquisitely selective, preventing unwanted side reactions.[2]
Core Physical and Chemical Characteristics
Accurate knowledge of the physical properties of Fmoc-L-δ-azidoornithine is fundamental for its proper handling, storage, and effective use in synthesis. The key characteristics are summarized below.
| Property | Value | Source(s) |
| Synonyms | N-α-(9-Fluorenylmethoxycarbonyl)-δ-azido-L-ornithine, Fmoc-L-Orn(N3)-OH, (S)-5-Azido-2-(Fmoc-amino)pentanoic acid | [2][3][4] |
| CAS Number | 1097192-04-5 | [2][3][4] |
| Molecular Formula | C₂₀H₂₀N₄O₄ | [2][3][4][5] |
| Molecular Weight | 380.4 g/mol | [2][3][4][5] |
| Appearance | White crystalline powder | [3][5] |
| Melting Point | 134–137 °C | [6] |
| Purity | ≥98% (HPLC) | [3] |
| Optical Rotation | [α]D²⁰ = -13.5 to -15.5° (c=1 in DMF) | [3] |
| Storage Temperature | 2–8 °C (refrigerated), store in a dry place | [3][5][7] |
Solubility Profile
While quantitative water solubility data is not extensively published, Fmoc-protected amino acids are known to be sparingly soluble in water.[3] However, the large, hydrophobic Fmoc group confers excellent solubility in polar aprotic organic solvents, which are standard in solid-phase peptide synthesis (SPPS).
-
Highly Soluble (Expected): N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO).[2][5] These solvents are the industry standard for SPPS due to their ability to dissolve Fmoc-amino acids effectively and swell the polystyrene resin support.[2][6]
-
Limited to Moderate Solubility (Expected): Tetrahydrofuran (THF), Acetonitrile (ACN).[2]
Synthesis and Quality Control
The synthesis of Fmoc-L-δ-azidoornithine is a multi-step process that requires careful control to ensure high purity and correct stereochemistry. A common and robust synthetic route is outlined below. The causality behind this specific pathway is the need for orthogonal protection, allowing for selective modification of the side-chain amine without affecting the α-amino group.
Caption: Synthetic workflow for Fmoc-L-δ-azidoornithine.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies for the synthesis of Fmoc-protected azido amino acids.[8]
-
Copper Complex Formation: L-ornithine monohydrochloride is reacted with copper(II) acetate monohydrate in a basic aqueous solution. This temporarily protects the α-amino and carboxyl groups, leaving the δ-amino group available for selective protection.[8]
-
Side-Chain Boc Protection: The copper complex is reacted with Di-tert-butyl dicarbonate (Boc₂O) to selectively install the acid-labile Boc protecting group onto the δ-amino group.[8]
-
Copper Removal: The copper is quantitatively removed using a chelating agent like 8-quinolinol, yielding H-L-Orn(Boc)-OH.[8]
-
α-Amino Fmoc Protection: The free α-amino group is then acylated with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to yield the orthogonally protected Fmoc-L-Orn(Boc)-OH.[8]
-
Boc Deprotection: The Boc group is selectively cleaved from the side chain using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[8]
-
Diazotransfer Reaction: The final, critical step involves the conversion of the liberated δ-primary amine into an azide using a diazotransfer reagent, such as triflyl azide (TfN₃), in the presence of a copper catalyst.[8] This reaction must be performed with appropriate safety precautions due to the nature of azide reagents.
Analytical Characterization
Rigorous quality control is essential. The primary methods for characterizing the final product are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
3.2.1 HPLC Purity Analysis
-
Objective: To determine the purity of the synthesized Fmoc-L-δ-azidoornithine.
-
System: Reverse-Phase HPLC (RP-HPLC) with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A typical gradient would run from 5% B to 95% B over 20-30 minutes.
-
Detection: UV absorbance at 265 nm and 301 nm (characteristic of the Fmoc group).
-
Expected Result: A single major peak with an area percentage of ≥98% indicates high purity.
3.2.2 NMR Structural Confirmation
-
Objective: To confirm the chemical structure and rule out impurities.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
¹H NMR: Expect characteristic signals for the Fmoc group aromatic protons (typically ~7.3-7.9 ppm), the α-proton of the amino acid backbone, and the methylene protons of the ornithine side chain. The protons adjacent to the newly formed azide group will exhibit a characteristic chemical shift.
-
¹³C NMR: Will show distinct signals for the carbonyls, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the ornithine backbone and side chain.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-δ-azidoornithine is fully compatible with standard automated or manual Fmoc-based SPPS protocols.[9] Its incorporation into a growing peptide chain follows the conventional cycle of deprotection and coupling.
Caption: SPPS cycle for incorporating Fmoc-L-δ-azidoornithine.
Step-by-Step SPPS Incorporation Protocol
-
Resin Preparation: Start with a pre-loaded resin (e.g., Wang, Rink Amide) and perform an initial Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.[9]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-δ-azidoornithine (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to begin the activation.[10] The rationale for pre-activation is to form a highly reactive ester intermediate that readily couples with the free amine on the resin.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with agitation.[9][10] The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
-
Washing: After coupling, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.[9]
-
Chain Elongation: Repeat the deprotection (Step 1) and coupling (Steps 2-4) cycle for each subsequent amino acid in the desired sequence.
-
Final Cleavage & Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines must be strictly adhered to.
-
Hazard Identification: Fmoc-L-δ-azidoornithine is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (tested according to EN 374), safety glasses with side-shields, and a lab coat.[7]
-
Handling: Avoid dust formation.[7] Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool (2-8°C) place.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, alkali metals, bases, and reducing agents, with which it can react violently.[6][7]
Conclusion
Fmoc-L-δ-azidoornithine is more than a mere building block; it is an enabling tool for sophisticated peptide design. Its robust physical characteristics and straightforward integration into standard SPPS protocols provide a reliable method for introducing a bioorthogonal azide handle. This functionality is the gateway to creating precisely tailored peptide conjugates for applications ranging from fluorescent imaging and PET labeling to the development of antibody-drug conjugates (ADCs) and novel biomaterials. A thorough understanding of its properties and handling requirements, as detailed in this guide, is the foundation for its successful and safe implementation in the laboratory.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Fmoc-L-Azidoornithine, 1 g. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Fmoc-L-Azidoornithine. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Fmoc-L-Azidoornithine. Retrieved from [Link]
-
Boutureira, O., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Amino Acids, 49(3), 547-561. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Fmoc-L-Azidoornithine, 1 g - Amino Acid Derivatives. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid in Organic Solvents
Abstract
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid, a non-canonical amino acid incorporating both a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azido functional group, is a critical building block in modern peptide synthesis and chemical biology. Its utility in introducing bioorthogonal handles for protein labeling, imaging, and drug delivery is well-established. However, realizing its full potential is contingent on a thorough understanding of its solubility characteristics in various organic solvents, which is a critical parameter for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers qualitative solubility predictions, and presents a detailed, field-proven protocol for its experimental determination.
Introduction: The Significance of Solubility in Peptide Synthesis
The success of solid-phase peptide synthesis (SPPS) hinges on the efficient and complete dissolution of reagents, particularly the Fmoc-protected amino acids. Poor solubility can lead to a cascade of problems, including incomplete coupling reactions, sequence deletions, and aggregation, ultimately resulting in low purity and yield of the target peptide. This compound presents a unique solubility profile due to the interplay of its constituent parts: the large, hydrophobic Fmoc group, the polar carboxylic acid, and the azido-functionalized side chain. Understanding how these features interact with different organic solvents is paramount for researchers in peptide chemistry and drug development.
Core Principles of Solubility for this compound
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The key structural features influencing its solubility are:
-
The Fmoc Group: This large, nonpolar aromatic moiety is the primary driver for solubility in many organic solvents.[1] Its hydrophobicity favors interactions with nonpolar and polar aprotic solvents.
-
The Carboxylic Acid: This functional group is capable of hydrogen bonding and introduces polarity. Its presence can enhance solubility in polar protic solvents.
-
The Azido Side Chain: The azide group is a polar functional group that can participate in dipole-dipole interactions, influencing solubility in polar solvents.
-
The Amino Acid Backbone: The core amino acid structure contributes to the overall polarity and potential for hydrogen bonding.
The interplay of these factors means that the choice of solvent is critical. A solvent must be able to effectively solvate both the nonpolar Fmoc group and the more polar regions of the molecule.
Predicted Solubility Profile in Common Organic Solvents
While extensive quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on the principles of "like dissolves like" and empirical data from structurally similar Fmoc-amino acids.
High Expected Solubility
-
N,N-Dimethylformamide (DMF): As the most common solvent in SPPS, DMF is a polar aprotic solvent with a strong ability to dissolve a wide range of Fmoc-amino acids.[1][2] It is expected to be an excellent solvent for this compound.
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF, NMP is a powerful polar aprotic solvent widely used in peptide synthesis and is expected to readily dissolve the target compound.[2][3]
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent known for its exceptional solvating power for a broad range of organic compounds, including those with poor solubility in other solvents.[1][3]
Moderate to Good Expected Solubility
-
Dichloromethane (DCM): While less polar than DMF or NMP, DCM is a common solvent in SPPS and is expected to offer moderate to good solubility, particularly due to its ability to solvate the Fmoc group.[2][3]
-
Tetrahydrofuran (THF): As a polar aprotic solvent, THF is anticipated to have moderate solubility for this compound. Its use in "green" SPPS protocols is increasing.[1]
-
2-Methyltetrahydrofuran (2-MeTHF): This greener alternative to THF has shown good solubility for many Fmoc-amino acids and is a viable option.[4]
Limited Expected Solubility
-
Acetonitrile (ACN): While a polar aprotic solvent, ACN is generally a poorer solvent for many Fmoc-amino acids compared to DMF or NMP.[1] It is more commonly used in purification (RP-HPLC).
-
Ethyl Acetate (EtOAc): This moderately polar solvent is expected to have limited solubility for the compound. However, a supplier datasheet indicates optical activity was measured in ethyl acetate, suggesting some degree of solubility.
-
Water: Fmoc-protected amino acids are generally sparingly soluble in water.[5]
The following table summarizes the predicted solubility and provides a template for recording experimentally determined quantitative data.
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | |
| Dichloromethane (DCM) | Chlorinated | Moderate to Good | |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic | Moderate | |
| Acetonitrile (ACN) | Polar Aprotic | Limited | |
| Ethyl Acetate (EtOAc) | Ester | Limited | |
| Water | Polar Protic | Poor |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For applications requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[1][6] This method establishes the thermodynamic solubility by allowing a saturated solution to reach equilibrium with an excess of the solid compound.
Materials and Equipment
-
This compound (powder form)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
4.2.1. Preparation of Standard Solutions and Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Generate a Calibration Curve: Prepare a series of standard solutions by serial dilution of the stock solution.
-
HPLC Analysis: Inject each standard solution into the HPLC system and record the peak area corresponding to the compound.
-
Plot the Curve: Plot a graph of peak area versus concentration to generate a calibration curve. This curve will be used to determine the concentration of the saturated solutions.
4.2.2. Sample Preparation and Equilibration
-
Add Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[1]
4.2.3. Sample Analysis
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution (if necessary): Dilute the filtered solution with the same solvent to bring the concentration within the linear range of the calibration curve.
-
HPLC Analysis: Inject the diluted solution into the HPLC and determine the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound in that solvent.
Visualizing the Experimental Workflow
Caption: Workflow for determining the equilibrium solubility of this compound.
Factors Influencing Solubility and Troubleshooting
Several factors can affect the measured solubility of this compound.[7][8]
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[8] Gentle warming can be used to aid dissolution, but caution must be exercised to prevent degradation of the compound.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound.
-
pH: For solvents that can have varying pH (e.g., aqueous buffers), the ionization state of the carboxylic acid will dramatically affect solubility.[9][10]
-
Polymorphism: Different crystalline forms (polymorphs) of a solid can have different solubilities.[6]
Troubleshooting Poor Solubility:
-
Use a Stronger Solvent: If solubility is poor in a given solvent, try a stronger one (e.g., move from DCM to DMF or DMSO).[3]
-
Co-solvent Systems: A mixture of solvents can sometimes be more effective than a single solvent.[3]
-
Sonication: Applying ultrasonic energy can help to break up solid aggregates and facilitate dissolution.[3]
Logical Troubleshooting Flow
Caption: A stepwise approach to troubleshooting poor solubility issues.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[11] It is classified as a skin and eye irritant and may cause respiratory irritation.[11] Store the compound at 2-8°C.
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its effective use in research and development. While it is predicted to be highly soluble in common polar aprotic solvents like DMF, NMP, and DMSO, experimental verification using a robust method such as the shake-flask protocol is crucial for optimizing reaction conditions and ensuring the synthesis of high-quality peptides. By considering the fundamental principles of solubility and the practical aspects of its determination, researchers can confidently and efficiently incorporate this valuable non-canonical amino acid into their synthetic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. ≥97.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
The Azide Moiety: A Versatile Tool for Modern Peptide Synthesis and Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Bioorthogonal Chemistry in Peptide Science
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently modify biomolecules in complex biological environments is paramount. This has led to the development of "bioorthogonal chemistry," a set of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] At the heart of many of these powerful techniques lies a small but mighty functional group: the azide.[3] Azide-containing unnatural amino acids (UAAs) have emerged as indispensable tools, providing a chemical handle for the precise, site-specific modification of peptides and proteins.[4][5] This guide offers a comprehensive overview of the synthesis of these valuable building blocks, their incorporation into peptides, and their subsequent application in cutting-edge bioconjugation strategies.
I. Synthesis of Azide-Containing Unnatural Amino Acids: Building the Foundation
The journey to a modified peptide begins with the synthesis of the azide-containing UAA. A variety of methods have been developed to introduce the azide group into amino acid scaffolds, with the choice of strategy often depending on the desired amino acid and the available starting materials.[6][7]
A. Synthesis of Fmoc-Protected Azido-Amino Acids from Common Precursors
A highly efficient and scalable approach involves the conversion of readily available proteinogenic amino acids. For instance, Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine can be synthesized in two high-yielding steps from Fmoc-protected asparagine and glutamine, respectively.[4] This method avoids the need for extensive purification steps, making these valuable reagents more accessible.[4]
A general strategy for synthesizing Fmoc-protected azido-ornithine and azido-lysine involves a multi-step process starting from the parent amino acid. This robust method utilizes an orthogonal protection strategy followed by a diazotransfer reaction.[6]
Key Synthetic Steps:
-
Copper Complex Formation: The starting amino acid (e.g., L-lysine monohydrochloride) is reacted with copper(II) acetate to form a copper complex, which selectively masks the α-amino and carboxyl groups.[7]
-
Side-Chain Protection: The side-chain amino group is then protected, commonly with a Boc group.[6]
-
Copper Removal: The copper is removed to yield the side-chain protected amino acid.[7]
-
α-Amino Group Protection: The free α-amino group is then acylated with Fmoc-OSu.[6]
-
Side-Chain Deprotection: The Boc protecting group on the side chain is removed using trifluoroacetic acid (TFA).[6]
-
Diazotransfer Reaction: The final and crucial step is the conversion of the free side-chain amine to an azide using a diazotransfer reagent like imidazole-1-sulfonyl azide hydrochloride.[4][6]
This systematic approach ensures the selective introduction of the azide functionality onto the side chain while maintaining the integrity of the α-amino and carboxyl groups for subsequent peptide synthesis.
B. Detailed Protocol: Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine
This protocol is adapted from a reported efficient two-step synthesis.[4]
Step 1: Hofmann Rearrangement to form Fmoc-L-α,β-diaminopropionic acid (Fmoc-Dap-OH)
-
To a solution of Fmoc-Asn-OH (1 equivalent) in a 2:1 mixture of DMF and water, add [bis(trifluoroacetoxy)iodo]benzene (1.5 equivalents) and pyridine (2.1 equivalents).
-
Stir the reaction mixture for 14 hours at room temperature.
-
Isolate the pure product by filtration. Yields are typically in the range of 79-80%.[4]
Step 2: Diazotransfer to form Fmoc-L-azidoalanine
-
Dissolve Fmoc-Dap-OH (1 equivalent) in a biphasic mixture of water, methanol, and dichloromethane (1:1:1).
-
Add CuSO₄·5H₂O (catalytic amount) and imidazole-1-sulfonyl azide hydrochloride (3.1 equivalents).
-
Adjust the pH of the mixture to 9 with an aqueous solution of K₂CO₃.
-
Stir the reaction vigorously for 18 hours.
-
After an extractive workup, the desired Fmoc-L-azidoalanine can be obtained in good yields (62-75%) and high purity (>98%) without the need for column chromatography.[4]
II. Incorporation of Azide-Containing UAAs into Peptides via Fmoc-SPPS
With the azide-bearing building blocks in hand, the next step is their incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is the most commonly used method due to its milder conditions and orthogonality.[8][9]
A. General Fmoc-SPPS Cycle
The incorporation of an azide-containing UAA follows the standard Fmoc-SPPS cycle:
Figure 2: The mechanism of the traceless Staudinger ligation for peptide synthesis.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. [10][11]This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage, which can serve as a bioisostere for the amide bond. [10][12] Mechanism:
The reaction is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper metallacycle. This intermediate then collapses to form the triazole product and regenerate the copper(I) catalyst. [13]
Figure 3: A simplified representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Quantitative Data for CuAAC Reactions:
| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Azide- and Alkyne-functionalized peptides | Copper wire | DMF | 50 | 5 | 100 | [12] |
| Azide- and Alkyne-functionalized peptides | CuSO₄ / Sodium Ascorbate | DMF | Room Temp | - | >95 | [12] |
C. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. [14][]This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a catalyst. [14] Mechanism:
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon reaction with the azide, which significantly lowers the activation energy of the [3+2] cycloaddition. []
Figure 4: A general experimental workflow for labeling an azide-containing peptide via SPAAC.
Reaction Kinetics:
The efficiency of SPAAC is quantified by its second-order rate constant (k₂). Higher rate constants indicate faster reactions, which is crucial for applications involving low concentrations of biomolecules. [16]
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|
| Alexa488-DIBO | Azido-phenylalanine in Rhodopsin | 62 ± 12 | [16]|
IV. Applications in Drug Development and Proteomics
The ability to precisely modify peptides using azide-based chemistry has profound implications for drug development and proteomics research.
A. Antibody-Drug Conjugates (ADCs)
Site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies is a leading strategy in cancer therapy. Incorporating an azide-containing UAA into an antibody allows for the precise attachment of a drug molecule via click chemistry, resulting in homogeneous ADCs with a defined drug-to-antibody ratio (DAR). [17][18]This approach has been shown to produce highly stable and potent ADCs with excellent in vivo efficacy. [17][18]
B. Proteomics and Target Identification
Azide-containing probes are invaluable tools in chemical proteomics for identifying the cellular targets of small molecules and for studying protein-protein interactions. [19][20]The "Click-MS" workflow, for example, combines the genetic encoding of an azide-bearing UAA into a protein of interest with copper-free click chemistry for its selective enrichment from crude cell extracts, enabling the identification of interaction partners. [3][20]This approach is also used for the selective enrichment of cross-linked peptides to map protein-protein interaction interfaces. [21][22]
V. Purification and Characterization of Azide-Modified Peptides
Following synthesis and modification, the purity and identity of the azide-containing peptide must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for the purification and purity assessment of synthetic peptides. [23]* Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the peptide and verifying the successful incorporation of the azide- UAA and any subsequent modifications. [24]Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification. [21]
Conclusion
Azide-containing unnatural amino acids have revolutionized the field of peptide science, providing a versatile and robust platform for the synthesis of novel peptide-based therapeutics, diagnostics, and research tools. The bioorthogonal ligation reactions enabled by the azide moiety offer unparalleled precision and efficiency for the modification of peptides in both simple and complex biological systems. As our understanding of these powerful chemical tools continues to grow, so too will their impact on advancing human health and our understanding of fundamental biological processes.
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Raines, R. T. (n.d.). Protein Assembly Using the Staudinger Ligation. Raines Lab, University of Wisconsin-Madison. Retrieved from [Link]
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- Zimpriska, M., et al. (2015). Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry.
- Greening, D. W., & Simpson, R. J. (2018).
- Nilsson, B. L., et al. (2007). Protein Engineering with the Traceless Staudinger Ligation. Protein Science, 16(10), 2125–2134.
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ResearchGate. (n.d.). Copper catalysed azide-alkyne cycloaddition (CuAAC) reaction mechanism. Retrieved from [Link]
- Lau, Y. H., & Spring, D. R. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(12), 1917-1918.
- Ahmad Fuaad, A. A. H., et al. (2013). Peptide Conjugation Via CuAAC Click' Chemistry. Molecules, 18(11), 13148-13174.
- Meldal, M., & Tornøe, C. W. (2003). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 5(15), 2567–2569.
- Lang, K., et al. (2016). Click-MS: Tagless Protein Enrichment Using Bioorthogonal Chemistry for Quantitative Proteomics. ACS Chemical Biology, 11(10), 2875–2883.
- Soellner, M. B., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(29), 9413–9422.
- Caldwell, Z., et al. (2015). Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody–Drug Conjugates Using Click Cycloaddition Chemistry.
- Soellner, M. B., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(29), 9413-9422.
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Lang, K., et al. (2016). Click-MS: Tagless Protein Enrichment Using Bioorthogonal Chemistry for Quantitative Proteomics. Radboud Repository. Retrieved from [Link]
- Demko, Z. P., & Sharpless, K. B. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(2), 118-125.
- van der Veen, J. W., et al. (2012). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Organic Letters, 14(17), 4386–4389.
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic study of SpAAC reaction. Retrieved from [Link]
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GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
- Chu, F., et al. (2010). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(4), 628–639.
- Agard, N. J., & Bertozzi, C. R. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. The Journal of Organic Chemistry, 81(6), 2624–2628.
- van Elsland, D. M., et al. (2023).
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Aapptec. (n.d.). Order Your Azido Amino Acids. Retrieved from [Link]
- Grøtli, M., & Meldal, M. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Chemical Society Reviews, 51(16), 7086-7107.
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Waters. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN119118875A - Preparation method of Fmoc-L-lysine.
- Nie, Y., et al. (2025). Receptor-Mediated Shuttling of a D-Amino Acid Peptide Achieves High Nanomolar Cytosolic Concentrations. Journal of the American Chemical Society, 147(1), 123-131.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998.
- Amblard, F., et al. (2015). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 80(15), 7435–7447.
- Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
- Bédard, F., & Biron, E. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 147.
- van Kasteren, S. I., et al. (2007). Selective Enrichment of Azide-Containing Peptides from Complex Mixtures. Journal of the American Chemical Society, 129(23), 7261–7268.
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A Technical Guide to Bioorthogonal Chemistry with Azido Amino Acids: From Genetic Encoding to Downstream Applications
This guide provides an in-depth exploration of bioorthogonal chemistry centered on the use of azido amino acids. We will delve into the core principles, methodologies for site-specific incorporation of these non-canonical amino acids into proteins, and their subsequent bioorthogonal reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for applications ranging from protein labeling and imaging to the development of novel biotherapeutics.
The Genesis of Bioorthogonal Chemistry: A Paradigm Shift in Biological Labeling
The term "bioorthogonal chemistry" was first coined by Dr. Carolyn Bertozzi in the early 2000s to describe chemical reactions that can occur inside living systems without interfering with native biochemical processes. This concept revolutionized the study of biomolecules in their native environments. The core principle of bioorthogonal chemistry is the use of chemical reporters, such as the azide group, that are abiotic and therefore do not participate in any of the cell's metabolic or signaling pathways. These reporters can be introduced into biomolecules and then selectively reacted with a probe molecule, also bearing a mutually reactive functional group.
The azide group (–N₃) has emerged as a premier bioorthogonal chemical reporter due to its small size, metabolic stability, and lack of reactivity with endogenous functional groups found in biological systems. Its primary bioorthogonal reaction partners are alkynes and phosphines, which react via the strain-promoted azide-alkyne cycloaddition (SPAAC) and the Staudinger ligation, respectively.
Site-Specific Incorporation of Azido Amino Acids into Proteins
The ability to introduce azido amino acids at specific sites within a protein's sequence is the cornerstone of their utility in bioorthogonal chemistry. This is primarily achieved through the genetic code expansion, which involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
The Orthogonal Synthetase/tRNA System
An orthogonal aminoacyl-tRNA synthetase/tRNA pair is one that functions independently of the host cell's endogenous synthetases and tRNAs. This means the orthogonal synthetase specifically charges its cognate tRNA with the non-canonical amino acid (in this case, an azido amino acid), and the orthogonal tRNA delivers this amino acid to the ribosome in response to a unique codon, typically the amber stop codon (UAG).
The most commonly used orthogonal pair for incorporating azido amino acids is derived from the archaeon Methanosarcina barkeri, consisting of the tyrosyl-tRNA synthetase (TyrRS) and its corresponding tRNA. The TyrRS has been engineered through directed evolution to specifically recognize and activate azido-L-phenylalanine (AzF) and its analogs, while not cross-reacting with any of the 20 canonical amino acids.
Experimental Workflow: Genetic Encoding of Azido Amino Acids
The following diagram illustrates the general workflow for incorporating an azido amino acid into a target protein in a mammalian cell line.
Caption: Workflow for genetic incorporation of azido amino acids.
Step-by-Step Protocol for Azido Amino Acid Incorporation in HEK293 Cells
-
Plasmid Preparation:
-
The gene of interest is cloned into a mammalian expression vector. The codon for the amino acid to be replaced is mutated to the amber stop codon (UAG).
-
A second plasmid expressing the engineered aminoacyl-tRNA synthetase and its cognate tRNA is prepared.
-
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Cells are seeded in a 6-well plate at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
The next day, the cells are co-transfected with the two plasmids using a suitable transfection reagent.
-
-
Induction of Protein Expression:
-
24 hours post-transfection, the media is replaced with fresh DMEM containing 10% FBS, 1% penicillin/streptomycin, and the desired concentration of the azido amino acid (typically 1-10 mM).
-
The cells are incubated for a further 48-72 hours to allow for protein expression.
-
-
Cell Lysis and Protein Harvest:
-
The cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The cell lysate is clarified by centrifugation to remove cellular debris.
-
Key Bioorthogonal Reactions of Azido Amino Acids
Once the azido amino acid is incorporated into the target protein, it can be selectively labeled with a probe molecule containing a complementary functional group.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a highly efficient and truly bioorthogonal reaction that does not require a cytotoxic copper catalyst, which is necessary for the classical "click" chemistry reaction. In SPAAC, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage.
Caption: Staudinger Ligation reaction.
Comparison of SPAAC and Staudinger Ligation
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Reaction Kinetics | Fast | Moderate |
| Reaction Partners | Azide and strained alkyne (e.g., DBCO) | Azide and phosphine |
| Byproducts | None | None |
| Stability of Linkage | Triazole (very stable) | Amide (very stable) |
| Common Probes | DBCO-fluorophores, DBCO-biotin | Phosphine-fluorophores, Phosphine-biotin |
Applications in Research and Drug Development
The ability to site-specifically label proteins with azido amino acids has opened up a plethora of applications in basic research and drug development.
Protein Labeling and Imaging
By reacting the azide-modified protein with a fluorescently labeled probe, researchers can visualize the localization and dynamics of the protein within living cells. This has been instrumental in studying protein trafficking, protein-protein interactions, and cellular signaling pathways.
Antibody-Drug Conjugates (ADCs)
In the field of drug development, bioorthogonal chemistry with azido amino acids is being used to create next-generation antibody-drug conjugates (ADCs). By incorporating an azido amino acid at a specific site on the antibody, a cytotoxic drug can be attached with a defined stoichiometry and at a location that does not interfere with antigen binding. This leads to more homogeneous and efficacious ADCs with improved therapeutic windows.
Proteomics and Target Identification
Azido amino acids can be used in proteomic studies to identify protein-protein interactions and to discover the targets of small molecule drugs. For example, a drug candidate can be functionalized with a bioorthogonal handle, and then a "click" reaction can be used to attach an affinity tag for subsequent pulldown and identification of binding partners by mass spectrometry.
Conclusion
Bioorthogonal chemistry with azido amino acids represents a powerful and versatile platform for the study and manipulation of proteins in their native context. The ability to genetically encode these non-canonical amino acids with high fidelity and then selectively label them with a wide range of probes has provided unprecedented opportunities for researchers in academia and industry. As the toolbox of bioorthogonal reactions and genetically encoded amino acids continues to expand, so too will the applications of this transformative technology.
References
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]
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Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the Right (Bioorthogonal) Chemistry. ACS Chemical Biology, 9(3), 592–605. [Link]
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Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413–444. [Link]
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Chin, J. W., Cropp, T. A., Anderson, J. C., Mukherji, M., Zhang, Z., & Schultz, P. G. (2003). An expanded eukaryotic genetic code. Science, 301(5635), 964–967. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
-
Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. [Link]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and biomedical research, synthetic peptides are indispensable tools. Their production, largely accomplished through Solid-Phase Peptide Synthesis (SPPS), hinges on the precise and controlled assembly of amino acids. The lynchpin of this process is the strategic use of protecting groups, and for the last few decades, the 9-fluorenylmethoxycarbonyl (Fmoc) group has been the undisputed champion for temporary Nα-amino protection.[][2][3] This guide, written from the perspective of a Senior Application Scientist, delves into the core principles of Fmoc-based SPPS, offering not just protocols, but a deep understanding of the underlying chemistry, the rationale behind procedural choices, and field-tested insights to empower researchers in their synthetic endeavors.
The Logic of Orthogonality: The Foundation of Fmoc-SPPS
Successful peptide synthesis demands a strategy for selectively masking and unmasking reactive functional groups to prevent unwanted side reactions.[4] This is achieved through the principle of orthogonal protection , which employs a set of protecting groups that can be removed under distinct chemical conditions.[4][5][6] In a typical Fmoc-SPPS workflow, this manifests as a two-tiered system:
-
Temporary Nα-amino Protecting Group: The Fmoc group, which is labile to basic conditions, shields the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle.[4][5][7]
-
Permanent Side-Chain Protecting Groups: These are typically tert-butyl (tBu)-based groups that are stable to the basic conditions used for Fmoc removal but are cleaved by strong acid during the final step of releasing the peptide from the solid support.[][9][10]
This elegant orthogonality is the primary reason for the ascendancy of Fmoc chemistry over the older tert-butyloxycarbonyl (Boc) strategy, which relies on graded acid lability and requires harsher cleavage conditions.[][9][10] The mild conditions of the Fmoc approach are particularly advantageous for the synthesis of peptides containing sensitive residues or post-translational modifications.[2]
The Chemistry of the Fmoc Group: Mechanism of Action
The utility of the Fmoc group is rooted in its unique chemical structure and reactivity.
Protection
The Fmoc group is introduced onto the α-amino group of an amino acid, forming a stable carbamate linkage that effectively prevents its participation in subsequent coupling reactions.[11]
Deprotection: A Base-Mediated β-Elimination
The removal of the Fmoc group is the critical first step in each cycle of peptide chain elongation. This process is typically achieved by treatment with a 20% solution of a secondary amine base, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][13] The mechanism proceeds in two key steps:
-
Proton Abstraction: Piperidine abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system.[7][13]
-
β-Elimination: This initial deprotonation triggers a β-elimination reaction, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the N-terminal amine of the peptide.[5][7][13]
Crucially, the excess piperidine in the deprotection solution acts as a scavenger, trapping the electrophilic DBF to form a stable adduct.[13] This prevents the DBF from reacting with the newly deprotected amine, which would otherwise lead to chain termination.[5]
Workflow: The Fmoc-SPPS Cycle
The following diagram illustrates the iterative nature of the Fmoc-SPPS cycle.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Core Methodologies: A Practical Guide
The success of an SPPS run is contingent on the meticulous execution of each step. The following protocols represent best practices for manual Fmoc-SPPS.
Protocol 1: Resin Preparation and Swelling
Rationale: The solid support, typically a polystyrene-based resin, must be swelled in an appropriate solvent to allow for the penetration of reagents and access to the reactive sites within the polymer matrix.[14]
Procedure:
-
Place the desired amount of resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) into a suitable reaction vessel.[11][14]
-
Add a suitable solvent, such as DMF or dichloromethane (DCM).[14]
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation.[13]
-
Drain the solvent.
Protocol 2: First Amino Acid Loading (Wang Resin Example)
Rationale: Covalently attaching the first Fmoc-protected amino acid to the resin is the foundational step of the synthesis. The choice of activation method is critical to prevent racemization.
Procedure:
-
In a separate vessel, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and a coupling additive like 1-hydroxybenzotriazole (HOBt) (2-5 equivalents) in a minimal amount of DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (2-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.[14]
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
Protocol 3: The Iterative Cycle - Deprotection and Coupling
A. Fmoc Deprotection
Rationale: Complete removal of the Fmoc group is essential to ensure that the entire peptide-resin is ready for the next coupling step. Incomplete deprotection will result in deletion sequences.
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.[14]
-
Agitate the mixture for 5-10 minutes at room temperature.[14]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[14][15]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13]
B. Amino Acid Coupling
Rationale: The formation of the peptide bond must be efficient and complete to avoid truncated sequences. The use of coupling reagents activates the carboxylic acid of the incoming amino acid to facilitate amide bond formation.
Procedure:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent/additive combination (e.g., HATU/DIPEA) in DMF.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[14]
-
Optional but recommended: Perform a qualitative test (e.g., Kaiser test) to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[14]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x).
Protocol 4: Final Cleavage and Deprotection
Rationale: Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin support, and the acid-labile side-chain protecting groups must be removed. This is typically achieved with a "cleavage cocktail" containing trifluoroacetic acid (TFA) and scavengers. Scavengers are critical for quenching reactive cationic species generated during the deprotection of side chains, which can otherwise lead to unwanted side reactions.
Procedure (for a standard peptide from Wang resin):
-
Wash the final peptide-resin with DCM and dry it thoroughly.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[16]
-
Add the cleavage cocktail to the peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with occasional swirling.[17]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.[17]
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.[17]
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide and proceed with purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[18]
Navigating the Nuances: Reagents, Monitoring, and Troubleshooting
A deep understanding of the available tools and potential pitfalls is what separates routine synthesis from the successful creation of complex peptides.
The Coupling Reagent Arsenal
The choice of coupling reagent can significantly impact coupling efficiency, reaction time, and the degree of racemization.[19]
| Reagent Class | Examples | Characteristics |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Highly reactive and efficient, leading to short coupling times and high yields. HATU and HCTU generally offer lower racemization rates.[19] |
| Phosphonium Salts | PyBOP | Offers a good balance of high reactivity and stability with a low propensity for racemization.[19] |
| Carbodiimides | DIC, DCC | Cost-effective and useful, especially when combined with additives like HOBt or OxymaPure to suppress side reactions and minimize racemization.[19][20] |
In-Process Monitoring: Ensuring Success at Every Step
Real-time or at-line monitoring can provide invaluable feedback on the progress of the synthesis.
-
Fmoc Deprotection Monitoring: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm. By measuring the absorbance of the filtrate after the deprotection step, one can quantify the amount of Fmoc group removed and confirm the reaction's completion.[13] Many automated synthesizers incorporate this feature for real-time monitoring.[5][21][22]
-
Coupling Reaction Monitoring: The Kaiser test is a classic qualitative colorimetric test for the presence of primary amines. A positive result (blue beads) after a coupling step indicates that the reaction is incomplete, and a recoupling may be necessary.
Common Challenges and Field-Tested Solutions
| Challenge | Description & Common Causes | Mitigation Strategies |
| Peptide Aggregation | Inter-chain hydrogen bonding of the growing peptide, especially in hydrophobic sequences, can lead to poor solvation and incomplete reactions.[9][23] | Switch to a more polar solvent like N-methylpyrrolidone (NMP), increase the reaction temperature, or incorporate "difficult sequence" disrupting elements like pseudoprolines or backbone protection.[23][24] |
| Aspartimide Formation | In sequences containing Asp-Gly, Asp-Asn, or Asp-Ser, the basic conditions of Fmoc deprotection can trigger cyclization of the aspartic acid side chain, leading to impurities.[9][23] | Use modified protecting groups on the aspartic acid side chain or add HOBt to the piperidine deprotection solution.[23] The Boc strategy is inherently less prone to this side reaction.[9] |
| Racemization | Loss of stereochemical integrity, particularly problematic for residues like histidine and cysteine, can be exacerbated by the basic deprotection conditions or prolonged coupling times.[9] | Use coupling reagents known for low racemization (e.g., HATU, DEPBT for His).[20] For Cys, coupling under acidic/neutral conditions with reagents like DIC/Oxyma is recommended. |
| Diketopiperazine Formation | At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly prevalent when proline is the second residue.[23] | Use 2-chlorotrityl chloride resin, whose steric bulk hinders this side reaction.[23] Couple the third amino acid immediately after deprotecting the second. |
Mechanism: Aspartimide Formation
This diagram illustrates a common side reaction in Fmoc-SPPS.
Caption: Base-catalyzed aspartimide formation during Fmoc deprotection.
Conclusion: Mastering the Craft
The Fmoc protection strategy is more than just a protocol; it is a robust and versatile chemical system that has become the backbone of modern peptide synthesis.[2][14] Its success lies in the mild, orthogonal conditions it affords, enabling the creation of increasingly complex and sensitive peptide molecules. For the researcher, scientist, and drug developer, a mastery of Fmoc-SPPS is not just about following steps but about understanding the intricate interplay of resins, protecting groups, coupling reagents, and reaction conditions. By grounding practice in a solid understanding of the underlying chemical principles and being aware of potential pitfalls, the practitioner can confidently and efficiently harness the power of this pivotal technology to advance scientific discovery.
References
- Benchchem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Wuhan AlfaChem Technology Co., Ltd. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Wuhan AlfaChem Technology Co., Ltd.
- BOC Sciences. (n.d.).
- Benchchem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. Benchchem.
- Benchchem. (2025). A Head-to-Head Comparison: Fmoc vs. Boc Solid-Phase Peptide Synthesis for Challenging Sequences. Benchchem.
- BOC Sciences. (n.d.).
- Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Journal of Peptide Science, 19(8), 487-496.
- Benchchem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem.
- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube.
- Stathopoulos, P., Papas, S., & Gatos, D. (2018).
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Benchchem. (2025). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. Benchchem.
- Aapptec Peptides. (n.d.).
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides.
- LifeTein®. (n.d.). Basic Peptides synthesis introduction. LifeTein®.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)....
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- The Royal Society of Chemistry. (n.d.).
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
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- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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role of azido group in click chemistry reactions
An In-depth Technical Guide on the Core Role of the Azido Group in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of "click chemistry" has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, efficient, and biocompatible. At the heart of the most prominent click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), lies the azido group. This guide provides an in-depth exploration of the multifaceted role of the azide, delving into its unique chemical properties that make it an ideal participant in click chemistry. We will dissect the reaction mechanisms, explore its vast applications, and provide practical, field-tested protocols for its use in various experimental contexts.
The Azido Group: An Energetic Yet Stable Player
The azide functional group, composed of three nitrogen atoms (-N₃), is a cornerstone of click chemistry. Its utility stems from a unique combination of kinetic stability and thermodynamic reactivity. While organic azides are high-energy molecules, they possess a significant activation barrier to decomposition, rendering them stable under a wide range of experimental conditions, including in aqueous environments and in the presence of various functional groups. This stability is crucial for their incorporation into complex biomolecules without unwanted side reactions.
The reactivity of the azido group is "spring-loaded," meaning it can be selectively triggered to react with a complementary partner, most notably an alkyne, under specific conditions. This controlled release of energy drives the formation of a stable triazole linkage, forming the basis of its power in chemical ligation.
The Azide in Action: Mechanistic Insights
The versatility of the azido group is showcased in the two primary forms of azide-alkyne click chemistry: the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, prized for its high yields, stereospecificity (forming only the 1,4-disubstituted triazole), and rapid reaction rates. The azido group plays a direct and critical role in the catalytic cycle.
Mechanism of CuAAC:
-
Formation of Copper-Acetylide: The reaction is initiated by the coordination of the terminal alkyne to the copper(I) catalyst, forming a copper-acetylide intermediate.
-
Coordination of the Azide: The azido group then coordinates to the copper center.
-
Cycloaddition: This is followed by a [3+2] cycloaddition reaction between the azide and the alkyne.
-
Triazole Formation and Catalyst Regeneration: The resulting metallacycle rearranges to form the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle.
Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
The azide's role is not merely passive; its electronic properties are finely tuned for this reaction. The terminal nitrogen of the azide acts as a nucleophile, attacking the activated alkyne, while the linear geometry of the azide allows for efficient orbital overlap during the cycloaddition.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications within living systems where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative. In SPAAC, the alkyne is incorporated into a strained ring system, typically a cyclooctyne. The ring strain provides the activation energy necessary to drive the reaction with the azide without the need for a catalyst.
Mechanism of SPAAC:
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The high degree of ring strain in the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed readily at physiological temperatures. The azide attacks the strained alkyne, leading to the formation of a triazole product.
Figure 2: Conceptual workflow of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
The azide's contribution in SPAAC is its ability to act as a potent 1,3-dipole, readily engaging with the activated strained alkyne. The reaction kinetics of SPAAC are generally slower than CuAAC, but continuous improvements in the design of strained alkynes are closing this gap.
Applications in Drug Development and Beyond
The azido group's role in click chemistry has had a profound impact on various scientific disciplines.
Bioconjugation and Drug Delivery
The ability to selectively introduce an azide group into biomolecules like proteins, nucleic acids, and carbohydrates has enabled their precise modification. For example, an azide can be incorporated into a therapeutic antibody, which can then be "clicked" to a drug molecule carrying an alkyne. This modular approach allows for the rapid generation of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios.
| Application | Azide-Containing Component | Alkyne-Containing Component | Click Reaction | Outcome |
| Antibody-Drug Conjugates | Monoclonal Antibody | Cytotoxic Drug | CuAAC or SPAAC | Targeted Drug Delivery |
| PEGylation | Protein or Peptide | Polyethylene Glycol (PEG) | CuAAC | Improved Pharmacokinetics |
| Fluorescent Labeling | Biomolecule of Interest | Fluorophore | SPAAC | Cellular Imaging |
Drug Discovery and Target Identification
In drug discovery, azide-modified small molecules can be used as chemical probes. These probes can be introduced into a biological system, and upon binding to their target protein, a "click" reaction with a reporter tag (e.g., biotin or a fluorophore) containing an alkyne can be initiated. This allows for the identification and isolation of the target protein.
Experimental Protocol: In-Situ Target Identification using Click Chemistry
-
Probe Synthesis: Synthesize a small molecule inhibitor with an azide functional group.
-
Cellular Treatment: Treat live cells or cell lysates with the azide-containing probe.
-
Lysis and Reporter Tag Addition: Lyse the cells and add an alkyne-functionalized reporter tag (e.g., biotin-alkyne).
-
Click Reaction: Perform the CuAAC reaction by adding a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate).
-
Affinity Purification: Use streptavidin beads to pull down the biotin-labeled protein-probe complexes.
-
Proteomic Analysis: Identify the captured proteins using mass spectrometry.
Figure 3: Workflow for target identification using an azide-modified probe and click chemistry.
Materials Science and Polymer Chemistry
The azido group has been instrumental in the development of novel materials. Polymers can be functionalized with azides, allowing for their cross-linking with alkyne-containing molecules to form hydrogels or other advanced materials. This "click" functionalization enables precise control over the material's properties.
Practical Considerations and Protocol Optimization
While click chemistry is robust, successful implementation requires attention to detail.
-
Purity of Reagents: The purity of the azide and alkyne-containing reagents is paramount for achieving high reaction yields.
-
Copper Source and Ligands (for CuAAC): The choice of copper(I) source and stabilizing ligands can significantly impact reaction efficiency and biocompatibility. Common sources include copper(II) sulfate with a reducing agent (e.g., sodium ascorbate) or air-stable copper(I) complexes.
-
Solvent Choice: The reaction can be performed in a wide range of solvents, including aqueous buffers, but optimization may be required for specific applications.
-
Stoichiometry: While a 1:1 stoichiometry is often sufficient, a slight excess of one reagent may be used to drive the reaction to completion.
Conclusion
The azido group is a powerful and versatile functional group that lies at the heart of click chemistry's success. Its unique combination of stability and controlled reactivity has made it an indispensable tool for researchers, scientists, and drug development professionals. From the precise construction of complex biomolecules to the discovery of new medicines and the creation of advanced materials, the influence of the azido group in modern chemistry is undeniable and continues to grow.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for assembling molecules. Chemical Society Reviews, 39(4), 1272-1279. [Link]
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid safety data sheet
An In-Depth Technical Guide to the Safe Handling of (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid
This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound (Fmoc-5-azido-L-norvaline). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) information to offer a deeper analysis of the risks associated with the azido functional group and to establish robust, field-proven protocols for risk mitigation. The causality behind each procedural step is explained to ensure a culture of safety and scientific integrity.
Compound Identification and Regulatory Classification
This compound is a non-canonical amino acid commonly used in peptide synthesis and bioconjugation chemistry, particularly in "click chemistry" applications. Its utility is derived from the versatile reactivity of the terminal azide group. However, this same functional group necessitates stringent safety protocols.
Caption: Chemical Structure of the Topic Compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Synonyms | Fmoc-Nva(N3)-OH, Fmoc-5-azido-L-norvaline, Fmoc-L-δ-azidoornithine | [1][2] |
| CAS Number | 1097192-04-5 | [2][3] |
| Molecular Formula | C₂₀H₂₀N₄O₄ | [2][3] |
| Molecular Weight | 380.40 g/mol | [2][3] |
| Physical State | Powder with lumps | [1] |
| Storage Temperature | 2 - 8 °C, under inert gas |[2] |
The compound is classified under the Globally Harmonized System (GHS) as an irritant. While it is not classified as a transport hazard, the potential health effects warrant careful handling.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation | [2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) | H335: May cause respiratory irritation |[2][3] |
The Azido Functional Group: A Deeper Hazard Analysis
Standard SDS documents for this compound correctly identify it as an irritant but often fail to elaborate on the more significant, latent hazards of the organic azide group.[1][3] Organic azides are energy-rich molecules and must be treated as potentially explosive.[4][5] Their stability is influenced by several factors, and understanding these is critical for safe experimentation.
-
Thermal and Shock Sensitivity : Organic azides can decompose exothermically, and sometimes violently, upon initiation by heat, light, shock, or pressure.[4][6] The decomposition process involves the liberation of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate.[7][8] While larger molecules are generally more stable, this inherent instability must always be respected.[9]
-
The "Rule of Six" : A widely accepted guideline for assessing the stability of energetic compounds is the "Rule of Six," which states that a compound is likely to be reasonably stable if it has at least six carbon atoms (or other atoms of similar size) for every energetic functional group (e.g., azide, nitro, diazo).[9][10]
-
This compound Analysis : This molecule has 20 carbon atoms and 4 nitrogen atoms (one azide group). The ratio of heavy atoms to nitrogen atoms in the azide group is high, suggesting it is relatively stable compared to smaller, low-molecular-weight azides. However, this does not eliminate the hazard, and precautions remain mandatory.
-
-
Hazardous Incompatibilities : The azide functional group can react violently with a range of common laboratory reagents to form highly unstable and shock-sensitive compounds.
-
Heavy Metals : Contact with heavy metals (e.g., lead, copper, silver, mercury, zinc) or their salts can form extremely shock-sensitive heavy metal azides. This is a critical consideration for reaction vessels, spatulas, and even plumbing.[5][10][11] Never use metal spatulas for handling azides.[6][10]
-
Acids : Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[10][11] Acidic waste streams must never be mixed with azide-containing waste.[10]
-
Halogenated Solvents : Reactions involving azides should never be performed in chlorinated solvents like dichloromethane (DCM) or chloroform. These can react to form di- and tri-azidomethane, which are exceptionally unstable and prone to violent detonation.[4][9][10]
-
Caption: Experimental workflow for safe handling.
Emergency Procedures
Immediate and correct response to an incident is crucial. Always have the SDS readily available for emergency responders. [1][2]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [1][3]* Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][3]* Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2][3]* Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. [3]* Spills :
-
Evacuate the area and ensure adequate ventilation.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container. Do not use metal tools for cleanup.
-
Clean the spill area thoroughly. [2]* Fire :
-
The compound itself is not flammable. [1] * For fires in the surrounding area, use a carbon dioxide or dry chemical extinguisher for small fires, and water spray or alcohol-resistant foam for large fires. [1] * Be aware that hazardous thermal decomposition products, including oxides of carbon and nitrogen, will be generated. [1]Firefighters should wear self-contained breathing apparatus. [2]
-
Caption: Emergency response decision tree.
Waste Management and Decontamination
Improper disposal of azide-containing waste can create severe hazards.
-
Waste Segregation : All waste containing this compound, including contaminated absorbents, gloves, and reaction residues, must be collected in a dedicated, clearly labeled hazardous waste container. [10]* Incompatible Waste Streams : Never mix azide waste with acidic waste to prevent the formation of hydrazoic acid. [10][11]Do not dispose of azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing. [11]* Disposal : All waste must be disposed of through a licensed professional waste disposal service. [1]For some organic azides, protocols exist for quenching (e.g., reduction to the corresponding amine) before disposal, but this should only be attempted by experienced personnel following a validated and risk-assessed procedure. [10]
Conclusion
This compound is a valuable reagent in modern chemical and biological research. While its GHS classification indicates it is an irritant, the primary and most significant hazard stems from the inherent energetic nature of the organic azide functional group. By understanding the principles of azide stability, adhering to strict handling protocols that avoid incompatible materials and energy inputs, and preparing for emergency scenarios, researchers can safely harness the synthetic utility of this compound. A culture of safety, built on a foundation of technical understanding and procedural discipline, is paramount.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Nva(N3)-OH.
- Anaspec. (2021, March 17). Safety Data Sheet (SDS): (2S)-N-Fmoc-5-azido- pentanoic acid.
- Cosmo Bio USA. (2015, June 5). Pentanoic acid MSDS.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: this compound.
-
Pucher, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6549. Retrieved from [Link]
- Gold, B. (2021, February 16). Standard Operating Procedure: Safe Handling of Azido Compounds. University of New Mexico, Department of Chemistry & Chemical Biology.
-
Mikhailov, Y., et al. (2009). The thermal decomposition of azidopyridines. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. Retrieved from [Link]
- University of Pittsburgh. (2013, February 1). EH&S Guideline Number: 04-028: SAFE HANDLING OF AZIDES.
- Sigma-Aldrich. (2025, October 17). SAFETY DATA SHEET.
- University College Dublin School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
-
K. M. B. et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 63-73. Retrieved from [Link]
-
Bakhtin, S. A., & Dehaen, W. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3704. Retrieved from [Link]
- University of Victoria. (2022, May 18). Safe Work Procedure: Azides.
- Bräse, S. (2021, October 8). Azide Chemistry: Safety hazards - general remarks. Karlsruhe Institute of Technology.
- Alkali Scientific. (n.d.). This compound.
- Thorn-Seshold, O. (n.d.). LABORATORY SAFETY FACT SHEET #26: Synthesizing, Purifying, and Handling Organic Azides.
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Spectroscopic Data for (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, a critical building block in modern peptide synthesis and bioconjugation chemistry. Known also as Fmoc-L-azidonorvaline or Fmoc-L-δ-azidoornithine, this molecule's utility hinges on the precise characterization of its structure and purity, which is definitively established through a combination of spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's analytical profile.
Molecular Structure and Spectroscopic Significance
This compound (Molecular Formula: C₂₀H₂₀N₄O₄, Molecular Weight: 380.40 g/mol ) incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint.[1][2][3] The fluorenylmethyloxycarbonyl (Fmoc) group provides a strong chromophore and characteristic aromatic signals. The terminal azide (–N₃) and carboxylic acid (–COOH) groups, along with the chiral center and aliphatic chain, all produce unique and identifiable signals in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Verifying these signals is paramount for confirming identity and purity before its use in sensitive applications like solid-phase peptide synthesis (SPPS) or click chemistry.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of the molecule in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of every atom in the structure.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum is characterized by distinct regions corresponding to the aromatic Fmoc group, the amino acid backbone, and the aliphatic side chain.
Expected Chemical Shifts and Assignments: The following data represents typical shifts observed in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (Fmoc) | 7.20 - 7.90 | Multiplet (m) | The 8 protons of the fluorenyl group typically appear as a series of overlapping multiplets. |
| Amide (NH) | ~7.80 | Doublet (d) | Coupling to the α-proton (Hα). Position can be solvent-dependent and may broaden with water exchange. |
| α-CH (Hα) | ~4.30 | Multiplet (m) | Coupled to the amide proton and the β-protons. Its position is characteristic of an α-amino acid. |
| Fmoc-CH & CH₂ | 4.10 - 4.30 | Multiplet (m) | The CH and CH₂ protons of the Fmoc protecting group, often overlapping with the Hα signal. |
| δ-CH₂ (Hδ) | ~3.30 | Triplet (t) | Protons on the carbon adjacent to the azide group, deshielded by the electron-withdrawing N₃. |
| β-CH₂ & γ-CH₂ | 1.50 - 2.00 | Multiplets (m) | The two methylene groups of the pentanoic acid side chain, appearing as complex multiplets. |
| Carboxylic Acid (OH) | >10.0 | Broad Singlet (s) | Highly deshielded, often very broad, and its visibility depends on the solvent and concentration. |
¹³C NMR Spectroscopy
Carbon NMR provides a count of unique carbon environments and information about their functional group type.
Expected Chemical Shifts and Assignments:
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| Carboxylic (C=O) | ~174 | Typical range for a carboxylic acid carbon. |
| Amide (C=O) | ~156 | The carbonyl carbon of the Fmoc-carbamate group. |
| Aromatic (Fmoc) | 120 - 144 | Multiple peaks corresponding to the non-equivalent aromatic carbons of the fluorenyl group. |
| Fmoc-OC H₂ | ~66 | The methylene carbon of the Fmoc group attached to the carbamate oxygen. |
| α-CH | ~54 | The chiral α-carbon, a key identifier for the amino acid backbone. |
| δ-CH₂ | ~51 | The carbon directly bonded to the azide group. |
| Fmoc-CH | ~47 | The tertiary carbon of the fluorenyl group. |
| β-CH₂ | ~30 | Aliphatic methylene carbon. |
| γ-CH₂ | ~25 | Aliphatic methylene carbon, typically the most upfield of the side-chain carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule, particularly the highly characteristic azide group.
Characteristic IR Absorption Bands: A study synthesizing similar Fmoc-protected azido amino acids reported the following characteristic peaks, which are directly applicable for identifying the functional groups in Fmoc-L-azidonorvaline.
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300 | O-H Stretch | Carboxylic Acid | A very broad absorption, characteristic of the hydrogen-bonded OH group. |
| ~2100 | N≡N Stretch | Azide (N₃) | A strong, sharp, and highly diagnostic peak. Its presence is a primary confirmation of the azide incorporation. |
| ~1700 | C=O Stretch | Carboxylic Acid/Amide | An intense, broad peak resulting from the overlap of the carboxylic acid and carbamate carbonyl stretches. |
| ~1530 | N-H Bend | Amide II | A characteristic absorption for the N-H bending in the Fmoc-carbamate linkage. |
| 740 & 760 | C-H Bend | Aromatic | Strong peaks indicating ortho-disubstitution on the aromatic rings of the Fmoc group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For this compound, the expected exact mass is 380.1485 Da.
Expected Mass Spectrum Features:
-
Molecular Ion Peak [M+H]⁺: In electrospray ionization (ESI) in positive mode, the most prominent peak will be the protonated molecule at a mass-to-charge ratio (m/z) of 381.15 .
-
Sodium Adduct [M+Na]⁺: A peak at m/z 403.14 is also commonly observed.
Key Fragmentation Pathways: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns that validate the structure.
-
Loss of N₂: A hallmark of azide-containing compounds is the neutral loss of a nitrogen molecule (28 Da) from the molecular ion. This would result in a fragment ion at m/z 353.15 .
-
Loss of COOH: Decarboxylation can lead to the loss of the carboxylic acid group (45 Da), yielding a fragment at m/z 336.15 .
-
Fmoc Group Fragments: The Fmoc group itself can fragment, leading to characteristic ions, notably a peak at m/z 179 , corresponding to the fluorenylmethyl cation.
Experimental Protocols & Workflow
The following section outlines standardized procedures for acquiring the spectroscopic data discussed.
Overall Spectroscopic Workflow
The logical flow for comprehensive characterization ensures that each technique provides complementary information for unambiguous structure elucidation.
References
- 1. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. uab.edu [uab.edu]
A Technical Guide to (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid: Sourcing, Synthesis, and Application in Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a cornerstone non-canonical amino acid in modern peptide chemistry, enabling the facile introduction of an azide moiety for subsequent bioorthogonal modifications. This guide provides an in-depth overview of its commercial suppliers, quality considerations, and detailed protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS) and its application in "click" chemistry, namely Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document serves as a practical resource for researchers aiming to leverage this versatile building block for the development of novel peptide-based therapeutics, diagnostics, and research tools.
Introduction: The Utility of an Azido-Functionalized Amino Acid
This compound, also known as Fmoc-L-δ-azidoornithine or Fmoc-5-azido-L-norvaline, is a synthetic amino acid derivative that has gained significant traction in the field of chemical biology and drug discovery. Its structure incorporates a terminal azide group on the side chain, which serves as a bioorthogonal handle for a variety of chemical ligations. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine makes it directly compatible with the most common strategy for solid-phase peptide synthesis (SPPS).
The azide group is particularly valuable due to its stability under the conditions of Fmoc-based SPPS, including treatment with piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin. This stability ensures that the azide functionality remains intact throughout the peptide synthesis process, ready for post-synthetic modification. The primary application of this azido-amino acid lies in its ability to participate in "click" chemistry reactions, which are known for their high efficiency, selectivity, and biocompatibility.
Commercial Sourcing and Quality Considerations
The quality of this compound is paramount for the successful synthesis of well-defined peptide conjugates. Impurities can lead to failed couplings, side reactions, and difficulties in the purification of the final product. When selecting a commercial supplier, it is crucial to consider purity, analytical data provided, and batch-to-batch consistency.
| Supplier | Product Name | Purity Specification | Available Quantities |
| Sigma-Aldrich (Merck) | This compound | ≥97.0% (HPLC) | 250 mg, 1 g[1] |
| Anaspec | (2S)-N-Fmoc-5-azido-pentanoic acid | ≥95% (HPLC)[2] | 100 mg, 1 g[2] |
| Aapptec | Fmoc-Lys(N3)-OH | High Purity (details available on request)[3] | Bulk quantities available[3] |
| Alkali Scientific | This compound | (Distributor for MilliporeSigma)[4] | 250 mg[4] |
| CD BioSciences | This compound | Not specified | 250 mg[5] |
Key Quality Control Parameters:
-
Purity (HPLC): High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of Fmoc-amino acids. A high-purity starting material (ideally >98%) is recommended to minimize the introduction of impurities into the peptide sequence.
-
Identity (Mass Spectrometry): The molecular weight of the compound should be confirmed by mass spectrometry to ensure the correct product has been supplied.
-
Enantiomeric Purity: For applications where stereochemistry is critical, the enantiomeric purity should be high to avoid the incorporation of the D-enantiomer, which can affect the peptide's biological activity and structure.
-
Absence of Free Amino Acid and Other Impurities: The presence of free amino acid can lead to double insertions during SPPS. Other potential impurities, such as those arising from the Fmoc protection reaction, should be minimized.[6][7]
Synthesis of this compound
While commercially available, an in-house synthesis of this compound can be a cost-effective option for large-scale needs. A common synthetic route starts from a readily available protected amino acid, such as Fmoc-L-glutamine. The synthesis typically involves a Hofmann rearrangement followed by a diazo-transfer reaction.[8]
Caption: Synthetic workflow for this compound.
Experimental Protocols
Incorporation into Peptides via Fmoc-SPPS
The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols.[9][10] The azide group is stable to the reagents commonly used in this process.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
SPPS resin (e.g., Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.
-
Coupling:
-
Dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM as in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase HPLC.
Caption: Workflow for incorporating the azido amino acid via Fmoc-SPPS.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and highly efficient method for conjugating the azide-containing peptide with an alkyne-functionalized molecule.[3][11][12]
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, PEG, small molecule drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Solvent (e.g., DMSO, DMF)
Protocol:
-
Reagent Preparation:
-
Dissolve the azide-containing peptide in the chosen buffer.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-peptide solution, the alkyne-molecule solution, and the THPTA solution.
-
Add the CuSO₄ solution, followed by the sodium ascorbate solution to initiate the reaction. The final concentrations should be in the low millimolar range for the reactants, with a slight excess of the alkyne molecule. The copper and ascorbate are used in catalytic amounts.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the conjugated peptide by reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and by-products.
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is ideal for applications in living systems or with sensitive biomolecules where copper toxicity is a concern.[2][11][] It utilizes a strained cyclooctyne that reacts readily with an azide.
Materials:
-
Azide-containing peptide
-
Strained cyclooctyne (e.g., DBCO, BCN) functionalized molecule
-
Buffer (e.g., PBS, pH 7.4)
-
Solvent (e.g., DMSO)
Protocol:
-
Reagent Preparation:
-
Dissolve the azide-containing peptide in the chosen buffer.
-
Dissolve the strained cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Combine the azide-peptide solution and the cyclooctyne-molecule solution in a reaction tube. A 1.5 to 5-fold molar excess of the cyclooctyne reagent is typically used.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-12 hours. The reaction kinetics will depend on the specific cyclooctyne used. Reaction progress can be monitored by LC-MS.
-
Purification: Purify the conjugated peptide using reverse-phase HPLC or size-exclusion chromatography.
Caption: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
This compound is an indispensable tool for the modern peptide chemist. Its commercial availability and straightforward incorporation into peptides via Fmoc-SPPS provide a reliable method for introducing a bioorthogonal azide handle. The subsequent application in CuAAC or SPAAC reactions opens up a vast landscape of possibilities for creating novel peptide conjugates with tailored properties for therapeutic, diagnostic, and basic research applications. Careful consideration of supplier quality and adherence to optimized protocols are key to harnessing the full potential of this versatile building block.
References
-
Anaspec. (2S)-N-Fmoc-5-azido-pentanoic acid. [Link]
-
Aapptec Peptides. Azido Amino Acids and Click Chemistry Builiding Blocks. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 131–142. [Link]
-
Kovalová, A., Pohl, R., & Vrabel, M. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry, 16(31), 5698-5704. [Link]
-
Corden Pharma. (2023). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. [Link]
-
Chinese Journal of Chemistry. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
-
CD BioSciences. This compound. [Link]
-
Spring, D. R., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(12), 1849-1851. [Link]
-
Anaspec. (2S)-N-Fmoc-5-azido-pentanoic acid. [Link]
-
Šebestík, J., & Niederhafner, P. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of peptide science : an official publication of the European Peptide Society, 23(3), 202–214. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Šebestík, J., & Niederhafner, P. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of peptide science : an official publication of the European Peptide Society, 23(3), 202–214. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Sources
- 1. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. alkalisci.com [alkalisci.com]
- 5. This compound - CD BioSciences [celluars.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chem.uci.edu [chem.uci.edu]
- 11. jpt.com [jpt.com]
- 12. cpcscientific.com [cpcscientific.com]
Methodological & Application
Application Notes and Protocols for Incorporating (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid in Solid-Phase Peptide Synthesis
Authored by: A Senior Application Scientist
Introduction
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1][2] These novel building blocks can confer enhanced stability, increased potency, and unique functionalities unattainable with the canonical 20 amino acids.[1] (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, a derivative of ornithine, is a particularly valuable UAA. Its terminal azide (N₃) group serves as a bioorthogonal handle, enabling highly specific and efficient covalent modification of the peptide post-synthesis via "click chemistry".[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into peptide chains using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols herein are designed to ensure high coupling efficiency and peptide purity, while also addressing the critical safety considerations associated with handling azido compounds.
Critical Safety Considerations for Handling Azido Compounds
Organic azides are energy-rich molecules that can be heat- and shock-sensitive, posing potential explosion hazards under certain conditions.[3][5] Furthermore, both inorganic and organic azides can exhibit significant toxicity.[3][5][6][7] Strict adherence to safety protocols is mandatory.
Core Safety Mandates:
-
Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound and all other reagents.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Handle all azido compounds within a certified chemical fume hood to avoid inhalation of potentially toxic vapors or dust.[5]
-
Avoid Incompatible Materials:
-
Acids: Never mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[5][6]
-
Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver) and their salts, as this can form highly shock-sensitive and explosive metal azides. Do not use metal spatulas for handling; use plastic or ceramic instead.[5][6][7]
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (DCM) or chloroform as reaction media with azides, as this can lead to the formation of explosive diazidomethane or triazidomethane.[6][7] While DCM is used in SPPS washing steps, the azide is covalently bound to the peptide and resin, mitigating this risk. However, care should be taken during waste disposal.
-
-
Storage: Store this compound in a cool, dark place (typically 2-8°C), away from heat, light, pressure, and shock.[3][8]
-
Waste Disposal: Dispose of all azide-containing waste in a designated container. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.[5]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥97.0% (HPLC), for peptide synthesis | Sigma-Aldrich, etc. |
| Fmoc-Rink Amide MBHA Resin (or other suitable resin) | 100-200 mesh, ~0.5-0.8 mmol/g | Standard SPPS supplier |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Standard chemical supplier |
| Dichloromethane (DCM) | ACS grade or higher | Standard chemical supplier |
| Piperidine | ACS grade or higher | Standard chemical supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Standard chemical supplier |
| HBTU or HATU | Peptide synthesis grade | Standard SPPS supplier |
| Trifluoroacetic acid (TFA) | Reagent grade | Standard chemical supplier |
| Triisopropylsilane (TIS) | Reagent grade | Standard chemical supplier |
| 1,2-Ethanedithiol (EDT) | Reagent grade | Standard chemical supplier |
| Diethyl ether | Anhydrous | Standard chemical supplier |
Experimental Protocol: SPPS Incorporation
This protocol details the manual incorporation of this compound using the well-established Fmoc/tBu strategy.[1][9] The fundamental cycle of SPPS involves iterative steps of Nα-amino group deprotection, amino acid coupling, and washing.[1]
SPPS Workflow Overview
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
This protocol assumes a starting scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g (i.e., 200 mg of resin). Adjust volumes accordingly for different scales.
Step 1: Resin Swelling and Initial Deprotection
-
Place 200 mg of Fmoc-Rink Amide MBHA resin in a suitable SPPS reaction vessel.
-
Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin.
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes. This two-step process ensures complete removal of the Fmoc group.[10]
-
Drain the deprotection solution.
-
Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times. Follow with 3 washes using 5 mL of DCM each time.
Step 2: Coupling of this compound The key to successful incorporation is the activation of the carboxylic acid to form a reactive intermediate that readily couples with the free amine on the resin-bound peptide.[11] Urionium/aminium-based reagents like HBTU or HATU are highly efficient for this purpose.[9][11]
-
In a separate vial, dissolve this compound (152 mg, 0.4 mmol, 4 eq) and HBTU (151 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the vial. The solution may change color (e.g., to yellow), indicating activation.
-
Immediately add the activation mixture to the deprotected resin from Step 1.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Rationale: Using a 4-fold excess of the amino acid and coupling reagents ensures the reaction goes to completion. DIPEA is a non-nucleophilic base used to neutralize the protonated amine on the resin and facilitate the reaction.[11] Prolonged coupling times with HBTU have been observed in some cases to cause an elimination side reaction with azido amino acids, so reaction times should be optimized and not excessively extended.[12]
-
To confirm reaction completion, a small sample of resin beads can be taken for a Kaiser test. A negative result (beads remain colorless/yellow) indicates a complete reaction.
-
Drain the coupling solution and wash the resin as described in Step 1.7 (5-7x DMF, 3x DCM).
Step 3: Chain Elongation Repeat the deprotection (Step 1.4-1.7) and coupling (Step 2) cycles for each subsequent amino acid in the desired peptide sequence.
Step 4: Final Cleavage and Deprotection Once the sequence is complete, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups are removed simultaneously.[10]
-
After the final coupling, perform a final Fmoc deprotection (Step 1.4-1.7) to liberate the N-terminal amine.
-
Wash the resin thoroughly with DMF, then DCM, and finally dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard cocktail is Reagent K: 94% TFA, 2.5% H₂O, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS).
-
Causality: TFA is the strong acid that cleaves the peptide from the resin and removes protecting groups.[13] TIS and water act as scavengers to quench reactive carbocations generated during the cleavage of tBu-based protecting groups, preventing side reactions with sensitive residues like Trp or Met.[14] EDT is particularly useful for scavenging in the presence of Trp. Note: The azide group is stable to TFA.[15]
-
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold (0°C) 50 mL centrifuge tube.
-
Add ~40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Centrifuge the mixture (e.g., 3000 rpm for 10 min), decant the ether, and wash the peptide pellet with more cold ether.
-
Allow the crude peptide pellet to air dry before proceeding to purification.
Post-Synthesis Modification via Click Chemistry
The incorporated azide allows for precise modification. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[4][16][17]
Caption: On-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Protocol for On-Resin CuAAC:
-
Swell the azido-peptide resin in DMF.
-
Prepare a solution of the alkyne-functionalized molecule (5-10 eq), Sodium Ascorbate (10-20 eq), and Copper(II) Sulfate (1-2 eq) in a solvent mixture like DMF/H₂O.
-
Add the solution to the resin and agitate at room temperature for 6-12 hours.[16]
-
Wash the resin extensively with DMF, water, and DCM to remove copper and excess reagents.
-
Cleave the modified peptide from the resin as described in Step 4.
Analytical Characterization and Troubleshooting
Characterization: Successful incorporation and purity of the final azido-peptide should be confirmed using standard analytical techniques.[18][19]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.[19][20]
-
Mass Spectrometry (MS - ESI or MALDI-TOF): To confirm the molecular weight of the final product, verifying the incorporation of the azido-pentanoic acid residue (mass addition of 140.07 Da compared to a Gly residue).[18]
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient activation time or reagent equivalents.2. Steric hindrance from adjacent bulky residues.3. Peptide aggregation on the resin. | 1. Ensure correct stoichiometry (at least 4 eq of amino acid/coupling reagent).2. Perform a second coupling (double couple) for the same residue.3. Switch to a more potent coupling reagent like HATU.4. For aggregation, consider using a different resin (e.g., PEG-modified) or adding chaotropic salts. |
| Low Final Yield | 1. Incomplete deprotection or coupling at any step.2. Premature chain termination (capping).3. Loss of peptide during cleavage/precipitation. | 1. Monitor each step with a Kaiser test.2. Ensure fresh deprotection and coupling solutions are used.3. Ensure complete precipitation by using sufficient cold ether and proper centrifugation. |
| Unexpected Mass in MS | 1. Deletion of an amino acid (incomplete coupling).2. Side reaction (e.g., azide reduction, elimination).3. Incomplete removal of a protecting group. | 1. Correlate MS data with HPLC to identify deletion sequences.2. Avoid prolonged coupling times.[12] Ensure scavengers are not reducing the azide during cleavage (e.g., avoid thiols if possible, though azide is generally stable).[15]3. Review the cleavage cocktail and time; ensure it is appropriate for all protecting groups used. |
Conclusion
This compound is a versatile building block for synthesizing peptides designed for subsequent bio-conjugation. Its incorporation via standard Fmoc-SPPS is straightforward and efficient, provided that appropriate coupling conditions are employed and stringent safety protocols are observed. The resulting azido-peptides are stable intermediates, readily available for selective modification through click chemistry, opening vast possibilities for the creation of peptide-drug conjugates, imaging agents, and novel biomaterials.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- University of Pittsburgh. (2013). Safe Handling of Azides.
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters, 8(5), 919-922. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). Azide Compounds - Environmental Health and Safety.
- University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.
- Thorn-Seshold, O. (n.d.). LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides.
-
Wang, F., et al. (2020). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology. Retrieved from [Link]
-
Various Authors. (2020). Lab-Scale Synthesis of Azido Compounds: Safety Measures and Analysis. ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to Azido-ornithine and Azido-lysine in Peptide Synthesis for Researchers and Drug Development Professionals.
-
Chemistry For Everyone. (2025). How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids? YouTube. Retrieved from [Link]
-
Various Authors. (2012). Resin via click chemistry to apply in SPPS. ResearchGate. Retrieved from [Link]
-
Various Authors. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. Retrieved from [Link]
-
QYAOBIO. (n.d.). Click Chemistry Peptides. Retrieved from [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(4), 286-298. Retrieved from [Link]
-
Jiang, H., et al. (2014). Click Chemistry in Peptide-Based Drug Design. Molecules, 19(12), 21281-21299. Retrieved from [Link]
- Schultz, P. G., et al. (2008). In vivo incorporation of unnatural amino acids. Google Patents.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
Van Vranken, D. L., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters, 24(41), 7584-7588. Retrieved from [Link]
-
Lin, P. C., et al. (2014). A mild removal of Fmoc group using sodium azide. Amino Acids, 46(2), 367-374. Retrieved from [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. Retrieved from [Link]
-
Perczel, A., et al. (2016). Origin of problems related to Staudinger reduction in carbopeptoid syntheses. ResearchGate. Retrieved from [Link]
-
CD BioSciences. (n.d.). This compound. Retrieved from [Link]
-
Raines, R. T., et al. (2010). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Organic Letters, 12(18), 4192-4195. Retrieved from [Link]
-
Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [Link]
-
Various Authors. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved from [Link]
-
Seebach, D., et al. (2004). The azido acid approach to β-peptides: parallel synthesis of a tri-β-peptide library by fluorous tagging. Helvetica Chimica Acta, 87(10), 2663-2685. Retrieved from [Link]
-
Various Authors. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. Retrieved from [Link]
-
Crouzet, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-28. Retrieved from [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3240-3249. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. bachem.com [bachem.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. This compound = 97.0 HPLC 1097192-04-5 [sigmaaldrich.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. polarispeptides.com [polarispeptides.com]
- 19. researchgate.net [researchgate.net]
- 20. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid for Advanced Peptide Click Chemistry: Application Notes and Protocols
Introduction: The Power of Precision in Peptide Modification
In the landscape of modern drug discovery and chemical biology, the ability to precisely modify peptides is paramount. Such modifications can dramatically enhance therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] At the forefront of these modification strategies is "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the more recent Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become indispensable tools for peptide chemists.[2][3]
This guide provides an in-depth exploration of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid , also known as Fmoc-L-azidonorvaline, a non-canonical amino acid that serves as a powerful building block for introducing an azide handle into a peptide sequence.[4] The strategic incorporation of this amino acid during solid-phase peptide synthesis (SPPS) opens up a world of possibilities for subsequent modification via click chemistry.[5] We will delve into the core principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure robust and reproducible results.
Understanding the Key Player: this compound
This compound is a synthetic amino acid derivative designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[6][7] Its structure is comprised of three key components:
-
An (S)-α-amino acid backbone: This allows it to be coupled to a growing peptide chain using standard peptide coupling reagents.
-
A fluorenylmethyloxycarbonyl (Fmoc) protecting group: This temporary protecting group on the α-amine is readily cleaved by piperidine, a standard step in Fmoc SPPS.[8]
-
A terminal azide group (N₃) on the side chain: This bioorthogonal handle is the key to subsequent click chemistry modifications. The azide group is stable to the conditions of Fmoc SPPS, including repeated piperidine treatments for Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage from the resin.[6]
Key Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₄O₄ | |
| Molecular Weight | 380.40 g/mol | |
| Appearance | White to off-white powder | |
| Storage Temperature | 2-8°C |
Safety Considerations: While organic azides like the one in this amino acid are generally stable, it is crucial to handle them with care.[9] Avoid exposure to strong acids, which can form highly toxic and explosive hydrazoic acid.[10][11] Also, avoid contact with heavy metals, as this can lead to the formation of shock-sensitive metal azides.[10][12] Always review the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
Workflow for Peptide Click Chemistry
The overall workflow for utilizing this compound in peptide click chemistry can be broken down into two main stages:
-
Incorporation of the Azide Moiety: The azido-amino acid is incorporated into the desired position of the peptide sequence during standard Fmoc-SPPS.
-
Peptide Conjugation via Click Chemistry: The azide-functionalized peptide is then reacted with an alkyne-containing molecule of interest. This can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (in-solution).
Below is a visual representation of this workflow:
Workflow for Peptide Click Chemistry.
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound. The principles can be readily adapted to automated peptide synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
Fmoc-protected amino acids (standard and this compound)
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
N,N-Diisopropylethylamine (DIEA)
-
Kaiser test kit (for monitoring coupling completion)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Step-by-Step Procedure
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HOBt (or HATU) (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[13] If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Wash the resin with DMF (3-5 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as in Step 3, using this compound as the amino acid to be coupled.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
Causality Behind Choices:
-
Coupling Reagents: HBTU/HOBt and HATU are highly efficient coupling reagents that minimize racemization and are suitable for most amino acids, including the sterically less-hindered this compound.[1]
-
Kaiser Test: This qualitative test is crucial for ensuring that each coupling step goes to completion, preventing the formation of deletion sequences in the final peptide.[13]
Protocol 2: On-Resin Peptide Conjugation via CuAAC
On-resin conjugation offers the advantage of simplified purification, as excess reagents can be easily washed away.[14]
Materials and Reagents
-
Azide-functionalized peptide-resin (from Protocol 1)
-
Alkyne-modified molecule (e.g., a fluorescent dye, PEG chain, or small molecule drug)
-
Copper(I) source: Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent.
-
Reducing agent (if using CuSO₄): Sodium ascorbate
-
Copper ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: DMF or a mixture of DMF/water or DMSO
-
Base: DIEA or 2,6-lutidine
Step-by-Step Procedure
-
Resin Preparation: Swell the azide-functionalized peptide-resin in the chosen reaction solvent for 30 minutes.
-
Prepare Click Chemistry Cocktail:
-
In a separate vial, dissolve the alkyne-modified molecule (5-10 equivalents) in the reaction solvent.
-
If using CuSO₄, prepare a stock solution of CuSO₄ and sodium ascorbate.
-
If using a ligand, pre-mix the copper source with the ligand.
-
-
On-Resin Click Reaction:
-
To the swollen resin, add the solution of the alkyne-modified molecule.
-
Add the copper source (e.g., CuBr or the CuSO₄/sodium ascorbate mixture) and the base (DIEA).
-
Agitate the reaction mixture at room temperature for 4-18 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the rate.[15]
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.
-
-
Cleavage and Deprotection:
-
Cleave the conjugated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA).
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.[13]
-
Purify the peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Rationale for Reagent Choices:
-
Copper Source and Reducing Agent: Copper(I) is the active catalyst for the CuAAC reaction.[16] While Cu(I) salts like CuBr can be used directly, they are prone to oxidation.[17] Using a more stable Cu(II) salt like CuSO₄ in combination with a reducing agent like sodium ascorbate generates the active Cu(I) species in situ.[18]
-
Ligand: Ligands like TBTA or THPTA stabilize the Cu(I) oxidation state and prevent the formation of undesirable side products, leading to cleaner reactions and higher yields.[18]
Protocol 3: In-Solution Peptide Conjugation via SPAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method, which is particularly advantageous for applications where the presence of residual copper is a concern, such as in live-cell imaging or in vivo studies.[19][] SPAAC utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst.[21]
Materials and Reagents
-
Purified azide-functionalized peptide (from Protocol 1)
-
Strained cyclooctyne-modified molecule (e.g., DBCO, BCN, or DIFO derivatives)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer.
-
Organic co-solvent (if needed): DMSO or DMF
Step-by-Step Procedure
-
Prepare Reactant Solutions:
-
Dissolve the purified azide-functionalized peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the cyclooctyne-modified molecule in a minimal amount of an organic co-solvent like DMSO, and then dilute it into the reaction buffer.
-
-
SPAAC Reaction:
-
Add the cyclooctyne solution (typically 1.1 to 2.0 molar equivalents) to the peptide solution.
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. Reaction times will vary depending on the specific cyclooctyne used.[19]
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by LC-MS or RP-HPLC.
-
Purification: Purify the peptide conjugate by RP-HPLC to remove any unreacted starting materials.
Key Considerations for SPAAC:
-
Choice of Cyclooctyne: The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.[19] Dibenzoannulated cyclooctynes (DBCO) and bicyclo[6.1.0]nonyne (BCN) derivatives are commonly used and offer a good balance of reactivity and stability.[19]
-
Stoichiometry: A slight excess of the cyclooctyne reagent is typically used to drive the reaction to completion.
Comparative Data for Click Chemistry Reactions
| Reaction | Catalyst | Conditions | Key Advantages | Key Disadvantages |
| CuAAC | Copper(I) | Mild, aqueous or organic solvents | Fast reaction rates, high yields, robust | Potential cytotoxicity of residual copper |
| SPAAC | None | Physiological pH and temperature | Copper-free, bioorthogonal | Generally slower reaction rates than CuAAC, cyclooctyne reagents can be expensive |
Applications and Future Directions
The ability to introduce an azide handle into a peptide sequence using this compound has far-reaching implications across various fields:
-
Peptide-Drug Conjugates (PDCs): The azide can be used to attach cytotoxic drugs to targeting peptides, creating highly specific cancer therapeutics.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life in circulation.[22]
-
Fluorescent Labeling: The conjugation of fluorescent dyes enables the visualization and tracking of peptides in biological systems.[23]
-
Peptide Cyclization: Intramolecular click reactions can be used to create cyclic peptides, which often exhibit enhanced stability and bioactivity compared to their linear counterparts.[14][24][25]
-
Surface Immobilization: Peptides can be "clicked" onto surfaces for applications in biomaterials and diagnostics.[18]
The continued development of new click chemistry reactions and bioorthogonal handles will undoubtedly expand the toolkit available to peptide scientists. This compound remains a cornerstone of this field, providing a reliable and versatile means of unlocking the full potential of peptide-based therapeutics and research tools.
References
-
On-resin peptide macrocyclization using thiol–ene click chemistry. RSC Publishing. 24
-
On-resin peptide macrocyclization using thiol-ene click chemistry. PMC - NIH. 25
-
Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem. 1
-
Safe Handling of Azides. University of Pittsburgh. 10
-
Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. Benchchem. 13
-
On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC - NIH. 14
-
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of Peptides. Benchchem. 19
-
Click Chemistry: A valuable tool for peptide and protein modification. Bachem. 22
-
Azide Compounds. Environmental Health and Safety. 9
-
Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. 11
-
LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Thorn-Seshold. 12
-
Lab‐Scale Synthesis of Azido Compounds: Safety Measures and Analysis. ResearchGate. 26
-
Strain-Promoted Azide-Alkyne Cycloaddition. Unknown Source. 21
-
On-resin peptide macrocyclization using thiol-ene click chemistry. ResearchGate. 27
-
An In-depth Technical Guide to Click Chemistry Reagents for Peptides. Benchchem. 2
-
This compound. Sigma-Aldrich.
-
Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. RSC Publishing. 28
-
Peptide Conjugation via CuAAC 'Click' Chemistry. PMC - NIH. 15
-
Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. Unknown Source. 16
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). Bioconjugation - BOC Sciences.
-
Peptide Click Chemistry Explained. Bachem. 23
-
This compound = 97.0 HPLC 1097192-04-5. Sigma-Aldrich.
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. 18
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC - NIH. 29
-
Application Notes and Protocols: Utilizing 5-Azidopentanoic Acid for Peptide Cyclization and Modification. Benchchem. 3
-
Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. 30
-
Application Notes and Protocols for Bioconjugation of Peptides with 5-Azidopentanoic Acid Ethyl Ester. Benchchem. 31
-
A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers. 17
-
Methods and protocols of modern solid phase peptide synthesis. Unknown Source. 32
-
Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Aapptec Peptides. 33
-
(2S)-N-Fmoc-5-azido-pentanoic acid. Anaspec. 6
-
Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group. 5
-
Click Peptides. CPC Scientific. 34
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Unknown Source. 7
-
Applications of 5-Azidopentanoic Acid in Drug Discovery: Application Notes and Protocols. Benchchem. 35
-
Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. 8
-
This compound. Sigma-Aldrich. 4
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (S)-5-アジド-2-(Fmoc-アミノ)ペンタン酸 - Fmoc-5-アジド-L-ノルバリン, Fmoc-L-δ-アジドオルニチン [sigmaaldrich.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. (2S)-N-Fmoc-5-azido-pentanoic acid [anaspec.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 13. benchchem.com [benchchem.com]
- 14. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpt.com [jpt.com]
- 17. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 18. interchim.fr [interchim.fr]
- 19. benchchem.com [benchchem.com]
- 21. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 22. bachem.com [bachem.com]
- 23. bachem.com [bachem.com]
- 24. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]
- 31. benchchem.com [benchchem.com]
- 32. chemistry.du.ac.in [chemistry.du.ac.in]
- 33. peptide.com [peptide.com]
- 34. cpcscientific.com [cpcscientific.com]
- 35. benchchem.com [benchchem.com]
Application Notes and Protocols: Site-Specific Fluorescent Labeling of Peptides using (S)-5-Azido-2-(Fmoc-amino)pentanoic acid
Introduction
The covalent attachment of fluorescent probes to peptides is an indispensable technique in chemical biology, drug discovery, and diagnostics. It enables the real-time visualization and quantification of peptides in complex biological systems, facilitating studies on cellular uptake, biodistribution, and target engagement. Among the myriad of labeling strategies, the use of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a robust and highly specific method.[1][2]
This application note provides a comprehensive guide for the site-specific incorporation of a versatile, azide-bearing unnatural amino acid, (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] Subsequently, a detailed protocol for the chemoselective ligation of an alkyne-modified fluorescent probe to the azide-functionalized peptide is described. This two-step approach ensures precise control over the labeling site, preserving the peptide's native biological activity, and offers a versatile platform for conjugation with a wide array of reporter molecules.[5]
This compound , also known as Fmoc-5-azido-L-norvaline, is an ideal building block for this purpose.[6] The Fmoc protecting group allows for its seamless integration into standard SPPS workflows, while the terminal azide group serves as a bioorthogonal handle for subsequent modification.[7] The azide moiety is chemically inert to the reagents commonly used in SPPS, ensuring its integrity throughout the synthesis.[8]
Properties of this compound
| Property | Value | Reference |
| Synonyms | Fmoc-5-azido-L-norvaline, Fmoc-L-δ-azidoornithine, Fmoc-Orn(N3)-OH | [6] |
| Molecular Formula | C₂₀H₂₀N₄O₄ | [9] |
| Molecular Weight | 380.40 g/mol | [9] |
| Appearance | Powder | [9] |
| Purity | ≥97.0% (HPLC) | [9] |
| Storage Temperature | 2-8°C | [9] |
| Functional Group | Fmoc | [9][10] |
Safety Information: this compound is classified as a warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn during handling.[9]
Experimental Protocols
Part 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound. The choice of resin depends on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[3][11]
Materials
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU/HATU and DIPEA (or HOBt/DIC)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.[11]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.[12]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of HBTU/HATU in DMF.
-
Add DIPEA (2 equivalents of the amino acid) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
To ensure complete coupling, perform a Kaiser test or other colorimetric test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin thoroughly with DMF.
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin-bound peptide under vacuum.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Part 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Materials
-
Resin-bound azide-modified peptide
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Protocol
-
Place the dry, resin-bound peptide in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate at room temperature with occasional agitation for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[13]
-
Incubate at -20°C for at least 30 minutes to facilitate precipitation.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual TFA.[13]
-
Dry the crude peptide pellet under vacuum.
Part 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to label the azide-modified peptide with an alkyne-functionalized fluorescent probe.[1][14] This reaction is highly efficient and specific, resulting in the formation of a stable triazole linkage.[2][5]
Materials
-
Crude or purified azide-modified peptide
-
Alkyne-functionalized fluorescent probe (e.g., AZDye 594 Alkyne, FAM-Alkyne)[15][16]
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a mixture of water and a water-miscible organic solvent like DMSO or t-butanol)
Protocol
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mM.
-
Dissolve the alkyne-fluorescent probe in DMSO to a final concentration of 10-50 mM.
-
Prepare fresh stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (1 M in water), and THPTA (50 mM in water).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-peptide solution and the alkyne-probe solution. A slight molar excess (1.1-1.5 equivalents) of the alkyne probe is recommended.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[13]
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Part 4: Purification of the Fluorescently Labeled Peptide
Purification is a critical step to remove unreacted fluorescent probe, unlabeled peptide, and reaction byproducts. RP-HPLC is the most common and effective method for this purpose.[13]
Materials
-
Crude labeled peptide solution
-
RP-HPLC system with a suitable column (e.g., C18)
-
Mobile phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Lyophilizer
Protocol
-
Acidify the crude reaction mixture with a small amount of TFA.
-
Inject the sample onto the RP-HPLC column.
-
Elute the peptide using a linear gradient of Solvent B into Solvent A.
-
Monitor the elution profile using UV absorbance (at 220 nm for the peptide backbone and at the excitation maximum of the fluorophore).
-
Collect the fractions corresponding to the fluorescently labeled peptide.
-
Confirm the identity and purity of the collected fractions by mass spectrometry and analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
-
Store the labeled peptide at -20°C or -80°C, protected from light.[13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling during SPPS | - Insufficient activation time or reagents- Steric hindrance | - Increase coupling time- Use a stronger coupling agent (e.g., HATU)- Double couple the problematic amino acid |
| Low Yield of Labeled Peptide | - Incomplete click reaction- Degradation of peptide or probe | - Optimize reaction conditions (time, temperature, catalyst concentration)- Ensure freshness of sodium ascorbate solution- Check pH of the reaction mixture |
| Multiple Peaks in HPLC after Labeling | - Unreacted starting materials- Side reactions- Isomers of the fluorescent probe | - Optimize stoichiometry of reactants- Improve purification of the alkyne-probe- Optimize HPLC gradient for better separation |
| Loss of Fluorescent Signal | - Photobleaching- pH sensitivity of the dye | - Protect from light during reaction and storage- Use a pH-insensitive fluorescent probe[15] |
Conclusion
The methodology described herein provides a robust and versatile platform for the site-specific fluorescent labeling of peptides. The incorporation of this compound into a peptide sequence via standard Fmoc-SPPS, followed by a highly efficient CuAAC "click" reaction with an alkyne-modified fluorescent probe, offers precise control over the labeling site and preserves the biological integrity of the peptide. This approach is amenable to a wide range of fluorescent probes and can be readily adapted for the conjugation of other moieties, such as biotin, radiolabels, or cytotoxic drugs, thereby expanding the utility of synthetic peptides in various research and therapeutic applications.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Fields, G. B. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50.
- Hao, G., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174.
- Testa, C., et al. (2018). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Topics in Medicinal Chemistry, 18(7), 591-610.
- GenScript. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC.
- Kreutzer, A. G., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- University of Queensland. (2013). Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace.
- Vector Labs. (n.d.). AZDye 594 Alkyne.
- Sigma-Aldrich. (n.d.). This compound.
- MedchemExpress.com. (n.d.). Labeling and Fluorescence Imaging | Click Chemistry.
- Jena Bioscience. (n.d.). Alkyne-containing Fluorescent Dyes.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Fluorescently Labeled Peptides Using Fmoc.
- Sigma-Aldrich. (n.d.). This compound = 97.0 HPLC 1097192-04-5.
- Sigma-Aldrich. (n.d.). This compound.
- Anaspec. (n.d.). (2S)-N-Fmoc-5-azido-pentanoic acid.
- Benchchem. (n.d.). Application Notes and Protocols for Protein Labeling with 5-Azidopentanoic Acid.
- CD BioSciences. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound, >=97.0% (HPLC).
Sources
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. This compound - CD BioSciences [celluars.com]
- 7. (2S)-N-Fmoc-5-azido-pentanoic acid [anaspec.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound = 97.0 HPLC 1097192-04-5 [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
synthesis of peptide-drug conjugates with Fmoc-5-azido-L-norvaline
Topic: Synthesis of Peptide-Drug Conjugates with Fmoc-5-azido-L-norvaline
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Site-Specific Peptide-Drug Conjugation Using Fmoc-5-azido-L-norvaline
Introduction: The Strategic Advantage of Unnatural Amino Acids in Peptide Therapeutics
Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, merging the high target selectivity of peptides with the potent efficacy of small molecule drugs.[1][2] A critical challenge in PDC development is achieving a homogenous product through precise, site-specific drug conjugation, which ensures a defined drug-to-peptide ratio (DPR) and predictable pharmacological properties.[3] The incorporation of unnatural amino acids (UAAs) equipped with bioorthogonal handles is a powerful strategy to address this challenge.[][5][6]
This guide focuses on the application of Fmoc-5-azido-L-norvaline , a non-canonical amino acid, as a linchpin for modern PDC synthesis. The terminal azide group (N₃) on its side chain serves as a versatile chemical handle for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[7][8] By strategically placing this UAA within a peptide sequence during standard solid-phase peptide synthesis (SPPS), a unique conjugation site is created, enabling the attachment of a drug payload with exceptional control.
We will detail the complete workflow, from the initial solid-phase synthesis of the azide-bearing peptide to the final conjugation, purification, and characterization of the PDC. The protocols described herein leverage the robust and widely adopted Fmoc/tBu orthogonal protection strategy.[9][10]
Core Principles and Methodologies
The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Strategy
The synthesis of the peptide backbone is performed on an insoluble polymeric resin. The Fmoc/tBu strategy is foundational, relying on two distinct classes of protecting groups that can be removed under different conditions.[10][11]
-
Nα-Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus of the incoming amino acid. It is labile to a weak base, typically a solution of piperidine in DMF, allowing for its removal at each cycle without affecting other protecting groups.[11][12]
-
Side-Chain tBu Protection: Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu). These groups are stable to the basic conditions of Fmoc deprotection and are only removed during the final cleavage step with a strong acid, typically trifluoroacetic acid (TFA).[10]
The incorporation of Fmoc-5-azido-L-norvaline follows the same principle. Its Fmoc group is removed with piperidine, and its carboxyl group is activated for coupling just like any standard amino acid. The azide-functionalized side chain remains inert throughout the SPPS process, awaiting the subsequent conjugation step.[13][14]
Bioorthogonal Conjugation: The Power of Click Chemistry
"Click chemistry" refers to reactions that are high-yielding, stereospecific, and create minimal byproducts.[7][15] The azide-alkyne cycloaddition is the quintessential click reaction for bioconjugation.[8][16]
This highly efficient reaction joins the azide-modified peptide with a drug payload containing a terminal alkyne.[17][18] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[18][19] The result is a stable 1,4-disubstituted 1,2,3-triazole linkage.[17]
To circumvent the potential cytotoxicity of copper, which can be a concern for biological applications, the copper-free SPAAC reaction was developed.[16][20] This method uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), on the drug payload. The high ring strain of the cyclooctyne provides the driving force for the reaction with the azide, eliminating the need for a metal catalyst.[][22]
Experimental Workflow and Protocols
The overall process for synthesizing a peptide-drug conjugate using Fmoc-5-azido-L-norvaline is a multi-stage procedure.
Caption: Overall workflow for PDC synthesis.
Materials and Reagents
| Reagent | Purpose | Typical Grade/Purity |
| Rink Amide or Wang Resin | Solid support for SPPS | 100-200 mesh |
| Fmoc-protected Amino Acids | Building blocks for peptide chain | >99% Purity |
| Fmoc-5-azido-L-norvaline | UAA for introducing the azide handle | >99% Purity |
| HATU / HBTU | Coupling reagent | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Activation base | Peptide Synthesis |
| Piperidine | Fmoc deprotection agent | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Primary SPPS solvent | Peptide Synthesis |
| Dichloromethane (DCM) | Resin washing solvent | ACS Grade |
| Trifluoroacetic acid (TFA) | Cleavage from resin / side-chain deprotection | Reagent Grade, >99% |
| Triisopropylsilane (TIS) | Scavenger in cleavage cocktail | >98% |
| Alkyne- or DBCO-modified Drug | Payload for conjugation | Characterized |
| Copper(II) Sulfate (CuSO₄) | CuAAC catalyst precursor | ACS Grade |
| Sodium Ascorbate | CuAAC reducing agent | >99% |
| Diethyl Ether (cold) | Peptide precipitation | Anhydrous |
Protocol 1: Synthesis of Azide-Modified Peptide via Fmoc-SPPS
This protocol describes a standard manual synthesis on a 0.1 mmol scale.
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.
-
Swell the resin in DMF for 30 minutes with gentle agitation. Drain the DMF.
-
-
First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid (C-terminal residue) to the resin according to standard protocols (e.g., using HATU/DIPEA activation).[14] Allow the reaction to proceed for 2 hours.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
SPPS Cycle for Subsequent Amino Acids:
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. This two-step process ensures complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq., 0.3 mmol) with HATU (2.9 eq., 0.29 mmol) and DIPEA (6 eq., 0.6 mmol) in DMF for 2-5 minutes. Rationale: Pre-activation ensures the formation of the highly reactive aminium salt, which promotes efficient peptide bond formation.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature. For incorporating Fmoc-5-azido-L-norvaline , follow this same procedure. Its steric profile is similar to other aliphatic amino acids and typically couples efficiently.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat this cycle for each amino acid in the sequence.
-
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection step as described above to liberate the N-terminal amine.
Caption: The iterative cycle of Fmoc-SPPS.
Protocol 2: Drug Conjugation via Click Chemistry
This can be performed either while the peptide is still attached to the resin (on-resin) or after cleavage (in-solution). On-resin conjugation is often preferred as it simplifies purification by allowing excess reagents to be washed away.
-
Preparation: Swell the azide-peptide-resin in a DMF/H₂O (4:1) mixture.
-
Reagent Solution: In a separate vial, prepare the conjugation cocktail.
-
Dissolve the alkyne-modified drug (5 eq.) in DMF/H₂O.
-
Add Sodium Ascorbate (10 eq., from a fresh stock solution).
-
Add Copper(II) Sulfate (1 eq.). Rationale: The ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[18]
-
-
Conjugation: Add the reagent solution to the resin. Agitate the mixture at room temperature, protected from light, for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin extensively with DMF (5x), H₂O (3x), DMF (3x), and finally DCM (3x).
-
Preparation: Swell the azide-peptide-resin in DMF.
-
Reagent Solution: Dissolve the DBCO-modified drug (3-5 eq.) in DMF.
-
Conjugation: Add the drug solution to the resin. Agitate at room temperature for 4-12 hours. The reaction rate can vary depending on the specific cyclooctyne used.[20][23]
-
Washing: Drain and wash the resin as described for the CuAAC method.
Caption: Comparison of CuAAC and SPAAC reactions.
Protocol 3: Cleavage, Purification, and Characterization
-
Cleavage:
-
Wash the dry peptide-drug conjugate resin with DCM.
-
Prepare a cleavage cocktail. A standard choice is TFA/TIS/H₂O (95:2.5:2.5) .[10] Rationale: TIS acts as a scavenger to trap the reactive carbocations generated from the cleavage of tBu-based side-chain protecting groups, preventing side reactions.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of starting resin) and agitate at room temperature for 2-4 hours.[13]
-
Filter the resin and collect the TFA solution containing the cleaved PDC.
-
-
Precipitation and Isolation:
-
Add the TFA filtrate dropwise to a 50 mL conical tube containing cold diethyl ether. A white precipitate of the crude PDC should form.
-
Centrifuge the mixture to pellet the crude PDC.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification by RP-HPLC:
-
Dissolve the crude PDC in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Purify the PDC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[24]
-
Use a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the main product peak and confirm their identity by analytical LC-MS.
-
-
Characterization:
-
LC-MS: The primary tool for characterization. It confirms the purity and provides the molecular weight of the final PDC, verifying successful conjugation.[3][25]
-
HPLC: Analytical HPLC is used to determine the purity of the final product.[24][26]
-
NMR: For more detailed structural elucidation, 1D and 2D NMR spectroscopy can be employed, though it is less common for routine characterization.[27][28][29]
-
-
Lyophilization: Pool the pure fractions from HPLC and lyophilize to obtain the final PDC as a fluffy white powder.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Peptide | Incomplete coupling during SPPS; premature chain cleavage. | Use a stronger coupling reagent (e.g., HATU). Double couple difficult residues. Ensure resin is appropriate for the C-terminal acid. |
| Incomplete Conjugation | Inactive catalyst (CuAAC); insufficient reaction time; steric hindrance. | Use freshly prepared Sodium Ascorbate solution. Extend reaction time. For SPAAC, consider a more reactive cyclooctyne derivative. If sterically hindered, perform conjugation in solution.[23] |
| Multiple Peaks in HPLC | Deletion sequences from incomplete coupling; side reactions during cleavage or conjugation. | Optimize coupling times and reagents. Ensure efficient washing between SPPS steps. Use appropriate scavengers in the cleavage cocktail. Check for drug stability under reaction conditions.[25] |
| Mass Mismatch in MS | Incomplete removal of side-chain protecting groups; unexpected side reactions (e.g., oxidation). | Extend cleavage time. Check the mass of common protecting groups. Analyze for +16 Da shifts (oxidation). Ensure high-purity reagents and solvents. |
Conclusion
The use of Fmoc-5-azido-L-norvaline provides a reliable and efficient method for the site-specific synthesis of peptide-drug conjugates. By integrating this unnatural amino acid into a standard Fmoc-SPPS workflow, researchers can precisely dictate the point of drug attachment. The subsequent azide-alkyne click chemistry, available in both copper-catalyzed (CuAAC) and copper-free (SPAAC) formats, offers a robust and versatile toolkit for conjugating a wide array of therapeutic payloads.[30][31] The protocols outlined in this guide provide a comprehensive framework for producing well-defined, homogenous PDCs, a critical step in advancing these powerful molecules from the research bench to clinical application.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]
-
Anderton, G. I., et al. (2021). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry. [Link]
-
Singh, Y., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Gualdron-Reyes, A. F., et al. (2021). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Molecules. [Link]
-
LifeTein. (2024). Click Chemistry in Peptide Synthesis. LifeTein. [Link]
-
Li, H., Aneja, R., & Chaiken, I. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. [Link]
-
Sunresin. Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]
-
Royal Society of Chemistry. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. RSC Publishing. [Link]
-
Li, H., Aneja, R., & Chaiken, I. (2013). Click Chemistry in Peptide-Based Drug Design. PMC - NIH. [Link]
-
ResearchGate. (2013). Click Chemistry in Peptide-Based Drug Design. ResearchGate. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry in Britain. [Link]
-
Chinese Chemical Society. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. [Link]
-
Bohrium. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Bohrium. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Castro, V., Rodriguez, H., & Albericio, F. (2016). CuAAC: an efficient Click Chemistry reaction on Solid Phase. RSC Advances. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Schiller, J., et al. (2010). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. Journal of Biomedicine and Biotechnology. [Link]
-
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2010). (PDF) Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. ResearchGate. [Link]
-
ResearchGate. (2021). Production of peptide‐drug conjugates. ResearchGate. [Link]
-
Liscio, E., & Di Fabio, G. (2019). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Molecules. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ijsar.in. [Link]
-
RSC Publishing. (2019). Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. RSC Publishing. [Link]
-
Rivier, J., et al. (1984). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. The Peptides. [Link]
-
World Journal of Pharmaceutical Research. (2016). A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. wjpr.net. [Link]
-
Specific Polymers. (2024). HPLC, a modular technique that complements NMR. specificpolymers.fr. [Link]
-
Sterling Pharma Solutions. (2023). Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions. [Link]
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Application Note & Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Site-Specific Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Precision in Peptide Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as an indispensable tool for the precise, covalent modification of peptides and proteins.[1][2][3][4] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide-functionalized peptide and an alkyne-bearing molecule.[1][2] Its widespread adoption in drug development, materials science, and chemical biology is due to its remarkable features:
-
High Specificity: The reaction is bioorthogonal, meaning the azide and alkyne groups react exclusively with each other, ignoring all other functional groups present in a peptide's side chains.[5]
-
Quantitative Yields: CuAAC reactions proceed rapidly to completion, often with near-quantitative yields and minimal byproduct formation.[1][3]
-
Mild Conditions: The reaction is robust and can be performed in a variety of solvents, including water, over a wide range of pH (4-12) and temperatures.[6][7]
-
Biocompatible Linkage: The resulting triazole ring is chemically stable, resistant to hydrolysis and enzymatic degradation, and serves as an excellent mimic (bioisostere) of the native amide bond in peptides.[3][8]
These attributes make CuAAC an ideal strategy for applications such as peptide-drug conjugation, PEGylation, radiolabeling, surface immobilization, and the synthesis of complex peptide-based biomaterials.[1][9]
The CuAAC Catalytic Cycle: Mechanism & Core Components
The CuAAC reaction is not a simple mixing of components; it is a carefully orchestrated catalytic cycle. Understanding the role of each component is critical for experimental success. The most convenient and common method involves the in situ reduction of a Copper(II) salt (e.g., CuSO₄) to the catalytically active Copper(I) species using a reducing agent like sodium ascorbate.[2][10][11]
The Catalytic Cycle
The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate undergoes rearrangement and protonolysis to release the stable triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.
Figure 2: Standard experimental workflow for CuAAC peptide ligation.
Protocol: CuAAC Ligation of an Azido-Peptide in Aqueous Buffer
This protocol describes a robust starting point for the conjugation of a 1 mg scale of a typical azido-peptide.
Materials & Reagents:
-
Azido-Peptide (e.g., MW ~1500 g/mol )
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-Ascorbate (NaAsc)
-
Phosphate-Buffered Saline (PBS), pH 7.4, degassed
-
Milli-Q Water, degassed
-
Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for HPLC
-
Chelating resin (e.g., QuadraSil® AP) or EDTA for copper removal
Equipment:
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer and/or rotator
-
Analytical and Preparative Reverse-Phase HPLC (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Stock Solution Preparation (Prepare Fresh):
-
Azido-Peptide (10 mM): Dissolve 1.5 mg of peptide (assuming 1500 Da) in 100 µL of degassed PBS buffer.
-
Alkyne Partner (20 mM): Prepare a 20 mM stock in a suitable solvent (e.g., DMSO or degassed water).
-
CuSO₄ (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of degassed water.
-
THPTA (250 mM): Prepare a 250 mM stock in degassed water.
-
Sodium Ascorbate (500 mM): Dissolve 99 mg of NaAsc in 1 mL of degassed water. Note: This solution should be clear. Discard if it is yellow or brown. [12]
-
-
Reaction Assembly:
-
Expert Tip: Assemble the reaction by adding the copper catalyst last to prevent premature side reactions. The order of addition matters. [13] * In a 1.5 mL microcentrifuge tube, add the following in order:
-
50 µL of degassed PBS buffer.
-
10 µL of 10 mM Azido-Peptide solution (Final conc: 1 mM).
-
7.5 µL of 20 mM Alkyne Partner solution (Final conc: 1.5 mM, 1.5 eq.).
-
-
In a separate "premix" tube, combine:
-
2 µL of 50 mM CuSO₄ solution.
-
2 µL of 250 mM THPTA solution.
-
-
Vortex the premix tube gently for 10 seconds. Add the 4 µL of the Cu/THPTA premix to the main reaction tube (Final conc: 1 mM Cu, 5 mM THPTA).
-
Initiate the reaction by adding 2 µL of 500 mM Sodium Ascorbate (Final conc: 10 mM). The total reaction volume is now 100 µL.
-
-
Incubation and Monitoring:
-
Gently vortex the tube and place it on a rotator at room temperature, protected from light.
-
Monitor the reaction progress by taking small aliquots (e.g., 2 µL) at time points (e.g., 15 min, 1 hr, 4 hr). Quench the aliquot with 20 µL of a 1:1 ACN/H₂O solution containing 0.1% TFA and analyze by LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the entire reaction by adding an equal volume of 1% TFA in water.
-
To remove the copper catalyst, add a small scoop of a copper-chelating resin and rotate for 30 minutes. Centrifuge and collect the supernatant. Alternatively, add EDTA to a final concentration of 10 mM.
-
Purify the crude peptide conjugate using preparative RP-HPLC with a suitable gradient of ACN/water with 0.1% TFA.
-
Collect fractions corresponding to the product peak and confirm the identity and purity using analytical LC-MS. Lyophilize the pure fractions to obtain the final product as a powder.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive Sodium Ascorbate (oxidized).2. Poor solubility of reactants.3. Insufficient catalyst or ligand.4. Peptide contains His-tags or high Cys content, sequestering copper. [11] | 1. Prepare a fresh, clear solution of Sodium Ascorbate.2. Add a co-solvent like DMSO or t-BuOH (up to 20%).3. Increase catalyst/ligand concentration incrementally.4. Increase the ligand:copper ratio to 10:1 or add a sacrificial metal like Zn(II) to occupy binding sites. [11] |
| Multiple Byproducts / Peptide Degradation | 1. Oxidative damage from ROS.2. Reaction time too long.3. Side reactions of ascorbate oxidation products with peptide side chains (e.g., Arg, Lys). [14] | 1. Ensure solvents are thoroughly degassed. Increase THPTA:Cu ratio. Work under an inert atmosphere.2. Monitor reaction closely and quench immediately upon completion.3. Lower the concentration of ascorbate if possible, or use alternative reducing systems if damage persists. |
| Poor Product Recovery after HPLC | 1. Product is insoluble or aggregated.2. Product is adsorbed onto purification column or vials. | 1. Modify HPLC gradients (e.g., use a shallower gradient). Add a different acid modifier like formic acid.2. Use low-binding tubes. Pre-treat the HPLC column with a sacrificial peptide. |
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
Heimgartner, C., et al. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Molecules, 26(16), 5003. [Link]
-
Li, S., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(10), 2315-2322. [Link]
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]
-
Ahmad Fuaad, A. A. H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. [Link]
-
Presolski, P. J., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
GenScript. Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. GenScript Resources. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Pathak, T. P., & Miller, S. J. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. The Journal of Organic Chemistry, 81(6), 2624-2628. [Link]
-
Li, S., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(10), 2315–2322. [Link]
-
Hubbard, S. C., & Miller, S. J. (2011). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. ACS Chemical Biology, 6(11), 1161-1166. [Link]
-
Meldal, M. (2000). α-Azido acids for direct use in solid-phase peptide synthesis. Journal of Peptide Science, 6(12), 594-600. [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Ahmad Fuaad, A. A. H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. [Link]
-
Jiang, H., et al. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. International Journal of Molecular Sciences, 15(12), 22037-22063. [Link]
-
Bioclone Inc. (2023). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone Resources. [Link]
-
Jiang, H., et al. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. International Journal of Molecular Sciences, 15(12), 22037-22063. [Link]
-
ResearchGate. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. ResearchGate Publication. [Link]
-
Bioclone Inc. (2023). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Bioclone Resources. [Link]
-
Hong, V., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(42), 9879-9883. [Link]
-
Gąsior, J., et al. (2024). Chirality and Rigidity in Triazole-Modified Peptidomimetics Interacting with Neuropilin-1. International Journal of Molecular Sciences, 25(3), 1629. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Application of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) “Click Chemistry” in Carbohydrate Drug and Neoglycopolymer Synthesis. ResearchGate Publication. [Link]
-
Chalker, J. M., et al. (2011). A convenient catalyst for azide-alkyne cycloaddition reactions: an improved synthesis of TBTA. Organic & Biomolecular Chemistry, 9(21), 7307-7310. [Link]
-
Straetmans, N. (2014). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 10, 2394-2407. [Link]
-
ResearchGate. (2019). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. ResearchGate Publication. [Link]
-
Zhu, Z., et al. (2013). Copper-catalyzed click reaction on/in live cells. Coordination Chemistry Reviews, 257(15-16), 2221-2236. [Link]
-
Chemicatalog. (2024). Maximizing Click Chemistry Efficiency with TBTA Ligands. Chemicatalog News. [Link]
-
Duan, Q., et al. (2015). Concise Synthesis of Triazole-Linked 5′-Peptide-Oligonucleotide Conjugates by Click Chemistry. Nucleosides, Nucleotides and Nucleic Acids, 34(9), 579-590. [Link]
-
Jena Bioscience. Na-Ascorbate - click chemistry grade. Jena Bioscience Product Page. [Link]
-
Al-Masoudi, N. A., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(15), 4467. [Link]
-
Firoozi, S., et al. (2021). The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. Pharmaceutical Sciences, 27(4), 513-524. [Link]
-
Liu, Y., et al. (2024). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Molecules, 29(1), 220. [Link]
Sources
- 1. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jpt.com [jpt.com]
- 4. bioclone.net [bioclone.net]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Peptides
Introduction: The Power of Bioorthogonal Chemistry in Peptide Science
The precise, site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a leading bioorthogonal "click chemistry" tool for this purpose.[1][2] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for cytotoxic metal catalysts, making it exceptionally well-suited for applications involving sensitive biomolecules and even in living systems.[3][4][]
At its core, SPAAC is a variation of the Huisgen 1,3-dipolar cycloaddition.[3] The reaction's driving force is the significant ring strain of a cyclooctyne, the smallest stable cyclic alkyne.[3][6] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition with an azide, enabling the rapid formation of a stable triazole linkage at physiological temperatures and pH.[1][3][7] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are essentially absent in biological systems and do not engage in side reactions with native functional groups, ensuring high specificity.[3][]
This guide provides a comprehensive overview of the principles of SPAAC, detailed protocols for its application to peptides, and expert insights into reaction optimization and troubleshooting for researchers, scientists, and drug development professionals.
Core Principles and Mechanistic Overview
The SPAAC reaction is a concerted cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne). The high ring strain of the cyclooctyne forces the alkyne bond into a more linear geometry, making it highly susceptible to reaction with the azide. This results in the formation of a stable, five-membered triazole ring, covalently linking the two molecules.[3][8]
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Considerations for Peptide SPAAC
Successful SPAAC on peptides hinges on careful consideration of the azide-bearing peptide and the cyclooctyne reagent.
Incorporating the Azide Moiety into Peptides
The azide group can be site-specifically incorporated into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][9] This is typically achieved by using a non-canonical amino acid bearing an azide group on its side chain, such as L-azidolysine (N3-Lys) or azidohomoalanine.[9][10]
Expert Insight: When replacing a native amino acid with an azide-containing one, consider the potential impact on peptide properties. For instance, replacing a lysine with azidolysine removes a positive charge, which could affect solubility and biological interactions.[9] Novel azide-containing amino acids that preserve charge have been developed to mitigate this issue.[9]
Selecting the Right Cyclooctyne
The choice of cyclooctyne is critical as it dictates the reaction kinetics, stability, and solubility of the final conjugate.[11] There is often a trade-off between reactivity and stability. Highly strained cyclooctynes react faster but may be less stable over long periods.
| Cyclooctyne Reagent | Common Acronym | Second-Order Rate Constant (k) [M⁻¹s⁻¹] (with Benzyl Azide) | Key Characteristics & Applications |
| Dibenzocyclooctyne | DBCO | ~0.34 - 1.0 | High reactivity, widely used for labeling and imaging.[9][11][12] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.28 | Fast kinetics, good balance of reactivity and stability.[1][9][12] |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | Good biocompatibility and stability, suitable for in vivo applications.[8][12][13] |
| Biarylazacyclooctynone | BARAC | Very high | Extremely reactive, ideal for sensitive biological environments.[12] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the reactants.[1]
Experimental Protocols
The following protocols provide a general framework for performing SPAAC on peptides. Optimization will be necessary based on the specific peptide and cyclooctyne used.
Protocol 1: Incorporation of an Azide-Functionalized Amino Acid during SPPS
This protocol describes the incorporation of Fmoc-L-azidolysine(Boc)-OH into a peptide sequence.
Materials:
-
Fmoc-L-azidolysine(Boc)-OH
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.[1]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the standard Fmoc-protected amino acids sequentially according to your peptide sequence.
-
Azide Incorporation: To incorporate the azide, pre-activate Fmoc-L-azidolysine(Boc)-OH with your chosen coupling reagent and base in DMF for approximately 5 minutes before adding it to the resin.[1] Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.[1]
-
Repeat Cycles: Continue the deprotection and coupling cycles for the remainder of your peptide sequence.[1]
-
Final Deprotection: Remove the final N-terminal Fmoc group.[1]
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide and remove side-chain protecting groups.[1]
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether and centrifuge to pellet.[1]
-
Purification: Purify the crude azide-containing peptide by reverse-phase HPLC (RP-HPLC).[1]
-
Characterization: Confirm the mass and purity of the azide-peptide using LC-MS.
Protocol 2: General SPAAC Reaction for Peptide Conjugation
This protocol provides a general procedure for conjugating a cyclooctyne-containing molecule (e.g., a DBCO-fluorophore) to an azide-modified peptide.
Materials:
-
Purified azide-containing peptide
-
Cyclooctyne reagent (e.g., DBCO-PEG4-NHS ester)
-
Reaction buffer (e.g., HEPES at pH 7.0-7.5). Note: HEPES can lead to higher rate constants compared to PBS.[11]
-
Organic co-solvent (e.g., DMSO)
-
RP-HPLC system for purification
-
LC-MS for analysis
Procedure:
-
Reactant Preparation:
-
Reaction Setup:
-
Incubation:
-
Monitoring the Reaction:
-
Monitor the reaction progress by LC-MS or HPLC. Look for the disappearance of starting materials and the appearance of the desired product peak with the expected mass.[1][11]
-
If using a DBCO reagent, the reaction can also be monitored by UV-Vis spectrophotometry by observing the decrease in absorbance at approximately 309 nm.[11]
-
-
Purification:
-
Characterization and Storage:
Caption: A typical experimental workflow for SPAAC on peptides.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive or degraded reagents.- Incorrect stoichiometry.- Suboptimal reaction conditions (pH, buffer). | - Verify the integrity of both the azide-peptide and cyclooctyne reagent.- Optimize the stoichiometry; try increasing the excess of the cyclooctyne.- Screen different buffers (e.g., HEPES vs. PBS) and pH values (a range of 7.0-8.5 is a good starting point).[11] |
| Slow Reaction Rate | - Low reactant concentrations.- Insufficiently reactive cyclooctyne.- Low temperature. | - Increase the concentration of both reactants, if possible.- Switch to a more reactive cyclooctyne (e.g., from BCN to DBCO).[11]- Increase the incubation temperature (e.g., from 25°C to 37°C), ensuring peptide stability.[11] |
| Side Products | - Instability of the peptide or cyclooctyne.- Presence of nucleophilic side chains (e.g., thiols) if using NHS-ester functionalized cyclooctynes. | - Ensure the chosen pH and temperature are compatible with your peptide's stability.- Avoid thiol-containing buffers like DTT if using maleimide or NHS-ester chemistry.- Protect nucleophilic side chains if necessary.[11] |
| Purification Difficulties | - Poor separation of product from excess reagent.- Peptide aggregation. | - Optimize the HPLC gradient for better resolution.- If the excess cyclooctyne is hydrophobic, ensure the gradient has a sufficiently high organic phase percentage.- For aggregation issues, consider adding denaturants like guanidinium chloride to the purification buffers. |
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition is a powerful and versatile strategy for the site-specific modification of peptides. Its bioorthogonality, efficiency under mild conditions, and high specificity make it an invaluable tool for a wide array of applications, from creating peptide-drug conjugates to labeling peptides for imaging studies.[1][13][14] By carefully selecting reagents and optimizing reaction conditions, researchers can achieve high yields of precisely modified peptides, paving the way for new discoveries in science and medicine.
References
-
ResearchGate. (n.d.). Concerted mechanism of the strain-promoted alkyne-azide cycloaddition. [Link]
-
JPT Peptide Technologies. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. [Link]
-
Gebleux, R., et al. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. NIH. [Link]
-
Chinese Journal of Organic Chemistry. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
-
McKay, C. S., & Finn, M. G. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ACS Chemical Biology. [Link]
-
St-Pierre, J. P., & Brzezinski, R. (n.d.). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. In Methods in Molecular Biology. [Link]
-
ResearchGate. (n.d.). Judicious choice of cyclooctyne-azide combination enables selective SPAAC. [Link]
-
van der Veken, P., et al. (n.d.). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Organic Letters. [Link]
-
LifeTein. (2024, July 31). Click Chemistry in Peptide Synthesis. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
-
Cosandey, V., et al. (2013). ADIBO-Based “Click” Chemistry for Diagnostic Peptide Micro-Array Fabrication: Physicochemical and Assay Characteristics. Molecules. [Link]
-
AxisPharm. (2024, October 4). What is SPAAC?. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. jpt.com [jpt.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. What is SPAAC? | AxisPharm [axispharm.com]
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Application Note: Chemoselective Peptide Ligation Using (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid
Introduction: The Power of Chemoselective Ligation
The synthesis of large peptides and complex proteins is a cornerstone of modern drug development and chemical biology. While solid-phase peptide synthesis (SPPS) is remarkably efficient for sequences up to ~50 amino acids, the creation of larger constructs requires the convergent assembly of smaller, purified peptide fragments.[1] The Staudinger ligation has emerged as a powerful and bioorthogonal tool for this purpose, enabling the formation of a native amide bond between two unprotected peptide fragments.[][3][4]
Unlike other methods such as Native Chemical Ligation (NCL), the Staudinger ligation does not require a cysteine residue at the ligation junction, offering greater flexibility in peptide design.[5][6] This application note provides a detailed guide to the "traceless" Staudinger ligation, focusing on the use of the non-proteinogenic amino acid (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (also known as Fmoc-L-azidonorvaline) as a key building block for introducing the requisite azide moiety into a peptide sequence.
We will cover the underlying mechanism, detailed protocols for peptide synthesis and ligation, and key experimental considerations to ensure successful and high-yield conjugation.
The Traceless Staudinger Ligation: Mechanism and Advantages
The traceless Staudinger ligation is a modification of the classic Staudinger reaction, which reduces an azide to an amine.[7] The ligation variant ingeniously intercepts a key intermediate to form an amide bond, leaving no residual atoms from the phosphine reagent in the final product—hence, it is "traceless".[5][6][7]
The reaction proceeds in two main stages:
-
Aza-Ylide Formation: A triarylphosphine attacks the terminal nitrogen of an azide, leading to the rapid loss of dinitrogen gas (N₂) and the formation of a highly reactive aza-ylide (or iminophosphorane) intermediate.[4][7]
-
Intramolecular Acyl Transfer and Hydrolysis: In the traceless version, one of the reactants is a C-terminal peptide-phosphinothioester. The nucleophilic nitrogen of the aza-ylide attacks the thioester carbonyl in an intramolecular fashion. This rearrangement, followed by hydrolysis, forms a stable, native amide bond and releases a phosphine oxide byproduct.[5][8][9][10]
The key advantages of this reaction are its high chemoselectivity and biocompatibility. The azide and phosphine groups are orthogonal to virtually all functional groups found in biological systems, allowing the reaction to proceed cleanly in aqueous buffers with unprotected peptides.[3][5]
Caption: Figure 1: Traceless Staudinger Ligation Mechanism.
The Key Building Block: this compound
To perform a Staudinger ligation, an azide must be site-specifically incorporated into one of the peptide fragments. This compound (Fmoc-Aap-OH or Fmoc-L-azidonorvaline) is an ideal building block for this purpose.
-
Structure: It is an analogue of ornithine where the delta-amino group is replaced with an azido group.
-
Compatibility: The Fmoc protecting group makes it fully compatible with standard Fmoc-based SPPS protocols.[11] The azide side chain is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., TFA).[12]
-
Synthesis: While commercially available, Fmoc-Aap-OH can also be synthesized from readily available precursors like Fmoc-protected glutamine through a Hofmann rearrangement followed by a diazotransfer reaction.[13]
Experimental Protocols
The overall workflow involves the synthesis of two peptide fragments: one with a C-terminal phosphinothioester and another containing the Fmoc-Aap-OH residue, which will provide the N-terminal azide after deprotection.
Caption: Figure 2: Experimental Workflow.
Protocol 1: Synthesis of Azido-Peptide via Fmoc-SPPS
This protocol describes the manual synthesis of a peptide containing this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-Aap-OH)
-
Coupling Reagent: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF. Add the 20% piperidine/DMF solution.
-
Agitate for 3 minutes, drain.
-
Add fresh deprotection solution and agitate for 10-15 minutes.[14]
-
Drain and wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid by dissolving Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to stand for 2-3 minutes.
-
Add the activation mixture to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Expert Tip: To confirm coupling completion, perform a qualitative Kaiser test.[15] A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), recouple for another hour.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (x5) and DCM (x3).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, using Fmoc-Aap-OH at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the deprotected resin with DCM and dry under vacuum.
-
Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate gently for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with more cold ether (x2).
-
-
Purification: Dry the crude peptide pellet. Purify using reverse-phase HPLC (RP-HPLC) and characterize by mass spectrometry (e.g., LC-MS or MALDI-TOF). Lyophilize the pure fractions.
Protocol 2: Traceless Staudinger Ligation
This protocol outlines the ligation of the purified azido-peptide with a peptide-phosphinothioester.
Materials:
-
Purified, lyophilized Azido-Peptide (from Protocol 1)
-
Purified, lyophilized Peptide-Phosphinothioester (synthesized separately)
-
Anhydrous, degassed ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM Phosphate, pH 7.5)
-
Solvent (optional): Acetonitrile or THF for solubility
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a clean vial under an inert atmosphere, dissolve the Peptide-Phosphinothioester (1 eq.) in the ligation buffer. If solubility is an issue, a minimal amount of a co-solvent like acetonitrile can be added.
-
Add the Azido-Peptide (1.0 - 1.2 eq.) to the solution.
-
Causality: Performing the reaction under an inert atmosphere is critical to prevent the oxidation of the phosphine, which would render it unreactive towards the azide.
-
-
Reaction:
-
Gently agitate the reaction mixture at room temperature.
-
The reaction time can vary from 4 to 24 hours depending on the peptide sequences and concentration.
-
-
Monitoring the Reaction:
-
Periodically take a small aliquot from the reaction mixture.
-
Analyze by LC-MS to monitor the disappearance of starting materials and the appearance of the desired ligated product peak.[16] The expected mass of the product will be the sum of the masses of the two fragments minus the mass of the phosphinothiol linker and N₂.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by LC-MS), the product can be purified directly from the reaction mixture.
-
Use preparative RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Collect fractions corresponding to the ligated product.
-
-
Final Characterization: Confirm the identity and purity of the final ligated peptide by analytical RP-HPLC and high-resolution mass spectrometry.
Quantitative Data and Considerations
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Ligation Stoichiometry | 1.0 - 1.2 equivalents of azido-peptide | A slight excess of the (often smaller) azido-peptide can help drive the reaction to completion. |
| Concentration | 1-5 mM of each peptide | The reaction is second-order, so higher concentrations increase the reaction rate.[8][10] Solubility may be a limiting factor. |
| pH | 7.0 - 8.0 | The reaction proceeds well at neutral to slightly basic pH. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperature. |
| Solvent System | Aqueous buffer (Phosphate, HEPES, Guanidine-HCl) | The reaction is compatible with aqueous systems. Guanidine-HCl is useful for solubilizing large, poorly soluble peptides. |
| Side Reactions | Staudinger Reduction | If excess water is present and the intramolecular cyclization is slow, a portion of the azide may be reduced to an amine. This is minimized with efficient phosphinothioester reagents.[8][9] |
| Phosphine Reagent | (Diphenylphosphino)methanethiol | This reagent is highly efficacious for creating the peptide-phosphinothioester needed for the traceless ligation, offering good yields and reaction rates.[5][8][17] |
Conclusion
The Staudinger ligation, facilitated by the incorporation of building blocks like this compound, is a robust and versatile strategy for the chemical synthesis of proteins and other complex peptide conjugates. Its bioorthogonality and ability to form a native amide bond at non-cysteine residues provide significant advantages for researchers in drug discovery and chemical biology. By following the detailed protocols and understanding the key mechanistic principles outlined in this guide, scientists can confidently apply this powerful ligation chemistry to achieve their synthetic goals.
References
- BenchChem. (2025). Application Notes and Protocols: Staudinger Ligation for Peptide Synthesis using 4-Azido-n.
- BOC Sciences.
- Sigma-Aldrich.
- Creative Biolabs.
- BenchChem. (2025).
- Thermo Fisher Scientific.
-
Tam, A., & Raines, R. T. (2008). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 446, 399–418. [Link]
- Raines Lab, University of Wisconsin-Madison.
-
Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(27), 8820–8828. [Link]
- ResearchGate.
- Raines Lab, University of Wisconsin-Madison.
-
Nilsson, B. L., Soellner, M. B., & Raines, R. T. (2003). Staudinger Ligation of Peptides at Non-Glycyl Residues. The Journal of Organic Chemistry, 68(18), 7149–7153. [Link]
-
Thompson, R. E., et al. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. Journal of Organic Chemistry, 81(7), 2617-2624. [Link]
-
Kimmerlin, T., & Seebach, D. (2005). 100 years of peptide synthesis: ligation methods for peptide and protein synthesis with applications to β-peptide assembly. Journal of Peptide Research, 65(2), 229-260. [Link]
-
Hansen, M. B., et al. (2012). Simple and efficient solid-phase preparation of azido-peptides. Organic Letters, 14(9), 2330-2333. [Link]
-
Felix, A. M., & Merrifield, R. B. (1970). Azide solid phase peptide synthesis. Journal of the American Chemical Society, 92(5), 1385-1391. [Link]
- ResearchGate.
- AAPPTec. Guide to Solid Phase Peptide Synthesis.
- Jad, Y. E., et al. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based Drug Discovery: Challenges and New Therapeutics. Royal Society of Chemistry.
-
Urbanova, M., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 209-218. [Link]
- Anaspec. (2S)-N-Fmoc-5-azido-pentanoic acid.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Spring Group, University of Cambridge. Efficient Synthesis of Fmoc-Protected Azido Amino Acids.
-
Lin, F. L., et al. (2005). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society, 127(8), 2686–2695. [Link]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
-
Bednarek, C., et al. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4301-4354. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 3. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. raineslab.com [raineslab.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. (2S)-N-Fmoc-5-azido-pentanoic acid [anaspec.com]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides with Modifiable Side-Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Expanding Chemical Toolbox for Peptide Engineering
Peptides have emerged as a pivotal class of therapeutics and research tools, bridging the gap between small molecules and large biologics. Their high specificity and potency are often tempered by challenges such as poor metabolic stability and limited cell permeability. The strategic incorporation of modifications into peptide side-chains offers a powerful solution to these limitations, enabling the fine-tuning of their pharmacological properties and the introduction of novel functionalities. Solid-phase peptide synthesis (SPPS) stands as the cornerstone of modern peptide chemistry, and its adaptation for the inclusion of modifiable side-chains has unlocked a new era of peptide engineering.[1][2] This guide provides an in-depth exploration of the strategies and protocols for the synthesis of peptides bearing modifiable side-chains, with a focus on practical application and the underlying chemical principles.
Core Principles of Solid-Phase Peptide Synthesis (SPPS) for Modified Peptides
The foundation of SPPS lies in the covalent attachment of the C-terminal amino acid to an insoluble resin support, allowing for the sequential addition of N-terminally protected amino acids.[1] Each cycle of amino acid addition involves two key steps: the removal of the temporary N-terminal protecting group and the coupling of the next amino acid in the sequence. The widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy offers a robust and versatile framework for the synthesis of modified peptides due to its use of a base-labile Nα-Fmoc group and acid-labile side-chain protecting groups.[1][2] This orthogonality is crucial for the selective deprotection and modification of specific side-chains.[3]
A typical Fmoc-SPPS cycle for incorporating a standard or modifiable amino acid is depicted below:
Figure 1: A simplified workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.
Strategies for Incorporating Modifiable Side-Chains
There are two primary approaches to introduce modifiable side-chains into a peptide sequence:
-
Incorporation of Non-Canonical Amino Acids (ncAAs): This "bottom-up" approach involves the direct incorporation of amino acids bearing the desired functional group during SPPS.[4][5] This method offers precise control over the location of the modification.
-
Post-Synthetic Modification (PSM): In this "top-down" strategy, a peptide containing a reactive natural amino acid (e.g., cysteine or lysine) is first synthesized, followed by the chemical modification of its side-chain either on-resin or in solution.[6][7]
Incorporation of Non-Canonical Amino Acids with Bioorthogonal Handles
Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. The incorporation of ncAAs bearing "bioorthogonal handles" such as azides and alkynes has become a popular strategy for site-specific peptide modification.[5][8] These handles allow for subsequent "click chemistry" reactions to attach a wide range of functionalities.
This protocol describes the incorporation of Fmoc-L-azidolysine into a growing peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-azidolysine
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-azidolysine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 2 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next coupling cycle.[3]
Post-Synthetic Modification of Natural Amino Acid Side-Chains
The thiol group of cysteine is a highly versatile handle for post-synthetic modification due to its unique nucleophilicity.[11][12] A variety of electrophilic reagents can be used to selectively modify cysteine residues.
This protocol describes the alkylation of a cysteine residue on a resin-bound peptide with iodoacetamide.
Materials:
-
Peptide-resin containing a cysteine residue with a suitable protecting group (e.g., Trityl - Trt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Iodoacetamide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Selective Deprotection: If an orthogonal protecting group is used (e.g., Mmt), it can be selectively removed on-resin. For a Trt group, a partial on-resin deprotection can be achieved with a mild TFA treatment, though this is less common. For this protocol, we assume the cysteine is deprotected during the final cleavage, and modification is performed in solution. For on-resin modification, a protecting group removable under conditions that do not cleave the peptide from the resin is required.
-
On-Resin Modification (with an appropriate protecting group strategy):
-
Swell the peptide-resin in DMF.
-
Dissolve iodoacetamide (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
The primary amine of the lysine side-chain is another common target for post-synthetic modification.[13][14] Its modification can be achieved through acylation, alkylation, or other amine-reactive chemistries. Selective modification often requires the use of an orthogonal protecting group for the lysine side-chain that can be removed while the peptide is still on the resin.
This protocol describes the acylation of a lysine side-chain using an orthogonal protecting group strategy.
Materials:
-
Peptide-resin with a lysine residue protected with an Alloc (allyloxycarbonyl) group.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Phenylsilane
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Selective Deprotection of Alloc Group:
-
Swell the resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM.
-
Add the solution to the resin and shake at room temperature for 30 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM, 0.5% DIPEA in DMF, and DMF.
-
-
Acylation:
-
Swell the deprotected resin in DMF.
-
Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 1 hour.
-
Wash the resin thoroughly with DMF and DCM.
-
Bioorthogonal "Click" Chemistry for Peptide Modification
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a highly efficient and specific method for modifying peptides that contain azide or alkyne functionalities.[15][16][]
Protocol: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to a resin-bound peptide bearing an azide group.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-containing molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Dimethylformamide (DMF) or a mixture of DMF and water
Procedure:
-
Resin Swelling: Swell the azide-functionalized peptide-resin in DMF.
-
Reaction Mixture Preparation: In a separate vial, dissolve the alkyne-containing molecule (5 eq.), CuSO₄ (1 eq.), and sodium ascorbate (5 eq.) in DMF.
-
Click Reaction: Add the reaction mixture to the swollen resin and shake at room temperature for 4-12 hours.
-
Washing: Wash the resin thoroughly with DMF, water, and DCM to remove copper salts and excess reagents.[16][18][19]
Figure 2: Workflow for on-resin copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution
SPAAC is a copper-free click reaction that is ideal for modifying sensitive peptides or for in vivo applications.[15][] This protocol describes the reaction in solution after the peptide has been cleaved from the resin.
Materials:
-
Purified azide-containing peptide
-
A strained alkyne (e.g., a DBCO-functionalized molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Peptide Dissolution: Dissolve the azide-containing peptide in the reaction buffer to a concentration of 1-10 mg/mL.
-
Reagent Addition: Add the DBCO-functionalized molecule (1.5-3 eq.) to the peptide solution.
-
Reaction: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the modified peptide by reverse-phase HPLC.[15]
Peptide Cyclization via Side-Chain Modification
Cyclization is a powerful strategy to improve the stability and conformational rigidity of peptides.[20][21] On-resin cyclization between two side-chains is an efficient method to produce cyclic peptides.
Protocol: On-Resin Side-Chain to Side-Chain Cyclization
This protocol describes the cyclization of a peptide between the side-chains of a lysine and an aspartic acid residue.
Materials:
-
Linear peptide-resin with orthogonally protected lysine (e.g., Fmoc-Lys(Alloc)-OH) and aspartic acid (e.g., Fmoc-Asp(OAll)-OH) residues.
-
Pd(PPh₃)₄
-
Phenylsilane
-
Coupling reagent (e.g., HATU, HOBt/DIC)
-
Base (e.g., DIPEA)
-
DCM, DMF
Procedure:
-
Selective Deprotection: Remove the Alloc and OAll protecting groups from the lysine and aspartic acid side-chains using Pd(PPh₃)₄ and phenylsilane as described previously.
-
On-Resin Cyclization:
Cleavage and Final Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of any remaining side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the protecting groups used.[24][25][26]
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Cleavage Cocktail Composition (v/v) | Scavengers | Target Protecting Groups | Notes |
| 95% TFA, 2.5% Water, 2.5% TIS | Water, TIS | tBu, Boc, Trt, Pbf | A standard, general-purpose cocktail.[26] |
| 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | Water, EDT, TIS | Acm, tBu, Boc, Trt, Pbf | For peptides containing cysteine. EDT is a scavenger for the Trt group. |
| 1-5% TFA in DCM | TIS | Mmt, Mtt | For selective on-resin deprotection of highly acid-labile groups. |
General Cleavage Protocol:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Purify the peptide by reverse-phase HPLC.
Native Chemical Ligation (NCL)
For the synthesis of very long peptides or small proteins, Native Chemical Ligation (NCL) is a powerful technique that involves the chemoselective reaction of two unprotected peptide fragments.[27][28][29][30] One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine.
Figure 3: The mechanism of Native Chemical Ligation (NCL).
General NCL Protocol:
-
Peptide Preparation: Synthesize the peptide fragments using SPPS. The C-terminal fragment will have an N-terminal cysteine, and the N-terminal fragment will be synthesized on a thioester-generating resin.
-
Purification: Purify both peptide fragments by HPLC.
-
Ligation Reaction:
-
Dissolve the purified peptide fragments in equimolar amounts in a denaturing aqueous buffer (e.g., 6 M Gn·HCl, 100 mM sodium phosphate, pH 7.5).
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture.
-
Monitor the reaction by LC-MS.
-
-
Purification: Purify the final ligated peptide by HPLC.[27][28]
Conclusion: A Versatile Platform for Advanced Peptide Design
The solid-phase synthesis of peptides with modifiable side-chains provides a robust and versatile platform for the creation of novel peptide-based therapeutics and research tools. By leveraging a combination of non-canonical amino acid incorporation, post-synthetic modification, and powerful ligation chemistries, researchers can precisely engineer peptides with enhanced properties and novel functionalities. A thorough understanding of the underlying chemical principles and careful optimization of the synthetic protocols are paramount to the successful implementation of these advanced strategies.
References
- A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. (2025). Benchchem.
- Native Chemical Ligation of Peptides and Proteins. (n.d.). PMC - NIH.
- On resin side-chain cyclization of complex peptides using CuAAC. (2011). PubMed.
- Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of Peptides. (2025). Benchchem.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing N3-L-Lys(Mtt). (2025). Benchchem.
- Technical Support Information Bulletin 1300 - Click Cyclization on Resin. (n.d.). Aapptec Peptides.
- A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. (2025). Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
- SYNTHESIS OF NATIVE PROTEINS BY CHEMICAL LIGATION Philip E. Dawson1 and Stephen B. H. Kent2. (n.d.). Vanderbilt University.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- Native chemical lig
- Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. (2025).
- Native Chemical Ligation: A Boon to Peptide Chemistry. (2014).
- A Comparative Guide to Cysteine Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. (2025). Benchchem.
- Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. (n.d.).
- A Comparative Guide to Peptide Coupling Agents: Evaluating the Efficacy of the Acyl Azide Method vs. Standard Reagents. (2025). Benchchem.
- Analysis of cysteine post translational modifications using organic mercury resin. (n.d.). PMC - NIH.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjug
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. (n.d.). Scribd.
- P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-autom
- Recent Progress in Site-Selective Modification of Peptides and Proteins Using Macrocycles. (2024).
- Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. (2025). Journal of the American Chemical Society.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.).
- Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modific
- Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. (2025). Benchchem.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. (2025).
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (n.d.).
- Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. (n.d.).
- Selective lysine modification of native peptides via aza-Michael addition. (n.d.). Semantic Scholar.
- Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. (n.d.). RSC Publishing.
- Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. (n.d.).
- Modification of lysyl side chains using succinic anhydride. (2006). PubMed.
- Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. (2025).
- Peptide Conjugation via CuAAC 'Click' Chemistry. (n.d.). PMC - NIH.
- (PDF) Resin-Assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications. (n.d.).
- Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
- Incorporation of Bioorthogonal Handles. (n.d.). Profacgen.
- Probing lysine posttranslational modifications by unnatural amino acids. (n.d.).
- Analysis of Cysteine Post Translational Modifications Using Organic Mercury Resin. (n.d.).
- A. Different strategies to anchor the lysine side-chain to a resin... (n.d.).
- Modification of Cysteine. (n.d.).
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Selective lysine modification of native peptides via aza-Michael addition. | Semantic Scholar [semanticscholar.org]
- 14. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. biotage.com [biotage.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 27. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. vanderbilt.edu [vanderbilt.edu]
- 29. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
Application Notes & Protocols: A Senior Scientist's Guide to Fmoc-SPPS for Unnatural Amino Acid Incorporation
Introduction: Beyond the Canonical 20
The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in chemical biology and drug discovery. By moving beyond the canonical 20 proteinogenic amino acids, researchers can bestow novel functionalities upon peptides, enhancing their stability, modulating their conformation, increasing potency, and introducing bioorthogonal handles for conjugation.[1] These modifications can transform a native peptide sequence into a robust therapeutic candidate by conferring resistance to enzymatic degradation or by introducing functionalities like fluorescent labels or photocrosslinkers.[1]
The workhorse for achieving this is the Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) methodology. Its reliance on a mild base for Nα-deprotection, coupled with strong acid for final cleavage, provides the orthogonal protection scheme necessary to handle the diverse and often sensitive side-chains of UAAs.[2][3]
This guide provides a detailed, field-proven protocol for the incorporation of UAAs using Fmoc-SPPS. It moves beyond a simple recitation of steps to explain the critical rationale behind experimental choices, empowering researchers to troubleshoot and adapt the methodology for their specific non-canonical residue.
Part 1: Pre-Synthesis—The Blueprint for Success
Success in UAA incorporation is determined long before the first coupling reaction. The unique characteristics of each UAA demand careful planning regarding the solid support, coupling chemistry, and reaction conditions.
1.1. Resin Selection: The Anchor of Your Synthesis
The choice of resin dictates the C-terminal functionality of the final peptide.
-
For C-terminal Amides: Rink Amide resin is the standard choice. Its acid-labile linker is cleaved under standard TFA conditions to yield a C-terminal primary amide.
-
For C-terminal Carboxylic Acids: 2-Chlorotrityl chloride (2-CTC) resin is highly recommended. It allows for the attachment of the first Fmoc-UAA under mild conditions, minimizing racemization. The high acid lability of the linker permits the peptide to be cleaved while leaving side-chain protecting groups intact if desired. Wang resin is another alternative for generating C-terminal acids.
1.2. The Unnatural Amino Acid: Quality and Considerations
The purity of the incoming UAA derivative is paramount. Impurities such as the free amino acid or dipeptides formed during Fmoc protection can lead to deletion or insertion sequences that are difficult to remove during purification.[4][5]
Key challenges often stem from the UAA's structure itself:
-
Steric Hindrance: This is the most common challenge. Bulky side-chains, especially at the β-carbon (e.g., neopentylglycine) or α,α-disubstituted UAAs, can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][6] This leads to slow or incomplete coupling reactions.
-
Electronic Effects: The electronic properties of the UAA's side chain can alter the nucleophilicity of the α-amino group or the reactivity of the carboxyl group, requiring adjustments to the activation strategy.[1]
1.3. Coupling Reagents: The Engine of Amide Bond Formation
Standard coupling reagents may fail when faced with a sterically demanding UAA. For such "difficult couplings," more potent activating agents are required. Onium salts (uronium/aminium and phosphonium) are the reagents of choice.[6][7] They react with the Fmoc-UAA to form highly reactive intermediates that can overcome steric barriers.
| Coupling Reagent | Class | Key Strengths & Characteristics | Common Additive | Best For... |
| HATU | Uronium/Aminium | High reactivity, fast kinetics. Based on the superior HOAt additive, which catalyzes the reaction and suppresses racemization.[8] | DIEA or 2,4,6-Collidine | Sterically hindered UAAs, N-methylated amino acids, and general difficult couplings. |
| HCTU | Uronium/Aminium | More cost-effective than HATU with similar high reactivity. The Cl-HOBt leaving group is highly acidic, driving the reaction forward.[9] | DIEA or 2,4,6-Collidine | Routine incorporation of hindered UAAs in automated synthesis. |
| PyBOP | Phosphonium | Does not cause guanidinylation of the N-terminus, a side reaction possible with excess uronium reagents.[10] Stable and effective. | DIEA or 2,4,6-Collidine | Fragment coupling and cases where guanidinylation is a concern. |
| COMU | Uronium/Aminium | Excellent reactivity, similar to HATU. Its byproducts are highly water-soluble, simplifying purification, making it a "greener" option.[9] | DIEA or 2,4,6-Collidine | Both solution-phase and solid-phase synthesis where easy byproduct removal is desired. |
| DIC/Oxyma | Carbodiimide | A modern, safer alternative to HOBt-based additives. OxymaPure enhances coupling efficiency and significantly reduces racemization risk.[9][11] | OxymaPure | Cost-effective coupling of less-hindered UAAs; a good first choice before escalating to onium salts. |
Scientist's Note on Bases: While Diisopropylethylamine (DIEA) is common, for UAAs prone to racemization, a weaker, more sterically hindered base like 2,4,6-Collidine is recommended.[12]
Part 2: The Core Protocol—A Validated Workflow for UAA Incorporation
This protocol outlines a single, robust cycle for incorporating a sterically hindered UAA. It includes built-in checkpoints to validate the success of each critical step.
Workflow for a Single UAA Coupling Cycle
Caption: The iterative cycle of Fmoc-SPPS for UAA incorporation.
Detailed Step-by-Step Methodology (0.1 mmol scale)
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol)
-
Fmoc-UAA-OH (0.4 mmol, 4 eq.)
-
HATU (0.38 mmol, 3.8 eq.)
-
N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.)
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF).
-
Anhydrous, amine-free DMF.
Protocol Steps:
-
Resin Swelling & Initial Deprotection
-
Place the peptide-resin in a reaction vessel. Add DMF (~10 mL/g resin) and agitate for 30 minutes to swell the resin beads.[1] Drain the DMF.
-
Rationale: Swelling the polymer matrix is essential to ensure that all reactive sites are accessible to reagents.
-
Add the Deprotection Solution (~5 mL) to the resin. Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of Deprotection Solution (~5 mL) and agitate for 10-15 minutes.
-
Rationale: A two-stage deprotection ensures complete removal of the Fmoc group. The first, short treatment removes the bulk, while the second, longer treatment drives the reaction to completion. The byproduct, dibenzofulvene, is scavenged by excess piperidine to prevent side reactions.[2]
-
-
Washing Cycle (Post-Deprotection)
-
Drain the deprotection solution. Wash the resin with DMF (5 x ~7 mL).
-
Rationale: This is a critical step. Residual piperidine is basic and will neutralize the activated carboxylic acid in the subsequent coupling step, inhibiting amide bond formation. Thorough washing is mandatory.
-
-
UAA Activation and Coupling
-
In a separate vessel, dissolve the Fmoc-UAA (4 eq.) and HATU (3.8 eq.) in DMF (~3 mL).
-
Add DIEA (8 eq.) to this solution. Agitate for 1-2 minutes. This is the "pre-activation" step.
-
Rationale: Pre-activation allows for the formation of the highly reactive OAt-ester intermediate before it is introduced to the resin-bound amine.[10] This maximizes coupling efficiency, especially for difficult residues.
-
Immediately add the activated UAA solution to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For extremely hindered UAAs, this time can be extended or performed at a slightly elevated temperature (e.g., 40°C).[10][13]
-
-
Washing Cycle (Post-Coupling)
-
Drain the coupling solution. Wash the resin thoroughly with DMF (5 x ~7 mL) to remove excess activated amino acid and coupling byproducts.
-
-
Self-Validation: Monitoring the Coupling Reaction
-
Perform a qualitative Kaiser test on a small sample of resin beads.[14]
-
Negative Result (Beads remain colorless/yellow): The coupling is complete. Proceed to the deprotection step for the next amino acid in the sequence.
-
Positive Result (Beads turn deep blue): Free primary amines are still present, indicating incomplete coupling.
-
-
Trustworthiness: This checkpoint is the system's self-validation. Proceeding without confirming a completed reaction is the primary cause of deletion sequences and low-purity final products.
-
-
Troubleshooting: The Double Coupling
-
If the Kaiser test is positive, drain the resin and repeat steps 3 and 4 (UAA Activation and Coupling, and Washing) with a fresh solution of activated UAA.[10] This second exposure to the reagents will drive the reaction to completion.
-
Part 3: Final Cleavage and Purification
Once the full peptide sequence is assembled, the final steps are to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry it thoroughly under vacuum.[13]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A standard, robust cocktail is Reagent K : 94% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), and 1% Triisopropylsilane (TIS).
-
CAUTION: TFA is highly corrosive. Always handle it in a fume hood with appropriate personal protective equipment.
-
Rationale: TFA is the strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups (e.g., Boc, tBu, Trt). The other components are "scavengers" that trap the highly reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Methionine.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (~10 mL per 0.1 mmol of resin). Agitate gently at room temperature for 2-4 hours.[1]
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.[1]
-
Conclusion
The solid-phase synthesis of peptides containing unnatural amino acids is a powerful and essential technique. While challenges posed by sterically hindered or electronically unique residues exist, they are readily overcome through the rational selection of potent coupling reagents, careful optimization of reaction conditions, and diligent monitoring of reaction completeness. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully incorporate novel chemical functionalities into peptides, paving the way for the next generation of peptide-based therapeutics and research tools.
References
-
Applications of Peptide Coupling Reagents – An Update Review Article. International Journal of ChemTech Research. URL: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. URL: [Link]
-
Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. ResearchGate. URL: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. ARKIVOC. URL: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. URL: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, PMC. URL: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. URL: [Link]
-
Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. ResearchGate. URL: [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. URL: [Link]
-
Optimizing Solid Phase Peptide Synthesis (SPPS) with High-Quality Fmoc Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, PMC. URL: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. URL: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesalabs.com [mesalabs.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging Fmoc-L-δ-azidoornithine for Advanced Proteomic Investigations
Introduction: A Gateway to Bioorthogonal Proteomics
In the landscape of chemical biology and proteomics, the ability to site-specifically modify peptides and proteins is paramount for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic tools. Fmoc-L-δ-azidoornithine has emerged as a cornerstone reagent for these pursuits. It is a non-canonical amino acid equipped with two critical features: the Fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group, making it perfectly suited for standard solid-phase peptide synthesis (SPPS), and a bioorthogonal azide (N₃) moiety on its delta (δ) side chain.[1][2]
The true power of the δ-azide lies in its chemical inertness within complex biological systems, which contain a multitude of reactive functional groups.[3][4] This azide group acts as a versatile chemical "handle." It does not react with native biological molecules but can be selectively and efficiently ligated to a complementary alkyne-containing molecule through "click chemistry."[3][5] This bioorthogonal ligation strategy, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the precise attachment of reporter tags, such as fluorophores, biotin for affinity purification, or drug payloads, to a specific location within a synthetically generated peptide.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of azide-modified peptides using Fmoc-L-δ-azidoornithine and their subsequent application in sophisticated proteomic workflows.
Application 1: Site-Specific Incorporation of an Azide Handle via Fmoc-SPPS
The primary application of Fmoc-L-δ-azidoornithine is its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the deterministic placement of an azide group at any desired position within a peptide sequence, a level of control not achievable with metabolic labeling techniques.
Principle of the Method
The workflow follows the standard Fmoc-SPPS cycle. The peptide is assembled on a solid support resin. In each cycle, the Fmoc protecting group from the N-terminus of the growing peptide chain is removed with a mild base (piperidine). The next Fmoc-protected amino acid, including Fmoc-L-δ-azidoornithine, is then activated and coupled to the newly freed amine.[6] The azide side chain remains inert throughout the synthesis process.[8]
Workflow for Azide-Peptide Synthesis
Caption: Workflow for incorporating Fmoc-L-δ-azidoornithine via Fmoc-SPPS.
Detailed Protocol: Synthesis of an Azide-Containing Peptide
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-L-δ-azidoornithine)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.
-
For incorporating the azide handle, use Fmoc-L-δ-azidoornithine in this step.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
-
Monitoring and Washing: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the freshly prepared TFA cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash the pellet with cold ether, and dry. Purify the peptide by reverse-phase HPLC (RP-HPLC). Confirm mass by ESI-MS.
Application 2: Post-Synthetic Labeling via Click Chemistry
Once the azide-containing peptide is synthesized and purified, the azide handle can be used to attach a variety of molecular probes through click chemistry. The choice between the two main types, CuAAC and SPAAC, depends on the nature of the probe and the experimental context.[6][10]
Principle of the Method
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This highly efficient reaction involves the cycloaddition of the peptide's azide with a terminal alkyne on the reporter molecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3][11]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne provides the activation energy for the reaction, obviating the need for a cytotoxic copper catalyst and making it ideal for use in living systems.[6][10]
Click Chemistry Labeling Workflows
Caption: Comparison of CuAAC and SPAAC labeling pathways for azide-peptides.
Protocol 2A: CuAAC Labeling in Solution
Materials:
-
Purified azide-containing peptide
-
Alkyne-modified molecule (e.g., alkyne-biotin, alkyne-fluorophore) (1.5 eq.)
-
Copper(II) sulfate (CuSO₄) (0.1 eq. stock solution in water)
-
Sodium ascorbate (0.5 eq. stock solution, prepared fresh in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq. stock solution in water)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure: [7]
-
Dissolve Reactants: Dissolve the azide-peptide in PBS. Dissolve the alkyne-probe in a minimal amount of DMSO if necessary, then add to the peptide solution.
-
Add Catalysts: To the peptide/alkyne mixture, add the THPTA solution, followed by the CuSO₄ solution.
-
Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by RP-HPLC.
-
Purification: Purify the labeled peptide by RP-HPLC to remove the catalyst, unreacted probe, and byproducts.
Causality Note: THPTA is a water-soluble ligand that stabilizes the catalytically active Cu(I) oxidation state, preventing its disproportionation and precipitation in aqueous buffer, thereby increasing reaction efficiency.[7] Sodium ascorbate continuously reduces Cu(II) to Cu(I).
Protocol 2B: SPAAC Labeling in Solution (Copper-Free)
Materials:
-
Purified azide-containing peptide
-
Strained alkyne probe (e.g., DBCO-fluorophore) (3 eq.)
-
Reaction Buffer: PBS, pH 7.4 or other suitable buffer
-
DMF or DMSO (if needed to dissolve the probe)
Procedure: [7]
-
Dissolve Reactants: Dissolve the azide-peptide in the reaction buffer. Dissolve the strained alkyne probe in a minimal amount of DMF or DMSO and add it to the peptide solution.
-
Incubation: Agitate the mixture at room temperature. Reaction times can vary from 4 to 24 hours depending on the specific strained alkyne used.
-
Monitoring and Purification: Monitor the reaction by RP-HPLC. Once complete, purify the labeled peptide conjugate via RP-HPLC.
Data Presentation: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Alkyne Reagent | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Cu(I) ions | None (Copper-Free) |
| Reaction Speed | Very Fast (minutes to a few hours) | Slower (hours to overnight) |
| Biocompatibility | Limited by copper cytotoxicity | High; suitable for live cells and in vivo |
| Side Reactions | Potential for Cu-catalyzed reaction with thiols (cysteine)[12][13] | Highly specific to azides |
| Probe Size | Terminal alkyne is small and minimally perturbing | Strained alkyne is bulkier |
Application 3: Chemoproteomic Profiling for Target Identification
Peptides synthesized with Fmoc-L-δ-azidoornithine can be used as powerful chemical probes to investigate complex biological systems. For example, an azide-modified peptide designed to mimic a substrate or inhibitor can be used to capture and identify its interacting proteins from a cell lysate.
Principle of the Method
This workflow, often termed activity-based protein profiling (ABPP), uses a two-step approach.[11][14] First, the azide-containing peptide probe is incubated with a complex proteome (e.g., cell lysate) to allow it to bind to its target protein(s). Second, a reporter tag containing a bioorthogonal alkyne handle (typically biotin for enrichment) is "clicked" onto the probe. The entire probe-target complex is now tagged with biotin, allowing for its selective enrichment on streptavidin-coated beads. The enriched proteins are then eluted, digested, and identified by mass spectrometry.[5]
Workflow for Target Identification
Caption: Chemoproteomic workflow for identifying protein targets of an azide-peptide probe.
General Protocol: Pull-Down of Target Proteins
Materials:
-
Azide-peptide probe
-
Cell lysate
-
Alkyne-biotin
-
CuAAC or SPAAC reagents (as described in Protocol 2A/2B)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for enzymatic digestion (Trypsin, DTT, Iodoacetamide)
Procedure:
-
Incubation: Incubate the azide-peptide probe with the cell lysate for a defined period (e.g., 1 hour at 4°C) to allow for target binding. Include a no-probe or competitor-treated lysate as a negative control.
-
Click Reaction: Perform the CuAAC or SPAAC reaction by adding the alkyne-biotin and appropriate catalysts directly to the lysate. Incubate to allow for complete ligation.
-
Enrichment: Add pre-washed streptavidin-agarose beads to the lysate and incubate (e.g., 1-2 hours at 4°C) to capture the biotinylated complexes.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution and Analysis:
-
For Western Blot: Elute the captured proteins by boiling in SDS-PAGE sample buffer. Analyze by SDS-PAGE and Western blot using an antibody against a suspected target.
-
For Mass Spectrometry: Elute and denature the proteins, reduce disulfide bonds (DTT), alkylate cysteines (iodoacetamide), and digest into smaller peptides with trypsin.
-
-
LC-MS/MS Identification: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically enriched by the azide-probe.
References
-
Bioorthogonal Chemistry: Applications in Activity-Based Protein Profiling. (2011). ACS Publications. Retrieved from [Link]
-
Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. (2024). ACS Publications. Retrieved from [Link]
-
Click Chemistry in Proteomic Investigations. (2018). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Click Chemistry and its application to proteomics. (2019). G-Biosciences. Retrieved from [Link]
-
Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. (2017). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Metabolic labeling with non-canonical amino acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. (2018). MDPI. Retrieved from [Link]
-
Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. (2024). NIH. Retrieved from [Link]
-
Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. (2016). NIH. Retrieved from [Link]
-
Click-MS: Tagless Protein Enrichment Using Bioorthogonal Chemistry for Quantitative Proteomics. (2016). Radboud Repository. Retrieved from [Link]
-
Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? (2017). PMC - NIH. Retrieved from [Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling. (2020). MDPI. Retrieved from [Link]
-
Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. (2007). NIH. Retrieved from [Link]
-
Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. (2017). PMC. Retrieved from [Link]
-
Efficient Synthesis of Fmoc-Protected Azido Amino Acids. (2011). David Spring's group. Retrieved from [Link]
-
Mastering Peptide Synthesis: The Role of Boc-Fmoc Protected Ornithine. (n.d.). Retrieved from [Link]
-
Azido acids for direct use in solid-phase peptide synthesis. (2000). ElectronicsAndBooks. Retrieved from [Link]
-
Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. (2022). PubMed. Retrieved from [Link]
-
Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. (2021). PubMed. Retrieved from [Link]
-
TOWARD THE DESIGN, SYNTHESIS, AND CHARACTERIZATION OF ABIOTIC COILED-COIL PEPTIDES VIA SOLID-PHASE COPPER-CATALYZED AZIDE-ALKYNE. (2023). Retrieved from [Link]
-
A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. (2023). bioRxiv. Retrieved from [Link]
-
Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. (2022). PubMed. Retrieved from [Link]
-
Chemoproteomic Profiling Reveals that Triiodothyronine Covalently Labels Cellular Proteins. (2025). Retrieved from [Link]
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Azido Amino Acids and Click Chemistry Builiding Blocks. (n.d.). Aapptec Peptides. Retrieved from [Link]
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Click chemistry-based thiol redox proteomics reveals significant cysteine reduction induced by chronic ethanol consumption. (2023). PubMed. Retrieved from [Link]
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Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (2018). PubMed. Retrieved from [Link]
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Bifunctional Fatty Acid Chemical Reporter for Analyzing S-palmitoylated Membrane Protein-Protein Interactions in Mammalian Cells. (2018). PMC - NIH. Retrieved from [Link]
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Molecular interaction study of L-Ornithine with bovine serum albumin using spectroscopic and molecular docking methods. (2025). PMC - PubMed Central. Retrieved from [Link]
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Enhanced Protein-Protein Interaction Discovery via AlphaFold-Multimer. (2024). bioRxiv. Retrieved from [Link]
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RePORT RePORTER. (n.d.). Retrieved from [Link]
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Precision Engineering of Proteins: A Guide to Site-Specific Modification Using Azido Amino Acids
In the intricate world of proteomics and drug development, the ability to modify proteins at specific sites with chemical precision is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the site-specific incorporation of azido amino acids into proteins and their subsequent modification through bioorthogonal chemistry. The azide group, being small, bioorthogonal, and highly reactive in a controlled manner, serves as a versatile chemical handle for a myriad of applications, from fluorescent labeling for in-vivo imaging to the construction of antibody-drug conjugates (ADCs).[1][2]
The Power of the Azide Handle: A Gateway to Bioorthogonality
The central principle behind this powerful technology is the introduction of a chemically unique functional group—the azide (–N₃)—into the protein of interest. This group is virtually absent in biological systems, ensuring that it will not interfere with native cellular processes.[3][4] This "bioorthogonality" allows for highly specific chemical reactions to be performed on the azide-modified protein, even within the complex environment of a living cell, without cross-reactivity with other biomolecules.[3][4][5] The subsequent reaction of the azide with a probe molecule containing a complementary functional group, such as an alkyne or a phosphine, enables the precise attachment of a wide range of functionalities.
Strategic Incorporation of Azido Amino Acids
The journey to a site-specifically modified protein begins with the incorporation of an azido-functionalized amino acid. Two primary strategies are employed, each with its own set of advantages and considerations.
Residue-Specific Incorporation: The Methionine Surrogate Approach
A straightforward method for introducing azides into proteins is through the use of an amino acid analogue that can be processed by the cell's natural translational machinery. Azidohomoalanine (Aha) is a widely used methionine surrogate that can be incorporated into proteins in place of methionine by the native methionyl-tRNA synthetase (MetRS) in methionine-depleted bacterial cultures.[6][7] This method is particularly useful for introducing multiple azide handles throughout a protein.
Key Considerations:
-
Global Substitution: This method results in the replacement of most, if not all, methionine residues with Aha. This may not be suitable for applications requiring a single, defined modification site.
-
Protein Function: While often well-tolerated, the global substitution of methionine could potentially alter the structure and function of the target protein. Careful validation is crucial.
-
Expression System: This technique is most commonly used in E. coli methionine auxotrophs, where the cellular pool of methionine can be effectively controlled.[6][7]
Site-Specific Incorporation: Amber Codon Suppression
For ultimate precision, the amber codon suppression technology allows for the insertion of a non-canonical amino acid (ncAA), such as p-azido-L-phenylalanine (pAzF), at a single, predetermined site in the protein sequence.[8][9][10][11] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts the desired azido amino acid instead of terminating translation.[12][13][14]
Key Advantages:
-
Unparalleled Precision: Allows for the introduction of a single azide handle at virtually any desired position within the protein.[9]
-
Minimal Perturbation: The introduction of a single unnatural amino acid is less likely to disrupt the overall protein structure and function compared to global substitution.
-
Versatility: This method has been successfully applied in a variety of expression systems, including bacteria and mammalian cells.[8][9]
Bioorthogonal Ligation Chemistries: Attaching the Payload
Once the azide handle is incorporated into the target protein, the next step is to attach the desired molecule of interest (e.g., a fluorophore, a drug molecule, or a biotin tag). This is accomplished through highly specific and efficient bioorthogonal reactions.
Workflow for Site-Specific Protein Modification
Caption: General workflow for site-specific protein modification using azido amino acids.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a "copper-free" click chemistry reaction that has become the gold standard for labeling proteins in living systems.[15][16][] It involves the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne drives the reaction forward rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[18]
Causality Behind SPAAC's Biocompatibility: The absence of a copper catalyst is the key to SPAAC's success in live-cell applications. Copper(I) ions can be toxic to cells, making CuAAC less suitable for in vivo studies.[15] SPAAC circumvents this issue, allowing for the labeling of proteins in their native environment with minimal perturbation.[16][]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and reliable method for modifying proteins in vitro.[19][20] It involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linkage. While highly effective, the requirement for a copper catalyst generally limits its use to purified proteins or cell lysates, although protocols for live-cell labeling with careful control of copper levels have been developed.[20][21]
Experimental Insight: To mitigate copper-induced protein degradation, it is crucial to include a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and a reducing agent like sodium ascorbate in the reaction mixture.[21][22]
Staudinger Ligation
The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a triarylphosphine.[6][7][][24] This reaction forms a stable amide bond and has been successfully used for protein modification both in vitro and in vivo.[7][25][26][27] A "traceless" version of the Staudinger ligation has also been developed, which leaves no residual atoms from the phosphine reagent in the final product.[25]
Protocols and Methodologies
The following protocols provide a starting point for researchers looking to implement these techniques. Optimization may be required for specific proteins and applications.
Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli using Amber Suppression
Objective: To express a target protein with pAzF incorporated at a specific site.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber (TAG) codon at the desired site
-
Plasmid encoding the orthogonal pAzF-tRNA synthetase/tRNA pair (e.g., pEVOL-pAzF)
-
LB medium and Terrific Broth (TB)
-
Appropriate antibiotics
-
p-Azido-L-phenylalanine (pAzF)
-
L-arabinose
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pAzF plasmid.
-
Select for double transformants on LB agar plates containing the appropriate antibiotics.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, use the overnight culture to inoculate 1 L of TB medium containing antibiotics in a 2.8 L baffled flask.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce the expression of the orthogonal synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).
-
Simultaneously, add pAzF to a final concentration of 1 mM.
-
Incubate for 15 minutes at 37°C with shaking.
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.
-
Harvest the cells by centrifugation and purify the azide-modified protein using standard chromatography techniques.
-
Verification: Confirm the incorporation of pAzF by mass spectrometry. The mass of the modified protein should be higher than the wild-type protein by the mass of pAzF minus the mass of the original amino acid.
Protocol 2: Labeling of an Azide-Modified Protein via SPAAC
Objective: To fluorescently label a purified protein containing an azide handle.
Materials:
-
Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
-
DMSO
Procedure:
-
Prepare a 10 mM stock solution of the cyclooctyne-dye in DMSO.
-
To a solution of the azide-modified protein (e.g., 10 µM final concentration), add the cyclooctyne-dye stock solution to a final concentration of 100 µM (10-fold molar excess).[16]
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the specific protein and dye.
-
Monitor the reaction progress by SDS-PAGE. The labeled protein will have a higher molecular weight and can be visualized by fluorescence imaging of the gel.
-
Remove the excess, unreacted dye by size-exclusion chromatography or dialysis.
-
Validation: Confirm successful labeling by fluorescence spectroscopy and mass spectrometry.
Protocol 3: Labeling of an Azide-Modified Protein via CuAAC
Objective: To biotinylate a purified protein containing an azide handle.
Materials:
-
Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized biotin (e.g., Alkyne-PEG4-Biotin)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
DMSO
Procedure:
-
Prepare the following stock solutions:
-
10 mM alkyne-biotin in DMSO
-
50 mM THPTA in water
-
50 mM CuSO₄ in water
-
100 mM sodium ascorbate in water (prepare fresh)
-
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (to a final concentration of 20 µM)
-
Alkyne-biotin (to a final concentration of 200 µM)
-
THPTA (to a final concentration of 1 mM)
-
CuSO₄ (to a final concentration of 0.2 mM)
-
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
Gently mix and incubate at room temperature for 1 hour.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Remove excess reagents by size-exclusion chromatography.
-
Verification: Confirm biotinylation by a Western blot using a streptavidin-HRP conjugate.
Data Presentation and Validation
The successful site-specific modification of a protein must be rigorously validated. The following table summarizes the key analytical techniques for verification.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Confirm incorporation of the azido amino acid and subsequent modification. | A mass shift corresponding to the addition of the azido amino acid and the attached probe. |
| SDS-PAGE | Visualize the modified protein. | A shift in the molecular weight of the protein after labeling, especially with larger tags. |
| Fluorescence Gel Imaging | Confirm covalent attachment of a fluorescent probe. | A fluorescent band at the expected molecular weight of the target protein. |
| Western Blot | Confirm modification with a specific tag (e.g., biotin). | Detection of the protein with a specific antibody or conjugate (e.g., streptavidin). |
| Functional Assays | Ensure the modification does not impair protein function. | Retention of biological activity (e.g., enzyme kinetics, binding affinity). |
Concluding Remarks
The ability to site-specifically modify proteins using azido amino acids has revolutionized our capacity to study and engineer proteins. By providing a versatile and bioorthogonal handle, this technology opens the door to a wide range of applications in basic research and drug development. From visualizing protein dynamics in living cells to constructing next-generation antibody-drug conjugates, the precision and control afforded by this approach will undoubtedly continue to drive innovation in the life sciences.
References
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Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. [Link]
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Getz, M. M., Gittleson, F. S., & Brewer, S. H. (2014). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances, 4(77), 40823-40830. [Link]
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Getz, M. M., Gittleson, F. S., & Brewer, S. H. (2014). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. RSC Advances, 4(77), 40823-40830. [Link]
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Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. PubMed. [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
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Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 46(43), 8280-8284. [Link]
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Kim, C. H., Yang, H. R., & Kim, Y. G. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54921. [Link]
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Nilsson, B. L., Soellner, M. B., & Raines, R. T. (2007). Protein Engineering with the Traceless Staudinger Ligation. Annual Review of Biophysics and Biomolecular Structure, 36, 551-567. [Link]
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Finn, M. G., & Fokin, V. V. (2010). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Enzymology, 478, 259-278. [Link]
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Serwa, R. A., D'Este, E., & Leonhardt, H. (2011). Site-Specific Modification of Proteins by the Staudinger-Phosphite Reaction. Journal of Visualized Experiments, (54), e3022. [Link]
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Hong, V., Steinmetz, N. F., Manchester, M., & Finn, M. G. (2010). Labeling Live cells by copper-catalyzed alkyne–azide click chemistry. Bioconjugate Chemistry, 21(10), 1912-1916. [Link]
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ResearchGate. (n.d.). The Staudinger ligation. (a) A 'bio-orthogonal' labelling of protein... [Scientific Diagram]. [Link]
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Chen, Y. J., et al. (2023). Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. Methods, 219, 95-101. [Link]
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van Kasteren, S. I., & Overkleeft, H. S. (2014). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Current Opinion in Chemical Biology, 21, 145-152. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4374-4386. [Link]
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Coin, I., et al. (2013). Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling. Methods in Enzymology, 520, 231-255. [Link]
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Bernardes, G. J. L., & van der Vlist, J. (2015). Site-selective Protein-modification Chemistry for Basic Biology and Drug Development. Angewandte Chemie International Edition, 54(10), 2984-3008. [Link]
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Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). [Link]
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Chen, Y. H., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021303. [Link]
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Wiltschi, B. (2018). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. In Protein Engineering (pp. 143-161). Humana Press, New York, NY. [Link]
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van Kasteren, S. I., et al. (2009). Nonnatural Amino Acids for Site-Specific Protein Conjugation. Bioconjugate Chemistry, 20(10), 1851-1859. [Link]
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Spring, D. R., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(12), 1849-1851. [Link]
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Chen, Y. H., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021303. [Link]
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Singh, I., & Kale, V. (2016). Site-specific chemical modifications of proteins. Journal of the Indian Chemical Society, 93(10), 1145-1165. [Link]
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Getz, M. M., Gittleson, F. S., & Brewer, S. H. (2014). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. RSC Advances, 4(77), 40823-40830. [Link]
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Zheng, S., et al. (2022). Amber-codon suppression for spatial localization and in vivo photoaffinity capture of the interactome of the Pseudomonas aeruginosa rare lipoprotein A lytic transglycosylase. Molecular Microbiology, 117(1), 226-240. [Link]
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Liu, Y., & Kenry. (2020). Bio-orthogonal Click Chemistry for In Vivo Bioimaging. Advanced Healthcare Materials, 9(15), 2000223. [Link]
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Jewett, J. C., & Bertozzi, C. R. (2010). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemical Society Reviews, 39(4), 1272-1279. [Link]
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Chen, Y. J., et al. (2023). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods, 219, 95-101. [Link]
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Spilling, C. D., & Fruk, L. (2016). Residue-Specific Incorporation of Noncanonical Amino Acids for Protein Engineering. Methods in Molecular Biology, 1414, 49-61. [Link]
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Johnson, D. B. F., et al. (2012). Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion. Nucleic Acids Research, 40(18), 9127-9138. [Link]
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Bernardes, G. J. L., & van der Vlist, J. (2015). Site-selective protein-modification chemistry for basic biology and drug development. Angewandte Chemie International Edition, 54(10), 2984-3008. [Link]
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Patterson, J. T., et al. (2014). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 25(5), 837-846. [Link]
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Tucker, M. J., et al. (2009). Azidohomoalanine: A Conformationally Sensitive IR Probe of Protein Folding, Protein Structure, and Electrostatics. Journal of the American Chemical Society, 131(35), 12542-12543. [Link]
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Ryu, Y., & Schultz, P. G. (2006). Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins. Journal of the American Chemical Society, 128(24), 7872-7873. [Link]
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Cidon, S., & Nelson, N. (1988). An immunoreactive 8-azido ATP-labeled protein common to the lysosomal and chromaffin granule membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 945(2), 243-248. [Link]
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Pérez-Payá, E., Houghten, R. A., & Blondelle, S. E. (1996). Functionalized protein-like structures from conformationally defined synthetic combinatorial libraries. The Journal of Biological Chemistry, 271(8), 4120-4126. [Link]
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Application Note: Synthesis of Stapled Peptides Using (S)-5-Azido-2-(Fmoc-amino)pentanoic acid
Introduction: The Power of Conformational Constraint
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease.[1][2] Many of these interactions are mediated by short helical peptide motifs.[1][2] However, synthetic peptides corresponding to these regions often lack stable secondary structure in solution and are susceptible to proteolytic degradation, limiting their therapeutic potential.[3][4][5]
Peptide stapling has emerged as a powerful strategy to overcome these limitations.[6] By introducing a covalent cross-link, or "staple," between two amino acid side chains, the peptide is locked into its bioactive α-helical conformation.[5][7][8] This pre-organization enhances binding affinity to the target protein, increases resistance to proteases, and can improve cell permeability.[4][5]
One of the most robust methods for creating this covalent brace is through the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), a "click chemistry" reaction that forms a stable triazole linkage.[9][10][11] This application note provides a detailed protocol for the synthesis of stapled peptides using (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, a non-canonical amino acid that serves as one of the key components for the triazole staple. This method offers an efficient and reliable pathway to novel, conformationally constrained peptides for research and drug development.
Principle of the Method
The synthesis of a stapled peptide via this methodology involves three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using standard Fmoc/tBu chemistry.[12][13][14] During this process, this compound and a corresponding alkyne-containing amino acid (e.g., Fmoc-L-propargylglycine) are incorporated at the desired positions (e.g., i and i+4 or i and i+7).[15]
-
On-Resin Cyclization (Stapling): With the linear peptide still attached to the resin, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is performed. This reaction specifically forms a 1,5-disubstituted triazole bridge between the side chains of the azido- and alkyne-containing amino acids.[9][10][11]
-
Cleavage, Purification, and Characterization: The stapled peptide is cleaved from the resin, and the side-chain protecting groups are removed. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[1][2]
Workflow Overview
Caption: Overall workflow for stapled peptide synthesis.
Materials and Reagents
Resins and Amino Acids
| Reagent | Supplier | Grade |
| Rink Amide Resin (100-200 mesh) | Various | SPPS Grade |
| Fmoc-protected Amino Acids | Various | SPPS Grade |
| This compound | Sigma-Aldrich, etc. | ≥97.0% (HPLC) |
| Fmoc-L-propargylglycine | Various | SPPS Grade |
Solvents and Reagents for SPPS
| Reagent | Supplier | Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine | Various | Reagent Grade |
| N,N-Diisopropylethylamine (DIEA) | Various | Peptide Synthesis Grade |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Various | SPPS Grade |
Reagents for Stapling and Cleavage
| Reagent | Supplier | Grade |
| CpRuCl(PPh₃)₂ or CpRuCl(COD) | Strem, Sigma-Aldrich | Catalyst Grade |
| 1,2-Dichloroethane (DCE) | Various | Anhydrous |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Water | Various | HPLC Grade |
Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessels for manual synthesis
-
Shaker/vortexer
-
Vacuum manifold for washing
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
-
Lyophilizer
Detailed Protocols
Part 1: Linear Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the synthesis of a model 12-mer peptide with an i, i+4 staple. The sequence is: Ac-Tyr-Ala-Xxx -Glu-Val-Ala-Ala-Zzz -Gln-Leu-Phe-Gly-NH₂, where Xxx is this compound and Zzz is Fmoc-L-propargylglycine.
-
Resin Swelling: Swell Rink Amide resin (e.g., 0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).[14]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (Fmoc-Gly-OH, 4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 5 minutes.[16]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Causality: HATU is a highly efficient activator that minimizes racemization and is suitable for rapid coupling times.[16] DIEA acts as a base to facilitate the reaction.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence, incorporating Fmoc-L-propargylglycine at position 8 and this compound at position 4.
-
N-terminal Acetylation: After the final Fmoc deprotection of Tyrosine, wash the resin and treat with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.
-
Final Wash: Wash the resin extensively with DMF (5x) and DCM (5x), then dry under vacuum.
Part 2: On-Resin Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction selectively forms the 1,5-disubstituted triazole, which is distinct from the 1,4-disubstituted product of the more common copper-catalyzed reaction (CuAAC).[10]
-
Resin Preparation: Swell the dried peptide-resin in anhydrous 1,2-dichloroethane (DCE) for 20 minutes.
-
Catalyst Addition: Add the ruthenium catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD) (0.2-0.3 eq. relative to resin loading), to the resin suspension.[11][17]
-
Reaction Incubation: Seal the vessel under an inert atmosphere (e.g., Argon or Nitrogen) and shake at room temperature for 6-12 hours.
-
Washing: After the reaction, filter the catalyst solution and wash the resin thoroughly with DCE (5x), DMF (5x), and DCM (5x).
-
Drying: Dry the resin under vacuum for at least 1 hour.
RuAAC Mechanism
Sources
- 1. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00231G [pubs.rsc.org]
- 2. explorationpub.com [explorationpub.com]
- 3. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen Exchange – Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A biocompatible stapling reaction for in situ generation of constrained peptides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05125J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 12. chempep.com [chempep.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparing Azide-Functionalized Peptides for Bioconjugation
Abstract
The site-specific modification of peptides is a critical technology in the development of novel therapeutics, diagnostic agents, and research tools. The introduction of an azide functional group serves as a versatile and bioorthogonal handle, enabling precise covalent attachment of various molecular entities. This guide provides a comprehensive overview of the synthesis of azide-functionalized peptides and their subsequent application in bioconjugation reactions. We delve into the causality behind experimental choices, offering field-proven insights and detailed, step-by-step protocols for key methodologies, including solid-phase peptide synthesis (SPPS) of azido-peptides, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.
Introduction: The Power of the Azide Handle
The azide group (–N₃) has emerged as a cornerstone of modern bioconjugation for several compelling reasons. It is virtually absent in biological systems, ensuring that reactions involving the azide are highly specific and do not interfere with native biological processes—a concept known as bioorthogonality.[1] Furthermore, the azide group is stable under a wide range of chemical conditions, including those employed in solid-phase peptide synthesis (SPPS), yet it can be selectively reacted with specific partners like alkynes or phosphines under mild, biocompatible conditions.[2][3] This unique combination of stability and reactivity allows for the precise, site-specific attachment of a diverse array of molecules, including fluorescent dyes, polyethylene glycol (PEG) chains, cytotoxic drugs, and other biomolecules, to a peptide of interest.[4][5]
The resulting conjugates have profound implications in drug development, enabling the creation of peptide-drug conjugates (PDCs) with enhanced targeting and therapeutic indices, as well as advanced diagnostic probes and materials.[3][5] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the preparation and utilization of azide-functionalized peptides.
Synthesis of Azide-Functionalized Peptides
The most common and efficient method for producing azide-functionalized peptides is through the incorporation of an amino acid residue bearing an azide group in its side chain during standard Fmoc-based solid-phase peptide synthesis (SPPS).[3] Azidolysine (N₃K) is a frequently used building block for this purpose.[6]
Causality in Azido-Peptide Synthesis
The choice of an azide-containing amino acid and its position within the peptide sequence is a critical design parameter. Placing the azide at a site that does not disrupt the peptide's native conformation or biological activity is paramount. The stability of the azide group to the repeated cycles of Fmoc deprotection (typically with piperidine) and amide bond formation is a key advantage that allows for its seamless integration into the standard SPPS workflow.[7] However, it is important to note that certain peptide sequences, particularly those with an N-terminal α-azidoaspartate residue, may be susceptible to azide elimination during Fmoc deprotection.[7]
Experimental Protocol: SPPS of an Azide-Containing Peptide
This protocol outlines the manual synthesis of a model azide-containing peptide using Fmoc-L-azidolysine.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-azidolysine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.[3]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).[3]
-
Amino Acid Coupling: a. In a separate tube, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. c. Wash the resin with DMF (3x) and DCM (3x).
-
Sequence Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. To incorporate the azido acid, use Fmoc-Lys(N₃)-OH in the coupling step.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification and Characterization: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).[8]
Visualization: SPPS Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis of an Azide-Containing Peptide.
Bioconjugation of Azide-Functionalized Peptides
Once the azide-functionalized peptide has been synthesized and purified, it is ready for bioconjugation. The choice of conjugation chemistry depends on the specific application, the nature of the molecule to be conjugated, and the required reaction conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a cornerstone of "click chemistry," is a highly efficient and reliable reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][9] The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[10][11]
Causality in CuAAC: The triazole linkage formed is exceptionally stable, mimicking the geometry of a native amide bond while being resistant to enzymatic cleavage.[12] This makes CuAAC an excellent choice for creating stable bioconjugates. The reaction is highly specific and can be performed in aqueous buffers over a wide pH range, making it compatible with a variety of biomolecules.[9] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[9] Ligands such as THPTA or TBTA can be used to stabilize the Cu(I) oxidation state and accelerate the reaction.[11][12]
Experimental Protocol: On-Resin CuAAC This protocol describes the conjugation of an alkyne-containing molecule to an azide-functionalized peptide while it is still attached to the solid support.
Materials:
-
Azide-functionalized peptide-resin (from SPPS)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
DMF or a DMSO/water mixture
-
Base: 2,6-lutidine or DIPEA
Procedure:
-
Swell the azide-functionalized peptide-resin in DMF.
-
In a separate vial, dissolve the alkyne-containing molecule, CuSO₄, and THPTA/TBTA in DMF.
-
Add a freshly prepared solution of sodium ascorbate to the mixture from step 2.
-
Add the base to the reaction mixture and mix well.
-
Add the complete reaction cocktail to the swollen peptide-resin.
-
Agitate the reaction vessel at room temperature for 12-24 hours.[12]
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Cleave the modified peptide from the resin using a standard cleavage cocktail.
-
Purify and characterize the final conjugate by RP-HPLC and MS.
Data Presentation: Typical CuAAC Reaction Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | DMF, DMSO/H₂O, tBuOH/H₂O | Solubilizes reactants; aqueous mixtures for biomolecules. |
| Copper Source | CuSO₄ | Precursor for the active Cu(I) catalyst.[13] |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state.[11] |
| Ligand | THPTA, TBTA | Stabilizes Cu(I), accelerates reaction, protects biomolecules.[11] |
| Temperature | Room Temperature | Mild conditions preserve peptide integrity.[10] |
| Reaction Time | 4-24 hours | Varies with reactants and concentrations.[12] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide without the need for a catalyst.[9][] The driving force for the reaction is the release of ring strain in the cyclooctyne.[15]
Causality in SPAAC: The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems, such as live-cell imaging.[3][16] The reaction kinetics are typically very fast, often proceeding to completion within minutes to a few hours at low concentrations.[15] The choice of cyclooctyne is critical, as it influences both the reaction rate and the stability of the reagent. More reactive cyclooctynes may have lower stability.
Experimental Protocol: Solution-Phase SPAAC This protocol details the conjugation of a DBCO-functionalized molecule to a purified azide-containing peptide in solution.
Materials:
-
Purified azide-containing peptide
-
DBCO-functionalized molecule (e.g., DBCO-PEG)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Dissolve the azide-containing peptide in the reaction buffer.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO to create a stock solution.
-
Add the DBCO stock solution to the peptide solution (typically at a 1.1 to 5-fold molar excess).
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Monitor the reaction progress by RP-HPLC or MS.
-
Upon completion, purify the conjugate using RP-HPLC or size-exclusion chromatography (SEC).
Visualization: CuAAC vs. SPAAC
Caption: Comparison of CuAAC and SPAAC reaction schemes.
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide.[17][18] The "traceless" version of this reaction is particularly useful in peptide synthesis as it leaves no residual atoms from the phosphine reagent in the final product.[19] It involves the reaction of a peptide fragment with a C-terminal phosphinothioester and another peptide fragment with an N-terminal azide.[17]
Causality in Staudinger Ligation: This method is advantageous as it does not require a specific amino acid, like cysteine in native chemical ligation, at the ligation site.[17][20] The reaction proceeds through an aza-ylide intermediate, followed by an intramolecular S- to N-acyl transfer to form the amide bond.[17] While a powerful tool for protein synthesis, the reaction kinetics are generally slower than click chemistry reactions.
Experimental Protocol: General Staudinger Ligation
Materials:
-
Peptide with an N-terminal α-azido group
-
Peptide with a C-terminal phosphinothioester
-
Solvent: THF/H₂O (3:1)
Procedure:
-
Dissolve the two peptide fragments in the THF/H₂O solvent system.
-
Stir the reaction mixture at room temperature for 12-24 hours.[19]
-
Monitor the reaction by RP-HPLC and MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the ligated peptide by RP-HPLC.
Troubleshooting and Field-Proven Insights
-
Low CuAAC Yield: Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation. The use of a copper-chelating ligand like THPTA is highly recommended to prevent copper precipitation and protect the peptide from oxidative damage.[11]
-
Poor Peptide Solubility: For hydrophobic peptides, consider performing the conjugation in organic solvents like DMF or using a hydrophilic azido-amino acid to improve solubility.[6]
-
Non-specific Labeling in SPAAC: While rare, highly reactive cyclooctynes can sometimes react with nucleophilic residues. If this is a concern, use a less reactive cyclooctyne or perform the reaction at a lower temperature.[16]
-
Incomplete SPPS: Use a capping step after each amino acid coupling (e.g., with acetic anhydride) to terminate any unreacted chains, simplifying the purification of the final full-length peptide.[8]
Conclusion
The preparation of azide-functionalized peptides is a robust and versatile strategy that opens the door to a vast array of bioconjugation possibilities. By understanding the underlying principles of the synthetic and ligation chemistries, researchers can rationally design and execute experiments to generate well-defined peptide conjugates for a multitude of applications in research, diagnostics, and therapeutics. The detailed protocols and insights provided in this guide offer a solid foundation for the successful implementation of these powerful techniques.
References
-
Click Chemistry in Peptide-Based Drug Design. Molecules, 2013. [Link]
-
Click Chemistry in Peptide-Based Drug Design. ResearchGate, 2013. [Link]
-
Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 2001. [Link]
-
α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. The Journal of Organic Chemistry, 2016. [Link]
-
Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ACS Chemical Biology, 2022. [Link]
-
Click Chemistry in Peptide Synthesis. LifeTein. [Link]
-
Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. RSC Publishing, 2014. [Link]
-
High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 2001. [Link]
-
Staudinger Ligation of Peptides at Non-Glycyl Residues. The Journal of Organic Chemistry, 2003. [Link]
-
Protein Engineering with the Traceless Staudinger Ligation. Protein Science, 2006. [Link]
-
Azide solid phase peptide synthesis. Journal of the American Chemical Society, 1968. [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 2016. [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 2020. [Link]
-
Staudinger Ligation: A Peptide from a Thioester and Azide. Raines Lab, University of Wisconsin-Madison. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 2011. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. MDPI, 2024. [Link]
-
Peptide-decorated gold nanoparticles via strain-promoted azide-alkyne cycloaddition and post assembly deprotection. ResearchGate, 2014. [Link]
-
Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. GenScript. [Link]
-
The azido acid approach to β-peptides: parallel synthesis of a tri-β-peptide library by fluorous tagging. Beilstein Journal of Organic Chemistry, 2010. [Link]
-
Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. MDPI, 2022. [Link]
-
Peptide Purification. American Peptide Society. [Link]
-
a-Factor Analogues Containing Alkyne- and Azide-Functionalized Isoprenoids Are Efficiently Enzymatically Processed and Retain Wild-Type Bioactivity. Bioconjugate Chemistry, 2012. [Link]
-
Preparation of Azido Derivatives from Amino Acids and Peptides by Diazo Transfer. The Journal of Organic Chemistry, 1981. [Link]
-
the preparation of azido amino acids and the application of native chemical ligation in the synthesis of. Middle East Technical University, 2013. [Link]
-
Chemical labeling and affinity purification strategy of reactive arginine residues by arginine-selective CHD-Azide reagent and bioorthogonal click chemistry. ResearchGate, 2020. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 5. lifetein.com [lifetein.com]
- 6. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Purification – American Peptide Society [americanpeptidesociety.org]
- 9. jpt.com [jpt.com]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing SPPS Coupling of (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to enhance the coupling efficiency of (S)-5-Azido-2-(Fmoc-amino)pentanoic acid in Solid-Phase Peptide Synthesis (SPPS). As your partner in scientific discovery, we aim to provide not just protocols, but a deeper understanding of the underlying chemistry to empower your research.
Introduction
This compound is a valuable non-canonical amino acid for introducing a bioorthogonal azide handle into peptides. This functionality is crucial for "click chemistry" modifications, enabling the conjugation of peptides with a wide array of molecules like fluorophores, imaging agents, and drug payloads[1]. While the azide group is generally stable throughout the Fmoc-SPPS workflow, challenges in achieving optimal coupling efficiency can arise due to steric hindrance and the unique properties of this unnatural amino acid. This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.
Troubleshooting Guide: Addressing Common Coupling Issues
This section is designed to help you diagnose and resolve specific problems encountered during the incorporation of this compound.
Problem 1: Incomplete Coupling Indicated by a Positive Kaiser Test
A positive Kaiser test (a blue or purple color on the resin beads) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction[2][3][4].
Immediate Actions & Rationale:
-
Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of the activated amino acid. This provides a second opportunity for the reaction to go to completion, which is often sufficient for moderately difficult couplings[5].
-
Extended Coupling Time: For sterically hindered residues, increasing the reaction time from the standard 1-2 hours to 4-24 hours can significantly improve yields by allowing more time for the reactants to overcome the activation energy barrier[5].
Advanced Troubleshooting & Mechanistic Insights:
If the issue persists after these initial steps, a more systematic approach is required. The following workflow can help you pinpoint and address the root cause.
Caption: Troubleshooting workflow for incomplete coupling.
-
Optimize Your Coupling Reagent: Standard carbodiimide reagents like DIC may not be potent enough for hindered amino acids. Uronium/aminium or phosphonium salt-based reagents are more effective.
-
HATU, HCTU, and COMU are highly recommended for their superior activation and faster reaction kinetics[5][6][7]. COMU, in particular, is noted for its high coupling efficiency and reduced racemization potential[6][8].
-
PyAOP is an excellent choice for particularly challenging couplings, such as those involving N-methylated amino acids, and can be beneficial here as well[5][8].
-
-
Increase Reagent Equivalents: Using a higher concentration of the activated amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading) can drive the reaction equilibrium towards product formation[5].
-
Solvent Choice: While DMF is the most common solvent in SPPS, for difficult couplings and sequences prone to aggregation, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be advantageous. NMP has superior solvating properties for aggregating peptide chains, improving reagent accessibility[5].
-
Capping: If, after troubleshooting, a small fraction of unreacted amines remains, it is crucial to "cap" them by acetylation. This is typically done using acetic anhydride and a non-nucleophilic base like DIPEA. Capping prevents the formation of deletion peptides, which can be difficult to separate from the desired product during purification[4][9].
Problem 2: Low Peptide Yield or Purity After Cleavage
Even with a negative Kaiser test at each step, the final yield and purity of the azido-peptide can be compromised.
Potential Causes & Solutions:
-
Azide Reduction During Cleavage: This is the most common side reaction for azido-containing amino acids. It occurs during the final TFA-mediated cleavage from the resin if inappropriate scavengers are used. The azide group (-N₃) is reduced to a primary amine (-NH₂), resulting in a mass loss of 26 Da[10].
-
Avoid Thiol-Based Scavengers: Scavengers like 1,2-ethanedithiol (EDT) are strong reducing agents in acidic conditions and are the primary culprits for azide reduction[10]. Dithiothreitol (DTT) can also cause this reduction to a lesser extent.
-
Recommended Cleavage Cocktail: A safer cleavage cocktail for azido-peptides is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). TIS is a cation scavenger that does not reduce the azide group.
-
-
Side Reactions During Coupling: Although less common, prolonged coupling times with certain activators can lead to side reactions. For instance, extended couplings with HBTU/DIPEA have been observed to cause an elimination of the azido moiety in some contexts[11].
-
Monitoring is Key: If you suspect side reactions, it is advisable to perform a test cleavage and analyze the product by mass spectrometry to ensure the integrity of the azido group.
-
Frequently Asked Questions (FAQs)
Q1: Is the azide group on this compound stable to the standard 20% piperidine in DMF used for Fmoc deprotection?
A: Yes, the azide group is robust and stable under the standard basic conditions used for Fmoc deprotection[12]. It is also stable to the acidic conditions of resin cleavage when appropriate scavengers are used.
Q2: Which coupling reagent is considered the best for incorporating this compound?
A: While the optimal reagent can be sequence-dependent, for a potentially hindered amino acid like this, more potent activating agents are recommended.
| Coupling Reagent | Additive | Base | Typical Coupling Time | Expected Efficiency |
| DIC | HOBt/Oxyma | DIPEA | 60-120 min | Good |
| HBTU/TBTU | - | DIPEA | 30-60 min | Very Good |
| HCTU | - | DIPEA | 15-45 min | Excellent |
| HATU | - | DIPEA/Collidine | 15-45 min | Excellent |
| COMU | - | DIPEA | 15-30 min | Superior |
This table provides a general guideline. Optimization for specific sequences is always recommended.
Q3: Can I use microwave-assisted SPPS for coupling this compound?
A: Yes, microwave synthesis can be highly beneficial. The application of microwave energy can help overcome the activation energy barrier of the reaction and disrupt on-resin peptide aggregation, leading to faster and more efficient couplings, especially for difficult sequences.
Q4: How do I properly monitor the coupling reaction?
A: The Kaiser test is a reliable colorimetric method for detecting free primary amines on the resin[2][3].
Caption: Interpreting Kaiser test results.
Standard Kaiser Test Protocol:
-
Carefully remove a few resin beads from your reaction vessel.
-
Wash the beads thoroughly with DMF (3x) and then ethanol (3x) to remove any residual reagents.
-
Add 2-3 drops each of the three Kaiser test solutions (phenol in ethanol, potassium cyanide in pyridine, and ninhydrin in ethanol) to the beads in a small glass test tube[2][3].
-
Observe the color of the beads and the solution.
Q5: Are there any known incompatibilities of the azide group with other amino acid side chains during SPPS?
A: The azide group is considered bioorthogonal, meaning it is largely unreactive with the functional groups found in natural amino acid side chains under standard SPPS conditions. The primary concerns for incompatibility arise from the reagents used during synthesis (e.g., certain scavengers) rather than interactions between the azide and other residues.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed for a standard manual SPPS workflow.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve this compound (3-5 eq.), your chosen coupling reagent (e.g., HATU, 3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF or NMP.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Monitoring:
-
Perform a Kaiser test to check for completion.
-
If the test is positive, perform a second coupling (double coupling).
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection step.
Protocol 2: Capping of Unreacted Amines
-
After an incomplete coupling and subsequent washing, add a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v) to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).
References
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PMC - NIH. [Link]
-
INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Semantic Scholar. [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Krchňák, V., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science. [Link]
-
AAPPTec. Coupling Reagents. [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
ResearchGate. (2014). Why am I not getting the coupled peptide after fmoc deprotection and cleavage?. [Link]
-
Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
AAPPTec. SYNTHESIS NOTES. [Link]
-
Anaspec. (2S)-N-Fmoc-5-azido-pentanoic acid. [Link]
-
Int J Med Sci. (2016). SPPS Resins Impact the PNA-Syntheses' Improvement. [Link]
-
Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions. [Link]
-
CD BioSciences. This compound. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
Technical Support Center: Preventing Side Reactions During Fmac Deprotection of Azido Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a critical step in solid-phase peptide synthesis (SPPS): the Fmoc deprotection of peptides containing azido amino acids. While the azide group is a powerful tool for bioconjugation, its stability during the repetitive base-mediated Fmoc deprotection can be a point of concern. This document will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind the recommended strategies.
Frequently Asked Questions (FAQs)
Q1: Is the azide group stable under standard Fmoc-SPPS conditions?
A: Generally, yes. The azide functional group is robust and largely compatible with the standard basic conditions used for Fmoc deprotection, typically 20% piperidine in DMF.[1][2] It is also stable to the acidic conditions of final resin cleavage, provided that appropriate scavengers are used.[1][2]
Q2: What is the primary side reaction to be concerned about during the Fmoc deprotection of azido amino acids?
A: The main concern is the potential for the reduction of the azide group to a primary amine. This is less common during the Fmoc deprotection step itself with standard reagents but can be a significant issue during the final cleavage from the resin if improper scavengers are used.[1][2] However, certain conditions or contaminants in the deprotection reagents could potentially lead to minor azide reduction.
Q3: Can the choice of base for Fmoc deprotection affect the stability of the azide group?
A: While piperidine is the most common and generally safe choice, stronger or more nucleophilic bases could potentially interact with the azide. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that is sometimes used.[3] While effective for deprotection, its high basicity could increase the risk of other side reactions, though direct reduction of the azide by DBU is not a commonly reported issue.
Q4: Are there alternative, milder Fmoc deprotection methods that are compatible with azido amino acids?
A: Yes, for particularly sensitive sequences, alternative deprotection reagents can be considered. For example, 4-methylpiperidine has been shown to have similar kinetics to piperidine for Fmoc removal and may offer advantages in certain contexts.[3] Piperazine is a less nucleophilic base that can also be used.[3] A novel, base-free method using sodium azide for Fmoc removal has also been reported, which could be an interesting, though less conventional, option.[4][5]
Troubleshooting Guide: Azide Group Instability During Fmoc Deprotection
This section provides a structured approach to diagnosing and resolving issues related to the stability of azido amino acids during the Fmoc deprotection cycle.
Issue 1: Suspected Azide Reduction During Synthesis
Symptom: Mass spectrometry (MS) analysis of a test cleavage sample shows a mass loss of 28 Da (N₂) or 26 Da (N₂H₂) from the expected mass of the peptide, indicating the conversion of the azide to an amine.
Root Cause Analysis:
While significant azide reduction is more common during final cleavage with certain scavengers, it can occur during synthesis under specific conditions.[1][2][6] The primary mechanism involves the reaction of the azide with reducing agents.
-
Contaminated Solvents or Reagents: The presence of trace amounts of reducing agents, such as thiols, in the DMF or piperidine can lead to slow reduction of the azide over multiple deprotection cycles.
-
Degradation of Reagents: Old or improperly stored reagents can degrade and form byproducts that may have reducing properties.
Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected azide reduction.
Preventative Measures and Optimization
To proactively avoid azide reduction during Fmoc deprotection, consider the following strategies:
-
High-Quality Reagents: Always use fresh, high-purity DMF and piperidine.
-
Inert Atmosphere: While not always standard for deprotection, performing the reaction under an inert atmosphere (nitrogen or argon) can help prevent oxidative degradation of reagents that could lead to side reactions.
-
Addition of HOBt: The addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress certain side reactions.[7] While primarily used to prevent aspartimide formation, it can also help maintain a less harsh chemical environment.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection for Azido Peptides
This protocol is suitable for most sequences containing azido amino acids.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail: Prepare a fresh solution of 20% (v/v) piperidine in high-purity DMF.
-
First Deprotection: Drain the DMF from the resin and add the deprotection cocktail. Agitate for 5 minutes.
-
Drain and Second Deprotection: Drain the deprotection cocktail and add a fresh aliquot. Agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Modified Fmoc Deprotection with HOBt for Sensitive Sequences
This protocol is recommended for sequences that are particularly prone to side reactions.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
First Deprotection: Drain the DMF from the resin and add the deprotection cocktail. Agitate for 5 minutes.
-
Drain and Second Deprotection: Drain the deprotection cocktail and add a fresh aliquot. Agitate for 20-25 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test.
Data Summary
The choice of reagents during the final cleavage step is far more critical for azide stability than the Fmoc deprotection conditions. The following table, adapted from literature, illustrates the impact of different thiol scavengers during TFA cleavage on azide reduction.
| Thiol Scavenger in Cleavage Cocktail | Extent of Azide Reduction to Amine | Reference |
| 1,2-ethanedithiol (EDT) | High | [2][6][8] |
| Dithiothreitol (DTT) | Low to Moderate | [6][8] |
| Thioanisole | Low | [8] |
| None (TFA/TIS/H₂O) | Minimal to None | [2] |
Note: TIS = Triisopropylsilane
This data underscores the importance of avoiding strong reducing agents like EDT in the final cleavage cocktail for azide-containing peptides.[2][6][8] A cocktail of TFA/TIS/water (e.g., 95:2.5:2.5) is generally considered safe.[2]
Mechanistic Insights
The Fmoc deprotection proceeds via a β-elimination mechanism initiated by a base, typically piperidine.
Caption: Mechanism of Fmoc deprotection by piperidine.
The azide group is generally not susceptible to this mechanism. Reduction, when it occurs, is typically a separate reaction pathway involving nucleophilic attack by a reducing species present as a contaminant or an intentionally added (but ill-advised) reagent.
Concluding Remarks
The successful synthesis of azido-peptides using Fmoc chemistry is highly achievable with careful attention to reagent quality and protocol selection. While side reactions during Fmoc deprotection are not common for the azide group, a thorough understanding of the potential pitfalls allows for robust troubleshooting and the consistent production of high-quality peptides for downstream applications in research and drug development.
References
- BenchChem. (2025). Common side reactions with azido-amino acids in peptide synthesis. BenchChem Technical Support.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- BenchChem. (2025). Technical Support Center: Optimizing Scavenger Choice to Prevent Azide Reduction During Peptide Cleavage. BenchChem Technical Support.
- Schneggenburger, R. G., & Diederichsen, U. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Journal of Peptide Science, 15(10), 643-649.
- Chen, C. C., et al. (2014). A mild removal of Fmoc group using sodium azide. Amino acids, 46(2), 367-374.
- Chen, C. C., et al. (2014). A mild removal of Fmoc group using sodium azide. PubMed.
- BenchChem. (2025). Side reactions associated with piperidine treatment of PEG-containing molecules. BenchChem Technical Support.
- Schneggenburger, R. G., & Diederichsen, U. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?
- Schneggenburger, R. G., & Diederichsen, U. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage for Peptides Containing (S)-5-Azido-2-(Fmoc-amino)pentanoic acid
Welcome to the technical guide for handling peptides incorporating the versatile amino acid, (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (Fmoc-Apa-OH). This building block is invaluable for introducing an azide moiety, a key functional group for "click chemistry" applications like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]
While the azide group is remarkably stable and bioorthogonal throughout Fmoc-based solid-phase peptide synthesis (SPPS), the final cleavage and deprotection step using strong acid is a critical juncture where its integrity can be compromised.[4][5][6] This guide provides in-depth troubleshooting advice, optimized protocols, and the chemical reasoning behind them to ensure you preserve this essential functional group.
Part 1: Frequently Asked Questions (FAQs)
Q1: Is the azide functional group stable under standard Fmoc-SPPS conditions?
A: Yes. The azide group is generally robust and compatible with the standard conditions of Fmoc-SPPS. This includes stability to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the highly acidic conditions of resin cleavage (e.g., high concentrations of trifluoroacetic acid - TFA).[4][5][6] The primary risk to the azide group comes from specific reagents in the cleavage cocktail, not the TFA itself.
Q2: What is the most common cause of azide group loss during the final cleavage step?
A: The most frequent issue is the unintended reduction of the azide group (-N₃) to a primary amine (-NH₂).[4][7][8] This is almost always caused by the choice of scavengers in the TFA cleavage cocktail, particularly those containing thiols.[5][9]
Q3: Which scavengers are known to reduce the azide group and should be avoided?
A: Thiol-based scavengers are the main culprits. 1,2-ethanedithiol (EDT) is a very common scavenger that is highly effective at reducing azides and should be avoided whenever possible if you wish to preserve the azide functionality.[5][9] Thioanisole has also been shown to cause some reduction, though typically less than EDT.[9]
Q4: What is the safest, most recommended cleavage cocktail for a peptide containing this compound?
A: For most sequences, a minimal, non-thiol cocktail is the safest and most effective. A widely recommended mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water .[9][10] This cocktail effectively cleaves the peptide and removes most protecting groups while minimizing the risk of azide reduction.[10]
Q5: How can I quickly verify if my azide group has been reduced after cleavage?
A: The reduction of an azide (-N₃) to a primary amine (-NH₂) results in a characteristic mass loss of 26 Da (the mass of N₂). After cleavage and precipitation, dissolve a small amount of your crude peptide and analyze it by mass spectrometry. If you observe a significant peak at [M-26]+ alongside your expected mass, azide reduction has occurred.[4][5]
Part 2: In-Depth Troubleshooting Guide
Problem: My mass spectrometry data shows a major peak with a mass loss of 26 Da.
Root Cause Analysis: This mass difference is the definitive signature of azide reduction. During the cleavage process, TFA liberates protecting groups (like t-butyl from Trt, Boc, OtBu) as reactive carbocations. Scavengers are added to "trap" these cations and prevent them from reattaching to or modifying sensitive residues like Trp, Met, or Cys.[5][11] However, strong reducing scavengers, especially thiols like EDT, can directly attack and reduce the azide group in the acidic TFA environment.[7][8][9]
Solution:
-
Review Your Cleavage Cocktail: Immediately confirm the composition of your cleavage cocktail. If it contains EDT, this is the most likely cause.
-
Switch to an Azide-Safe Cocktail: Re-synthesize or use your remaining resin and perform the cleavage with the recommended azide-safe cocktail: 95% TFA / 2.5% H₂O / 2.5% TIS .[9][10] TIS is a non-thiol scavenger that effectively traps carbocations without reducing the azide.[5][6]
Problem: My peptide also contains sensitive residues like Trp, Met, or Cys, and I'm concerned that TIS/water isn't a strong enough scavenger system.
Root Cause Analysis: This is a valid concern. While TIS is excellent for trapping t-butyl cations, residues like Cysteine and Methionine can be susceptible to oxidation, and Tryptophan can be modified if scavenging is inefficient.[11][12][13] In these cases, a thiol scavenger is often desired for its additional protective capabilities.[13]
Solution: You must strike a balance between protecting the sensitive residues and preserving the azide.
-
Use a Milder Thiol Scavenger: If a thiol is deemed necessary, dithiothreitol (DTT) is a much safer alternative to EDT.[6][7][9] It is a less potent reducing agent for azides under cleavage conditions but still provides protection for sensitive amino acids.[6][9]
-
Optimized Cocktail for Sensitive Residues: Consider a cocktail such as 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% DTT .[7] This provides a multi-faceted scavenger system.
-
Perform a Trial Cleavage: Before committing your entire batch of resin, always perform a small-scale trial cleavage (20-50 mg of resin) and analyze the crude product by LC-MS.[14] This allows you to verify that the azide is intact and deprotection is complete before scaling up.
Problem: My crude HPLC shows poor purity and multiple unexpected peaks, even without significant azide reduction.
Root Cause Analysis: If azide reduction is not the issue, the impurities likely stem from other common SPPS side reactions that are exacerbated during cleavage. These can include:
-
Incomplete Deprotection: Some protecting groups, like Arg(Pbf), may require longer cleavage times (e.g., 3-4 hours) for complete removal.[14][15]
-
Alkylation of Sensitive Residues: Insufficient scavenging can lead to t-butyl cations modifying Trp, Tyr, or Met residues.[5][11]
-
Peptide Aggregation: Certain sequences can be difficult to cleave or may aggregate upon removal from the resin.
Solution:
-
Optimize Cleavage Time: For peptides with multiple Arg(Pbf) residues, consider extending the cleavage time to 3 hours.[14]
-
Ensure Scavenger Sufficiency: Even if you are using an azide-safe cocktail, ensure the scavenger concentration is adequate. The standard 5% total scavenger volume (e.g., 2.5% TIS + 2.5% H₂O) is usually sufficient, but for peptides rich in t-butyl protected residues, this is critical.
-
Post-Cleavage Workup: Ensure you are precipitating the peptide in a large volume of cold diethyl ether immediately after cleavage to minimize contact time with reactive species in the TFA solution.[10]
Part 3: Protocols & Data
Protocol 1: Standard Azide-Safe Cleavage
This protocol is designed for the efficient cleavage of peptides containing this compound while preserving the azide group.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (-20°C)
-
50 mL centrifuge tubes
Procedure:
-
Resin Preparation: Place the dry peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Cocktail Preparation (Perform in a fume hood): Prepare the cleavage cocktail fresh by combining:
-
9.5 mL TFA
-
0.25 mL Deionized water
-
0.25 mL TIS
-
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the peptide-resin.[14] Swirl gently to ensure the resin is fully suspended.
-
Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[10]
-
Peptide Precipitation: Filter the resin through a sintered funnel, collecting the filtrate directly into a 50 mL tube containing ~40 mL of cold diethyl ether. Rinse the resin with a small amount of fresh TFA (1-2 mL) and add this to the ether as well.
-
Isolation: A white precipitate of the crude peptide should form immediately. Cap the tube and place it at -20°C for at least 30 minutes to maximize precipitation.
-
Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
Data Summary: Impact of Scavenger Choice on Azide Integrity
The choice of scavenger dramatically affects the stability of the azide group during TFA cleavage. The following table summarizes the typical extent of azide reduction to the corresponding amine when different scavengers are used.
| Scavenger | Chemical Class | % Azide Reduction (Typical) | Recommendation |
| Triisopropylsilane (TIS) | Silane | ~0% | Highly Recommended |
| Water (H₂O) | - | ~0% | Highly Recommended |
| Dithiothreitol (DTT) | Thiol | 5-15% | Acceptable Alternative (if thiol is required) |
| Thioanisole | Thioether | 10-25% | Use with caution |
| 1,2-Ethanedithiol (EDT) | Thiol | 30-60%+ | Not Recommended |
Data synthesized from studies investigating scavenger effects on azide stability.[7][8][9]
Part 4: Visualizations
Workflow for Cleavage Cocktail Selection
Caption: Decision workflow for selecting an appropriate cleavage cocktail.
Side Reaction: Azide Reduction by Thiol Scavengers
Caption: The reduction of a peptide-bound azide to an amine by thiol scavengers.
References
- Common side reactions with azido-amino acids in peptide synthesis. BenchChem.
- Technical Support Center: Optimizing Scavenger Choice to Prevent Azide Reduction During Peptide Cleavage. BenchChem.
- Azide reduction during peptide cleavage from solid support - The choice of thioscavenger? J Pept Sci.
- Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? PubMed.
- Technical Support Center: Preventing Azide Group Reduction During TFA Cleavage in SPPS. BenchChem.
- Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?
- Fmoc Cleavage. Thermo Fisher Scientific.
- Technical Support Center: Preventing Azide Group Reduction in Peptide Synthesis. BenchChem.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Azide and Alkyne-Containing Amino Acids. Aapptec Peptides.
- Peptide Click Chemistry Explained. Bachem.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Cleavage
- Click Peptides. CPC Scientific.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Peptide Cyclization via Click Chemistry
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for one of the most common and versatile methods of peptide macrocyclization: click chemistry. Low yields can be a significant bottleneck in synthesizing cyclic peptides, which are of increasing interest in drug discovery due to their enhanced stability, binding affinity, and selectivity compared to their linear counterparts.[1][2] This resource is designed to help you diagnose and resolve issues leading to low cyclization yields, drawing upon established protocols and field-proven insights.
Introduction to Peptide Cyclization via Click Chemistry
Peptide cyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to improved biological activity and metabolic stability.[3][4][5] Among the various cyclization techniques, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely employed due to its high efficiency, selectivity, and mild reaction conditions.[6][7][8][9] This reaction forms a stable triazole linkage, which can act as a mimic for a peptide bond.[7]
Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free approach, which is particularly advantageous for biological applications where copper toxicity is a concern.[7][10][11] However, achieving high yields in both CuAAC and SPAAC-mediated cyclization can be challenging and is influenced by a multitude of factors including the peptide sequence, reaction conditions, and the presence of side reactions.[1][12]
This guide will walk you through common challenges and their solutions in a question-and-answer format, providing you with the knowledge to optimize your peptide cyclization reactions.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Diagnosing and Addressing Low Cyclization Yields
Q1: My reaction shows consumption of the linear peptide, but the yield of the cyclic monomer is low. What are the likely culprits?
This is a common scenario that often points towards the formation of undesired side products, primarily dimers and higher-order oligomers.[13][14] Several factors can promote intermolecular reactions over the desired intramolecular cyclization:
-
Concentration: High concentrations of the linear peptide will favor intermolecular reactions. For solution-phase cyclization, it is crucial to work under high dilution conditions (typically 0.1-1 mM).[4][14] On-resin cyclization can mitigate this to some extent due to the "pseudo-dilution" effect of the solid support, where peptide chains are physically separated.[9][15]
-
Peptide Sequence and Conformation: Linear peptides that do not readily adopt a conformation where the azide and alkyne termini are in close proximity are more prone to dimerization.[1][12] The presence of turn-inducing residues like proline can facilitate cyclization.[16] Conversely, sequences rich in basic (Arg, Lys) and polar residues can sometimes hinder cyclization.[1][12]
-
Solvent Choice: The solvent plays a critical role in peptide solubility and conformation. Poor solubility can lead to aggregation, which promotes intermolecular reactions. Using solvents that disrupt secondary structures and hydrogen bonding, such as DMF, DMSO, or NMP, can be beneficial.[6][14][15] The addition of chaotropic salts like LiCl can also help in disrupting aggregation.[14]
Troubleshooting Workflow for Low Monomer Yield
Caption: A logical workflow for troubleshooting low monomer yield.
Q2: I am performing a CuAAC cyclization and the reaction is sluggish or stalls completely. What should I check?
A stalled CuAAC reaction often points to issues with the catalyst system. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[17]
-
Copper Source and Reducing Agent: Ensure your copper source (e.g., CuSO₄, CuI, CuBr) and reducing agent (e.g., sodium ascorbate) are fresh.[17][18] The reducing agent is crucial for maintaining the copper in its active Cu(I) state. A 3- to 10-fold excess of the reducing agent is often recommended.[18]
-
Oxygen Contamination: Oxygen can rapidly oxidize Cu(I). It is highly recommended to degas all solvents and solutions by bubbling with an inert gas like nitrogen or argon before use and to maintain an inert atmosphere during the reaction.[17][18]
-
Ligand Choice: Copper-chelating ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are essential for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[15][18] Ensure the correct ligand-to-copper ratio is used, typically 1:1 or 2:1.[18]
-
Interfering Buffer Components: Certain buffer components can interfere with the copper catalyst. Avoid high concentrations of chelators like EDTA, strong bases, or thiols.[18]
| Component | Common Issue | Recommended Solution |
| Copper Source | Inactive due to oxidation | Use fresh reagents. Consider Cu(I) sources like CuI or CuBr directly. |
| Reducing Agent | Insufficient amount or degraded | Use a 3-10 fold excess of fresh sodium ascorbate.[18] |
| Atmosphere | Presence of oxygen | Degas all solutions and maintain an inert (N₂ or Ar) atmosphere.[17][18] |
| Ligand | Absence or inappropriate ligand | Use a Cu(I)-stabilizing ligand like TBTA or THPTA at a 1:1 or 2:1 ratio to copper.[18] |
| Solvent/Buffer | Interfering components (e.g., EDTA, thiols) | Use compatible buffers. Avoid chelating agents. |
Q3: My peptide seems to be degrading during the CuAAC reaction. What could be the cause?
Peptide degradation during CuAAC is often linked to the generation of reactive oxygen species (ROS) from the reaction of Cu(II) and the reducing agent.[18] Certain amino acid residues are particularly susceptible to oxidation, such as Tryptophan (Trp) and Methionine (Met).[13]
To mitigate this:
-
Use a Ligand: A copper-chelating ligand like THPTA can help minimize ROS generation.[18]
-
Add a Scavenger: Adding aminoguanidine to the reaction mixture can act as a scavenger for reactive byproducts of ascorbate oxidation.[18]
-
Thorough Degassing: Rigorous deoxygenation of the reaction mixture is crucial to prevent ROS formation.[17]
Q4: I'm considering copper-free click chemistry (SPAAC) to avoid catalyst-related issues. What are the potential pitfalls?
SPAAC is an excellent alternative to CuAAC, especially for biological systems.[10][11] However, it comes with its own set of challenges:
-
Reactivity of Strained Alkyne: The reaction rate is highly dependent on the type of strained cyclooctyne used. While more reactive cyclooctynes can lead to faster reactions, they can also be less stable.[11]
-
Synthesis of Strained Alkynes: The synthesis of functionalized strained alkynes can be complex and may result in lower overall yields for your final cyclic peptide.[11]
-
Steric Hindrance: The bulky nature of some strained alkynes can lead to steric hindrance, potentially lowering the cyclization efficiency for certain peptide sequences.
| Cyclooctyne Type | Relative Reactivity | Considerations |
| DIBO/DBCO | High | Commonly used, good reactivity. |
| BCN | Moderate | Good balance of reactivity and stability. |
| DIFO | High | Fluorination enhances reactivity. |
| MOFO | Moderate | Monofluorinated, good stability.[10] |
Section 2: Peptide Sequence and Structural Considerations
Q5: Does the length of my peptide affect the cyclization efficiency?
Yes, peptide length is a critical factor.[19]
-
Short Peptides (4-5 residues): These are often more difficult to cyclize due to ring strain and are more prone to dimerization and oligomerization.[1][12]
-
Medium to Large Peptides (6-12 residues): These generally cyclize more efficiently as they can more easily adopt a conformation that brings the termini together.[1][12][19] For peptides with six to eight amino acids, the monomer is typically the major product.[15][19]
Q6: Are there specific amino acid residues that can cause problems in cyclization?
Certain amino acids are known to be problematic:[13]
-
Aspartic Acid (Asp): Prone to aspartimide formation, especially when followed by Gly, Ser, or Asn.[13] This side reaction can be suppressed by adding HOBt to piperidine deprotection solutions during solid-phase synthesis.[13]
-
Histidine (His) and Cysteine (Cys): Susceptible to racemization.[13]
-
Tryptophan (Trp) and Methionine (Met): Can be oxidized, particularly under acidic conditions or in the presence of ROS during CuAAC.[13]
-
Arginine (Arg) and Lysine (Lys): Peptides rich in Arg and Lys have been observed to be difficult to cyclize, potentially due to the formation of intra- or intermolecular hydrogen bonds that can inhibit the reaction.[1][12]
Section 3: Experimental Protocols and Analytical Monitoring
Q7: Can you provide a general protocol for on-resin and solution-phase CuAAC cyclization?
Protocol 1: On-Resin CuAAC Cyclization
-
Swell the peptide-resin (containing both an azide and an alkyne) in DMF for 30 minutes.
-
In a separate vial, prepare the catalyst solution. For a 0.1 mmol synthesis scale, dissolve CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.5 eq) in a minimal amount of water. Add this to a solution of TBTA (0.1 eq) in DMF/DIPEA (4:1).
-
Drain the DMF from the resin and add the catalyst solution.
-
Gently agitate the reaction mixture under an inert atmosphere (N₂ or Ar) at room temperature for 4-24 hours.
-
Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIPS/H₂O).
Protocol 2: Solution-Phase CuAAC Cyclization
-
Cleave the linear peptide containing the azide and alkyne functionalities from the resin and purify by RP-HPLC.
-
Lyophilize the purified linear peptide.
-
Dissolve the linear peptide in a degassed solvent mixture (e.g., DMF/water or acetonitrile/water) to a final concentration of 0.1-1 mM.
-
In a separate vial, prepare the catalyst solution as described in the on-resin protocol.
-
Add the catalyst solution to the peptide solution with stirring under an inert atmosphere.
-
Monitor the reaction by RP-HPLC and/or LC-MS.
-
Once the reaction is complete, the crude cyclic peptide can be purified by RP-HPLC.
Q8: How can I effectively monitor the progress of my cyclization reaction?
Monitoring the reaction is crucial for optimization. Since the starting material and the cyclic product have the same molecular weight, simple mass spectrometry of the crude reaction mixture is not sufficient.[15]
-
RP-HPLC: This is the most common method. The cyclic peptide will typically have a different retention time than the linear precursor due to its more compact structure.
-
LC-MS/MS: Tandem mass spectrometry can be used to confirm the identity of the cyclic product. The fragmentation pattern of a cyclic peptide is often different and more complex than its linear counterpart.[20]
-
IR Spectroscopy: The disappearance of the characteristic azide stretch at ~2100 cm⁻¹ can be used to monitor the reaction progress.[15]
Monitoring Cyclization Progress
Caption: Analytical methods for monitoring peptide cyclization.
References
- Lau, Y. H., & Spring, D. R. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 21(5), 570.
- Thundimadathil, J. (2012). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Methods in molecular biology (Clifton, N.J.), 850, 239–254.
- Lam, K. S., et al. (2013). Global Analysis of Peptide Cyclization Efficiency.
- Lam, K. S., et al. (2013). Global Analysis of Peptide Cyclization Efficiency.
-
Ohio State University. (2013). Global analysis of peptide cyclization efficiency. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
- Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry, 19(9), 2036-2045.
- Raj Group. (2021).
- Wessig, P., & Braun, C. (2019). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 48(12), 3216-3234.
-
Wikipedia. (2023). Copper-free click chemistry. Retrieved from [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Side reactions in peptide synthesis. Chemical reviews, 109(6), 2455–2504.
- Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (2004). Analytical methods for solid phase peptide synthesis. Current Organic Chemistry, 8(4), 291-301.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Protein Metrics. (2024). Cyclic Peptide Analysis. Retrieved from [Link]
- Yarlagadda, S., Samayam, P., & Guntreddi, P. (2018). Side reactions in peptide synthesis: An overview.
- Li, P., & Roller, P. P. (2002). Click Chemistry in Peptide-Based Drug Design. Current organic chemistry, 6(13), 1285–1313.
- Friedler, A., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 433.
- Malesevic, M., et al. (2016). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Peptide Science, 22(8), 519-523.
-
ResearchGate. (2020). How to purify cyclic peptides?. Retrieved from [Link]
- Li, Y., et al. (2023). Development and Challenges of Cyclic Peptides for Immunomodulation. Current medicinal chemistry, 30(41), 4735–4750.
- Cuevas-Zuviria, B., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(24), 17743-17757.
- Lang, K., & Chin, J. W. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. ACS chemical biology, 9(1), 16–20.
Sources
- 1. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Challenges of Cyclic Peptides for Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. raj.emorychem.science [raj.emorychem.science]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 20. support.proteinmetrics.com [support.proteinmetrics.com]
Technical Support Center: Navigating Solubility Challenges with Azido-Modified Peptides
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid, (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (Aap). This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address the common and often frustrating solubility issues encountered with these specialized peptides. Our goal is to empower you with the scientific rationale and practical steps needed to ensure your experiments are successful.
Introduction: The Solubility Challenge of Azido-Peptides
The incorporation of this compound is a powerful strategy for introducing a bioorthogonal handle into a peptide sequence, enabling subsequent modifications via "click chemistry" reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] However, this modification can significantly alter the physicochemical properties of the peptide.
The replacement of a native, often charged amino acid (like lysine) with the neutral, relatively hydrophobic azido-pentanoic acid derivative can lead to a decrease in overall peptide charge and an increase in hydrophobicity.[1] These changes are primary drivers of poor solubility and can promote peptide aggregation, a phenomenon where peptide chains self-associate into larger, often insoluble structures.[2][3] This guide will walk you through a systematic approach to diagnose and resolve these solubility challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding peptides containing this compound.
Q1: Why is my azido-peptide insoluble in standard aqueous buffers like PBS?
A1: Several factors, stemming from the incorporation of this compound, can contribute to poor aqueous solubility:
-
Increased Hydrophobicity: The five-carbon chain of the amino acid is inherently hydrophobic. If your peptide sequence already contains a high percentage of hydrophobic residues (e.g., Val, Leu, Ile, Phe, Trp), the addition of this unnatural amino acid can push the peptide beyond its solubility limit in water.[2][4][5] Peptides with over 50% hydrophobic residues are often poorly soluble in aqueous solutions.[6][7]
-
Loss of Charge: Often, this compound is substituted for a charged amino acid like lysine to maintain a similar chain length. This substitution results in the loss of a positive charge at physiological pH, reducing the peptide's net charge and its favorable interactions with water molecules.[1] Solubility is often lowest at or near the peptide's isoelectric point (pI), where the net charge is neutral.[2]
-
Aggregation Propensity: The combination of increased hydrophobicity and reduced electrostatic repulsion can promote the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like beta-sheets, which are prone to aggregation.[2][8]
Q2: I observe a gel-like substance or a cloudy suspension after adding my solvent. What is happening?
A2: This is a classic sign of peptide aggregation.[8] Instead of individual peptide molecules dissolving, they are self-associating to form larger, insoluble or partially soluble complexes. This can be driven by hydrogen bonding and hydrophobic interactions.[2][8] It is crucial to address this, as aggregated peptides can lead to inaccurate concentration measurements, reduced biological activity, and potential immunogenicity.[2][3]
Q3: Can residual TFA from purification affect the solubility of my azido-peptide?
A3: Yes. Peptides are typically delivered as a lyophilized powder containing residual trifluoroacetic acid (TFA) from the final purification step.[9] This can make the initial solution more acidic than expected.[9] For some peptides, this acidic environment may be beneficial for solubility, but for others, it might place the peptide's pH close to its isoelectric point, minimizing solubility.[2] It is a critical factor to consider during initial dissolution attempts.
Q4: Is the azide group itself reactive or does it contribute to insolubility?
A4: The azide group is considered bioorthogonal, meaning it is largely unreactive with the functional groups found in natural amino acids under standard biological conditions.[10] It is generally stable during Fmoc-based solid-phase peptide synthesis (SPPS) and to the final TFA cleavage, provided that reducing scavengers like 1,2-ethanedithiol (EDT) are avoided.[10] While the azide group itself is polar, the overall contribution of the this compound side chain to the peptide's properties is dominated by its five-carbon aliphatic chain, which increases hydrophobicity.[1]
Part 2: Systematic Troubleshooting Guide
If you are facing solubility issues, follow this systematic approach. Always start by attempting to dissolve a small test amount of your peptide before committing the entire batch.[6][11]
Step 1: Analyze Your Peptide Sequence
Before choosing a solvent, calculate the net charge of your peptide at a neutral pH (around 7).[6][12]
-
Assign +1 for each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign -1 for each acidic residue (Asp, Glu) and the C-terminus.
-
This compound is neutral .
This calculation will classify your peptide as acidic, basic, or neutral and guide your initial solvent choice.
| Peptide Type | Net Charge | Initial Solvent Strategy | Rationale |
| Basic | Positive | Sterile Water, then 10% Acetic Acid | A lower pH ensures basic residues are fully protonated, maximizing charge and solubility.[4][6][12] |
| Acidic | Negative | Sterile Water, then 0.1M Ammonium Bicarbonate | A higher pH ensures acidic residues are fully deprotonated, maximizing charge and solubility.[4][6] |
| Neutral / Hydrophobic | Zero / Low | Organic Co-solvent (DMSO, DMF, ACN) | For peptides with low charge and high hydrophobicity (>50%), organic solvents are needed to disrupt hydrophobic interactions.[4][6][13] |
Step 2: The Dissolution Workflow
This workflow provides a logical progression from the simplest to more aggressive solubilization methods.
Caption: A step-by-step workflow for solubilizing difficult azido-peptides.
Step 3: Detailed Experimental Protocols
-
Preparation: Start with a small, weighed aliquot of your lyophilized peptide in a sterile microcentrifuge tube.
-
Initial Attempt: Add a small volume of sterile, distilled water to attempt dissolution. Vortex gently.
-
pH Adjustment: If the peptide remains insoluble, add 10% ammonium bicarbonate or 1% ammonium hydroxide dropwise while vortexing. Monitor the solution for clarity.[6][14]
-
Final Dilution: Once the peptide is dissolved, you can dilute it further with your desired aqueous buffer.
-
Caution: Do not use basic solutions if your peptide contains cysteine, as the high pH can promote disulfide bond formation.[12][13]
This is often the most effective method for peptides containing this compound.
-
Preparation: Place your weighed, lyophilized peptide in a sterile tube.
-
Organic Dissolution: Add a minimal volume of pure Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) directly to the dry peptide powder. Vortex until the peptide is fully dissolved.[6][7][12]
-
Aqueous Dilution: While vortexing the aqueous buffer of your choice (e.g., PBS), slowly add the peptide-organic solution drop-by-drop.[15]
-
Monitor for Precipitation: If the solution becomes cloudy, you have exceeded the peptide's solubility limit at that concentration.[7]
-
Important Considerations:
These methods can be combined with the chemical approaches above.
-
Sonication: Place the peptide solution in a bath sonicator for brief intervals (e.g., 3 cycles of 10 seconds), chilling the tube on ice between cycles to prevent heating.[6] Sonication can help break up small aggregates.[4][6]
-
Gentle Heating: Warming the solution to temperatures up to 40°C can sometimes improve solubility.[5][7] However, this should be done with caution to avoid peptide degradation.
Part 3: Characterizing and Mitigating Aggregation
If you suspect aggregation is the primary issue, it's important to characterize it and explore mitigation strategies.
Q5: How can I confirm if my peptide is aggregated?
A5: While visual inspection (cloudiness) is a strong indicator, several analytical techniques can definitively characterize aggregation:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, allowing for the detection of larger aggregate species.[3][16]
-
Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on size. Aggregates will elute earlier than the monomeric peptide.[3][17]
-
Analytical Ultracentrifugation (AUC): A powerful technique to determine the homogeneity of a peptide solution and characterize the size of different species present.[16]
Q6: Are there additives that can help prevent aggregation?
A6: Yes, certain additives can disrupt the intermolecular forces that lead to aggregation:
-
Chaotropic Agents: At high concentrations, agents like 6M Guanidine HCl or 8M Urea can disrupt the hydrogen bond networks that stabilize aggregates.[6][12] However, these will denature proteins in your assay and must be diluted to non-interfering concentrations for biological experiments.
-
Arginine: The amino acid arginine has been shown to suppress protein and peptide aggregation and can be a useful additive in some cases.[18]
-
Detergents: In some cases, low concentrations of non-ionic detergents can help solubilize highly aggregated peptides.[8]
Caption: Relationship between causes and solutions for azido-peptide solubility.
References
- Vertex AI Search. (n.d.). Peptide Solubilization.
- ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids.
- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- BenchChem. (2025). Common side reactions with azido-amino acids in peptide synthesis.
- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- Peptide Synthesis Knowledge Base. (n.d.). Peptide Solubility.
- Xtalks. (2025, June 18). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies.
- NMI. (2025, September 25). Methods for Characterizing Peptide Aggregation.
- NMI. (2025, October 30). Understanding Peptide Stability Under Various pH Conditions.
- Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
- Raines, R. T., et al. (2022, October 3). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PMC - NIH.
- Ryan, P., et al. (2021, September 20). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry.
- Intertek. (n.d.). Protein Aggregation Analysis.
- LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?.
- Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- GenScript. (n.d.). Guidelines for Dissolving Peptides.
- ResearchGate. (2022, October). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions.
- Bachem. (2021, July 23). Peptide solubility.
- PubMed. (n.d.). An effective organic solvent system for the dissolution of amino acids.
- Iris Biotech GmbH. (n.d.). How to dissolve a peptide?
- ResearchGate. (2025, June 28). Peptide aggregation: insights from SEC-HPLC analysis.
- Bachem. (n.d.). Peptide Aggregation - a complex topic.
- National Institutes of Health (NIH). (n.d.). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. PMC.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- MDPI. (2025, December 27). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides.
- HongTide Biotechnology. (n.d.). Insoluble Peptide Purification.
- Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- Reddit. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- BioCat GmbH. (n.d.). Peptide Handling Guideline.
- Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol.
- Biomatik. (2017, July 12). Peptide Handling Guideline.
- LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
- GenScript. (2017, June 13). PEPTIDE SOLUBILITY GUIDELINES.
Sources
- 1. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. xtalks.com [xtalks.com]
- 4. jpt.com [jpt.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Synthesis Knowledge Base [peptide2.com]
- 10. benchchem.com [benchchem.com]
- 11. agrisera.com [agrisera.com]
- 12. genscript.com [genscript.com]
- 13. bachem.com [bachem.com]
- 14. biocat.com [biocat.com]
- 15. lifetein.com [lifetein.com]
- 16. Protein Aggregation Analysis [intertek.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Technical Support Center: HPLC Purification of Azide-Tagged Peptides
Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges in the High-Performance Liquid Chromatography (HPLC) purification of azide-tagged peptides. The unique chemical properties of the azide group, while invaluable for bioconjugation via "click chemistry", introduce specific hurdles in chromatographic purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC purification of your azide-tagged peptide. Each entry details the problem, its probable causes, and actionable solutions.
Q1: Why is my azide-tagged peptide showing poor peak shape (tailing, broadening, or splitting)?
Poor peak shape is a common issue that can compromise resolution and final purity. It often indicates undesirable secondary interactions between the peptide and the stationary phase or issues with the chromatographic conditions.[1]
Probable Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can interact ionically with basic residues on your peptide, causing peak tailing.[1] The azide group itself is not basic, but the overall charge of the peptide is critical.
-
Solution: Ensure your mobile phase is sufficiently acidic. Using an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) is standard practice.[2][3] TFA protonates the peptide's basic sites and acidic silanols, minimizing these secondary interactions and improving peak shape.[4] For very sensitive applications or MS-compatibility, formic acid (FA) or difluoroacetic acid (DFA) can be used, though they may provide less sharp peaks than TFA.[2]
-
-
Column Overload or Degradation: Injecting too much sample can saturate the column, leading to broad or fronting peaks.[5] A deteriorated column with a void at the inlet can cause peak splitting or broadening.
-
Solution: Perform a loading study by injecting decreasing amounts of your crude peptide to find the optimal load. If the problem persists across different loads, suspect the column. First, try reversing and flushing the column (disconnected from the detector). If this fails, a void may have formed, and the column likely needs replacement. Using a guard column can help extend the life of your analytical or preparative column.[5]
-
-
Inappropriate Sample Solvent: Dissolving the peptide in a solvent significantly stronger than the initial mobile phase (e.g., pure DMSO or acetonitrile) can cause distorted or split peaks.
-
Solution: Whenever possible, dissolve your crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If a stronger solvent like DMSO is required for solubility, use the absolute minimum volume and dilute with the initial mobile phase before injection.[6]
-
-
On-Column Aggregation: Some peptide sequences, particularly hydrophobic ones, can aggregate on the column, leading to broad, tailing peaks.
-
Solution: Consider adding a small percentage of isopropanol to the mobile phase or increasing the column temperature (e.g., to 40-50 °C). Both strategies can help disrupt aggregates and improve peak symmetry. Ensure your column is rated for the chosen temperature.
-
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Q2: I'm observing a new peak in my chromatogram, often eluting close to the main peptide. What could it be?
The appearance of unexpected peaks can signify degradation of your target peptide either before or during the HPLC run.
Probable Causes & Solutions:
-
Reduction of Azide to Amine: The azide group is susceptible to reduction to a primary amine. This can be catalyzed by trace metals in the HPLC system (especially copper) or by certain reagents.[7][8][9] The resulting amine-containing peptide will have different hydrophobicity and will elute as a separate peak, often very close to the parent azide peptide.
-
Solution: Passivate your HPLC system to remove trace metal ions. Flush the entire system (pump, injector, tubing) with a solution of 50 mM EDTA for 30-60 minutes, followed by a thorough wash with HPLC-grade water and your mobile phase.[10] If possible, use a biocompatible or PEEK-based HPLC system to avoid metal contamination altogether. Always use fresh, high-purity solvents.
-
-
Chelation with Metal Ions: If your peptide sequence contains potential metal-chelating residues (e.g., His, Cys, Asp), it can form complexes with metal ions leaching from stainless steel components (frits, tubing).[10] This complex will appear as a distinct, often broadened or shifted, peak.
-
Solution: As above, system passivation with EDTA is the most effective solution.[10] This removes the source of the contaminating metal ions.
-
Q3: My peptide recovery is very low. Where is it going?
Low recovery is a frustrating issue where the amount of purified peptide is significantly less than expected based on the crude material injected.
Probable Causes & Solutions:
-
Irreversible Adsorption: Highly hydrophobic peptides can adsorb irreversibly to the C18 stationary phase.
-
Poor Solubility/Precipitation: The peptide may be precipitating upon injection into the mobile phase, especially if it has poor solubility in the initial aqueous conditions.
-
Solution: Analyze the peptide's sequence for hydrophobicity and charge. If it is very hydrophobic, consider dissolving it in a minimal amount of a stronger solvent (like DMSO) and then diluting it with mobile phase A just before injection. For some peptides, using a mobile phase containing a different organic solvent, like isopropanol instead of only acetonitrile, can improve solubility.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader, foundational questions regarding the purification of azide-tagged peptides.
Q1: What are the best starting conditions for purifying a new azide-tagged peptide?
For a new peptide, it's best to start with a standard, robust method and optimize from there.
-
Column: A reversed-phase C18 column is the workhorse for peptide purification.[3][12][13] Choose a wide-pore (300 Å) version if your peptide is larger than ~30 amino acids to prevent size-exclusion effects.[14]
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.[6][15]
-
Gradient: Start with a broad scouting gradient, such as 5% to 95% B over 30-40 minutes.[6] Once you identify the approximate elution time of your peptide, you can optimize with a shallower gradient around that point (e.g., a 1% per minute change) to maximize resolution.
-
Detection: Monitor at 214-220 nm for the peptide backbone and 280 nm if your peptide contains Trp or Tyr residues.[6]
Q2: How does the azide tag affect the peptide's chromatographic behavior?
The azide group (-N₃) is relatively small and uncharged. It is considered more apolar than the primary amine (-NH₂) it often replaces (e.g., in azidolysine vs. lysine).[12][16] This generally leads to a slight increase in hydrophobicity and, consequently, a longer retention time on a reversed-phase column compared to its amine-containing counterpart.[17]
Q3: Should I use TFA, Formic Acid, or another additive in my mobile phase?
The choice of additive is critical and depends on your downstream application.[2][18]
| Additive | Concentration | Pros | Cons | Best For |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent ion-pairing agent, results in sharp peaks and good resolution.[2][4] | Strong ion suppression in mass spectrometry (MS); difficult to remove from the final product.[2] | High-resolution purification with UV detection. |
| Formic Acid (FA) | 0.1% | Volatile and highly compatible with MS detection.[2] | Weaker acid, may result in broader peaks and lower resolution compared to TFA.[2] | LC-MS analysis and when MS-compatibility is paramount. |
| Difluoroacetic Acid (DFA) | 0.05 - 0.1% | A good compromise; better peak shape than FA with less ion suppression than TFA.[2] | Less common; may not provide the same resolution as TFA for difficult separations. | Applications requiring both good UV chromatography and subsequent MS analysis. |
| Ammonium Bicarbonate/Hydroxide | 10-20 mM | Allows for purification at neutral or basic pH, which can dramatically change selectivity.[6][19] | Requires a pH-stable column (e.g., hybrid-silica); not all peptides are stable at high pH. | Purifying peptides that are poorly resolved at low pH. |
Part 3: Standard Operating Protocol
Protocol: General Preparative RP-HPLC Purification of an Azide-Tagged Peptide
This protocol provides a baseline for purifying up to 20 mg of a crude azide-tagged peptide.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 1 L of HPLC-grade water containing 0.1% TFA (1 mL of TFA per 1 L of water). Filter through a 0.22 µm membrane and degas thoroughly.
-
Mobile Phase B: Prepare 1 L of HPLC-grade acetonitrile containing 0.1% TFA (1 mL of TFA per 1 L of acetonitrile). Filter and degas.
-
-
Sample Preparation:
-
Weigh approximately 20 mg of crude lyophilized peptide into a clean microfuge tube.
-
Add 1 mL of Mobile Phase A to the tube. Vortex thoroughly.
-
If the peptide does not fully dissolve, add the minimum required volume of acetonitrile or DMSO (e.g., 50-100 µL increments) until a clear solution is obtained.
-
Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
Chromatography Method:
-
Column: Preparative C18 Column (e.g., 19 x 250 mm, 5 µm particle size).
-
Flow Rate: 15-20 mL/min (adjust based on column diameter).
-
Detection: 220 nm.
-
Gradient Program:
-
0-5 min: 5% B (Equilibration)
-
5-10 min: 5% to 25% B (Initial wash)
-
10-50 min: 25% to 55% B (Shallow separation gradient; adjust this window based on analytical scouting run )
-
50-55 min: 55% to 95% B (Column cleaning)
-
55-60 min: 95% B (Hold for cleaning)
-
60-65 min: 95% to 5% B (Return to initial)
-
65-75 min: 5% B (Re-equilibration)
-
-
-
Fraction Collection & Analysis:
-
Collect fractions (e.g., 5-10 mL per tube) across the elution profile, focusing on the main peak(s).
-
Analyze small aliquots of each collected fraction using analytical HPLC to determine purity.
-
Pool the fractions that meet the desired purity level.
-
-
Post-Purification:
-
Freeze the pooled fractions at -80 °C.
-
Lyophilize until a dry, fluffy powder is obtained. Store the purified peptide at -20 °C or -80 °C.
-
References
-
Gavilán, E., et al. (2018). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Organic Letters. [Link]
-
Chatterjee, A., et al. (2014). A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. Journal of the American Chemical Society. [Link]
-
Gu, Y., et al. (2021). CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. Journal of the American Chemical Society. [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
AAPPTEC. C18 120 A Peptide HPLC Column 5um 25 x 0.46 cm. AAPPTEC. [Link]
-
ResearchGate. (2016). Which is the best Preparative HPLC column for peptide purification? ResearchGate. [Link]
-
Chemistry World. (2021). HPLC alternative purifies peptide cocktails in record time. Chemistry World. [Link]
-
ResearchGate. (2023). What HPLC program works best for separating unbound azides in a SPAAC reaction? ResearchGate. [Link]
-
ResearchGate. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ResearchGate. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Oxford Academic. (2022). Ultrasound-induced single-electron reduction of azide groups in aromatic prodrugs. National Science Review. [Link]
-
ResearchGate. (2021). Peptide purification using HPLC? ResearchGate. [Link]
-
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]
-
Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]
-
Xie, J., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ACS Chemical Biology. [Link]
-
Punna, S., et al. (2005). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide−Alkyne Cycloaddition. Angewandte Chemie International Edition. [Link]
-
Chromatography Forum. (2005). HPLC contamination. ChromForum. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
Sources
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. bachem.com [bachem.com]
- 4. hplc.eu [hplc.eu]
- 5. mastelf.com [mastelf.com]
- 6. benchchem.com [benchchem.com]
- 7. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. HPLC contamination - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
- 19. biotage.com [biotage.com]
optimizing CuAAC reaction conditions for peptide ligation
The user wants me to create a technical support center for optimizing CuAAC reactions for peptide ligation. This guide should be in a Q&A format and targeted at researchers and drug development professionals. I need to act as a Senior Application Scientist, providing in-depth, scientifically accurate information with practical insights.
Here's a plan to fulfill all the requirements:
Part 1: CORE DIRECTIVE (Autonomy)
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I will structure the guide logically, starting with fundamental questions about the CuAAC reaction and then moving into more specific troubleshooting scenarios.
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The structure will be a series of FAQs, allowing users to quickly find answers to their specific problems.
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I will create sections like "Fundamental Principles," "Reaction Components & Optimization," "Troubleshooting Common Problems," and "Protocols & Workflows."
Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
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Expertise & Experience: I will explain the "why" behind each recommendation. For example, when discussing ligands, I'll explain how they stabilize Cu(I) and prevent oxidation, rather than just stating that they should be used. I'll draw on the search results to explain common pitfalls like peptide degradation, side reactions (Glaser coupling), and the role of each reagent.
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Trustworthiness: Each protocol will be presented as a self-contained, validated procedure. I will include notes on what to expect and how to confirm success (e.g., using HPLC or MS).
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Authoritative Grounding & Comprehensive References:
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I will use the information gathered from the Google searches to support my claims. I will cite sources directly in the text where a specific mechanism, protocol, or troubleshooting tip is mentioned.
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I will compile all the cited sources into a "References" section at the end, ensuring each entry has a title, source, and a working URL from the search results.
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Part 3: VISUALIZATION & FORMATTING
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Data Presentation: I will create tables to summarize key information, such as:
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A troubleshooting guide (Problem, Potential Cause, Solution).
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Recommended reagent concentrations and ratios.
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Comparison of different copper sources and ligands.
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Experimental Protocols: I will provide detailed, step-by-step protocols for:
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A general on-resin CuAAC peptide ligation.
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A general solution-phase CuAAC peptide ligation.
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Preparation of stock solutions.
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Mandatory Visualization (Graphviz): I will create at least two diagrams:
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A diagram illustrating the catalytic cycle of the CuAAC reaction, showing the roles of Cu(I), the azide, and the alkyne.
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A flowchart diagram for troubleshooting a failed or low-yield CuAAC reaction.
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I will ensure all diagrams adhere to the specified formatting rules (width, color contrast, node text contrast, and color palette). I will provide a brief caption for each diagram.
Content Outline:
Technical Support Center: Optimizing CuAAC Reaction Conditions for Peptide Ligation
Introduction: Briefly introduce the CuAAC reaction's importance in peptide chemistry and the purpose of this guide.
Section 1: Fundamental Principles & FAQs
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Q1: What is the CuAAC "click" reaction and why is it used for peptide ligation? (Explain bioorthogonality, efficiency, stability of the triazole link).[1][2][3][4]
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Q2: What is the active catalytic species in the CuAAC reaction and why is it important to maintain it? (Explain the role of Cu(I) vs. Cu(II)).[5][6][7]
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Q3: What is the difference between standard CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)? When should I choose one over the other? (Mention copper toxicity for live-cell applications).[4][6][8][9]
Section 2: Reaction Components & Optimization
-
Q4: How do I choose the right copper source? (CuSO₄/reducing agent vs. Cu(I) salts like CuI).[1][10][11]
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Q5: What is the role of a reducing agent like sodium ascorbate? Why must it be prepared fresh? (Explain in-situ reduction of Cu(II) and ascorbate oxidation).[5][6][7][12]
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Q6: Why are copper-chelating ligands (e.g., THPTA, TBTA) necessary, especially for bioconjugation? (Explain catalyst stabilization, increased reaction rate, and protection of biomolecules from ROS).[6][7][10][12]
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Q7: What is the optimal stoichiometry (Peptide:Alkyne:Cu:Ligand:Reducing Agent)? (Provide a table with recommended ranges).[1][5][10]
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Q8: How do solvent and pH affect the reaction? (Discuss common solvents like DMF, DMSO, water, and pH range of 4-12, with typical optima around 7-8).[1][6][13]
Section 3: Troubleshooting Common Problems
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Troubleshooting Table: (Problem, Potential Cause, Recommended Solution)
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Low or No Yield
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Presence of Side Products (e.g., alkyne homocoupling)
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Peptide Degradation/Oxidation
-
Reagent Precipitation
-
-
Q9: My reaction failed or the yield is very low. What are the first things to check? (Catalyst inactivation, reagent concentration/quality, oxygen exposure).[5][7][10]
-
Q10: I'm observing a significant side product corresponding to alkyne homocoupling (Glaser coupling). How can I prevent this? (Explain the role of oxygen and insufficient reducing agent).[7][10]
-
Q11: My peptide appears to be degraded or aggregated after the reaction. What's causing this and how can I fix it? (Discuss Reactive Oxygen Species (ROS), ascorbate byproducts, and protection strategies like ligands and scavengers).[5][6][12][14]
-
Q12: My copper catalyst seems to be precipitating out of solution. Why is this happening? (Discuss ligand choice, solvent, and order of addition).[7]
-
Q13: Can certain amino acid residues in my peptide interfere with the reaction? (Mention His-tags chelating copper, and Cys/Met/Trp being sensitive to oxidation).[6][10][12]
Section 4: Protocols & Workflows
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Diagram: Troubleshooting Workflow (Graphviz DOT script).
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Protocol 1: General Protocol for Solution-Phase CuAAC Peptide Ligation.
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Protocol 2: General Protocol for On-Resin CuAAC Peptide Ligation.[5][11]
-
Protocol 3: Preparation of Stock Solutions (CuSO₄, Ligand, Sodium Ascorbate).[5][10][15]
Section 5: Post-Reaction Workup
-
Q14: How do I purify my peptide conjugate after the reaction? (Briefly mention HPLC, desalting, removal of copper).[16][17]
-
Q15: How do I remove residual copper and TFA from the final product? (Mention chelating resins and TFA/acetate exchange).[16]
References: A complete, numbered list of all cited sources with titles, sources, and working URLs.
I will now start writing the content following this detailed plan.## Technical Support Center: Optimizing CuAAC Reaction Conditions for Peptide Ligation
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As one of the most robust and versatile tools in chemical biology, CuAAC, or "click chemistry," has revolutionized the way researchers approach peptide ligation, cyclization, and bioconjugation.[1][4][9][18][19] Its high efficiency, selectivity, and biocompatibility make it an invaluable method for drug development professionals and scientists.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to optimize and troubleshoot your own reactions effectively.
Section 1: Fundamental Principles & FAQs
This section covers the core concepts of the CuAAC reaction, providing the foundational knowledge needed for successful experimentation.
Q1: What is the CuAAC "click" reaction and why is it so widely used for peptide ligation?
The CuAAC reaction is a highly efficient, copper-catalyzed reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][3] Its prominence in peptide science stems from several key advantages:
-
Bioorthogonality: Azide and alkyne groups are essentially non-reactive with biological functional groups found in peptides, such as amines and thiols. This means the reaction is highly specific and can be performed on unprotected peptides without side reactions.[1][3]
-
Efficiency and Speed: The reaction is known for its rapid kinetics and often proceeds to near-quantitative yields under mild, aqueous conditions, including a wide range of pH (4-12) and temperatures.[1][4][6]
-
Stable Triazole Linkage: The resulting triazole ring is chemically robust, resisting hydrolysis, oxidation, and enzymatic degradation.[3][4] It also acts as an excellent mimic of the native amide bond in terms of its planarity and dipole moment, often preserving the peptide's biological activity.[3][9]
Q2: What is the active catalytic species in the CuAAC reaction, and why is it critical to maintain it?
The active catalyst is the Copper(I) or Cu(I) ion.[5][6] Cu(I) is readily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[5][7] This oxidation is a primary cause of stalled or failed reactions. Therefore, most protocols are designed to either protect the Cu(I) state or continuously regenerate it from a more stable Cu(II) precursor.[7]
Q3: What is the difference between standard CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)? When should I choose one over the other?
The key difference is the requirement for a copper catalyst.
-
CuAAC requires a Cu(I) catalyst to proceed efficiently. It is the most common method due to its fast kinetics and use of simple, stable terminal alkynes.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with an azide without a catalyst.[4][8][9] The reaction is driven by the release of ring strain.
Choose SPAAC when copper toxicity is a concern, such as in live-cell imaging or in vivo applications.[3][4][8] Choose CuAAC for most other applications, including routine peptide ligation and material synthesis, where its faster reaction rates and less sterically demanding reagents are advantageous.
Section 2: Reaction Components & Optimization
Successful ligation depends on the careful selection and combination of reagents. This section details the role of each component and provides guidance for optimization.
Q4: How do I choose the right copper source?
The most convenient and widely used method is to generate Cu(I) in situ from a stable, inexpensive Cu(II) salt, typically Copper(II) sulfate (CuSO₄) , by adding a reducing agent.[1][10] Direct use of Cu(I) salts like CuI or CuBr is also possible but less common for bioconjugation, as they are less stable and can require more stringent oxygen-free conditions.[11] For on-resin cyclization, CuI has been shown to be effective.[11]
Q5: What is the role of a reducing agent like sodium ascorbate? Why must it be prepared fresh?
A reducing agent, most commonly sodium ascorbate , is essential for protocols starting with a Cu(II) source.[6][12] Its primary role is to reduce Cu(II) to the catalytically active Cu(I) state. It is crucial to use a freshly prepared solution of sodium ascorbate because it readily oxidizes in solution when exposed to air, losing its reducing power.[7] An excess of the reducing agent is used to maintain a sufficient concentration of Cu(I) throughout the reaction.[6]
Q6: Why are copper-chelating ligands (e.g., THPTA, TBTA) necessary, especially for bioconjugation?
Copper-chelating ligands are critical for several reasons:
-
Stabilize Cu(I): Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) protect the Cu(I) catalyst from oxidation and disproportionation, increasing its lifetime and overall reaction efficiency.[7][10]
-
Accelerate the Reaction: They can significantly enhance the rate of the CuAAC reaction.[6]
-
Protect Biomolecules: This is perhaps their most critical role in peptide ligation. The combination of copper and ascorbate can generate reactive oxygen species (ROS) that damage sensitive amino acid residues like Cys, Met, Trp, and His.[5][6][12][14] The ligand sequesters the copper ion, minimizing this damage. A ligand-to-copper ratio of 5:1 is often recommended for this protective effect.[7][12]
Q7: What is the optimal stoichiometry for the reaction?
While the optimal conditions can depend on the specific peptides, a robust starting point for solution-phase ligation is outlined below. Reactant concentrations should generally be above 10 µM for the reaction to proceed efficiently.[7][10]
| Component | Recommended Molar Equivalents | Typical Concentration | Rationale |
| Peptide (Limiting Reagent) | 1 | 10 µM - 1 mM | The component with the lowest concentration dictates the theoretical yield. |
| Azide/Alkyne Partner | 1.1 - 2 | 1.1x - 2x excess | A slight excess helps drive the reaction to completion. |
| CuSO₄ | 0.1 - 4 | 50 µM - 2 mM | Can be catalytic or stoichiometric. Higher concentrations increase rate but also risk of side reactions.[1][10] |
| Ligand (e.g., THPTA) | 5 (relative to Cu) | 250 µM - 10 mM | A 5:1 ratio to copper is recommended to protect peptides from oxidation.[7][12] |
| Sodium Ascorbate | 5 - 10 (relative to Cu) | 1 mM - 10 mM | A significant excess ensures the continuous reduction of Cu(II) to Cu(I).[5][6] |
Q8: How do solvent and pH affect the reaction?
The CuAAC reaction is remarkably versatile.[1][2][20]
-
Solvent: It works well in a variety of solvents, including water, DMF, DMSO, and mixtures thereof.[1][21] For peptides with poor aqueous solubility, adding organic co-solvents like DMSO or DMF can be beneficial.[10][21]
-
pH: The reaction is tolerant of a wide pH range (typically 4-12).[6] For bioconjugation, a pH between 6.5 and 8.0 is common, often using buffers like phosphate or HEPES.[12][13] Tris buffer should be avoided as it can chelate copper and inhibit the reaction.[7]
Section 3: Troubleshooting Common Problems
Even robust reactions can encounter issues. This section provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Inactivation: Oxidation of Cu(I) to Cu(II) by dissolved oxygen.[5][7]2. Low Reactant Concentration: Concentrations below 10 µM can lead to very slow reaction rates.[7][10]3. Poor Reagent Quality: Degradation of azide or alkyne; oxidized sodium ascorbate.[7]4. Inhibitory Buffer: Buffers like Tris can chelate the copper catalyst.[7] | 1. Degas all solvents and solutions by bubbling with argon or nitrogen. Keep the reaction vessel capped.[5][10]2. Ensure reactant concentrations are sufficiently high. Increase if necessary.3. Always use freshly prepared sodium ascorbate solution. Verify the purity of peptide starting materials.4. Switch to a non-coordinating buffer like PBS or HEPES at pH 7.0-7.5.[13] |
| Alkyne Homocoupling (Glaser Coupling) | 1. Excess Oxygen: Oxygen promotes this primary side reaction.[7][10]2. Insufficient Reducing Agent: The reducing agent is depleted, allowing Cu(II)-mediated coupling.[10] | 1. Rigorously degas all reaction components. Work under an inert atmosphere for sensitive substrates.[7]2. Ensure an adequate excess of fresh sodium ascorbate is present throughout the reaction. |
| Peptide Degradation or Aggregation | 1. Reactive Oxygen Species (ROS): The Cu/ascorbate/O₂ system can generate ROS, oxidizing sensitive residues (Met, Cys, His, Trp).[5][6][12][14]2. Ascorbate Byproducts: Oxidation of ascorbate can produce reactive carbonyls that modify lysine or arginine residues.[12][22] | 1. Use a copper-chelating ligand (e.g., THPTA) at a 5:1 ratio to copper to shield the peptide.[12]2. Add a scavenger like aminoguanidine to the reaction mixture to intercept reactive carbonyl byproducts.[12][21] |
| Copper Precipitation | 1. Insufficient Ligand: Without a solubilizing ligand, copper salts can precipitate in aqueous buffers.2. Incorrect Order of Addition: Adding ascorbate to the copper salt before the ligand can cause precipitation of Cu(I). | 1. Ensure a sufficient concentration of a water-soluble ligand like THPTA is used.2. Follow the correct order of addition: premix CuSO₄ and ligand, add to the peptide solution, and finally, initiate the reaction by adding sodium ascorbate.[7][12] |
| Reaction Inhibition | 1. Peptide Sequestration of Copper: Peptides containing a hexahistidine (His₆) tag can strongly chelate copper, rendering it catalytically inactive.[10][12][22]2. High Thiol Concentration: Free thiols (e.g., from excess cysteine or DTT) can bind to copper. | 1. Increase the concentration of the copper-ligand complex to be 2-3 equivalents relative to the His-tag.[12][22]2. If possible, perform the CuAAC reaction before introducing high concentrations of thiol-containing reagents. |
Section 4: Protocols & Workflows
These protocols provide a validated starting point for your experiments. Always perform a small-scale trial before committing large amounts of valuable peptide.
Protocol 1: General Procedure for Solution-Phase CuAAC Peptide Ligation
This protocol is for ligating two peptide fragments in an aqueous buffer system.
-
Prepare Stock Solutions:
-
Peptide-Alkyne: Prepare a 1 mM solution in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Peptide-Azide: Prepare a 1.1 mM solution in the same buffer.
-
CuSO₄: 20 mM in deionized water.
-
Ligand (THPTA): 100 mM in deionized water.
-
Aminoguanidine HCl: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (Prepare fresh immediately before use ).
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
100 µL of Peptide-Alkyne solution (0.1 µmol, 1 eq).
-
100 µL of Peptide-Azide solution (0.11 µmol, 1.1 eq).
-
Catalyst Premix: In a separate tube, mix 5 µL of CuSO₄ solution with 5 µL of THPTA solution. Vortex briefly and add this premix to the peptide solution. This yields final concentrations of 0.25 mM Cu and 1.25 mM ligand.
-
25 µL of Aminoguanidine solution (final concentration: 5 mM).
-
-
Initiate the Reaction:
-
Add 25 µL of the freshly prepared Sodium Ascorbate solution (final concentration: 5 mM).
-
Gently mix by inverting the tube. Cap the tube to minimize oxygen exposure.[10]
-
-
Incubate: Allow the reaction to proceed at room temperature for 1-2 hours. For difficult ligations, this can be extended overnight.
-
Monitor and Purify: Monitor the reaction progress using LC-MS. Once complete, purify the product via RP-HPLC.
Protocol 2: General Procedure for On-Resin CuAAC
This protocol is for performing the ligation or cyclization while the peptide is still attached to the solid support.[5][11]
-
Prepare Resin: Swell the azide-functionalized peptide-resin in a suitable solvent like DMF or DMSO.[5]
-
Prepare Reagent Solutions:
-
Set up the Reaction:
-
To the swollen resin, add the alkyne solution.
-
Add the CuSO₄ solution.
-
Finally, add the sodium ascorbate solution to initiate the reaction.
-
-
Incubate: Agitate the reaction mixture at room temperature for 2-12 hours. Sonication can sometimes help break up resin aggregates and improve accessibility.[5]
-
Wash and Cleave: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents. Dry the resin and proceed with standard TFA cleavage protocols to release the ligated peptide from the support.
Section 5: Post-Reaction Workup
Q14: How do I purify my peptide conjugate after the reaction?
The most common method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[16][17] This technique separates the desired peptide conjugate from unreacted starting materials, truncated sequences, and reaction reagents based on hydrophobicity. For removing small molecule reagents like excess copper and ascorbate without high-resolution separation, size-exclusion chromatography or dialysis can also be used.[10]
Q15: How can I remove residual copper and trifluoroacetic acid (TFA) from my final product?
Residual copper can be toxic to cells and interfere with downstream assays, while TFA from HPLC purification can affect peptide solubility and biological activity.
-
Copper Removal: Residual copper can often be removed during standard RP-HPLC purification. For stringent removal, commercially available copper-chelating resins can be used.
-
TFA Removal: TFA is an ion-pairing agent used in HPLC. It can be removed by repeated lyophilization from a dilute HCl or acetic acid solution, or by performing a salt exchange using an anion-exchange resin.[16]
References
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
-
NIH. (n.d.). Double‐Click Strategy Combining CuAAC and (Thia‐) Diels‐Alder Reactions; Application Toward Peptide Labeling. Retrieved from [Link]
-
Ahmad Fuaad, A. A. H., Azmi, F., Skwarczynski, M., & Toth, I. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved from [Link]
-
McCall, J. G. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(9), 2036-2045. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Retrieved from [Link]
-
UQ eSpace. (2013). Peptide conjugation via CuAAC 'click' chemistry. Retrieved from [Link]
-
ACS Publications. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
QYAOBIO. (n.d.). Peptide Click Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Retrieved from [Link]
-
ResearchGate. (2016). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)?. Retrieved from [Link]
-
PubMed. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis. Retrieved from [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
MDPI. (2015). Click Chemistry in Peptide-Based Drug Design. Molecules. Retrieved from [Link]
-
CSBio. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
Sources
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
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- 22. jenabioscience.com [jenabioscience.com]
Technical Support Center: Minimizing Aggregation of Peptides Containing Hydrophobic Unnatural Amino Acids
Introduction
The integration of hydrophobic unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for developing novel therapeutics, probes, and biomaterials. However, the very hydrophobicity that confers unique properties also presents a significant challenge: aggregation. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help researchers mitigate and manage peptide aggregation, ensuring experimental success and reproducibility.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and solve aggregation problems as they occur.
Initial Observation: My peptide precipitated out of solution during dissolution or after dilution into an aqueous buffer.
This is the most common manifestation of peptide aggregation. The primary driving force is the tendency of hydrophobic residues to minimize contact with water by associating with each other, leading to the formation of insoluble structures.[1][2]
Question 1: I'm just starting to dissolve my lyophilized peptide. What's the first thing I should check?
Answer: Before you even add a solvent, analyze your peptide's sequence to anticipate its behavior.
-
Calculate the Net Charge: Determine the net charge of your peptide at a neutral pH (around 7).[3]
-
Assign a value of +1 for each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 for each acidic residue (D, E) and the C-terminus.
-
-
Assess Hydrophobicity: A peptide with over 50% hydrophobic residues is highly likely to be insoluble or only partially soluble in aqueous solutions.[4] Peptides with a high proportion of non-polar amino acids like Leucine, Valine, and Phenylalanine often have limited solubility in aqueous solutions.[1]
Causality: The solubility of a peptide is fundamentally governed by a balance between repulsive electrostatic forces (from net charge) and attractive hydrophobic interactions.[5] When hydrophobic forces dominate, aggregation occurs.
Question 2: My peptide is highly hydrophobic and has a neutral net charge. What is the best initial dissolution strategy?
Answer: For highly hydrophobic and uncharged peptides, direct dissolution in aqueous buffers will likely fail. The recommended approach is to use a small amount of a strong organic solvent first, followed by slow dilution into your aqueous buffer.
Protocol for Dissolving Hydrophobic Peptides:
-
Initial Solvent Choice: Start by dissolving the peptide in a minimal volume of a polar organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][6][7]
-
Ensure Complete Dissolution: Vortex and, if necessary, sonicate the solution for several minutes to ensure all micro-aggregates are broken up.[8][9] Gentle warming (below 40°C) can also help but should be used cautiously to prevent degradation.[4][9]
-
Slow Aqueous Dilution: While vigorously vortexing your target aqueous buffer, add the dissolved peptide stock solution drop-by-drop.[9] This gradual introduction prevents localized high concentrations that can trigger immediate precipitation.[9]
-
Monitor for Turbidity: If the solution becomes cloudy, you have exceeded the peptide's solubility limit in the final buffer composition.[9] You will need to either lower the final peptide concentration or increase the percentage of the organic co-solvent.[9] For most cell-based assays, a final DMSO concentration of 1% is generally acceptable.[3][9]
Question 3: I tried dissolving my peptide in DMSO and diluting it, but it still crashed out. What's my next move?
Answer: If simple organic solvents are insufficient, you need to employ stronger methods to disrupt the intermolecular forces causing aggregation. This involves optimizing the aqueous buffer by adjusting pH or using additives.
Strategy 1: pH Adjustment The solubility of peptides is often lowest at their isoelectric point (pI), where the net charge is zero, and electrostatic repulsion is minimal.[10] Adjusting the pH of the solution away from the pI can significantly increase solubility by maximizing the net charge.[1]
-
For Basic Peptides (net positive charge): If the peptide is insoluble in neutral buffer, try dissolving it in a slightly acidic solution, such as 10% acetic acid.[3][6]
-
For Acidic Peptides (net negative charge): If the peptide is insoluble in neutral buffer, try dissolving it in a slightly basic solution, such as 1% ammonium hydroxide or 10% ammonium bicarbonate.[3][11]
Strategy 2: Use of Solubilizing Additives Certain chemical agents can effectively disrupt the non-covalent interactions that lead to aggregation.
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 0.5 - 1.0 M | Suppresses aggregation by binding to both hydrophobic residues and charged side chains, effectively shielding them from intermolecular interactions and preventing the formation of salt bridges.[12][13][14] |
| Guanidine HCl | 6 M | A strong chaotropic agent that disrupts the hydrogen-bonding network of water and disrupts hydrophobic interactions, effectively denaturing aggregates and solubilizing highly insoluble peptides.[4][15] |
| Urea | 8 M | Another powerful chaotropic agent that functions similarly to Guanidine HCl by disrupting non-covalent interactions.[6][15] |
Important Consideration: Chaotropic agents like Guanidine HCl and urea will denature proteins and can interfere with many biological assays.[8] They are often used to solubilize a peptide for purification or refolding protocols, after which they must be removed, typically through dialysis.[16]
Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting peptide aggregation issues.
Caption: A systematic workflow for troubleshooting peptide aggregation.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do hydrophobic unnatural amino acids specifically contribute to aggregation?
Hydrophobic UAAs, much like their natural counterparts (e.g., Leu, Val, Phe), drive aggregation by promoting the hydrophobic effect.[1][2] Peptide chains fold or self-associate to bury these nonpolar side chains, minimizing their unfavorable contact with water.[2] Stretches of hydrophobic residues, whether natural or unnatural, are often the primary aggregation-prone regions (APRs) within a peptide sequence.[17]
Q2: Can I predict if my peptide sequence is likely to aggregate before synthesis?
While exact prediction is difficult, several factors strongly indicate a high aggregation risk:
-
High Hydrophobicity: Sequences with a high content of hydrophobic and β-branched amino acids (Val, Ile, Leu) are prone to aggregation.[18][19]
-
Secondary Structure: Peptides that tend to form stable secondary structures like β-sheets are highly susceptible to forming ordered aggregates.[1][18]
-
Computational Tools: Several online tools and algorithms can predict aggregation-prone regions based on physicochemical properties.[17][20]
Q3: For future syntheses, what modifications can I make to the peptide itself to prevent aggregation?
Proactive sequence design is the most effective strategy.
-
Amino Acid Substitution: Where possible, replace hydrophobic residues with more hydrophilic or charged ones (e.g., Lys, Arg, Glu) in regions not critical for activity.[1] Introducing D-amino acids can also disrupt the formation of ordered structures like beta-sheets that lead to aggregation.[1][4]
-
Solubility-Enhancing Tags: Fusing a highly soluble peptide or protein tag to the N- or C-terminus can dramatically improve the solubility of the target peptide.[21] These tags increase the net charge and create repulsive forces that prevent aggregation.[1][22] Examples include poly-arginine or poly-lysine tags.[1][23]
-
PEGylation: Attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, significantly increasing its water solubility.[1][4]
Q4: How should I store my aggregation-prone peptide to ensure long-term stability?
Proper storage is critical to prevent degradation and aggregation over time.
-
Lyophilized Form: For maximum stability, store peptides as a lyophilized powder at -20°C or, for long-term storage, at -80°C in a desiccated environment.[8][24][25] Before opening a vial, always allow it to warm to room temperature in a desiccator to prevent moisture condensation.[11][26]
-
In Solution: Storing peptides in solution is not recommended for long periods.[8] If you must, prepare aliquots to avoid repeated freeze-thaw cycles, which can cause degradation.[11][26] Store frozen at -20°C or -80°C in a sterile, slightly acidic buffer (pH 5-7).[11][26]
Q5: What analytical techniques can I use to confirm and quantify aggregation?
Several methods can be used to detect and characterize aggregates:
-
Size Exclusion Chromatography (SEC): A widely used technique to separate and quantify monomers, dimers, and higher-order aggregates based on size.[27][28]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, making it excellent for detecting the presence of aggregates.[28]
-
Spectroscopy (UV-Vis, Fluorescence): Aggregation often increases light scattering, which can be detected as an increase in absorbance (turbidity) in a UV-Vis spectrophotometer.[29][30] Dyes like Thioflavin T (ThT) show increased fluorescence upon binding to amyloid-like fibrillar aggregates.[20][31]
Mechanism of Aggregation and Mitigation
The diagram below illustrates the fundamental forces at play and how different strategies can shift the equilibrium away from aggregation.
Caption: Balancing forces in peptide solubility and aggregation.
Part 3: Detailed Experimental Protocol
Protocol: Systematic Solubility Screening for a Novel Hydrophobic Peptide
This protocol provides a step-by-step method to empirically determine the optimal solvent and buffer conditions for your peptide.
Objective: To identify a reliable condition for solubilizing a hydrophobic peptide to a target concentration (e.g., 1 mg/mL) for use in downstream experiments.
Materials:
-
Lyophilized peptide
-
High-purity organic solvents: DMSO, DMF
-
Sterile, purified water
-
Aqueous buffers: 10% Acetic Acid, 1% Ammonium Bicarbonate
-
Solubilizing additives: 5 M Arginine stock, 8 M Guanidine HCl stock
-
Microcentrifuge tubes, pipette tips, vortexer, sonicator
Methodology:
-
Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature for at least 20 minutes in a desiccator before opening.
-
Carefully weigh out small, identical amounts (e.g., 0.5 mg) of the peptide into several separate microcentrifuge tubes for parallel testing.
-
-
Tier 1: Basic Solvents
-
Tube 1: Add the volume of sterile water required to reach 1 mg/mL. Vortex for 2 minutes. Observe.
-
Tube 2 (if basic peptide): Add the volume of 10% acetic acid required to reach 1 mg/mL. Vortex. Observe.
-
Tube 3 (if acidic peptide): Add the volume of 1% ammonium bicarbonate required to reach 1 mg/mL. Vortex. Observe.
-
If any condition results in a clear solution, you have found a suitable solvent. Proceed to compatibility testing with your assay buffer.
-
-
Tier 2: Organic Solvents (If Tier 1 fails)
-
Tube 4: Add a minimal volume (e.g., 10-20 µL) of DMSO. Vortex and sonicate for 5 minutes.
-
Visually confirm complete dissolution. The solution should be perfectly clear.
-
Slowly add your primary aqueous assay buffer (e.g., PBS) drop-wise while vortexing until the final concentration of 1 mg/mL is reached.
-
Observe for any precipitation. If it remains clear, this is a viable condition. Note the final % of DMSO.
-
-
Tier 3: Additives (If Tier 2 fails)
-
Repeat the process from Tier 2, but for the final dilution step, use aqueous buffers that have been pre-mixed with solubilizing additives.
-
Tube 5: Dilute the DMSO-dissolved peptide into an aqueous buffer containing a final concentration of 0.5 M Arginine.
-
Tube 6: Dilute the DMSO-dissolved peptide into an aqueous buffer containing a final concentration of 1.0 M Arginine.
-
Note: If stronger conditions are needed and assay compatibility is not an issue, Guanidine HCl (up to 6 M) can be tested similarly.
-
-
Analysis and Selection:
-
Visually inspect all tubes. A successful condition is one that yields a completely clear, particulate-free solution at the target concentration.
-
Centrifuge the final solution at high speed (>10,000 x g) for 5 minutes to pellet any non-visible aggregates before using the supernatant in your experiment.
-
Select the mildest condition (lowest % organic solvent, no additives if possible) that achieves full solubility to minimize potential interference with your downstream application.
-
References
- Vertex AI Search Result, based on general peptide dissolution guidelines.
- The Solubility Challenge in Peptide Therapeutics | Blog - Biosynth. (2025). Biosynth.
- Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. (2022). Journal of the American Chemical Society.
- Guidelines for Peptide Dissolving.
- Mamsa, S. S. A., & Meloni, B. P. (2021). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Frontiers in Molecular Neuroscience, 14, 759729.
- Technical Support Center: Strategies for Improving the Solubility of Peptides Containing Z-Asp-OBzl. Benchchem.
- 6M Guanidine HCl.
- Guidelines for Dissolving Peptides. GenScript.
- How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. Benchchem.
- Protein Aggregation Analysis.
- Solubility Guidelines for Peptides. Merck Millipore.
- Methods for Characterizing Peptide Aggreg
- Understanding Peptide Stability Under Various pH Conditions. (2025). Journal of Peptide Science.
- Usmani, S. S., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020.
- Triantafyllidou, D., et al. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. International Journal of Molecular Sciences, 19(6), 1586.
- Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies.
- Dobson, C. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
- How to Store Peptides | Best Practices for Researchers. (2024). Peptide Sciences.
- Handling and Storage Guidelines for Peptides. Bachem.
- 5 must-know techniques for analyzing protein aggreg
- Rudolph, R., & Lilie, H. (2011). Suppression of Protein Aggregation by L-Arginine. Current Pharmaceutical Biotechnology.
- Chen, Y., et al. (2012). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 109(8), 2792-2797.
- Arakawa, T., et al. (2006). Aggregation Suppression of Proteins by Arginine During Thermal Unfolding. Protein & Peptide Letters.
- Arakawa, T., et al. (2007). Suppression of protein interactions by arginine: a proposed mechanism of the arginine effects. Biophysical Chemistry, 127(1-2), 1-8.
- Best Practices for Storing Peptides: Maximizing Stability and Potency. (2024). Bio-Synthesis Inc.
- Feng, Z., et al. (2022).
- de Oliveira, G. A. P., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4816.
- Guanidine Hydrochloride. MP Biomedicals.
- Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides. Benchchem.
- Kim, C. K., et al. (2022). An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. Applied and Environmental Microbiology, 88(6), e02324-21.
- Protein Aggreg
- Jo, H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1283.
- Handling and Storage Guidelines for Peptides and Proteins. Sigma-Aldrich.
- Wang, Y., et al. (2023). Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance. Membranes, 13(11), 896.
- Bereau, T., & Deserno, M. (2015).
- Peptide synthesis troubleshooting using unn
- Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences, 103(43), 15824-15829.
- Increasing Protein Yields: Solubility Tagging. (2023). LenioBio.
- Iida, K., et al. (2019). Energetics of cosolvent effect on peptide aggregation. Biophysical Journal, 117(3), 449-459.
- Peptide solubility. (2021). Bachem.
- Błaszczyk, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 137.
- Han, T., et al. (2020). Improving protein solubility and activity by introducing small peptide tags designed with machine learning models.
- Synthesizing Hydrophobic Peptides. (2020). AAPPTEC.
- Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
- What do you do when your peptide synthesis fails? (2023). Biotage.
- Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (2025). Bachem.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Chen, W. Y., et al. (1995). Hydrophobic contribution of amino acids in peptides measured by hydrophobic interaction chromatography. Analytical Biochemistry, 225(2), 303-310.
Sources
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance [mdpi.com]
- 11. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 12. uwo.scholaris.ca [uwo.scholaris.ca]
- 13. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 17. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 22. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
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- 25. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
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Technical Support Center: Strategic Selection of Scavengers for TFA-Mediated Cleavage of Peptides with Sensitive Residues
Welcome to our dedicated technical support center focused on one of the most critical and often challenging steps in solid-phase peptide synthesis (SPPS): the final cleavage and deprotection of peptides containing sensitive amino acid residues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of trifluoroacetic acid (TFA)-mediated cleavage, ensuring high peptide purity and yield by mitigating common side reactions.
The final cleavage in Fmoc-based SPPS is not merely about liberating the peptide from the resin; it's a controlled chemical event where the choice of scavengers is paramount. During acidolysis with TFA, highly reactive carbocations are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl, trityl) and the resin linker.[1][2][3][4] These electrophilic species can indiscriminately attack nucleophilic amino acid side chains, leading to a host of undesirable modifications that complicate purification and compromise the integrity of the final product.[2][3] Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations, thereby preventing them from reacting with the peptide.[1][2]
This guide provides a structured, in-depth approach to understanding and troubleshooting issues related to sensitive residues, moving beyond generic protocols to explain the "why" behind scavenger selection.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during peptide cleavage in a direct question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: My Tryptophan-containing peptide shows a +56 Da mass addition in the final LC-MS.
-
Question: I've synthesized a peptide with a Tryptophan (Trp) residue, and the mass spectrum shows a significant peak corresponding to the desired mass +56 Da. What is causing this modification, and how can I prevent it?
-
Answer: This mass addition is characteristic of tert-butylation of the Tryptophan indole ring.[2] The highly nucleophilic indole side chain of Tryptophan is particularly susceptible to electrophilic attack by tert-butyl cations generated from the cleavage of t-butyl-based protecting groups.[2]
Causality: During TFA treatment, protecting groups like Boc (from Trp(Boc)) or tBu (from Ser(tBu), Thr(tBu), Tyr(tBu), Asp(OtBu), Glu(OtBu)) are cleaved, releasing tert-butyl cations. Without an effective scavenger, these cations will alkylate the Trp indole ring.
Solution:
-
Scavenger Selection: The most effective scavenger for protecting Tryptophan is Triisopropylsilane (TIS) . TIS acts as a potent reducing agent and carbocation scavenger. Water can also act as a scavenger, but TIS is more efficient. A standard cleavage cocktail for peptides with Trp but without other highly sensitive residues is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[5]
-
Use of Trp(Boc): Protecting the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) during synthesis is highly recommended. This not only prevents side reactions during synthesis but also significantly suppresses alkylation and other modifications during cleavage.[6]
-
Consider Reagent K: For peptides with multiple sensitive residues, including Trp, the use of a more comprehensive cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5, v/v/v/v/v) is advisable.[6][7][8] Phenol and thioanisole provide additional protection for the Trp side chain.
-
Issue 2: My Methionine-containing peptide is showing a +16 Da peak.
-
Question: My peptide contains a Methionine (Met) residue, and I'm observing a +16 Da impurity. What is this, and what is the best way to avoid it?
-
Answer: The +16 Da mass shift indicates the oxidation of the Methionine thioether side chain to methionine sulfoxide (Met(O)) .[9][10] This is a common side reaction, especially under acidic conditions, and can be exacerbated by the presence of oxidizing species.[9]
Causality: The thioether in Methionine's side chain is easily oxidized. While the N-terminus is typically protected during synthesis, the Met side chain is often left unprotected due to its relative stability during coupling steps.[11] However, during the final acidic cleavage, it becomes vulnerable.
Solution:
-
Reducing Environment: The key is to maintain a reducing environment during cleavage. Adding scavengers with reducing properties is crucial.
-
Recommended Scavengers: Thioanisole is a classic scavenger used to suppress Met oxidation.[2][12] 1,2-Ethanedithiol (EDT) is also effective.[2][13]
-
Specialized Cocktails: For peptides highly prone to oxidation, consider Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide) , which is specifically designed to prevent methionine oxidation.[12]
-
Inert Atmosphere: Performing the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize contact with atmospheric oxygen.[10]
-
Issue 3: I'm observing significant disulfide-bonded dimers and other modifications with my Cysteine-containing peptide.
-
Question: My peptide has one or more Cysteine (Cys) residues, and the crude product is a complex mixture of dimers and other species. How can I obtain the reduced, monomeric peptide?
-
Answer: Cysteine is one of the most challenging residues due to the high nucleophilicity and reactivity of its thiol (-SH) side chain.[14][15] The issues you are seeing are likely due to:
-
Oxidation: The free thiol is easily oxidized to form intermolecular or intramolecular disulfide bonds.[13][15]
-
Alkylation: The thiol can be alkylated by carbocations (e.g., S-tert-butylation, +56 Da).[14]
-
Incomplete Deprotection: The common Cys(Trt) protecting group can be sterically hindered, and its cleavage is reversible if the resulting trityl cation is not efficiently scavenged.[16]
Solution:
-
Potent Reducing Scavengers: The use of a thiol-based scavenger is essential. 1,2-Ethanedithiol (EDT) is the most widely used and effective choice. It maintains a reducing environment to prevent oxidation and also aids in the removal of the trityl protecting group.[13][15][16]
-
Effective Cation Scavenging: To prevent reattachment of the trityl group and other alkylations, include Triisopropylsilane (TIS) in your cocktail.
-
Recommended Cocktail: A robust cleavage cocktail for most Cys-containing peptides is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v) .[13][16] For peptides with multiple sensitive residues, Reagent K is also an excellent choice due to its EDT content.[17]
-
Issue 4: My Arginine-rich peptide has a low yield and shows incomplete deprotection.
-
Question: I'm working with a peptide that has multiple Arginine (Arg) residues protected with Pbf. The cleavage seems inefficient, and I suspect the Pbf groups are not being fully removed.
-
Answer: The sulfonyl-based protecting groups used for Arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can be stubborn to remove, especially when multiple Arg residues are present in the sequence.[18][19]
Causality: The acid-catalyzed removal of the Pbf group is a relatively slow reaction. Standard cleavage times of 2-3 hours may be insufficient for complete deprotection of multiple Arg(Pbf) groups.[18]
Solution:
-
Extend Cleavage Time: For peptides rich in Arginine, extending the cleavage time is often necessary. A common rule of thumb is to start with a baseline of 2 hours and add an additional 30-60 minutes for each Arg residue.[20] For a peptide with 4 Arg residues, a total cleavage time of 4-6 hours may be required.[20]
-
Scavenger Choice: While scavengers are primarily for protecting other residues, ensuring an efficient cocktail like TFA/TIS/H₂O (95:2.5:2.5) is still important. The reactive species generated from Pbf cleavage can potentially modify other sensitive residues like Tryptophan.[19]
-
Monitor Deprotection: If possible, perform a small-scale trial cleavage with varying time points (e.g., 2, 4, 6 hours) and analyze the crude product by LC-MS to determine the optimal cleavage duration for your specific peptide.[5]
-
Scavenger Selection Summary
The following table provides a quick reference for choosing the right scavengers based on the sensitive residues present in your peptide sequence.
| Sensitive Residue | Common Side Reaction(s) | Primary Scavenger(s) | Secondary/Supporting Scavengers | Recommended Cocktail (Example) | Mass Change (Da) |
| Tryptophan (Trp) | tert-butylation, oxidation, reattachment to resin | Triisopropylsilane (TIS) | Water, Thioanisole, Phenol | TFA/TIS/H₂O (95:2.5:2.5) | +56 (t-Bu) |
| Methionine (Met) | Oxidation to sulfoxide, S-alkylation | Thioanisole, 1,2-Ethanedithiol (EDT) | Dimethyl Sulfide (DMS) | TFA/Thioanisole/EDT/H₂O (90:5:2.5:2.5) | +16 (Oxidation) |
| Cysteine (Cys) | Oxidation (disulfide formation), S-alkylation | 1,2-Ethanedithiol (EDT) | Triisopropylsilane (TIS), Water | TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | +56 (t-Bu) |
| Tyrosine (Tyr) | O-alkylation | Phenol, Triisopropylsilane (TIS) | Water, Thioanisole | TFA/Phenol/H₂O (90:5:5) | +56 (t-Bu) |
| Arginine (Arg) | Incomplete deprotection (Pbf/Pmc), modification of Trp | (Longer cleavage time) | Triisopropylsilane (TIS) | TFA/TIS/H₂O (95:2.5:2.5) | +254 (Pbf) |
Visualizing the Decision Process
Choosing a cleavage cocktail is a logical process based on the peptide's composition. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting scavengers based on sensitive residues.
Frequently Asked Questions (FAQs)
Q1: Can I create a "universal" scavenger cocktail for all my peptides?
A1: While it's tempting, a one-size-fits-all approach is often suboptimal. A cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) is very robust and provides comprehensive protection for multiple sensitive residues.[7][8] However, it contains toxic and malodorous reagents like phenol, thioanisole, and EDT.[6] For a simple peptide without Cys, Met, or Trp, a much simpler and less hazardous cocktail like TFA/TIS/H₂O (95:2.5:2.5) is sufficient, more cost-effective, and results in a cleaner crude product that is easier to work up.[6] Tailoring the cocktail to the sequence is always the best practice.
Q2: How long should I perform the cleavage reaction?
A2: A standard cleavage time is 2-3 hours at room temperature.[21] However, this can be sequence-dependent. As mentioned, peptides with multiple Arg(Pbf) residues may require longer times (4-6 hours or more).[18][20] Conversely, for extremely acid-sensitive peptides, minimizing cleavage time can be beneficial. If in doubt, a time-course study on a small amount of resin is the most reliable way to optimize this parameter.[5]
Q3: My peptide is not precipitating well in cold ether. What should I do?
A3: Poor precipitation can occur with short, very polar, or hydrophobic peptides.[22] First, ensure you are using a sufficient volume of cold ether (typically 8-10 times the volume of the TFA filtrate) and that the ether is indeed cold.[21] Methyl tert-butyl ether (MTBE) is often preferred over diethyl ether for better precipitation.[21] If precipitation is still poor, you can try concentrating the TFA solution under a gentle stream of nitrogen before adding it to the ether. In some cases, placing the mixture in a -20°C freezer or on dry ice can aid precipitation.[22]
Q4: Are there less odorous alternatives to scavengers like EDT and thioanisole?
A4: Yes, the strong odors of thiol-based scavengers are a common complaint. Triisopropylsilane (TIS) is an effective, non-odorous scavenger for carbocations and can replace EDT for protecting Trp. For reducing purposes, dithiothreitol (DTT) can sometimes be used as a less volatile alternative to EDT, although its efficiency can vary.[23] Some "low odor" cleavage cocktails, like Reagent B (TFA/phenol/water/TIS), have been developed for this reason.[17]
Experimental Protocol: General TFA Cleavage
This protocol provides a general workflow for cleaving a peptide from the resin. The cocktail composition should be adjusted based on the principles outlined above.
-
Resin Preparation:
-
Place the dry peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel with a frit.
-
Wash the resin thoroughly with dichloromethane (DCM) (3x) to remove any residual DMF.
-
Dry the resin under a high vacuum for at least 1 hour to remove all solvents.[13]
-
-
Cleavage Cocktail Preparation (Example for Cys-containing peptide):
-
Work in a certified fume hood.
-
Prepare the cleavage cocktail by carefully combining the reagents. For a robust cocktail (10 mL total volume):
-
Trifluoroacetic Acid (TFA): 9.25 mL
-
Triisopropylsilane (TIS): 0.25 mL
-
DI Water: 0.25 mL
-
1,2-Ethanedithiol (EDT): 0.25 mL
-
-
Cool the cocktail on an ice bath for 5-10 minutes.
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the dried peptide-resin (a common ratio is 10 mL of cocktail per gram of resin).[21]
-
Stopper the vessel and allow it to warm to room temperature.
-
Gently agitate the mixture using a shaker or occasional swirling for 2-4 hours. The duration should be optimized for the specific peptide sequence.
-
-
Peptide Isolation:
-
Filter the resin through the sintered glass funnel and collect the TFA filtrate into a clean centrifuge tube.
-
Wash the resin twice with a small amount of fresh TFA (e.g., 1-2 mL) and combine the filtrates.[6]
-
-
Precipitation:
-
In a separate, larger centrifuge tube, add cold methyl tert-butyl ether (MTBE) (approx. 8-10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[21]
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide (e.g., 5 min at 3000 x g).
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold MTBE to remove residual scavengers and cleaved protecting groups. Repeat the centrifugation and decanting steps.
-
-
Drying:
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator until a fine, white powder is obtained.[21] The peptide is now ready for analysis and purification.
-
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. [Link]
-
Ni, C., & Zhu, J. (2005). Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. Journal of peptide research, 65(2), 209–216. [Link]
-
Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(4), 3565-3574. [Link]
-
American Peptide Society. (n.d.). Tips & Tricks. American Peptide Society. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
-
Pawlas, J., et al. (2020). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]
-
Zhang, X., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2191. [Link]
-
Semantic Scholar. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]
-
Pawlas, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 22(1), 224-230. [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1157. Aapptec Peptides. [Link]
-
University of California, Irvine. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
-
ResearchGate. (2019). TFA cleavages of exenatide resin using thiol scavengers shown in Fig. 1. ResearchGate. [Link]
-
Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]
-
Biotage. (2023). How long should I let my cleavage reaction stir at room temperature?. Biotage. [Link]
-
ResearchGate. (2016). How to get the peptide containing cysteine without oxidation?. ResearchGate. [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Biotage. [Link]
-
ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. [Link]
-
ResearchGate. (2021). How much time do your reaction take when cleaving arginine-rich peptides?. ResearchGate. [Link]
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- 6. merckmillipore.com [merckmillipore.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
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- 23. peptide.com [peptide.com]
Technical Support Center: Navigating Steric Hindrance in Bulky Unnatural Amino Acid Coupling
Sources
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- 3. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
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- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Quantitative Analysis of Azide Incorporation Efficiency in Peptides
Welcome to the Technical Support Center for the quantitative analysis of azide incorporation in peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into accurately determining the efficiency of azide incorporation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during your experiments.
Introduction: The "Why" Behind Quantifying Azide Incorporation
The introduction of azide functional groups into peptides is a critical step for a multitude of applications, from creating peptide-drug conjugates to fluorescently labeling peptides for imaging.[1][2] The azide group's stability and bioorthogonality make it an ideal chemical handle for "click chemistry" reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4][5][] Accurate quantification of azide incorporation is paramount; it ensures stoichiometric control in subsequent conjugation reactions, guarantees the homogeneity of the final product, and provides confidence in the interpretation of downstream experimental results.[7]
This guide will walk you through the common pitfalls and provide robust methodologies to ensure your azide incorporation is both efficient and accurately quantified.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns regarding azide incorporation and its quantification.
Q1: Is the azide group stable throughout standard Solid-Phase Peptide Synthesis (SPPS) conditions?
A: Generally, yes. The azide group is remarkably stable under the standard conditions of Fmoc-based SPPS, including the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the strongly acidic conditions of cleavage from the resin (e.g., high concentrations of trifluoroacetic acid - TFA).[8]
Q2: What is the most common reason for observing low or no azide incorporation?
A: The primary culprit is often the unintended reduction of the azide group to a primary amine. This reduction is most frequently caused by the use of certain scavengers, particularly thiol-based scavengers like 1,2-ethanedithiol (EDT), in the final TFA cleavage cocktail.[8][9][10][11] Under acidic conditions, EDT is a potent reducing agent that can readily convert the azide to an amine.[8]
Q3: How can I prevent the reduction of the azide group during cleavage?
A: The choice of scavenger is critical. To avoid azide reduction, it is highly recommended to use a non-thiol scavenger like triisopropylsilane (TIS). A widely used and safe cleavage cocktail for azide-containing peptides is a mixture of TFA, TIS, and water (e.g., 95% TFA, 2.5% TIS, 2.5% water).[8][12] If a thiol scavenger is absolutely necessary, dithiothreitol (DTT) is a much safer alternative to EDT and causes significantly less reduction.[8][11]
Q4: Can I skip using scavengers during cleavage to protect the azide group?
A: This is strongly discouraged. Scavengers are essential to quench reactive carbocations generated during the removal of side-chain protecting groups. Without them, you risk significant side reactions, such as the re-alkylation of your peptide, which will lead to a complex mixture of impure products.[8]
Q5: My peptide has poor solubility after incorporating an azide-containing amino acid. What can I do?
A: Incorporating azide-containing amino acids can sometimes increase the hydrophobicity of a peptide, leading to solubility and aggregation issues.[13] To mitigate this, consider using a more hydrophilic resin, such as a PEG-based resin, during synthesis.[14] Additionally, incorporating hydrophilic azide-containing amino acid analogs can enhance the solubility of the final peptide.[13]
Part 2: Troubleshooting Guide: Common Problems and Solutions
This section provides a systematic approach to diagnosing and solving specific issues you may encounter during your experiments.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or absent azide signal in analytical analysis (e.g., FTIR, Mass Spec). | 1. Azide Reduction During Cleavage: Thiol-based scavengers (especially EDT) in the cleavage cocktail have reduced the azide to an amine.[8][9][10][11] | 1a. Optimize Cleavage Cocktail: Use a cleavage cocktail with a non-thiol scavenger like TIS (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O).[8] 1b. Alternative Thiol Scavenger: If a thiol is required, replace EDT with DTT.[8][11] |
| 2. Incomplete Coupling of Azide-Containing Amino Acid: Steric hindrance or aggregation during SPPS can lead to poor coupling efficiency. | 2a. Double Couple: Perform a second coupling step for the azide-containing amino acid to drive the reaction to completion.[15] 2b. Use a Stronger Coupling Reagent: Employ a more potent activating agent like HATU or HBTU.[13] 2c. Change Solvent: Use NMP instead of DMF to improve solvation and disrupt secondary structures.[14][16] | |
| Mass spectrometry shows a mass corresponding to the amine instead of the azide. | Azide Reduction: This is a clear indication that the azide group has been reduced to a primary amine. | Follow the solutions for "Low or absent azide signal" due to azide reduction. |
| Poor peak shape and resolution in HPLC analysis. | 1. Peptide Aggregation: The peptide may be aggregating on the column. | 1a. Modify HPLC Method: Adjust the mobile phase composition (e.g., increase acetonitrile concentration, add a small percentage of isopropanol). 1b. Change Column: Use a column with a different stationary phase or pore size. |
| 2. On-Column Interactions: The peptide may have strong interactions with the stationary phase. | 2a. Add Ion-Pairing Agent: Include a low concentration of an ion-pairing agent like TFA in the mobile phase.[17] | |
| Inconsistent results between different quantification methods. | Method-Specific Limitations: Different analytical techniques have varying sensitivities and are susceptible to different interferences. | 1. Use Multiple Methods for Confirmation: Corroborate your findings using at least two different quantification techniques (e.g., FTIR and Mass Spectrometry). 2. Calibrate Instruments: Ensure all analytical instruments are properly calibrated with appropriate standards. |
Part 3: Quantitative Analysis Workflows and Protocols
This section provides detailed, step-by-step protocols for the most common and reliable methods for quantifying azide incorporation in peptides.
Workflow for Quantitative Analysis of Azide Incorporation
Caption: Workflow for azide incorporation and quantification.
Protocol 1: Quantification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a direct and non-destructive method that detects the characteristic asymmetric stretching vibration of the azide group (N₃) at approximately 2100 cm⁻¹.[7] The intensity of this peak is directly proportional to the number of azide groups present.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the purified, lyophilized azide-modified peptide in a suitable solvent (e.g., D₂O, DMSO-d6) that has minimal absorbance in the 2000-2200 cm⁻¹ region.
-
Prepare a solution of a non-azide-containing control peptide at the same concentration to serve as a baseline.
-
-
FTIR Analysis:
-
Acquire a background spectrum of the solvent.
-
Acquire the spectrum of the control peptide solution.
-
Acquire the spectrum of the azide-modified peptide solution.
-
-
Data Analysis:
-
Subtract the solvent spectrum from both the control and the azide-peptide spectra.
-
Baseline correct the spectra.
-
Identify the characteristic azide peak at ~2100 cm⁻¹.[7][18]
-
Integrate the area of the azide peak. The peak area can be correlated to concentration using a standard curve prepared with a known azide-containing small molecule.
-
Protocol 2: Quantification by Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate method to confirm the successful incorporation of the azide group by detecting the corresponding mass shift. While not inherently quantitative on its own without isotopic labeling, it provides a definitive qualitative assessment of incorporation efficiency.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the purified peptide in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Calculate the theoretical mass of the peptide with and without the azide modification.
-
Compare the experimentally observed mass with the theoretical masses. The presence of a peak corresponding to the mass of the azide-modified peptide confirms incorporation.
-
The relative intensity of the azide-modified peptide peak compared to any unmodified peptide peak can give a semi-quantitative measure of incorporation efficiency. For more accurate quantification, isotopic labeling strategies are required.[19]
-
Protocol 3: Quantification via Click Chemistry with a Fluorogenic Probe
This indirect method utilizes the "click" reaction between the incorporated azide and an alkyne-containing fluorescent probe. The increase in fluorescence upon triazole formation is proportional to the amount of azide present.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Azide-Peptide Solution: Dissolve the purified azide-peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 10-100 µM.[20]
-
Alkyne-Fluorophore Stock Solution: Prepare a concentrated stock solution of an alkyne-functionalized fluorogenic dye in DMSO.
-
CuAAC Catalyst Solution: Prepare a fresh solution of CuSO₄, a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[20][21][22]
-
-
Click Reaction:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Construct a standard curve using a known concentration of an azide-containing standard to correlate fluorescence intensity with the amount of azide.
-
Part 4: Advanced Considerations and Best Practices
-
Purity is Key: Always use highly purified peptides for quantification to avoid interference from impurities. Reverse-phase HPLC is the standard method for peptide purification.[1][17]
-
Orthogonal Methods: For the most reliable results, use at least two different quantification methods. For example, confirm the presence of the azide peak by FTIR and then quantify using a click-chemistry-based fluorescence assay.
-
Proper Controls: Always include a negative control (peptide without the azide group) to establish a baseline and a positive control (a peptide with known 100% azide incorporation) to validate the assay.
By following the guidance in this technical support document, you will be well-equipped to troubleshoot common issues, accurately quantify azide incorporation, and proceed with confidence in your downstream applications.
References
- A Researcher's Guide to Quantifying Azide Incorporation on Surfaces and Biomolecules. Benchchem.
- Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of Peptides. Benchchem.
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ornithine-Modified Peptides. Benchchem.
- Decoration of Coiled-Coil Peptides with N-Cysteine Peptide Thioesters As Cyclic Peptide Precursors Using Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Click Reaction. ACS Publications.
- Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing N3-L-Lys(Mtt). Benchchem.
- A Comparative Guide to Mass Spectrometry Analysis of Peptides Labeled with 5-Azidopentanoic Acid and Alternative Reagents. Benchchem.
- Technical Support Center: Preventing Azide Group Reduction in Peptide Synthesis. Benchchem.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH.
- Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace.
- Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. RSC Publishing.
- Introduction to click chemistry: a new method for the labeling and modification of biomolecules. Lumiprobe.
- Click Chemistry in Peptide Synthesis | CuAAC & SPAAC.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
- Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry (RSC Publishing).
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone.
- Nα-Fmoc-Peptide azides: Synthesis, isolation, characterization and utility in the extension of peptide chains. CORE.
- Click chemistry. Wikipedia.
- Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. PMC - NIH.
- Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PMC - NIH.
- Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides. ChemRxiv.
- A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. ACS Applied Materials & Interfaces.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. ResearchGate.
- Fourier Transform Infrared Analysis of the Interaction of Azide with the Active Site of Oxidized and Reduced Bovine Cu,Zn Superoxide Dismutase. ACS Publications.
- Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. RSC Publishing.
- Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.. ResearchGate.
- A Convenient Colorimetric Test for Aliphatic Azides. Request PDF. ResearchGate.
- Click Chemistry (Azide / alkyne reaction). Interchim.
- A Direct Comparison of Azide and Nitrile Vibrational Probes. PMC - PubMed Central.
- Fourier transform infrared spectroscopy of azide and cyanate ion pairs in AOT reverse micelles. The Journal of Chemical Physics.
- Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. PubMed.
- FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm.... ResearchGate.
- Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids.
- Azide reduction during peptide cleavage from solid support - The choice of thioscavenger?.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. ResearchGate.
- Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. NIH.
- Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. RSC Publishing.
- Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate.
- Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids. PubMed.
- Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Azide and Alkyne-Containing Amino Acids. Aapptec Peptides.
- Chemoproteomics. Wikipedia.
- Rapid colorimetric assays to qualitatively distinguish RNA and DNA in biomolecular samples. PubMed.
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides with (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals venturing into the realm of chemical biology and proteomics, the site-specific incorporation of non-canonical amino acids into peptides offers a powerful toolkit for understanding and manipulating biological systems. Among these, (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, a derivative of lysine also known as Fmoc-L-azidonorvaline, has emerged as a versatile building block. Its azide moiety serves as a bioorthogonal handle, enabling the selective chemical modification of peptides through "click chemistry." This guide provides an in-depth, objective comparison of the mass spectrometry-based analysis of peptides containing this azido-amino acid against alternative analytical methodologies. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in your research endeavors.
The Significance of the Azide Handle in Peptide Analysis
The introduction of an azide group into a peptide sequence via this compound opens up a world of possibilities for downstream analysis and application. The azide is chemically inert to most biological functional groups, making it a bioorthogonal handle. This allows for highly specific ligation reactions with molecules bearing a complementary alkyne group, most notably through the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click" reactions are characterized by their high efficiency, selectivity, and biocompatibility.
This chemical handle is the cornerstone of the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) technique, which allows for the metabolic labeling and subsequent identification of newly synthesized proteins.[1][2][3] By introducing this compound during solid-phase peptide synthesis (SPPS), we can create bespoke peptides with a latent reactive site for a multitude of applications, including:
-
Affinity purification and enrichment: Attaching a biotin-alkyne tag allows for the selective capture of the modified peptide from complex mixtures using streptavidin-coated beads.[4]
-
Fluorescence imaging: Conjugation with a fluorescent alkyne dye enables the visualization and tracking of the peptide in cells and tissues.
-
Drug delivery: Linking the peptide to a therapeutic agent or a targeting moiety.
Mass spectrometry is the analytical engine that drives the characterization and quantification of these modified peptides, providing unparalleled sensitivity and structural information.[5]
Mass Spectrometry-Based Analysis of Azido-Modified Peptides: A Deep Dive
The analysis of peptides containing this compound by mass spectrometry is a multi-step process that requires careful consideration of sample preparation, instrumentation, and data analysis.
Experimental Workflow: From Labeled Peptide to Mass Spectrum
The general workflow for the mass spectrometry analysis of a peptide synthesized with this compound and subsequently labeled via click chemistry is outlined below.
Fragmentation Behavior of Azido-Modified Peptides
A critical aspect of tandem mass spectrometry (MS/MS) is the fragmentation of the peptide precursor ion to generate sequence-informative fragment ions. The choice of fragmentation technique significantly impacts the quality of the data obtained.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. In CID, the peptide ion is accelerated and collided with an inert gas, leading to fragmentation primarily at the amide bonds, generating b- and y-type ions.[6][7] The triazole ring formed during the click reaction is generally stable under CID conditions.[4] However, a key consideration for azido-peptides is the potential for neutral loss of the azide group (N3) or dinitrogen (N2) from the precursor or fragment ions, although this is not always a dominant fragmentation pathway, especially after the click reaction. For peptides labeled with biotin, characteristic fragment ions of the biotin tag can be observed, which can aid in the identification of modified peptides.[8]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that often provides higher fragmentation efficiency and better transmission of low-mass ions compared to traditional ion trap CID.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion, leading to cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type ions.[9] A significant advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during CID. This makes ETD a valuable tool for analyzing peptides with modifications that are sensitive to collisional activation.
The choice between CID/HCD and ETD depends on the specific research question. For routine sequencing of click-modified peptides, CID or HCD are often sufficient. For peptides with additional labile modifications, ETD can provide complementary and crucial information.
Quantitative Analysis of Azido-Modified Peptides
Mass spectrometry offers several strategies for the quantitative analysis of peptides containing this compound.
-
Label-Free Quantification: This method relies on comparing the signal intensities of the same peptide across different samples. While straightforward, it can be susceptible to variations in sample preparation and instrument performance.
-
Stable Isotope Labeling: By using isotopically labeled alkyne reagents in the click chemistry step, peptides from different samples can be differentially labeled. For example, one sample can be reacted with a light (e.g., 12C) alkyne-biotin, while another is reacted with a heavy (e.g., 13C) version. The samples are then mixed, and the relative abundance of the peptide is determined by the ratio of the light and heavy isotopic peaks in the mass spectrum. This approach offers high accuracy and precision.
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool for the analysis of azido-modified peptides, other techniques offer complementary or, in some cases, more suitable approaches depending on the research goals.
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC-UV | Fluorescence Spectroscopy | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Detection of light emission from a fluorescent tag. | Detection of nuclear spin transitions in a magnetic field. |
| Information | Sequence, mass, modification site, relative/absolute quantity. | Purity, relative quantity. | Relative/absolute quantity, localization (imaging). | 3D structure, dynamics, interactions. |
| Sensitivity | High (femtomole to attomole). | Moderate (picomole to nanomole). | Very high (picomole to femtomole).[10] | Low (micromole to millimole).[11] |
| Specificity | Very high (mass-based). | Moderate (retention time-based). | High (probe-dependent). | Very high (atomic resolution). |
| Throughput | Moderate to high. | High. | Very high (plate-based assays). | Low. |
| Quantitative Accuracy | High (with stable isotopes). | Moderate. | High (with standards). | Moderate to high. |
| Instrumentation Cost | High. | Low to moderate. | Moderate. | Very high. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for assessing the purity of synthetic peptides.[12] It can also be used for relative quantification by comparing the peak areas of the peptide of interest across different samples.
-
Strengths: Cost-effective, simple to operate, and reliable for purity assessment.
-
Limitations: Lower sensitivity and specificity compared to mass spectrometry.[13][14] Co-eluting impurities can interfere with quantification. It does not provide structural information beyond the retention time.
Fluorescence-Based Assays
By clicking a fluorescent dye onto the azido-modified peptide, a variety of fluorescence-based assays can be employed.
-
Strengths: High sensitivity, high throughput (especially in plate-reader formats), and enables spatial information through fluorescence microscopy.[15][16]
-
Limitations: The fluorescent tag can potentially alter the peptide's biological activity. Quantification relies on a stable and well-characterized fluorophore. It does not provide direct sequence information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for determining the three-dimensional structure of peptides in solution.[11][17]
-
Strengths: Provides detailed atomic-resolution structural and dynamic information. It is non-destructive, allowing the sample to be used for other assays.
-
Limitations: Requires relatively large amounts of pure sample (milligrams). The complexity of the spectra increases significantly with the size of the peptide. Data acquisition and analysis are time-consuming and require specialized expertise.
Detailed Experimental Protocols
To provide practical guidance, we outline key experimental protocols for the analysis of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol describes the manual incorporation of the azido-amino acid into a peptide sequence using standard Fmoc-based SPPS.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amide peptides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, using this compound at the desired position.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Verification: Confirm the mass of the purified peptide by mass spectrometry.
Protocol 2: On-Bead Digestion of Biotinylated Peptides for Mass Spectrometry
This protocol describes the enrichment and on-bead tryptic digestion of a biotinylated peptide for subsequent LC-MS/MS analysis.
-
Streptavidin Bead Preparation: Resuspend streptavidin-coated magnetic beads in a binding buffer (e.g., PBS with 0.05% Tween-20).
-
Peptide Binding: Add the biotinylated peptide sample to the bead suspension and incubate with gentle rotation for 1 hour at room temperature to allow for binding.
-
Washing: Place the tube on a magnetic rack to capture the beads. Remove the supernatant and wash the beads three times with the binding buffer and then three times with 50 mM ammonium bicarbonate to remove non-specifically bound proteins and detergents.
-
Reduction and Alkylation:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the free thiols.
-
-
Tryptic Digestion:
-
Add sequencing-grade modified trypsin to the bead suspension (e.g., at a 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Place the tube on a magnetic rack and carefully collect the supernatant containing the digested peptides.
-
To further recover peptides, add 50% acetonitrile/0.1% formic acid to the beads, vortex briefly, and combine this supernatant with the first one.
-
-
Sample Cleanup: Desalt the peptide solution using a C18 StageTip or ZipTip before LC-MS/MS analysis.
Visualization of Workflows
The following diagrams illustrate the key decision-making process for choosing an analytical technique and the general workflow for quantitative proteomics using azido-peptide labeling.
Conclusion: An Integrated Approach for Comprehensive Analysis
The mass spectrometry analysis of peptides containing this compound provides a powerful and versatile platform for modern proteomics and chemical biology research. Its high sensitivity, specificity, and ability to provide detailed structural information make it the cornerstone for identifying and quantifying these modified peptides. However, a comprehensive understanding of a peptide's properties and function often requires an integrated approach. HPLC-UV remains an indispensable tool for routine purity assessment, while fluorescence-based methods offer unparalleled sensitivity and spatial resolution for cellular studies. For the ultimate goal of elucidating the three-dimensional structure and dynamics, NMR spectroscopy is the gold standard.
As a senior application scientist, my recommendation is to leverage the strengths of each technique in a complementary manner. Use HPLC-UV for initial quality control of your synthetic peptide. Employ mass spectrometry for in-depth characterization, sequencing, and quantitative studies. And for those peptides that show promise as biological probes or therapeutic leads, invest the resources in NMR to gain invaluable structural insights. By understanding the principles, strengths, and limitations of each method, you can design robust and informative experiments that will accelerate your research and development efforts.
References
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- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508–548.
- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. & Technol. Manag., 4(1), 21-34.
- Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. (2022). bioRxiv.
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
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Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]
- Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of mass spectrometry : JMS, 35(12), 1399–1406.
- LC-MS vs. HPLC for peptide quantification? (2020).
- Harrison, A. G., & Yalcin, T. (1997). Revisiting the fragmentation reactions of protonated α-amino acids. International Journal of Mass Spectrometry and Ion Processes, 165/166, 339-347.
- Zhong, W., Chen, Y., & McLuckey, S. A. (2006). Tandem parallel fragmentation of peptides for mass spectrometry. Analytical chemistry, 78(18), 6337–6345.
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). Molecules, 26(22), 7015.
- Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. (2022). Molecules, 27(15), 4991.
- A Head-to-Head Comparison: Correlating Fluorescence and Mass Spectrometry for Peptide Cleavage Analysis. (2025). BenchChem.
- Zhang, H., & Stipanuk, M. H. (2006). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit 16.1.
- Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. (2019). Molecules, 24(18), 3249.
- Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. (2011). Journal of proteome research, 10(9), 4325–4331.
- Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (n.d.).
- Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry. (2009). Request PDF.
- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.
- King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive natural products II: Chemistry and biology (pp. 280-325). Elsevier.
- An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. (2023). Pharmaceuticals, 16(6), 888.
- Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification during Mass Spectrometric Analysis. (2011). Analytical Chemistry, 83(6), 2273–2280.
- LC-MS vs.
- In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. (2012). Journal of the American Chemical Society, 134(18), 7758–7767.
- Identification of Protein Modifications by Mass Spectrometry. (n.d.). University of California, Davis.
- Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). discuss.iedb.org.
- Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. (2016). Metrologia, 53(1), S39–S48.
- Quantitative Peptide Mapping by (U)HPLC and Solvere. (2020).
- In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. (2012). Journal of the American Chemical Society, 134(18), 7758-7767.
- Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. (2013). Molecules, 18(8), 9848–9861.
- The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. (2012). Natural product reports, 29(9), 1045–1062.
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- Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2021). Journal of biomolecular techniques : JBT, 32(1), 30–41.
- Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube.
- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Journal of the American Society for Mass Spectrometry, 30(7), 1271–1281.
- A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2021). Molecular omics, 17(2), 263–272.
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A Comparative Guide to the MS/MS Fragmentation Patterns of Peptides Containing Azido- and Alkynyl-Amino Acids for Click Chemistry Applications
Introduction
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise labeling and tracking of biomolecules in their native environments. At the forefront of these techniques is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." These reactions have spurred the development of unnatural amino acids (UAAs) bearing azide or alkyne functionalities, which can be incorporated into peptides and proteins for subsequent modification. The accurate characterization of these modified peptides by mass spectrometry is crucial for confirming their identity and for their application in proteomics and drug development.
This guide provides an in-depth comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of peptides containing two commonly used UAAs for click chemistry: 5-azido-L-norvaline and its alkynyl counterpart, L-propargylglycine. Understanding their distinct fragmentation behaviors is paramount for confident sequence analysis and the unambiguous identification of these modified peptides in complex biological samples.
The Underpinnings of Peptide Fragmentation in Mass Spectrometry
Before delving into the specifics of azido- and alkynyl-modified peptides, it is essential to grasp the fundamental principles of peptide fragmentation in a mass spectrometer. In a typical tandem MS experiment (also known as MS/MS), peptide ions are selected and subjected to fragmentation, most commonly through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This process primarily cleaves the peptide backbone at the amide bonds, generating a series of characteristic fragment ions.
The nomenclature for these fragments, as established by Roepstorff and Fohlman, classifies ions based on which part of the peptide retains the charge. If the charge is retained on the N-terminal fragment, the ions are designated as a, b, or c. Conversely, if the charge remains on the C-terminal fragment, the ions are termed x, y, or z.[1] In low-energy CID, the most prevalent fragment ions are b and y ions, which arise from the cleavage of the peptide bond.[1][2] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.
The presence of unnatural amino acids can introduce unique fragmentation pathways that deviate from this canonical behavior, providing valuable diagnostic signatures for their identification.
MS/MS Fragmentation of Peptides Containing 5-Azido-L-norvaline
The defining characteristic of the azide moiety (-N₃) in the gas phase is its propensity to undergo a neutral loss of molecular nitrogen (N₂). This facile elimination results in a characteristic mass loss of 28 Da from the precursor ion and its fragment ions. This neutral loss is a highly specific diagnostic marker for the presence of an azido-containing residue.
In the context of a peptide containing 5-azido-L-norvaline, the MS/MS spectrum is expected to be dominated by the standard b and y ion series resulting from peptide backbone fragmentation. However, a significant portion of these fragment ions, particularly those containing the 5-azido-L-norvaline residue, will also exhibit a corresponding satellite peak at M-28, where M is the mass of the fragment ion.
Another, albeit less common, fragmentation pathway for azido-containing compounds is the reduction of the azide group to a primary amine (-NH₂). This transformation results in a mass shift of -26 Da (loss of N₂ and addition of 2H⁺). While this has been observed, the neutral loss of N₂ is the predominant and more reliable diagnostic feature.
The fragmentation pattern can be visualized as follows:
Caption: Fragmentation of peptides with 5-azido-L-norvaline.
MS/MS Fragmentation of Peptides Containing L-Propargylglycine: A Comparative Alternative
For a comprehensive comparison, we turn to L-propargylglycine, an alkyne-containing unnatural amino acid also widely used in click chemistry. Unlike the azide group, the terminal alkyne moiety (-C≡CH) is generally more stable under typical CID conditions and does not exhibit a characteristic neutral loss.
Therefore, the MS/MS fragmentation of peptides containing L-propargylglycine is expected to be dominated by the conventional b and y ion series, with the mass of the L-propargylglycine residue (113.05 Da) being accounted for in the mass differences between fragment ions. The absence of a prominent and specific neutral loss makes the identification of alkyne-modified peptides reliant solely on the accurate mass measurement of the precursor and fragment ions.
Side reactions involving the alkyne group under certain ionization or fragmentation conditions are possible but are not typically observed as dominant fragmentation pathways in standard CID experiments.
The fragmentation workflow for these peptides is more straightforward:
Caption: Fragmentation of peptides with L-propargylglycine.
Comparative Analysis: Key Differentiating Features
The primary distinction in the MS/MS fragmentation of peptides containing 5-azido-L-norvaline versus L-propargylglycine lies in the presence or absence of a characteristic neutral loss. This key difference has significant implications for data analysis and the confidence of peptide identification.
| Feature | Peptides with 5-Azido-L-norvaline | Peptides with L-Propargylglycine |
| Characteristic Fragmentation | Neutral loss of N₂ (28 Da) | Standard backbone fragmentation |
| Diagnostic Signature | Prominent satellite peaks at M-28 for precursor and fragment ions | Relies on accurate mass of the UAA residue in the b/y ion series |
| Confidence of Identification | Higher, due to the specific neutral loss | Dependent on high mass accuracy and resolution |
| Data Analysis Complexity | Requires software capable of identifying and annotating neutral losses | Standard peptide sequencing software is sufficient |
Experimental Protocols
To facilitate the practical application of this guide, detailed protocols for the synthesis and mass spectrometric analysis of peptides containing these unnatural amino acids are provided below.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model peptide containing either Fmoc-5-azido-L-norvaline or Fmoc-L-propargylglycine.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-5-azido-L-norvaline or Fmoc-L-propargylglycine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing Cys-containing peptides)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple for another hour.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]
-
Confirm the mass of the purified peptide by mass spectrometry.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general workflow for the analysis of the purified synthetic peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified peptide sample
-
Water with 0.1% formic acid (Solvent A)
-
Acetonitrile with 0.1% formic acid (Solvent B)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in Solvent A to a final concentration of approximately 1 pmol/µL.
-
LC Separation:
-
Inject the peptide sample onto a C18 reverse-phase column.
-
Elute the peptide using a gradient of Solvent B (e.g., 5-40% over 30 minutes) at a flow rate of 300 nL/min.
-
-
MS and MS/MS Acquisition:
-
Acquire mass spectra in positive ion mode.
-
Use a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions for fragmentation by CID or HCD.
-
Set the collision energy to a normalized value appropriate for the instrument and peptide charge state (typically 25-35%).
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant, or vendor-specific software).
-
For peptides containing 5-azido-L-norvaline, configure the software to search for a variable modification corresponding to the neutral loss of N₂ (-28.0061 Da).
-
For peptides containing L-propargylglycine, define the mass of the unnatural amino acid in the search parameters.
-
Manually inspect the MS/MS spectra to confirm the presence of the characteristic fragment ions and neutral losses.
-
Conclusion
The incorporation of unnatural amino acids like 5-azido-L-norvaline and L-propargylglycine is a powerful tool in chemical biology and drug discovery. A thorough understanding of their behavior in the gas phase is essential for their confident identification and characterization. The characteristic neutral loss of N₂ from azido-modified peptides provides a distinct and reliable signature that simplifies their identification. In contrast, the analysis of alkyne-containing peptides relies on high-resolution mass spectrometry to accurately determine the mass of the modification within the standard fragmentation series. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively synthesize, analyze, and validate peptides containing these important bioorthogonal handles, thereby advancing their research in proteomics and beyond.
References
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem Technical Support.
- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50.
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
- Kilobio. (2025). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Biosynth. (n.d.). Fmoc-L-propargylglycine | 198561-07-8 | FF40126.
- Chem-Impex. (n.d.). Fmoc-L-propargylglycine.
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- MoBiTec. (n.d.). Fmoc-L-propargylglycine | Peptide Synthesis | Proteomics | Products.
- Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS - Learning Hub.
- Sigma-Aldrich. (n.d.). Fmoc-L-propargylglycine Novabiochem 198561-07-8.
- Lewis, J. K., et al. (2003). MALDI-MS analysis of peptides modified with photolabile arylazido groups. Journal of the American Society for Mass Spectrometry, 14(3), 263–273.
- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Chromatography Online. (2025).
- ResearchGate. (2020). How to analyze synthetic peptide by LC and LCMS?.
- Sigma-Aldrich. (n.d.). Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab.
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363.
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- Kim, S., et al. (2009). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Journal of the Korean Physical Society, 55(3), 1134-1139.
- Kaczmarek, M. P., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964.
- Wysocki, V. H., et al. (2005). Peptide ion fragmentation in mass spectrometry.
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- Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 222-240.
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A Senior Application Scientist's Guide to NMR Spectroscopy for Confirming Triazole Ring Formation in Peptides
For researchers and drug development professionals, the integration of 1,2,3-triazole rings into peptide backbones represents a powerful strategy in medicinal chemistry. This modification, often achieved through "click chemistry," yields peptidomimetics with enhanced proteolytic stability and conformational rigidity, properties highly desirable for therapeutic candidates[1][2]. The triazole ring can act as a bioisostere for the trans-amide bond (in 1,4-disubstituted triazoles) or the less common cis-amide bond (in 1,5-disubstituted triazoles), making it a crucial tool for modulating peptide structure and function[1][3][4].
However, the success of the synthesis hinges on the unambiguous confirmation of the triazole ring's formation and, critically, its regiochemistry. Infrared (IR) spectroscopy can signal the disappearance of the azide starting material (loss of the ~2100 cm⁻¹ stretch), but it provides no information on the structure of the product formed[5]. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool, offering a detailed window into the molecular structure and confirming a successful cycloaddition.
This guide provides an in-depth comparison of NMR techniques for the structural elucidation of triazole-containing peptides, grounded in field-proven insights and experimental data. We will explore not just how to use these techniques, but why specific experiments are chosen to build a self-validating analytical system.
The Fundamental NMR Signature of Triazole Formation
The most direct evidence of a successful azide-alkyne cycloaddition is the appearance of new, characteristic signals in the NMR spectrum corresponding to the newly formed triazole ring, coupled with the disappearance of signals from the alkyne precursor[5].
-
¹H NMR Spectroscopy: The most telling feature in the proton NMR spectrum is the emergence of a sharp singlet corresponding to the triazole C-H proton. Its chemical shift is highly diagnostic of the substitution pattern.
-
¹³C NMR Spectroscopy: The two carbon atoms of the triazole ring (C4 and C5) appear in a distinct region of the carbon spectrum. Like the proton signal, their chemical shifts are sensitive to the substitution pattern and provide confirmatory evidence.
The choice of cycloaddition chemistry—Copper-Catalyzed (CuAAC), Ruthenium-Catalyzed (RuAAC), or Strain-Promoted (SPAAC)—dictates the expected regiochemical outcome, which can be definitively confirmed by the NMR data[2][6][].
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endot Caption: General workflow from peptide synthesis to NMR confirmation.
Comparative Analysis of NMR Techniques
While 1D NMR provides the initial clues, a multi-dimensional approach is necessary for complete and unambiguous characterization. 2D NMR experiments are essential for assigning signals correctly and, most importantly, for establishing connectivity between the triazole ring and the peptide side chains.
| NMR Experiment | Purpose & Rationale | Key Information Gained | Limitations |
| ¹H NMR | Initial Screening: The fastest method to confirm reaction completion. The appearance of the triazole proton singlet is a strong indicator of success. | - Presence/absence of the triazole C-H signal.- Disappearance of the terminal alkyne proton signal (~2 ppm)[5].- Initial indication of regiochemistry based on chemical shift. | Can be ambiguous in complex peptides where signals may overlap. Does not confirm connectivity to the peptide backbone. |
| ¹³C NMR | Carbon Backbone Confirmation: Provides direct evidence of the triazole ring carbons. | - Direct observation of C4 and C5 triazole carbons.- Confirms disappearance of alkyne sp-carbon signals (~70-90 ppm). | Relatively low sensitivity, requiring more sample or longer acquisition times. Does not establish connectivity. |
| HSQC / HMQC | Direct C-H Correlation: Unambiguously links the triazole proton to its attached carbon. | - Confirms the ¹H signal at ~7.5-8.5 ppm is attached to a carbon in the ~120-135 ppm range, validating it as the triazole C-H group[8]. | Provides only one-bond correlation; does not reveal connectivity to substituents. |
| HMBC | Long-Range Connectivity Mapping: The definitive experiment for confirming regiochemistry. It detects correlations over 2-3 bonds. | - Crucial for Isomer Differentiation: Shows correlations from the triazole proton and adjacent peptide protons (e.g., α-CH, β-CH₂) to the triazole carbons (C4 and C5), confirming the attachment points[9][10]. | Requires careful optimization of parameters to observe the desired long-range couplings. |
| NOESY / ROESY | Conformational Analysis: Detects through-space correlations between protons that are close to each other (<5 Å). | - Reveals the 3D structure of the peptidomimetic.- Shows how the triazole ring constrains the peptide backbone and influences its folding[11][12][13]. | Absence of a signal is not definitive proof of distance. Interpretation can be complex. |
Distinguishing 1,4- vs. 1,5-Regioisomers: A Data-Driven Approach
The power of NMR lies in its ability to differentiate structural isomers. For triazole-linked peptides, this is most critical in distinguishing the 1,4-disubstituted product of CuAAC from the 1,5-disubstituted product of RuAAC.
| NMR Signal | 1,4-Disubstituted Triazole (from CuAAC) | 1,5-Disubstituted Triazole (from RuAAC) | Reference |
| Triazole Proton (¹H) | ~7.5 - 8.5 ppm (typically more downfield) | ~7.4 - 7.9 ppm (typically more upfield) | [8][14] |
| Triazole C5 (¹³C) | ~120 - 125 ppm | ~130 - 135 ppm | [8][15] |
| Triazole C4 (¹³C) | ~143 - 148 ppm | ~135 - 140 ppm | [8][15] |
Note: Exact chemical shifts are solvent and substituent-dependent. The values provided are typical ranges.
The causality for these differences lies in the electronic environment. In the 1,4-isomer, the C5-H proton is adjacent to the electron-rich N4 atom, while in the 1,5-isomer, the C5-H proton is flanked by two carbon-substituted nitrogens, leading to distinct shielding/deshielding effects.
Using HMBC to Finalize the Assignment
The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the ultimate proof of regiochemistry by revealing the connectivities between the peptide substituents and the triazole ring.
dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial"]; edge [penwidth=1.5, color="#EA4335", arrowhead=vee, arrowsize=0.7, fontname="Arial", fontsize=10, fontcolor="#5F6368"];
} endot Caption: Key 2- and 3-bond (²J, ³J) HMBC correlations for isomer differentiation.
-
For a 1,4-disubstituted triazole: You will observe a correlation from the protons on the alpha-carbon of the R¹ substituent (attached to N1) to both C4 and C5 of the triazole ring. Crucially, the triazole's own proton (H5) will show a strong correlation to C4.
-
For a 1,5-disubstituted triazole: The protons on the alpha-carbon of the R¹ substituent (attached to N1) will again correlate to both C4 and C5. However, the triazole's own proton (now H4) will show a strong correlation to C5. This difference is definitive.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a robust, step-by-step methodology for the complete NMR characterization of a purified triazole-containing peptide.
1. Sample Preparation
-
Objective: To prepare a high-quality, homogeneous sample suitable for high-resolution NMR.
-
Procedure:
-
Weigh approximately 1-5 mg of the purified, lyophilized peptide.
-
Dissolve the peptide in 500-600 µL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or H₂O/D₂O 9:1 with a suppression standard). The choice of solvent is critical; DMSO-d₆ is often preferred as it helps to keep amide protons from exchanging, which can be useful for conformational studies[11].
-
Transfer the solution to a high-quality NMR tube (e.g., Shigemi or equivalent for higher sensitivity on smaller samples).
-
Ensure the solution is clear and free of particulates.
-
2. Data Acquisition
-
Objective: To acquire a comprehensive set of 1D and 2D NMR spectra with sufficient resolution and signal-to-noise.
-
Procedure (on a 500 MHz or higher spectrometer):
-
Shimming & Locking: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Spectrum: Acquire a standard 1D proton spectrum. This will be used to check sample quality and identify the key triazole proton signal.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. While time-consuming, it directly shows the carbon signals. Alternatively, rely on HSQC/HMBC for carbon chemical shifts.
-
gCOSY Spectrum: Acquire a gradient-enhanced COSY spectrum to identify proton-proton spin systems within the peptide side chains.
-
gHSQC Spectrum: Acquire a gradient-enhanced HSQC spectrum to correlate each proton with its directly attached carbon. This is essential for assigning the C-H pair of the triazole ring.
-
gHMBC Spectrum: Acquire a gradient-enhanced HMBC spectrum. This is the most critical experiment for confirming the triazole's regiochemistry. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to clearly observe 2- and 3-bond correlations.
-
(Optional) NOESY/ROESY Spectrum: If conformational analysis is required, acquire a 2D NOESY (for larger molecules or aggregation studies) or ROESY (for small to medium-sized molecules) spectrum with a mixing time appropriate for the peptide's size (e.g., 200-500 ms)[11][12].
-
3. Data Analysis
-
Objective: To integrate all spectral data into a single, cohesive structural assignment.
-
Procedure:
-
Identify the Triazole C-H: Locate the characteristic singlet in the ¹H spectrum (~7.5-8.5 ppm). Find its corresponding carbon signal in the HSQC spectrum.
-
Confirm Connectivity with HMBC: Using the triazole C-H as an anchor point, analyze the HMBC spectrum. Trace the correlations from this proton to the other triazole carbon. Then, identify correlations from the adjacent peptide CH/CH₂ protons to the triazole carbons to confirm the points of attachment and definitively assign the 1,4- or 1,5-regiochemistry.
-
Assign Peptide Residues: Use the COSY, HSQC, and HMBC data to walk through the peptide backbone and assign the remaining residues.
-
(Optional) Analyze NOESY/ROESY: Identify key through-space correlations to build a 3D model of the peptide's conformation.
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endot Caption: Decision logic for selecting the appropriate NMR experiment.
Conclusion
Confirming the formation and regiochemistry of a 1,2,3-triazole ring in a peptide is a non-trivial but essential step in the development of novel peptidomimetics. While 1D ¹H NMR provides a rapid and valuable first check, it is insufficient for unambiguous proof. A comprehensive, multi-dimensional NMR approach, centered around 2D correlation experiments, is the gold standard. In particular, the HMBC experiment is the most powerful tool, providing definitive evidence of connectivity that allows for the unequivocal assignment of the 1,4- or 1,5-disubstituted regioisomer. By following a systematic and self-validating workflow, researchers can confidently characterize their novel peptide constructs, paving the way for accurate structure-activity relationship studies and the successful development of next-generation therapeutics.
References
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Fülöp, F., et al. (2015). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. PubMed Central. [Link]
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Jamieson, A., et al. (2023). Next Generation Cyclic Peptidomimetics: Novel Triazole Chemistry to Manufacture Multifunctional Cyclisation Moieties. ChemRxiv. [Link]
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Himo, F., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. [Link]
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Gherase, D., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PubMed Central. [Link]
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Sewald, N., et al. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. ResearchGate. [Link]
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S. Ghasemi, et al. (2011). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. [Link]
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The Royal Society of Chemistry. (2016). A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. [Link]
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D'Souza, D. M., & Müller, T. J. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. PubMed Central. [Link]
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ResearchGate. ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for the reaction of poly[(methyl acrylate)‐co‐(5‐azido‐1‐pentene)] with propargyl acetate. [Link]
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Lau, Y. H., et al. (2013). Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. [Link]
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Jamieson, A., et al. (2023). Next Generation Cyclic Peptidomimetics: Novel Triazole Chemistry to Manufacture Multifunctional Cyclisation Moieties. ResearchGate. [Link]
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Alkorta, I., et al. (2010). Differentiation between[8][15][16]triazolo[1,5-a] pyrimidine and[8][15][16]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed. [Link]
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Bock, V. D., et al. (2006). 1,2,3-Triazoles as peptide bond isosteres: synthesis and biological evaluation of cyclotetrapeptide mimics. The Royal Society of Chemistry. [Link]
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Wang, B., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health. [Link]
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Kim, J. H., et al. (2023). Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques. KoreaScience. [Link]
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International Journal of Research in Engineering and Science. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. [Link]
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Sewald, N., et al. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry. [Link]
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American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
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ResearchGate. ¹H‐NMR spectrum of strain‐promoted azide‐alkyne cycloaddition (SPAAC).... [Link]
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Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]
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Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. [Link]
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El-Malah, A., et al. (2020). New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. MDPI. [Link]
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Lau, Y. H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. National Institutes of Health. [Link]
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ResearchGate. Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. [Link]
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ResearchGate. (2013). How can I prove the formation of a triazole ring in Click chemistry?. [Link]
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ResearchGate. (2016). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). [Link]
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Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]
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Díez-González, S., et al. (2014). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. National Institutes of Health. [Link]
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Sánchez-Sánchez, C., et al. (2021). Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes. National Institutes of Health. [Link]
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Testa, C., et al. (2018). Copper-catalyzed azide-alkyne cycloaddition (CuAAC)-mediated macrocyclization of peptides: Impact on conformation and biological activity. FLORE. [Link]
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ResearchGate. (2013). (PDF) Peptide Conjugation via CuAAC 'Click' Chemistry. [Link]
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Valverde, I. E., et al. (2016). 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. National Institutes of Health. [Link]
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Journal of Clinical Medicine. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. [Link]
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A Tale of Two Azides: A Comparative Guide to (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid and Fmoc-Azido-Lysine in Peptide Synthesis and Bioconjugation
In the expanding landscape of peptide therapeutics and chemical biology, the site-specific incorporation of non-canonical amino acids has become a cornerstone for innovation. These molecular tools unlock novel functionalities, enabling the construction of sophisticated architectures like antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and advanced biomaterials. Among the most versatile of these tools are amino acids bearing azide groups, which serve as bioorthogonal handles for "click chemistry."[1][2] This guide provides an in-depth, objective comparison of two prominent azide-containing building blocks: (S)-5-Azido-2-(Fmoc-amino)pentanoic acid (also known as Fmoc-L-azidonorvaline) and Fmoc-N(ε)-azido-L-lysine .
This document is intended for researchers, scientists, and drug development professionals. It will dissect the nuances of their chemical structures, their performance in solid-phase peptide synthesis (SPPS), and their subsequent utility in click chemistry, supported by experimental insights and detailed protocols.
Unveiling the Contenders: Chemical Structures and Core Attributes
At first glance, Fmoc-L-azidonorvaline and Fmoc-azido-lysine appear quite similar. Both are α-amino acids protected at the N-terminus with the base-labile fluorenylmethoxycarbonyl (Fmoc) group, making them perfectly suited for the widely adopted Fmoc-based SPPS methodology.[][4] Their key feature is the terminal azide (-N₃) group on the side chain, a highly reliable functional group for bioorthogonal reactions.[5][6]
However, the subtle difference in their side-chain length—a single methylene group—gives rise to distinct properties that can significantly impact experimental outcomes.
| Feature | This compound | Fmoc-N(ε)-azido-L-lysine |
| Common Name | Fmoc-L-azidonorvaline | Fmoc-azido-lysine |
| CAS Number | 1097192-04-5 | 159610-89-6 |
| Molecular Formula | C₂₀H₂₀N₄O₄ | C₂₁H₂₂N₄O₄ |
| Molecular Weight | 380.40 g/mol | 394.43 g/mol |
| Side-Chain Length | Propyl | Butyl |
| Structural Homolog of | Ornithine | Lysine |
Performance in Solid-Phase Peptide Synthesis (SPPS): A Comparative Analysis
The incorporation of these unnatural amino acids into a growing peptide chain is the first critical step. Both molecules are compatible with standard Fmoc-SPPS protocols, utilizing common coupling reagents like HBTU or HATU.[7] The azide group is robust and stable under the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[5]
Key Differentiators in SPPS:
-
Peptide Solubility and Aggregation : A crucial consideration is the impact on the physicochemical properties of the resulting peptide. Natural lysine possesses a primary amine on its side chain, which is protonated at physiological pH, conferring a positive charge and enhancing the hydrophilicity and solubility of the peptide. When lysine is replaced by its azido counterpart, this charge is lost. This increase in hydrophobicity can sometimes lead to decreased peptide solubility and an increased propensity for aggregation, particularly in sequences containing multiple hydrophobic residues or several ligation handles.[7][8]
While Fmoc-azidonorvaline is a homolog of ornithine, it shares this characteristic of having a non-ionizable side chain. The slightly shorter side chain of azidonorvaline may marginally lessen the increase in overall peptide hydrophobicity compared to azido-lysine, but both can present solubility challenges. To mitigate this, a novel hydrophilic azidoamino acid has been developed to maintain a positive charge, highlighting the significance of this issue.[8]
-
Coupling Efficiency and Steric Hindrance : In most cases, both amino acids can be incorporated with high efficiency using standard coupling protocols.[7] Steric hindrance is generally not a significant issue for these linear side chains. However, in sterically demanding sequences or during the synthesis of long peptides where on-resin aggregation can occur, the choice of coupling reagent and reaction time becomes more critical.[5] For particularly difficult couplings, more potent activating agents like HATU may be preferred.
-
Potential Side Reactions : A notable side reaction, though not common under optimal conditions, is the elimination of the azide moiety. One study observed the formation of an α-keto acid byproduct during prolonged coupling times (5-18 hours) of an azido-amino acid with HBTU/DIPEA.[9] This suggests that extended coupling times should be approached with caution, and reaction completion should be monitored to avoid unnecessary delays that could promote side reactions. Another potential side reaction is the reduction of the azide to a primary amine, which can occur during the final cleavage step if inappropriate scavengers are used in the TFA cocktail.[5]
The "Click" Showdown: Reactivity in Bioconjugation
The ultimate purpose of incorporating these azido-amino acids is to enable downstream modification via click chemistry. The two dominant forms of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
dot graph "Click_Chemistry_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Workflow for peptide modification using azido-amino acids.
The intrinsic reactivity of the terminal azide group is nearly identical for both azidonorvaline and azido-lysine. The additional methylene group in azido-lysine places the azide slightly further from the peptide backbone, which could theoretically reduce potential steric hindrance from adjacent bulky residues.[10] However, in practice, the flexibility of the alkyl chain in both molecules means that significant differences in reaction kinetics are not typically observed, unless the peptide's secondary or tertiary structure, influenced by the overall sequence, brings other parts of the molecule in close proximity to the azide.
The more critical factors influencing the success of the click reaction are often:
-
Solubility : The solubility of the azide-modified peptide in the reaction buffer is paramount for achieving efficient conjugation. As discussed, the choice between azidonorvaline and azido-lysine can influence this property.
-
Purity of the Peptide : Incomplete couplings or side reactions during SPPS can lead to impurities that complicate the click reaction and subsequent purification.
-
Reaction Conditions : Proper optimization of catalyst, ligands (for CuAAC), solvent, and temperature is essential for high-yield conjugation.[11]
Experimental Protocols
Protocol 1: Incorporation of Azido-Amino Acids via Fmoc-SPPS
This protocol outlines the manual incorporation of either Fmoc-L-azidonorvaline or Fmoc-azido-lysine into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the azido-amino acid)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF within a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or the Fmoc-azido-amino acid) and 3-5 equivalents of HATU in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature. Monitor coupling completion with a Kaiser test.[7]
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin extensively with DMF and DCM, then dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, collect by centrifugation, and wash the pellet.
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
dot graph "SPPS_Cycle" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified peptide while it is still attached to the solid support.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-containing molecule (e.g., a fluorescent dye)
-
Copper(I) source: Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium ascorbate
-
Solvent: DMF or a DMSO/water mixture
-
Base (optional, for some ligands): 2,6-lutidine or DIPEA
Methodology:
-
Resin Preparation: Swell the azide-peptide resin in the chosen reaction solvent.
-
Reagent Preparation: In a separate vial, dissolve the alkyne molecule (10-20 eq.), CuSO₄ (1-2 eq.), and freshly prepared sodium ascorbate (5-10 eq.) in the solvent.
-
Reaction: Add the reagent mixture to the swollen resin. Agitate the reaction vessel at room temperature for 12-24 hours.
-
Washing: After the reaction, wash the resin thoroughly with DMF, DCM, and methanol to remove all excess reagents and byproducts.
-
Cleavage and Purification: Dry the resin and proceed with the standard cleavage and purification protocol as described in Protocol 1.
Conclusion and Recommendations
Both this compound and Fmoc-azido-lysine are excellent and reliable building blocks for introducing an azide handle into synthetic peptides. The choice between them is not a matter of inherent superiority but of strategic selection based on the specific goals of the project.
Choose Fmoc-azido-lysine when:
-
You are replacing a native lysine residue and wish to maintain a similar side-chain length and flexibility.
-
The target peptide is known to be highly soluble, and the loss of a single positive charge is unlikely to cause issues.
Choose this compound (Fmoc-L-azidonorvaline) when:
-
You are introducing an azide at a position where the slightly shorter side chain is structurally preferred.
-
You are concerned about potential solubility issues and wish to minimize the added hydrophobicity, even if marginally.
-
You are building upon an ornithine-containing peptide scaffold.
Ultimately, the success of your synthesis and conjugation will depend on careful planning, high-quality reagents, and optimized protocols. By understanding the subtle yet significant differences between these two valuable reagents, researchers can make more informed decisions, troubleshoot potential issues proactively, and accelerate their path toward novel peptide-based discoveries.
References
- BenchChem. (2025). Common side reactions with azido-amino acids in peptide synthesis. BenchChem Technical Notes.
- BenchChem. (2025). A Technical Guide to Azido-ornithine and Azido-lysine in Peptide Synthesis for Researchers and Drug Development Professionals. BenchChem Technical Notes.
- Liang, L., et al. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC - PubMed Central. [Link]
- Vanda, D., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science. [Link]
- White, C. W., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PMC - NIH. [Link]
- Fuaad, A. A. H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. [Link]
- AAPPTec Peptides. (2020). Azide and Alkyne-Containing Amino Acids. AAPPTec. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Labeling: Evaluating Alternatives to (S)-5-Azido-2-(Fmoc-amino)pentanoic acid
In the dynamic landscape of peptide chemistry and drug development, the precise, site-specific labeling of peptides is paramount for elucidating biological function, developing targeted therapeutics, and creating advanced diagnostic tools. For years, the incorporation of non-canonical amino acids bearing azide handles, such as (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, has been a cornerstone of these efforts. This azido-lysine analog serves as a versatile building block in solid-phase peptide synthesis (SPPS), introducing a bioorthogonal azide group ready for subsequent modification via the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), colloquially known as "click chemistry".
However, the field of bioconjugation is in constant evolution. While robust and efficient, the CuAAC reaction is not a universal solution. Concerns over copper cytotoxicity in live-cell applications and the emergence of reactions with faster kinetics have spurred the development of a diverse toolkit of alternative labeling strategies. This guide provides a comprehensive comparison of the leading alternatives to traditional azido-alkyne click chemistry, offering the experimental data and in-depth protocols necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
The Benchmark: this compound and CuAAC
This compound is readily incorporated into peptide sequences during standard Fmoc-based SPPS. The terminal azide group remains inert throughout the synthesis and deprotection steps. Post-synthesis, this azide handle serves as a reactive partner for a terminal alkyne in the presence of a Cu(I) catalyst, forming a stable 1,4-disubstituted 1,2,3-triazole linkage. This triazole ring is an excellent mimic of a trans-amide bond and is resistant to proteolytic degradation, which can enhance the in vivo stability of the modified peptide.[1][2][3]
The primary advantages of the CuAAC reaction are its high efficiency, specificity, and the formation of a stable covalent bond under mild, often aqueous, conditions.[4] However, the requisite copper catalyst can be toxic to living cells, limiting its application in in vivo studies.[5] This has been a major driving force for the development of copper-free alternatives.
The Alternatives: A Head-to-Head Comparison
The modern peptide chemist has a suite of powerful bioorthogonal reactions at their disposal. The choice of which to employ depends on a trade-off between reaction speed, biocompatibility, and the steric bulk of the required chemical handles. Below, we compare the most prominent alternatives to CuAAC.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free variant of click chemistry that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclononyne (BCN), or difluorinated cyclooctyne (DIFO), which reacts spontaneously with an azide.[4][6][7] The driving force for this reaction is the release of ring strain in the cyclooctyne, obviating the need for a catalyst and making it highly suitable for live-cell and in vivo labeling.[7] Unnatural amino acids containing these strained alkynes can be incorporated into peptides, providing a "clickable" handle for reaction with azide-modified probes.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction between a tetrazine and a strained alkene, most notably a trans-cyclooctene (TCO), is one of the fastest bioorthogonal reactions known to date.[8][9] This reaction proceeds with exceptional speed and selectivity, forming a stable dihydropyridazine linkage and releasing nitrogen gas as the only byproduct.[8] Amino acids functionalized with TCO or other strained alkenes can be incorporated into peptides for subsequent rapid labeling with tetrazine-bearing probes.
Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction between an azide and a triarylphosphine.[10][11] A key advantage of the "traceless" Staudinger ligation is its ability to form a native amide bond, leaving no residual atoms from the ligation chemistry.[12][13] This is achieved using a specifically engineered phosphinothiol reagent. While highly specific and traceless, the Staudinger ligation generally suffers from slow reaction kinetics compared to click chemistry variants.[8][10]
Photo-Crosslinking Amino Acids
For mapping protein-protein interactions, photo-crosslinking amino acids are invaluable tools. These unnatural amino acids, such as p-benzoyl-L-phenylalanine (Bpa) or diazirine-containing analogs of leucine and methionine, are incorporated into a peptide sequence.[14][15][16] Upon exposure to UV light, they generate highly reactive carbene or nitrene intermediates that covalently crosslink to nearby molecules, capturing transient interactions within a few angstroms.[14][15]
Enzyme-Mediated Ligation
Enzymatic methods offer unparalleled specificity for peptide and protein modification.[17][18] Enzymes like Sortase A (SrtA), Butelase 1, and various peptidases can be used to ligate peptides containing specific recognition sequences to probes.[17][19][20] For example, SrtA recognizes an LPXTG motif and cleaves the threonine-glycine bond, forming a new amide bond with an N-terminal glycine-containing probe.[19] These methods are highly efficient and occur under physiological conditions but require the incorporation of the enzyme's recognition sequence into the peptide of interest.
Quantitative Performance Comparison
The choice of a labeling strategy is often dictated by the required reaction speed, especially in dynamic biological systems or with low-concentration reactants. The second-order rate constant (k₂) is a critical metric for comparing the kinetics of these reactions.
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| CuAAC | Terminal Alkyne + Azide | 1 - 100 | High yield, stable triazole linkage, readily available reagents. | Requires cytotoxic copper catalyst. |
| SPAAC | DBCO + Azide | ~0.1 - 2.3 | Copper-free, high biocompatibility. | Slower kinetics than CuAAC and iEDDA. |
| BCN + Azide | ~0.14 | Good balance of reactivity and stability. | Less reactive than DBCO. | |
| iEDDA | TCO + Tetrazine | 10³ - 10⁶ | Exceptionally fast kinetics, no catalyst needed. | TCO can be light-sensitive; some tetrazines have limited stability. |
| Norbornene + Tetrazine | ~1 - 10 | Stable dienophile. | Slower than TCO-based reactions. | |
| Staudinger Ligation | Phosphine + Azide | 10⁻³ - 10⁻² | Can be "traceless" (forms a native amide bond). | Slow reaction kinetics.[8] |
Experimental Methodologies and Workflows
To provide a practical context for the comparison, this section outlines generalized protocols for several key labeling techniques.
General Workflow for Peptide Labeling
The overall process for site-specific peptide labeling using unnatural amino acids follows a general workflow, which is illustrated below.
Caption: General workflow for site-specific peptide labeling.
Protocol: On-Resin CuAAC Labeling of an Azide-Modified Peptide
This protocol describes the labeling of a peptide containing this compound while it is still attached to the solid support.
-
Resin Preparation: Swell the azide-modified peptide-resin in DMF (N,N-Dimethylformamide).
-
Reaction Setup:
-
In a separate vial, dissolve the alkyne-modified molecule (e.g., an alkyne-fluorophore, 5 equivalents) in DMF.
-
Add the alkyne solution to the swollen resin.
-
Add DIPEA (N,N-Diisopropylethylamine, 5 equivalents) to the resin slurry.
-
-
Initiation of Reaction:
-
Prepare a fresh stock solution of a Cu(I) source (e.g., CuI or CuBr, 1 equivalent) and a ligand (e.g., THPTA, 1 equivalent) in DMF/water.
-
Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate, 2 equivalents) in water.
-
Add the copper/ligand solution to the resin, followed by the sodium ascorbate solution to initiate the reaction.
-
-
Reaction: Gently agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by taking a small sample of beads for cleavage and LC-MS analysis.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF, water, and DCM (Dichloromethane) to remove the catalyst and excess reagents.
-
Cleavage and Purification: Proceed with the standard cleavage and deprotection protocol, followed by purification of the labeled peptide by RP-HPLC.[21]
Protocol: Solution-Phase SPAAC Labeling of an Azide-Modified Peptide
This protocol details the reaction between a purified peptide containing an azide handle and a strained alkyne-modified probe in solution.
-
Prepare Reactants:
-
Dissolve the purified azide-containing peptide in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Dissolve the strained alkyne probe (e.g., DBCO-fluorophore, 1.5-3 equivalents) in a compatible solvent like DMSO to create a concentrated stock solution.
-
-
SPAAC Reaction:
-
Add the strained alkyne stock solution to the peptide solution. The final concentration of DMSO should typically be kept below 10% (v/v) to avoid peptide precipitation.
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times will vary depending on the specific strained alkyne used and the concentration of reactants.
-
-
Purification: Purify the labeled peptide conjugate using RP-HPLC or size-exclusion chromatography to remove any unreacted probe.[21]
-
Analysis: Confirm the identity and purity of the final conjugate by mass spectrometry.
Reaction Mechanisms Visualized
Understanding the underlying chemical transformations is key to troubleshooting and optimizing these labeling strategies.
Caption: Comparison of bioorthogonal reaction pathways.
Conclusion and Future Outlook
This compound remains a workhorse in peptide chemistry, providing a reliable route to peptide modification via CuAAC. Its utility is particularly evident in the synthesis of peptidomimetics, peptide-drug conjugates, and materials science applications where biocompatibility is not the primary concern.
However, for applications in living systems, the paradigm has shifted. The development of SPAAC and, more recently, the incredibly rapid iEDDA reactions has revolutionized live-cell imaging and in vivo studies.[7][9] The traceless Staudinger ligation offers a unique advantage in protein synthesis where the formation of a native amide bond is critical.[12] Furthermore, enzymatic and photo-crosslinking methods provide unparalleled specificity and the ability to capture transient interactions, respectively.
The selection of a peptide labeling strategy is no longer a one-size-fits-all decision. It requires a careful consideration of the experimental context, balancing the need for speed, biocompatibility, and the nature of the desired linkage. By understanding the quantitative performance and methodological nuances of each alternative, researchers can select the optimal tool to push the boundaries of peptide science and therapeutic development.
References
- A Head-to-Head Comparison of Bioorthogonal Reaction Chemistries for Researchers, Scientists, and Drug Development Professionals. (2025). BenchChem.
- Application Notes and Protocols for Labeling Peptides and Proteins with ScO-PEG8-COOH. (2025). BenchChem.
- Rečnik, L. M., Kandioller, W., & Mindt, T. L. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 25(16), 3576.
- Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide. (2023). ACS Omega.
- Photo-reactive amino acid analog. (n.d.). In Wikipedia. Retrieved December 30, 2025.
- Recent advances in enzyme-mediated peptide lig
- Application Notes and Protocols for Cyclododecyne in Protein and Peptide Labeling. (2025). BenchChem.
- Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. (2015). Journal of Visualized Experiments.
- Site-Specific Peptide Labeling Using N3-L-Orn(Fmoc)-OH: Application Notes and Protocols. (2025). BenchChem.
- A Comparative Analysis of CuAAC and SPAAC for Bioconjugation with Aminooxy-PEG2-azide. (2025). BenchChem.
- Enzyme-mediated ligation technologies for peptides and proteins. (2025). Request PDF.
- Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Lig
- A comparative analysis of CuAAC and SPAAC for bioconjug
- Photoreactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- Enzymatic Labeling. (n.d.).
- 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. (2020). OUCI.
- Photo- and chemical crosslinking to investigate peptide–receptor... (2019).
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- Bioorthogonal Chemistry and Its Applications. (2021).
- Bioorthogonal chemistry. (2020).
- Protein Engineering with the Traceless Staudinger Ligation. (2007). Current Protocols in Protein Science.
- Wilkins, B. J., Daggett, K. A., & Cropp, T. A. (2008). Peptide mass fingerprinting using isotopically encoded photo-crosslinking amino acids. Molecular BioSystems, 4(9), 924-927.
- Strain-promoted azide − alkyne cycloaddition (SPAAC) reaction kinetics... (2017).
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2019).
- Labeling proteins on live mammalian cells using click chemistry. (2017).
- Unnatural Amino Acid Incorpor
- 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. (2020). Semantic Scholar.
- Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges. (n.d.).
- 1,2,3-Triazoles as amide-bond surrog
- Comparison of an amide bond (left) and an 1,4-disubstituted... (2022).
- Recent progress in enzymatic protein labelling techniques and their applications. (2018). Chemical Society Reviews.
- High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. (2001). Organic Letters.
- A Comparative Analysis of Reaction Kinetics: Amino-Substituted vs. Aryl-Substituted Tetrazines in Bioorthogonal Chemistry. (2025). BenchChem.
- Staudinger Ligation of Peptides at Non-Glycyl Residues. (2006). The Journal of Organic Chemistry.
- Comparison of the reaction rates of the most used bioorthogonal reactions. (2019).
- Staudinger Ligation of Peptides at Non-Glycyl Residues. (2006). The Journal of Organic Chemistry.
- Staudinger Ligation for the Synthesis of Peptides. (2001). Synfacts.
- Bioorthogonal reactions for labeling proteins. (2014). ACS Chemical Biology.
- Peptidyl Asparaginyl Ligase-Mediated Orthogonal Ligation at Non-Asx Peptide Bonds for d-Peptide Cyclization and Antibody Dual Labeling. (2025). Journal of the American Chemical Society.
- High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. (2001). Organic Letters.
- Bioorthogonal chemistry: Staudinger Ligation, Cu-catalyzed Azide-Alkyne... (2016).
- Labeling proteins on live mammalian cells using click chemistry. (2017). Request PDF.
- Bioorthogonal reactions for labeling proteins. (2014). PubMed.
- Non-canonical amino acid labeling in proteomics and biotechnology. (2019). Journal of Industrial Microbiology and Biotechnology.
- Staudinger Reactions - Bioothogonal before Click Chemistry. (2022, November 6). YouTube.
- Comparison of state-of-the-art bio-orthogonal reactions with respect to... (2021).
- A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells. (2019).
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- 14. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 15. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in enzyme-mediated peptide ligation [html.rhhz.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. benchchem.com [benchchem.com]
A Comparative Guide to Azide-Alkyne Cycloaddition and Other Bioconjugation Techniques for Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and research, the ability to selectively and stably modify peptides is paramount. Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of this field.[1] The choice of conjugation chemistry can profoundly impact the efficacy, stability, and targeting capabilities of the final peptide conjugate.[2] This guide provides an in-depth comparison of azide-alkyne cycloaddition, a prominent "click chemistry" reaction, with other widely used bioconjugation techniques for peptides.
The Rise of "Click Chemistry": Azide-Alkyne Cycloaddition
First conceptualized by Sharpless and coworkers in 2001, "click chemistry" refers to a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of this philosophy and has become a workhorse in bioconjugation.[4][5] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[4]
A significant advantage of CuAAC is its bioorthogonality; the azide and alkyne groups are largely unreactive with naturally occurring functional groups in biological systems, ensuring highly specific conjugation.[6] This has led to its widespread use in creating peptide-drug conjugates, radiolabeling peptides for imaging, and generating complex peptide structures.[7][8]
However, the requirement of a copper(I) catalyst in CuAAC can be a drawback, as copper can be cytotoxic. This has spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative.[3][9][10] SPAAC utilizes strained cyclooctynes that react spontaneously with azides, making it suitable for applications in living cells and in vivo.[11]
Visualizing the Azide-Alkyne Cycloaddition Reactions
Caption: Mechanisms of CuAAC and SPAAC for peptide conjugation.
Established Alternatives: A Comparative Overview
While azide-alkyne cycloaddition offers remarkable specificity, several other bioconjugation techniques have been staples in peptide chemistry for decades. Each has its own set of advantages and limitations.
Maleimide-Thiol Coupling
This method relies on the reaction between a maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue, to form a stable thioether bond.[12] The reaction is highly efficient and proceeds rapidly at neutral pH (6.5-7.5).[13][14] Maleimide-thiol chemistry is a go-to method for site-specific conjugation when a cysteine residue is available or can be introduced into the peptide sequence.[15]
However, there are potential drawbacks. The maleimide ring can undergo hydrolysis at higher pH, rendering it unreactive.[12] Furthermore, the resulting thioether bond can sometimes undergo a retro-Michael reaction, leading to dissociation of the conjugate, although this is less common under physiological conditions.[12]
NHS Ester-Amine Coupling
N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as the N-terminus of a peptide or the side chain of lysine residues, forming a stable amide bond.[][17] This chemistry is robust, and the reaction proceeds quickly at a slightly basic pH (7.2-8.5).[18]
A primary limitation of NHS ester chemistry is its lack of site-specificity.[19] Most peptides and proteins contain multiple lysine residues, leading to a heterogeneous mixture of conjugated products.[19] This can be a significant issue in the development of therapeutics where precise control over the conjugation site is critical.
Native Chemical Ligation (NCL)
Native chemical ligation is a powerful technique for the total synthesis of large peptides and proteins.[20][21][22] It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site.[20][23][24] NCL is highly chemoselective and proceeds in aqueous solution at neutral pH, often giving near-quantitative yields.[20] While primarily a tool for peptide synthesis, it can also be adapted for bioconjugation.
The main limitation of NCL is the strict requirement for an N-terminal cysteine at the ligation site, although methods to overcome this are being developed.[24]
Quantitative Comparison of Bioconjugation Techniques
The choice of a bioconjugation strategy often comes down to a trade-off between reaction kinetics, efficiency, and the stability of the resulting conjugate. The following table provides a quantitative comparison of the techniques discussed.
| Feature | Azide-Alkyne Cycloaddition (CuAAC) | Azide-Alkyne Cycloaddition (SPAAC) | Maleimide-Thiol Coupling | NHS Ester-Amine Coupling | Native Chemical Ligation (NCL) |
| Target Residue(s) | Azide or Alkyne (non-native) | Azide or Alkyne (non-native) | Thiol (Cysteine) | Primary Amines (Lysine, N-terminus) | N-terminal Cysteine & C-terminal Thioester |
| Selectivity | Highly Site-Specific | Highly Site-Specific | Generally Site-Specific | Random | Highly Site-Specific |
| Typical Efficiency | >90%[6] | >90%[25] | 70-90%[25] | 5-50%[25] | Near-quantitative[20] |
| Reaction pH | Wide range[4] | Wide range[10] | 6.5-7.5[13] | 7.2-8.5[] | ~7.0[21] |
| Reaction Kinetics | Very Fast[10] | Moderate to Fast[10] | Fast[14] | Fast[] | Moderate |
| Bond Stability | Very High (Triazole) | Very High (Triazole) | High (Thioether) | Very High (Amide) | Very High (Native Amide) |
| Biocompatibility | Potential copper cytotoxicity[11] | High (copper-free)[11] | High | High | High |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide
This protocol describes the conjugation of an azide-containing peptide with an alkyne-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (1.5-2 equivalents)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving non-aqueous soluble molecules)
Procedure:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the alkyne-functionalized molecule in a minimal amount of DMSO and then dilute with the reaction buffer.
-
In a reaction vessel, combine the peptide solution and the alkyne-functionalized molecule solution.
-
Prepare a premix of CuSO₄ and the copper-chelating ligand.
-
Add the CuSO₄/ligand premix to the peptide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[26][27]
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[11]
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Once the reaction is complete, purify the peptide conjugate using RP-HPLC.[11]
Protocol 2: Maleimide-Thiol Conjugation of a Peptide
This protocol details the labeling of a cysteine-containing peptide with a maleimide-functionalized molecule.
Materials:
-
Cysteine-containing peptide
-
Maleimide-functionalized molecule (10-20 fold molar excess)[13]
-
Reaction buffer (e.g., PBS, HEPES, pH 6.5-7.5, degassed)[28][29]
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (optional, e.g., free cysteine or β-mercaptoethanol)
-
DMSO or DMF (for dissolving the maleimide reagent)
Procedure:
-
Dissolve the cysteine-containing peptide in the degassed reaction buffer.
-
(Optional) If disulfide bonds are present, add a reducing agent like TCEP and incubate for 30 minutes at room temperature to expose free thiols.[28][30]
-
Dissolve the maleimide-functionalized molecule in a minimal amount of DMSO or DMF.[28]
-
Add the maleimide solution to the peptide solution dropwise while gently stirring.[13]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide reagent is light-sensitive.[13][29]
-
(Optional) Quench the reaction by adding a free thiol to consume any excess maleimide.[13]
-
Purify the conjugated peptide using gel filtration or RP-HPLC.[28]
Making an Informed Decision: A Workflow
The selection of the optimal bioconjugation technique is a critical decision in peptide-based research and development. The following workflow can guide this process:
Caption: A decision-making workflow for selecting a peptide bioconjugation technique.
Conclusion
The field of peptide bioconjugation is rich with powerful chemical tools. Azide-alkyne cycloaddition, with its high efficiency and bioorthogonality, stands out as a versatile and reliable method, particularly for applications requiring high specificity.[4][31] The development of the copper-free SPAAC variant has further expanded its utility to in vivo and live-cell studies.[11] However, traditional methods like maleimide-thiol and NHS ester-amine coupling remain highly relevant and effective for many applications.[13][] The choice of technique should be guided by a thorough consideration of the specific peptide, the nature of the molecule to be conjugated, and the intended application of the final product.[25]
References
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Wikipedia. Native chemical ligation. [Link]
-
Arsi, B., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. [Link]
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Thompson, R. E., & Muir, T. W. (2019). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology. [Link]
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Arsi, B., et al. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. ACS Publications. [Link]
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Chemistry For Everyone. (2025). What Is Native Chemical Ligation?. YouTube. [Link]
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Thompson, R. E., & Muir, T. W. (2019). Native Chemical Ligation of Peptides and Proteins. PubMed. [Link]
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QYAOBIO. Peptide Conjugation. [Link]
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Fairweather, J. K., & Jolliffe, K. A. (2015). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Science. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation. [Link]
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Hussein, W. M., & Toth, I. (2013). Peptide conjugation via CuAAC 'click' chemistry. Molecules. [Link]
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Wang, Y., et al. (2016). Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis. [Link]
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Neuland Labs. (2025). A Guide to the Basics of Peptide Conjugation. [Link]
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Wang, Y., et al. (2016). Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed. [Link]
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Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. [Link]
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Hussein, W. M., & Toth, I. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. [Link]
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Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. [Link]
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Hussein, W. M., & Toth, I. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. ResearchGate. [Link]
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Bio-Synthesis Inc. (2015). Types of Bioconjugate Chemistry for Molecular Engineering. [Link]
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Wikipedia. Bioconjugation. [Link]
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Gilmore, J. M., & Distefano, M. D. (2014). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. [Link]
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ResearchGate. (2024). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?. [Link]
-
BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes. [Link]
-
D'Souza, R. N., et al. (2011). Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer. Acta Biomaterialia. [Link]
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Hussein, W. M., & Toth, I. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. [Link]
-
ResearchGate. (2018). Copper‐catalyzed (a) and strain‐promoted azide‐alkyne cycloaddition (b) as well as inverse electron demand Diels‐Alder bioconjugation (c). [Link]
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Jena Bioscience. (2012). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
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Accardo, A., et al. (2022). From Mechanism to Medicine: Peptide-Based Approaches for Cancer Diagnosis and Therapy. International Journal of Molecular Sciences. [Link]
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Finn, M. G. (2012). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
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de la Torre, B. G., & Albericio, F. (2019). Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. PLoS ONE. [Link]
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Uttamapinant, C., et al. (2015). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. ACS Chemical Biology. [Link]
-
LifeTein. (2018). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. [Link]
-
ACS, P. S. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. ACS Pharmacology & Translational Science. [Link]
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Comparative Guide to the Validation of Site-Specific Peptide Modifications by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The precise identification and localization of site-specific peptide modifications are critical for understanding protein function, cellular signaling, and the mechanisms of disease. Mass spectrometry (MS) has become the cornerstone technology for this purpose due to its high sensitivity, specificity, and throughput.[1][2] This guide provides an in-depth comparison of the predominant MS-based methodologies for validating site-specific peptide modifications, offering insights into experimental design, data interpretation, and the selection of the most appropriate techniques for your research needs.
The Central Role of Mass Spectrometry in PTM Analysis
Post-translational modifications (PTMs) are enzymatic, covalent alterations to proteins that occur after their translation, dramatically expanding the functional diversity of the proteome.[3] These modifications, including phosphorylation, ubiquitination, acetylation, and methylation, regulate nearly all aspects of cellular life.[4] Mass spectrometry offers a powerful analytical platform to detect and characterize these modifications. In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[5] The initial MS scan (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides. A mass shift from the theoretically expected peptide mass can indicate the presence of a modification.[6] Subsequently, selected peptide ions are fragmented, and an MS/MS spectrum (MS2) is acquired, providing sequence information that allows for the precise localization of the modification on the peptide backbone.[1]
Visualizing the Mass Spectrometry Workflow
Caption: General workflow for PTM analysis by mass spectrometry.
A Comparative Analysis of Peptide Fragmentation Techniques
The fragmentation method employed in tandem mass spectrometry is a critical determinant of the quality and type of data obtained for localizing a PTM. The three most common fragmentation techniques are Collision-Induced Dissociation (CID), Higher-energy C-terminal Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Feature | Collision-Induced Dissociation (CID) | Higher-energy C-terminal Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Application | Routine sequencing of small, doubly charged peptides.[7] | High-resolution and accurate mass analysis of fragment ions, beneficial for quantification.[3] | Analysis of highly charged peptides and labile PTMs like phosphorylation and glycosylation.[8][9] |
| Fragmentation Principle | Low-energy collisions with an inert gas, leading to cleavage of the peptide backbone amide bonds.[9] | Collisions at higher energy in a separate collision cell, resulting in more extensive fragmentation.[9] | Electron transfer from a radical anion to the peptide cation, causing cleavage of the N-Cα bond.[9] |
| Primary Fragment Ions | b- and y-ions.[9] | Predominantly b- and y-ions.[3] | c- and z-ions.[9] |
| Preservation of PTMs | Can lead to the loss of labile PTMs, such as phosphorylation.[9] | Generally better preservation of PTMs than CID, but some loss can still occur. | Excellent preservation of labile PTMs.[10] |
| Peptide Charge State | Most effective for 2+ and 3+ charged peptides.[9] | Effective for a broader range of charge states, including 2+ and higher.[7] | Most effective for peptides with charge states of 3+ and higher.[7] |
| Scan Speed | Fast. | Slower than CID but faster than ETD.[3] | Slower scan rate.[9] |
Causality Behind Experimental Choices: Selecting the Right Fragmentation Method
The choice of fragmentation technique is dictated by the specific PTM and the properties of the peptide being analyzed.
-
For routine peptide identification and stable PTMs , CID is often sufficient and provides rapid analysis.[7]
-
When accurate quantification and higher confidence in fragment ion identification are required , HCD is the preferred method. Its ability to generate high-resolution fragment ion spectra in an Orbitrap mass analyzer is a significant advantage.[3]
-
For the analysis of labile PTMs like phosphorylation or ubiquitination , ETD is superior.[9][10] The gentle fragmentation mechanism of ETD preserves the modification on the peptide backbone, allowing for confident site localization. ETD is particularly powerful for analyzing highly charged peptides, which are often observed for peptides with multiple PTMs or those generated by enzymes other than trypsin.[7]
A "decision tree" approach, where the instrument automatically selects the optimal fragmentation method (e.g., CID/HCD for doubly charged peptides and ETD for triply charged and higher), can significantly improve the number and quality of modified peptide identifications in a complex sample.[7]
Visualizing Fragmentation Patterns
Caption: Cleavage sites for CID/HCD and ETD fragmentation.
Experimental Protocol: A Self-Validating System for Phosphopeptide Analysis
This protocol outlines a standard workflow for the enrichment and analysis of phosphopeptides, a common and critical PTM. The steps are designed to be self-validating, with built-in quality control measures.
Sample Preparation: The Foundation of Reliable Results
The goal of sample preparation is to efficiently extract proteins, digest them into peptides, and enrich for the modified peptides of interest while minimizing sample loss and artificial modifications.[11]
Step-by-step Methodology:
-
Cell Lysis and Protein Extraction:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[2]
-
Quantify protein concentration using a standard method like the BCA assay.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Phosphopeptide Enrichment:
LC-MS/MS Analysis: Data Acquisition
Step-by-step Methodology:
-
LC Separation:
-
Load the enriched phosphopeptide sample onto a reverse-phase nano-liquid chromatography (nanoLC) column.
-
Separate the peptides using a gradient of increasing organic solvent (typically acetonitrile).[15]
-
-
Mass Spectrometry Analysis:
Data Analysis: From Spectra to Biological Insight
Step-by-step Methodology:
-
Database Searching:
-
PTM Site Localization:
-
Utilize scoring algorithms (e.g., Ascore, PTM-Score) to confidently assign the location of the modification to a specific amino acid residue within the peptide sequence.
-
-
Manual Spectral Validation:
-
For novel or critical findings, manually inspect the MS/MS spectra to confirm the peptide sequence and the presence of fragment ions that support the assigned modification site. This is a critical step for ensuring data quality.
-
Alternative and Complementary Validation Techniques
While mass spectrometry is a powerful discovery tool, orthogonal methods can be used to validate key findings.
-
Western Blotting: This technique uses modification-specific antibodies to confirm the presence and relative abundance of a specific PTM on a target protein.[2] It is a lower-throughput but highly specific method for validating MS data.[1]
-
Edman Degradation: This classical protein sequencing method can be used to unambiguously determine the N-terminal sequence of a purified protein, including any modifications on those residues.[1]
Conclusion: A Multi-faceted Approach to Validation
References
-
PubMed Central. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. [Link]
-
University of Oxford. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. [Link]
-
National Institutes of Health. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. [Link]
-
PubMed Central. Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry. [Link]
-
Walsh Medical Media. CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]
-
ACS Publications. Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. [Link]
-
National Institutes of Health. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides. [Link]
-
Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications. [Link]
-
MtoZ Biolabs. Applications and Advantages of Mass Spectrometry in Post-Translational Modifications Analysis. [Link]
-
ACS Chemical Biology. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. [Link]
-
MDPI. Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. [Link]
-
National Center for Biotechnology Information. Mass Spectrometry for Post-Translational Modifications. [Link]
-
ResearchGate. Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. [Link]
-
Identification of Protein Modifications by Mass Spectrometry. [Link]
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A Senior Application Scientist's Guide to Analytical HPLC for Azido-Peptide Purity Assessment
For researchers, scientists, and drug development professionals engaged in the burgeoning field of peptide therapeutics and bioconjugation, the azido group represents a cornerstone of chemical biology. Its utility in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), is unparalleled. However, the unique chemical nature of the azide moiety introduces specific challenges in ensuring the purity of synthetic azido-peptides. This guide provides an in-depth comparison of analytical High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of these critical molecules, grounded in experimental data and field-proven insights.
The Unique Challenge of Azido-Peptides in HPLC Analysis
The azide group (-N3) is a linear, electronically distinct functional group. While it is relatively stable, it is not inert. It can be sensitive to certain chemical environments and energetic inputs, which has implications for both synthesis and analysis. During solid-phase peptide synthesis (SPPS) and subsequent cleavage from the resin, side reactions can occur, leading to impurities that are often structurally very similar to the target peptide. For instance, a common byproduct can be the formation of a methylamine, resulting from an unexpected Schmidt reaction during trifluoroacetic acid (TFA)-mediated side chain deprotection.[1] This highlights the necessity of analytical methods with high resolving power to separate the desired azido-peptide from these closely related impurities.
Furthermore, the inherent polarity of the azide group can influence the chromatographic behavior of the peptide, necessitating careful optimization of HPLC parameters to achieve adequate retention and separation.
Comparative Analysis of HPLC Methodologies
The purity of synthetic peptides is most commonly assessed using reversed-phase HPLC (RP-HPLC).[2][3] This technique separates molecules based on their hydrophobicity. However, the choice of stationary phase, mobile phase modifiers, and even the HPLC system itself (conventional HPLC vs. Ultra-High-Performance Liquid Chromatography - UHPLC) can have a profound impact on the quality of the separation.
Reverse-Phase HPLC (RP-HPLC): The Workhorse Technique
RP-HPLC remains the primary method for analyzing peptide purity due to its high efficiency and compatibility with volatile buffer systems suitable for subsequent mass spectrometry (MS) analysis.[2][4] The separation is based on the hydrophobic interactions between the peptide's amino acid side chains and the non-polar stationary phase.[2]
Workflow for RP-HPLC Method Development for Azido-Peptides
Sources
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- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
A Senior Application Scientist's Guide: CuAAC vs. SPAAC for In Vivo Peptide Labeling
For researchers, scientists, and drug development professionals, the ability to selectively tag and track peptides within the complex milieu of a living organism is a transformative capability.[1] Bioorthogonal chemistry provides the tools for this precise molecular visualization, allowing for chemical reactions to proceed in vivo without interfering with native biological processes.[2][3] Among the most powerful techniques in the bioorthogonal toolkit are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4]
Both pathways culminate in the formation of a highly stable triazole linkage between an azide and an alkyne, but their fundamental mechanisms diverge significantly.[1][5] This guide offers an in-depth, objective comparison of their performance for in vivo peptide labeling, grounded in experimental data, to empower you in selecting the optimal strategy for your research.
The Core Chemistry: A Tale of Two Cycloadditions
The choice between CuAAC and SPAAC hinges on a critical trade-off between reaction speed and biocompatibility.[1][6] Understanding their mechanisms is key to appreciating their respective strengths and limitations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often called the quintessential "click chemistry" reaction, CuAAC utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[5][7][8] This catalysis not only increases the reaction rate by orders of magnitude over the uncatalyzed version but also ensures high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[5][9] The primary concern for in vivo applications is the potential cytotoxicity of the copper catalyst, which can generate reactive oxygen species (ROS) and damage biomolecules.[7][10][11][12][13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative.[14][15] This reaction employs a strained cyclooctyne (e.g., DBCO, BCN, DIBO), where the high ring strain provides the enthalpic driving force for the reaction with an azide.[16][17][] The release of this strain upon forming the stable triazole ring allows the reaction to proceed rapidly under physiological conditions without any metal catalyst, making it inherently more biocompatible for in vivo applications.[15][16][19]
Representative Protocol: In Vivo Peptide Labeling
This protocol provides a generalized framework. Causality: The choice of concentrations, incubation times, and animal models must be empirically optimized for each specific peptide and probe.
Part 1: Metabolic Labeling (Example)
-
Peptide Preparation: Synthesize the peptide of interest incorporating an azide-bearing unnatural amino acid (e.g., p-azido-L-phenylalanine) at a specific site using solid-phase peptide synthesis.
-
Administration: Administer the azide-modified peptide to the animal model (e.g., mouse) via an appropriate route (e.g., intravenous injection). The dosage will be peptide-dependent.
-
Distribution: Allow the peptide to circulate and accumulate at its target site. The required time (minutes to hours) must be determined from biodistribution studies.
Part 2A: CuAAC Ligation
Self-Validation Principle: Run parallel control experiments with a non-azide-bearing version of the peptide to ensure the labeling is specific to the bioorthogonal reaction.
-
Catalyst Preparation: Prepare a stock solution of CuSO₄ and a copper-chelating ligand (e.g., THPTA or BTTES) in a biocompatible buffer (e.g., saline). [20]A typical ratio is 1:5 Cu:ligand. Prepare a separate stock of a reducing agent like sodium ascorbate.
-
Probe Cocktail: Immediately before injection, mix the alkyne-functionalized imaging probe (e.g., alkyne-fluorophore) with the Cu/ligand solution, then add the sodium ascorbate. Final concentrations in the injectate might range from 10-100 µM Cu. [21]3. Injection: Administer the freshly prepared reaction cocktail to the animal.
-
Incubation: Allow the reaction to proceed in vivo for a predetermined time (e.g., 30-60 minutes).
-
Analysis: Proceed with the imaging modality (e.g., whole-body fluorescence imaging).
Part 2B: SPAAC Ligation
Trustworthiness Check: Ensure all buffers are free of sodium azide, as it will quench the cyclooctyne probe.[22]
-
Probe Preparation: Dissolve the strained cyclooctyne-probe (e.g., DBCO-fluorophore) in a biocompatible buffer (e.g., PBS or saline). Typical final concentrations for injection can range from 20-100 µM. [22]2. Injection: Administer the probe solution to the animal.
-
Incubation: Allow the reaction to proceed. Due to generally slower kinetics than CuAAC, this may require a longer incubation time (e.g., 1-4 hours). [4][22]4. Analysis: Proceed with the imaging modality.
Conclusion: Making the Right Choice
Ultimately, the decision between CuAAC and SPAAC is dictated by the specific demands of the experiment. [1]
-
CuAAC is the preferred method when:
-
Rapid reaction kinetics are paramount for capturing dynamic processes. [8] * The application is in vitro or in systems where the potential for copper toxicity is not a primary concern or can be effectively mitigated with advanced ligand systems. [6][10][13] * The small size of the terminal alkyne is advantageous to minimize perturbation of the peptide's function.
-
-
SPAAC is the superior choice when:
-
Biocompatibility is the absolute priority , especially for sensitive cell types, long-term observation, or whole-organism studies. [1][4][19] * The experimental setup needs to be simplified by avoiding the preparation of a multi-component catalyst cocktail. [4] * The potential for copper-induced artifacts or damage to the target peptide must be eliminated. [23] While CuAAC offers unparalleled speed, the exceptional biocompatibility of SPAAC has made it the more prudent and widely adopted choice for most in vivo labeling studies. [1][16]As both technologies continue to evolve, with new ligands for CuAAC and faster-reacting cyclooctynes for SPAAC, the options for researchers to precisely and safely illuminate biology in its native context will only expand.
-
References
- A Head-to-Head Comparison of CuAAC and SPAAC for In Vivo Labeling. (n.d.). BenchChem.
- Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. (n.d.). JOCPR.
- Bio-orthogonal Click Chemistry for In Vivo Bioimaging. (n.d.). ResearchGate.
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2016). Molecules. Retrieved from [Link]
-
Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. (2017). Scientific Reports. Retrieved from [Link]
- Copper-Free Click Chemistry (SPAAC). (n.d.). Vector Labs.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). ACS Publications.
- Functional comparison of CuAAC vs. SPAAC for Azido-PEG5-Boc reactions. (n.d.). BenchChem.
- A Head-to-Head Comparison of CuAAC and SPAAC for Peptide Labeling Efficiency. (n.d.). BenchChem.
- A Head-to-Head Comparison of SPAAC and CuAAC Efficiency: A Guide for Researchers. (n.d.). BenchChem.
-
Biocompatible copper(I) catalysts for in vivo imaging of glycans. (2010). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2016). Molecules. Retrieved from [Link]
-
Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. (2011). Journal of the American Chemical Society. Retrieved from [Link]
-
Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. (2011). Journal of the American Chemical Society. Retrieved from [Link]
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. (2016). ResearchGate.
-
Copper-free click chemistry for dynamic in vivo imaging. (2007). Proceedings of the National Academy of Sciences. Retrieved from [Link]
- Technical Support Center: Optimizing SPAAC Labeling Efficiency. (n.d.). BenchChem.
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (2008). Chemical Reviews. Retrieved from [Link]
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone.
-
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. (2012). Angewandte Chemie International Edition. Retrieved from [Link]
- Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (n.d.). GenScript.
-
Click Chemistry in Proteomic Investigations. (2014). ACS Chemical Biology. Retrieved from [Link]
- Application Notes and Protocols for Cyclododecyne in Protein and Peptide Labeling. (n.d.). BenchChem.
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Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2018). Bioconjugate Chemistry. Retrieved from [Link]
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (n.d.). BOC Sciences.
-
Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of Triazole-Linked Peptide Dimers vs. Monomers
Introduction: The "Click" That Changes Everything
In the realm of peptide-based drug development, the strategic dimerization of bioactive peptides is a powerful approach to enhance therapeutic properties. Dimerization can lead to significantly improved target affinity, stability, and in vivo half-life compared to monomeric counterparts.[1][2] Among the various methods for covalently linking two peptide chains, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," stands out for its efficiency, specificity, and biocompatibility.[3][4][5] This reaction forges a highly stable 1,2,3-triazole linkage, which acts as a robust isostere of the peptide bond.[3][4]
However, the synthesis of a peptide dimer via a triazole linkage invariably produces a mixture containing the desired dimer, unreacted monomer, and other side products. A rigorous and systematic characterization workflow is therefore not just a quality control measure; it is a critical step to confirm the identity of the final product and to understand how dimerization impacts its structural and functional attributes.
This guide provides an in-depth comparison of the analytical techniques used to characterize triazole-linked peptide dimers against their precursor monomers. We will explore the causality behind experimental choices and provide validated protocols to ensure the integrity of your findings.
The Fundamental Distinction: Structure and Physicochemical Properties
The covalent linkage of two peptide monomers via a triazole ring fundamentally alters the molecule's physicochemical properties. The dimer is approximately double the molecular weight and often exhibits increased hydrophobicity. These differences form the basis of our characterization strategy.
Core Characterization Workflow: A Comparative Approach
A logical workflow is essential for the efficient and accurate characterization of peptide monomers and dimers. The process begins with purification to isolate the species of interest, followed by a suite of analytical techniques to confirm identity, structure, and function.
Caption: A typical workflow for the purification and comparative characterization of peptide monomers and dimers.
Purification and Purity Assessment: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for both purifying and assessing the purity of peptides.[6][7] The primary mode used is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.
Expertise & Experience: The peptide dimer, being a larger molecule with two peptide chains, is typically more hydrophobic than its monomeric precursor. Consequently, it will interact more strongly with the nonpolar stationary phase (e.g., C18) of the HPLC column. This results in a longer retention time for the dimer compared to the monomer under identical gradient conditions.[8][9] This predictable difference in elution is the first indication of a successful dimerization reaction.
Protocol: Analytical RP-HPLC for Purity Assessment
-
System: An analytical HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Solvents:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[6]
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes. The exact gradient should be optimized based on the specific peptide's properties.[6]
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (peptide bond) and 280 nm (if Trp or Tyr are present).
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide (monomer or dimer) in Solvent A to a concentration of ~1 mg/mL. Inject 10-20 µL.
-
Analysis: Integrate the peak areas to determine purity. A pure sample should exhibit a single, sharp peak.
Identity Confirmation: Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight (MW) of the monomer and the successful formation of the dimer.[10]
Expertise & Experience: The most crucial piece of evidence for dimerization is observing a molecular ion in the mass spectrum that corresponds to approximately double the mass of the monomer. For a triazole-linked homodimer, the expected mass is (2 x MWmonomer) - 2H₂O (for peptide bond formation if applicable) + N₃H + C₂H (mass of the triazole linkage components).
When using electrospray ionization (ESI-MS), peptides often acquire multiple charges. For a dimer, it is common to observe a doubly charged ion [M+2H]²⁺ at an m/z value that is numerically similar to the singly charged monomer's [M+H]⁺ peak. This can sometimes be confusing, but careful examination of the entire spectrum and the presence of other charge states (e.g., [M+3H]³⁺) will confirm the dimer's much larger mass.[11]
Protocol: ESI-MS Analysis
-
System: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution (~10-50 µM) of the purified peptide in 50:50 ACN:water with 0.1% formic acid.
-
Infusion: Directly infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z).
-
Analysis: Deconvolute the resulting spectrum to determine the zero-charge mass (MW) of the peptide. Compare the experimental MW of the monomer and dimer to their theoretical calculated masses.
Structural Characterization
A. NMR Spectroscopy: Unambiguous Proof of Linkage
While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level structural information, confirming the formation of the 1,4-disubstituted triazole ring, which is the hallmark of the CuAAC reaction.[12][13][14][15]
Expertise & Experience: The key signature in a ¹H NMR spectrum is the appearance of a new, distinct singlet in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the triazole proton (C5-H).[16] The absence of signals from the starting alkyne and azide protons confirms the reaction's completion. 2D NMR experiments like HMBC can show correlations between this triazole proton and the adjacent methylene groups of the linked peptide side chains, providing definitive proof of the covalent connection.
B. Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure
Dimerization can significantly influence a peptide's secondary structure by introducing conformational constraints or by promoting intermolecular interactions. Circular Dichroism (CD) spectroscopy is an excellent tool for monitoring these changes.[17][18][19][20]
Expertise & Experience: CD measures the differential absorption of left and right circularly polarized light by chiral molecules, which is highly sensitive to the peptide backbone conformation.[17][20]
-
α-Helices: Show characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[19]
-
β-Sheets: Exhibit a negative band around 215-218 nm.[19][21]
-
Random Coil: Characterized by a strong negative band near 195-200 nm.[18][21]
By comparing the CD spectrum of the dimer to that of the monomer, one can determine if dimerization induces or stabilizes a particular secondary structure. For example, linking two amphipathic peptides might stabilize an α-helical conformation, leading to a significant increase in the signal at 222 nm.
Protocol: CD Spectroscopy
-
System: A CD spectrometer equipped with a temperature controller.
-
Sample Preparation: Prepare peptide solutions (monomer and dimer) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be free of components that absorb in the far-UV region.
-
Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm).[18]
-
Data Acquisition: Scan from ~260 nm down to ~190 nm at a controlled temperature (e.g., 25 °C).
-
Analysis: Average multiple scans and subtract the buffer blank. Convert the raw data (ellipticity) to Molar Residue Ellipticity ([θ]) for comparison.
Functional Characterization: Biological Assays
The ultimate goal of peptide dimerization is often to enhance biological function.[1][2] Therefore, a direct comparison of the biological activity of the dimer and monomer is essential.
Expertise & Experience: The specific assay depends entirely on the peptide's intended function. This could be a receptor binding assay, an enzymatic inhibition assay, or an antimicrobial activity assay.[22][23] Dimerization can lead to a "valency" or "avidity" effect, where the presence of two binding domains dramatically increases the affinity for a target (e.g., a cell surface receptor).[1] This would be observed as a significantly lower IC₅₀ or EC₅₀ value for the dimer compared to the monomer. However, in some cases, the steric bulk or altered conformation of the dimer might decrease activity.[22][24]
Caption: A simplified representation of two peptide monomers linked via a triazole ring to form a dimer.
Comparative Data Summary
The following table summarizes the expected differences in characterization data between a hypothetical peptide monomer and its triazole-linked homodimer.
| Parameter | Monomer | Dimer | Rationale for Difference |
| RP-HPLC Retention Time | Shorter (e.g., 12.5 min) | Longer (e.g., 15.8 min) | Increased size and hydrophobicity of the dimer leads to stronger interaction with the stationary phase.[8] |
| Mass (ESI-MS) | M | ~2M | The dimer consists of two monomer units joined by the triazole linker.[10][11] |
| ¹H NMR Signature | Alkyne/Azide signals present | New triazole proton singlet (δ ~8.0 ppm); Alkyne/Azide signals absent | Successful cycloaddition reaction consumes the starting functional groups and creates the triazole ring.[16] |
| CD Signal at 222 nm | Low (e.g., -2,000 deg·cm²·dmol⁻¹) | High (e.g., -15,000 deg·cm²·dmol⁻¹) | Dimerization can induce or stabilize α-helical secondary structure due to conformational constraints.[25] |
| Biological Activity (IC₅₀) | Higher (e.g., 500 nM) | Lower (e.g., 25 nM) | Increased binding avidity from two recognition sites can significantly enhance potency.[1][23][26] |
Conclusion
The characterization of triazole-linked peptide dimers requires a multi-faceted analytical approach that directly compares the properties of the dimer to its monomeric precursor. By systematically applying a workflow of HPLC, mass spectrometry, NMR, and CD spectroscopy, researchers can unambiguously confirm the successful synthesis and purification of the target dimer. These physicochemical and structural data, when correlated with functional assay results, provide a comprehensive understanding of the impact of dimerization, paving the way for the rational design of more potent and stable peptide-based therapeutics.
References
-
Circular dichroism of peptides - PubMed. Available at: [Link]
-
Peptide Circular Dichroism Spectroscopy - Mtoz Biolabs. Available at: [Link]
-
Secondary structure analysis by circular dichroism (CD) spectroscopy. ResearchGate. Available at: [Link]
-
Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides. CD Formulation. Available at: [Link]
-
Peptide Dimer: Benefits, Chemistry, and Applications. Biosynthesis. Available at: [Link]
-
Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha - PMC - NIH. Available at: [Link]
-
Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity - PMC - NIH. Available at: [Link]
-
Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha. ResearchGate. Available at: [Link]
-
Understanding the dynamics of monomeric, dimeric, and tetrameric α‐synuclein structures in water - PMC - PubMed Central. Available at: [Link]
-
Synthesis, Mass Spectrometry Characterization, and Inhibition efficacy of Dimeric Peptide Targeting the Main Protease of SARS-CoV-2. ACS Publications. Available at: [Link]
-
Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides - PubMed. Available at: [Link]
-
Non-covalent dimers of small peptides in LC-MS/MS? ResearchGate. Available at: [Link]
-
HPLC Analysis and Purification of Peptides - Springer Nature Experiments. Available at: [Link]
-
Noncovalent Dimer Formation in Liquid Chromatography–Mass Spectrometry Analysis | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Peptide Purification - AAPPTec. Available at: [Link]
-
Peptide Dimerization as a Strategy for the Development of Antileishmanial Compounds. MDPI. Available at: [Link]
-
1,4-linked 1,2,3-Triazole des-peptidic analogues of PNA (TzNA): Synthesis of TzNA oligomers by “click” reaction on solid phase and stabilization of derived triplexes with DNA - PMC - NIH. Available at: [Link]
-
HPLC Analysis and Purification of Peptides - PMC - PubMed Central. Available at: [Link]
-
Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. MDPI. Available at: [Link]
-
HPLC as a method for purifying and identifying PNAs - American University. Available at: [Link]
-
Click Chemistry Peptides - QYAOBIO. Available at: [Link]
-
15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. Available at: [Link]
-
Activity assays on purified monomers and dimers. ResearchGate. Available at: [Link]
-
Click Chemistry in Peptide-Based Drug Design - PMC - NIH. Available at: [Link]
-
(PDF) Concise Synthesis of Triazole-Linked 5′-Peptide-Oligonucleotide Conjugates by Click Chemistry. ResearchGate. Available at: [Link]
-
NMR identification of an S-linked glucuronide of a triazole thione formed in vitro - PubMed. Available at: [Link]
-
Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library. Available at: [Link]
-
Triazole formation and the click concept in the synthesis of interlocked molecules - ePrints Soton. Available at: [Link]
-
New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study - PubMed. Available at: [Link]
-
Bioactive, 1,2,3-triazole-linked dimers 1 and 2,... ResearchGate. Available at: [Link]
-
A Modular Approach to Triazole-Containing Chemical Inducers of Dimerisation for Yeast Three-Hybrid Screening - PMC - NIH. Available at: [Link]
-
1,2,3-Triazoles as Biomimetics in Peptide Science - PMC - PubMed Central. Available at: [Link]
-
Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC - PubMed Central. Available at: [Link]
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- 13. NMR identification of an S-linked glucuronide of a triazole thione formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 15. New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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- 26. Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Guarding the Payload: A Comparative Guide to the Enzymatic Stability of Peptides Modified with (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptides represent a highly attractive class of therapeutics, offering remarkable potency and target specificity that small molecules and large biologics often cannot match. However, the therapeutic promise of natural peptides is frequently undermined by their inherent instability.[1][2] In the physiological environment, peptides are vulnerable to rapid degradation by a host of proteolytic enzymes, leading to a short in vivo half-life and diminished bioavailability.[2][3][4] This fundamental challenge has spurred the development of numerous chemical modification strategies aimed at shielding the peptide backbone from enzymatic attack, thereby enhancing pharmacokinetic profiles and therapeutic efficacy.[1][5][6]
This guide provides a deep dive into the enzymatic stability conferred by a specific, versatile building block: (S)-5-Azido-2-(Fmoc-amino)pentanoic acid , a non-natural amino acid analog of lysine. We will objectively compare its performance against other common peptide stabilization techniques, supported by illustrative experimental data and detailed protocols to empower researchers in their drug development endeavors.
The Contender: this compound
This compound, also known as Fmoc-L-Azidonorvaline or a derivative of ornithine, is a non-proteinogenic amino acid. Its structure is similar to lysine, but with a key difference: the terminal amine is replaced by an azide (-N₃) group. This seemingly small change has two profound implications for peptide drug design:
-
A Bioorthogonal Handle: The azide group is a powerful tool in bioconjugation, allowing for highly specific "click chemistry" reactions to attach other molecules, such as imaging agents, PEG chains, or cytotoxic payloads.[7]
-
A Steric Shield: From a stability standpoint, the azido group can disrupt the recognition sites of proteolytic enzymes, offering protection against degradation.
This guide will focus on the second advantage, evaluating how this modification enhances peptide survivability in the face of enzymatic assault.
The Comparative Landscape: Alternative Stabilization Strategies
To contextualize the performance of our contender, we will compare it against three widely adopted methods for improving peptide stability:
-
Unmodified Peptide (Control): A native peptide sequence, serving as our baseline for degradation.
-
D-Amino Acid Substitution: The incorporation of a D-amino acid, the mirror image of a natural L-amino acid, is a classic strategy to thwart proteases, which are stereospecific for L-amino acids.[5][8][9]
-
N-terminal Acetylation & C-terminal Amidation: Capping the peptide ends protects against exopeptidases, enzymes that chew away at the peptide from the N- or C-terminus.[9][10]
-
Cyclization: Linking the N- and C-termini creates a cyclic peptide, which can restrict the molecule's conformation in a way that masks cleavage sites and prevents exopeptidase degradation.[6][8][9]
The Gauntlet: Experimental Design for Stability Assessment
To rigorously test and compare these strategies, a standardized in vitro enzymatic stability assay is essential. The core principle involves incubating the peptide with a relevant enzyme or biological matrix and quantifying the amount of intact peptide remaining over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Choosing the Right Challenge: Protease Selection
The choice of enzyme is critical for simulating physiological degradation. We will utilize two of the most important digestive proteases and a complex biological matrix:
-
Trypsin: An endopeptidase that cleaves peptide bonds on the C-terminal side of positively charged residues like Lysine (Lys) and Arginine (Arg).[11][12] This is particularly relevant for our azido-modified peptide, as it directly alters a lysine-like side chain.
-
Chymotrypsin: Another endopeptidase that preferentially cleaves at the C-terminus of large, hydrophobic, and aromatic amino acids such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr).[11][13] This allows us to assess whether the modification provides general steric hindrance beyond its immediate location.
-
Human Serum: A complex cocktail of various proteases and peptidases, providing a more holistic and clinically relevant picture of a peptide's stability in circulation.[14][15][16]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the serum stability assay.
Caption: Workflow for Peptide Stability Assay in Human Serum.
Detailed Experimental Protocol: Human Serum Stability Assay
This protocol provides a self-validating system for assessing peptide stability.
1. Materials and Reagents:
-
Lyophilized peptides (Unmodified, Apc-modified, D-Ala, Acetylated/Amidated, Cyclic)
-
Human Serum (pooled, commercially sourced)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath (37°C)
-
RP-HPLC system with UV detector
2. Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of each peptide in DMSO.
-
Thaw human serum on ice, pool if necessary, and pre-warm to 37°C in a water bath.
-
Prepare a quenching/precipitation solution of 10% TFA in ACN.
-
-
Initiation of Reaction:
-
In a low-bind microcentrifuge tube, add the peptide stock solution to the pre-warmed human serum to achieve a final peptide concentration of 100 µM. (For example, add 5 µL of 10 mM peptide stock to 495 µL of serum).
-
Vortex gently to mix. This is your Time 0 sample.
-
-
Incubation and Sampling:
-
Immediately withdraw a 50 µL aliquot from the reaction mixture and transfer it to a new tube containing 100 µL of the cold quenching solution. Vortex immediately. This is your T=0 sample.[10]
-
Place the main reaction tube in a 37°C incubator.
-
Repeat the sampling process at subsequent time points (e.g., 30 min, 1, 2, 4, 8, and 24 hours).
-
-
Sample Processing:
-
After quenching, incubate all samples on ice for at least 15 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
-
RP-HPLC Analysis:
-
Carefully transfer the supernatant from each sample to an HPLC vial.
-
Analyze 50 µL of the supernatant by RP-HPLC. Use a C18 column and a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the peptide elution by UV absorbance at 220 nm.
-
-
Data Analysis:
-
Determine the peak area corresponding to the intact peptide in the chromatogram for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (% Remaining = [Peak Area at Tₓ / Peak Area at T₀] * 100).
-
Plot the % remaining peptide versus time and calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.
-
The Verdict: Head-to-Head Data Analysis
For this guide, we will use a model 10-amino acid peptide with the sequence Gly-Ala-Phe-Lys-Val-Trp-Ala-Arg-Gly-Asp. The modifications are introduced as follows:
-
Apc-Modified: The Lysine (Lys) at position 4 is replaced with (S)-5-Azido-2-amino)pentanoic acid (Apc).
-
D-Ala-Modified: The Alanine (Ala) at position 2 is replaced with its D-enantiomer.
-
Capped: The N-terminus is acetylated, and the C-terminus is amidated.
-
Cyclic: The peptide is cyclized head-to-tail.
The following tables summarize the illustrative results from the enzymatic stability assays.
Table 1: Peptide Half-Life (t½, in hours) against Specific Proteases
| Peptide Modification | t½ vs. Trypsin (hr) | t½ vs. Chymotrypsin (hr) |
| Unmodified (Control) | 0.8 | 2.5 |
| Apc-Modified (at Lys4) | > 24 | 3.1 |
| D-Ala-Modified (at Ala2) | 1.1 | 18.7 |
| Capped (Ac- & -NH₂) | 2.1 | 3.5 |
| Cyclic | > 24 | > 24 |
Table 2: Peptide Half-Life (t½, in hours) in Human Serum
| Peptide Modification | t½ in Human Serum (hr) |
| Unmodified (Control) | 0.3 |
| Apc-Modified (at Lys4) | 4.5 |
| D-Ala-Modified (at Ala2) | 2.8 |
| Capped (Ac- & -NH₂) | 1.5 |
| Cyclic | > 24 |
Discussion: Interpreting the Results
The data reveals a clear hierarchy of stability enhancements.
-
Unmodified Peptide: As expected, the native peptide is rapidly degraded by both specific proteases and the complex enzymatic environment of human serum, highlighting its therapeutic vulnerability.
-
Apc-Modified Peptide: The introduction of the azido-lysine analog at the trypsin cleavage site (Lys4) provides exceptional protection against trypsin, with the half-life extending beyond 24 hours. This demonstrates a highly effective, localized blockade of a specific protease. While it offers only a minor improvement against chymotrypsin (whose cleavage sites are Phe6 and Trp7), its performance in human serum is significantly improved (~15-fold increase in half-life over control). This suggests that trypsin-like enzymes are a major degradation pathway in serum for this peptide, and the Apc modification effectively neutralizes this threat.
-
D-Amino Acid Substitution: Replacing L-Ala with D-Ala provides excellent protection against chymotrypsin, likely by inducing a local conformational change that disrupts recognition. However, it offers minimal protection against trypsin or the broader protease cocktail in serum, indicating its effects are highly dependent on the location and the specific enzymes involved.
-
Capping: Acetylation and amidation offer modest protection, roughly doubling the half-life in the trypsin assay and quintupling it in serum. This confirms their utility in preventing degradation by exopeptidases, which contribute to, but are not the sole drivers of, degradation.
-
Cyclization: This strategy provides the most robust protection across the board. By eliminating the termini and enforcing a rigid conformation, it shields the peptide from both exopeptidases and most endopeptidases, resulting in exceptional stability.
Mechanism of Action: How Apc Confers Stability
The stability enhancement from the Apc modification is primarily attributed to steric and electronic hindrance . Proteolytic enzymes have highly specific active sites that recognize the shape and charge of their target amino acid side chains.
Caption: Steric hindrance mechanism of Apc modification.
Trypsin's S1 specificity pocket is negatively charged to attract the positively charged side chains of Lysine and Arginine.[12] The azido-modified side chain in Apc lacks the terminal positive charge of lysine and has a different size and electronic distribution. This mismatch prevents the peptide from docking correctly into the enzyme's active site, thus inhibiting cleavage.
Conclusion and Outlook
The incorporation of this compound is a highly effective and strategic tool for enhancing the enzymatic stability of peptides. While global strategies like cyclization offer superior overall stability, they can be synthetically challenging and may alter the peptide's desired biological activity.
The key advantage of the Apc modification lies in its precision. It can be used to selectively "knock out" a known, problematic cleavage site (like a trypsin-sensitive lysine) without drastically altering the entire peptide's structure. This targeted approach, combined with the synthetic versatility afforded by the azide's click chemistry handle, makes it an invaluable building block for modern peptide drug development. Researchers can leverage this modification to fine-tune a peptide's pharmacokinetic profile, turning a promising but fragile lead compound into a robust therapeutic candidate.
References
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- Alfa Chemistry. (n.d.). Methods To Improve Peptide Stability.
- Chemistry LibreTexts. (2025). 14.5: Stage 1 - Digestion of Proteins.
- Lau, J. L., & Dunn, M. K. (2018). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central.
- Vignola, D., et al. (2010).
- Thermo Fisher Scientific. (n.d.). Automated chymotrypsin peptide mapping of proteins by LC-MS.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central.
- Bentham Science. (n.d.). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
- Semantic Scholar. (n.d.). Strategies for Improving Peptide Stability and Delivery.
- Kumar, V., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- Expasy. (n.d.). PeptideCutter - Special cleavage rules for trypsin and chymotrypsin.
- Eduncle. (2020). Enzymatic cleavage: the proteolytic enzymes such as trypsin, chymotrypsin, pepsin.
- Allied Academies. (2023). Improving peptide stability: Strategies and applications.
- BenchChem. (2025). Application Note & Protocol: Assessing the Serum Stability of Peptide 5e.
- ResearchGate. (n.d.). Protease cleavage sites in peptides.
- De Luca, S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central.
- Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. PubMed.
- Springer Nature Experiments. (n.d.). Serum Stability of Peptides.
- ACS Pharmacology & Translational Science. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- BenchChem. (2025). Technical Support Center: Enhancing C16Y Peptide Stability in Serum.
- Royal Society of Chemistry. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications.
- NIH. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.
- MDPI. (2023). Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine.
- ACS Publications. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability.
- Spring, D. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids.
- Brabez, N., et al. (2017).
- ResearchGate. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions.
- Anaspec. (n.d.). (2S)-N-Fmoc-5-azido-pentanoic acid.
- Sigma-Aldrich. (n.d.). This compound.
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A Senior Application Scientist's Guide to Azido Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals, the site-specific incorporation of bioorthogonal functional groups into peptides is a cornerstone of modern chemical biology.[1] Azido amino acids have become indispensable tools, providing a versatile handle for "click chemistry" reactions to construct complex bioconjugates like antibody-drug conjugates (ADCs), imaging agents, and novel biomaterials.[1][2] This guide provides a comparative analysis of different azido amino acids in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), offering insights into their performance, experimental considerations, and supporting protocols.
The Azide Moiety: More Than Just a Clickable Handle
While primarily valued for its role in bioorthogonal ligation, the azide group also serves as a compact and effective protecting group for the α-amino group in the form of α-azido acids. This dual functionality presents unique advantages in SPPS. Unlike bulky urethane-based protecting groups (Fmoc/Boc), the small size of the azide can reduce steric hindrance during coupling reactions.[3] Furthermore, the electron-withdrawing nature of the azide allows for high activation of the carboxyl group, often as an acid chloride, which can be beneficial for synthesizing sterically hindered or aggregation-prone "difficult sequences".
However, the use of α-azido acids requires a distinct set of deprotection (reduction) conditions, adding a layer of orthogonality to standard synthesis strategies.[4] This guide will focus primarily on the more common side-chain azido amino acids used for bioconjugation, while also addressing the unique characteristics of α-azido acids.
Comparative Analysis of Common Azido Amino Acids
The choice of an azido amino acid is dictated by the desired side-chain length, flexibility, and the specific requirements of the final application. Below is a comparison of commonly utilized variants.
Structural and Functional Comparison
| Reagent | Structure | Side-Chain Length | Key Characteristics & Applications |
| Fmoc-L-Lys(N₃)-OH | Fmoc-NH-CH(COOH)-(CH₂)₄-N₃ | Long | A workhorse for introducing azides. Mimics a natural amino acid, minimizing structural perturbation. Widely used for general bioconjugation. |
| Fmoc-L-Orn(N₃)-OH | Fmoc-NH-CH(COOH)-(CH₂)₃-N₃ | Medium | A shorter analog of azidolysine, offering a more constrained linkage point. |
| Fmoc-L-azidohomoalanine (Aha) | Fmoc-NH-CH(COOH)-(CH₂)₂-N₃ | Short | Can serve as a methionine analog and be incorporated translationally in cellular systems.[5] Useful for shorter, more rigid linkages. |
| Fmoc-L-azidoalanine (Ala(N₃)) | Fmoc-NH-CH(COOH)-CH₂-N₃ | Very Short | Provides the shortest possible side-chain linkage, useful for precise distance-dependent studies.[5] |
| Novel Hydrophilic Azido-AAs | Structure varies | Variable | Designed to enhance the solubility of peptides, especially those with multiple ligation sites, which can otherwise become hydrophobic and prone to aggregation.[6] |
| α-Azido Acids | R-CH(N₃)-COOH | N/A | Azide acts as the Nα-protecting group. Enables high carboxyl activation for difficult couplings but requires specific reduction steps (e.g., with DTT or Staudinger reagents) to reveal the amine for chain elongation.[4] |
Performance in Solid-Phase Peptide Synthesis
The successful incorporation of an azido amino acid is critical for the overall success of the synthetic strategy. Compatibility with standard Fmoc-SPPS protocols is a primary consideration.
Coupling Efficiency
For most side-chain azido amino acids (e.g., Fmoc-L-Lys(N₃)-OH, Fmoc-Aha-OH), coupling efficiency is comparable to standard proteinogenic amino acids. Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma are effective. Factors that typically reduce coupling efficiency in SPPS, such as peptide aggregation on the resin or steric hindrance from neighboring residues, are more influential than the azido amino acid itself.[1][7]
In contrast, α-azido acids offer a distinct advantage for difficult couplings. The ability to convert the carboxylic acid to a highly reactive acid chloride without forming undesirable byproducts (like oxazolones) can drive challenging acylation reactions to completion.
Chemical Stability and Orthogonality
Side-chain azido groups are highly stable throughout the Fmoc-SPPS workflow. They are unaffected by the basic conditions of piperidine treatment for Fmoc deprotection and the acidic conditions of final cleavage from the resin (e.g., with trifluoroacetic acid, TFA). This robust stability makes them truly orthogonal handles for post-synthetic modification.
However, there are exceptions. For instance, peptides with an N-terminal α-azidoaspartate residue have been shown to undergo elimination of the azide ion when treated with bases like piperidine, a critical consideration for sequence design.[8][9]
Experimental Workflows and Protocols
General Workflow for SPPS and Bioconjugation
The overall process involves the initial synthesis of the azido-peptide on a solid support, followed by cleavage and purification, and finally the bioconjugation step via click chemistry.
Caption: General workflow for azido-peptide synthesis and subsequent bioconjugation.
Protocol: Incorporation of Fmoc-L-Lys(N₃)-OH via Automated SPPS
This protocol assumes a standard Fmoc/tBu strategy on an automated peptide synthesizer.
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin corresponding to the C-terminal amino acid of the target peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Perform this step twice to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-L-Lys(N₃)-OH:
-
Prepare the coupling solution: Dissolve Fmoc-L-Lys(N₃)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Causality: Using a slight excess of the amino acid and activating agent drives the reaction to completion, which is a key advantage of SPPS.[7] HATU is a highly effective coupling reagent that minimizes racemization.
-
Add the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry it. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane).
-
Causality: The TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu, Trt, Pbf). The scavengers (H₂O, TIS) trap the reactive carbocations generated during this process, preventing side reactions.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the azido-peptide via reverse-phase HPLC (RP-HPLC).
Post-Synthesis Modification: The Power of Click Chemistry
The primary utility of incorporating azido amino acids is to enable downstream modification via click chemistry. The two most prevalent forms are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
Caption: Azide-alkyne click chemistry pathways for bioconjugation.
-
CuAAC: This is a highly efficient and high-yielding reaction between an azide and a terminal alkyne.[10] It is often the reaction of choice for in vitro conjugations. However, the requirement for a copper catalyst can be cytotoxic, limiting its application in living systems.
-
SPAAC: This reaction uses a strained cyclooctyne (e.g., DBCO, DIBO) that reacts rapidly with an azide without the need for a catalyst.[11] This "copper-free" click chemistry is bioorthogonal and widely used for live-cell labeling and in vivo applications. The reaction kinetics of SPAAC can be influenced by the steric accessibility of the azide, meaning the choice of azido amino acid side-chain length can be a factor in reaction efficiency.[1]
Conclusion and Future Outlook
Azido amino acids are powerful and versatile building blocks in the field of peptide science. Side-chain functionalized variants are fully compatible with standard Fmoc-SPPS protocols and provide a stable, orthogonal handle for a wide array of bioconjugation applications through click chemistry. α-Azido acids offer a specialized tool for overcoming challenging coupling steps, further expanding the synthetic chemist's toolbox. The ongoing development of novel azido amino acids with tailored properties, such as enhanced solubility, promises to further broaden the scope and applicability of this important class of molecules in research and drug development.[6]
References
-
Meldal, M., et al. (Organic Letters). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. [Link]
-
Lundquist, J. T., et al. (Journal of Peptide Science). Azido acids for direct use in solid-phase peptide synthesis. [Link]
-
Taylor, S. D., et al. (The Journal of Organic Chemistry). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. [Link]
-
ResearchGate. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs | Request PDF. [Link]
-
ResearchGate. Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. [Link]
-
ResearchGate. Reaction kinetics of azido-functionalized peptides to ADIBO-modified.... [Link]
-
ResearchGate. Scheme 1. (A–C) Synthesis of azido-functionalized peptides (D).... [Link]
-
Xie, Y., et al. (Organic Letters via PMC). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. [Link]
-
ResearchGate. Solid-Phase Synthesis Utilizing Azido-alpha-Amino Acids: Reduction of Azido-Protected Proline. [Link]
-
Adesis, Inc. Solid-Phase vs Liquid-Phase Peptide Synthesis. [Link]
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A Senior Application Scientist's Guide to Assessing the Impact of Triazole Linkages on Peptide Conformation
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced stability and bioactivity is perpetual. Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a promising frontier in this endeavor.[1][2] Among the various modifications, the introduction of a 1,2,3-triazole ring as a surrogate for the native amide or disulfide bond has garnered significant attention.[3][4][5] This is largely due to the triazole's contribution to metabolic stability against enzymatic degradation, its ease of synthesis via "click chemistry," and its profound influence on the peptide's three-dimensional structure, which is intrinsically linked to its biological activity.[1][2][6]
This guide provides an in-depth comparison of the key experimental techniques used to assess the conformational consequences of incorporating a triazole linkage into a peptide backbone. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Triazole Moiety: A Versatile Tool in Peptide Design
The 1,2,3-triazole ring, most commonly installed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a rigid and stable replacement for the more labile amide or disulfide bonds.[1][3] Its unique electronic and steric properties can either pre-organize a peptide into a desired bioactive conformation or introduce novel structural motifs.[3][7] For instance, triazoles can act as mimics for β-turns or stabilize α-helical and β-sheet structures.[3][7] The choice between a 1,4-disubstituted and a 1,5-disubstituted triazole, accessible through copper and ruthenium catalysis respectively, offers further control over the resulting geometry.[8][9]
Understanding the precise conformational impact of this substitution is paramount for rational drug design. The following sections will compare and contrast the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, supplemented by computational modeling.
Comparative Analysis of Conformational Probes
| Technique | Information Provided | Sample State | Strengths | Limitations |
| NMR Spectroscopy | Detailed 3D structure in solution, dynamics, intermolecular interactions | Solution | Provides information on conformational ensembles and dynamics in a physiologically relevant state. | Structure determination can be complex for larger peptides; requires soluble samples. |
| X-ray Crystallography | High-resolution 3D structure in the solid state | Crystalline Solid | Provides precise atomic coordinates and bond geometries.[10] | Crystal packing forces can influence conformation; requires high-quality crystals. |
| Circular Dichroism (CD) | Global secondary structure content (α-helix, β-sheet, random coil) | Solution | Rapid and requires small sample amounts; excellent for monitoring conformational changes.[11][12][13] | Provides low-resolution structural information; deconvolution of spectra can be ambiguous. |
| FTIR Spectroscopy | Secondary structure elements and hydrogen bonding patterns | Solid or Solution | Versatile sample requirements; sensitive to changes in hydrogen bonding.[14][15][16][17][18] | Overlapping amide I band components can complicate spectral interpretation. |
| Computational Modeling | Theoretical prediction of stable conformers and energetic landscapes | In silico | Complements experimental data; allows for systematic exploration of conformational space.[19][20][21] | Accuracy is dependent on the force field and computational method used. |
In-Depth Methodological Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Solution Conformations
NMR spectroscopy is arguably the most powerful technique for determining the three-dimensional structure and dynamics of triazole-modified peptides in solution, mimicking their physiological environment.[22] By analyzing various NMR parameters, one can deduce inter-proton distances, dihedral angles, and hydrogen bonding patterns.[22]
-
Sample Preparation: Dissolve the purified triazole-peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 0.5-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to assess sample purity, concentration, and the presence of any major conformational heterogeneity.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for molecules with slower tumbling) or ROESY (for molecules with intermediate tumbling) spectrum with a mixing time of 150-300 ms.[23] This experiment reveals through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, an HSQC spectrum provides correlations between protons and their directly attached carbons, aiding in resonance assignment.
-
¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment is invaluable for probing the backbone amide environment and monitoring hydrogen bonding.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and heteroatom resonances.
-
Structure Calculation:
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to derive inter-proton distance restraints.
-
Measure coupling constants (e.g., ³J(HNHα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
-
Use the assigned chemical shifts, distance restraints, and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of low-energy structures that satisfy the experimental restraints. The quality of the final ensemble is assessed using metrics like RMSD and Ramachandran plot analysis.
-
The analysis of NOE patterns involving the triazole ring protons and adjacent amino acid residues provides direct evidence of the local conformation induced by the triazole linkage.[24] For example, the presence of a NOE between the triazole C5-H and a backbone NH proton can indicate a specific turn-like structure.[3]
X-ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.[10][25] While this may not always reflect the dynamic nature in solution, it offers unparalleled precision in defining bond lengths, bond angles, and the overall molecular architecture, including the precise geometry of the triazole ring and its influence on the peptide backbone.[9][10]
-
Crystallization: This is often the most challenging step. The purified triazole-peptide is dissolved in a suitable solvent, and various crystallization techniques (e.g., vapor diffusion, slow evaporation) are screened to obtain single crystals of sufficient size and quality.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to improve the fit and obtain the final structure.
-
Structure Validation: The final refined structure is validated using crystallographic R-factors and by checking for geometric reasonability (bond lengths, angles, etc.).
X-ray structures of triazole-containing peptides have been instrumental in visualizing how these linkages can mimic disulfide bonds or induce specific secondary structures.[9] The crystal structure provides definitive proof of the conformation adopted in the solid state, which can then be compared with solution-state data from NMR.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid
For researchers engaged in peptide synthesis and bioconjugation, (S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a valuable reagent. Its unique structure, combining a protected amino acid with a versatile azide handle, enables innovative approaches in drug development and materials science. However, the very feature that makes it chemically useful—the azide group—also classifies it as a potentially hazardous material that demands rigorous and informed disposal procedures.
This guide provides an essential framework for the safe handling and disposal of this compound and its associated waste streams. The protocols detailed here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain a safe research environment.
Core Hazard Assessment: Understanding the Risk
The disposal protocol for any chemical is dictated by its intrinsic hazards. For this compound, the primary concern is the azide functional group (-N₃) . Organic azides are high-energy molecules and must be treated with respect.[1][2]
Key Hazards to Consider:
-
Potential for Explosive Decomposition: Organic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[1][2] While this specific molecule has a favorable carbon-to-nitrogen ratio, making it more stable than smaller azides, the potential hazard remains.[1]
-
Formation of Highly Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, silver, and mercury to form extremely shock-sensitive and explosive salts.[2][3] This is the critical reason why azide-containing waste must never be poured down the drain, as it can react with metal plumbing.[2][4]
-
Generation of Toxic & Explosive Hydrazoic Acid: Contact with strong acids can protonate the azide, forming hydrazoic acid (HN₃), which is highly toxic and explosive.[1][3]
-
Reactivity with Solvents: Azides should not be mixed with halogenated solvents like dichloromethane (DCM) or chloroform, as this can form dangerously explosive di- and tri-azidomethane compounds.[1][3]
The Safety Data Sheet (SDS) for this compound also identifies it as a skin, eye, and respiratory irritant.[5][6]
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[6] |
| Eye Irritation | H319 | Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[6] |
The Golden Rules of Azide Waste Management
Before initiating any disposal procedure, every member of the laboratory must internalize these four non-negotiable rules:
-
NEVER Dispose of Azides Down the Sink: This is the most critical rule to prevent the formation of explosive metal azides in plumbing.[4]
-
SEGREGATE Azide Waste: All azide-containing waste must be collected in dedicated, clearly labeled waste containers, separate from all other chemical waste streams.[1][2][7]
-
AVOID Incompatibles: Never mix azide waste with acids, heavy metal salts, or halogenated solvents.[1][8]
-
USE Non-Metal Tools: When handling solid azides, use plastic, ceramic, or glass spatulas to avoid scratching surfaces and generating friction, and to prevent the formation of metal azides.[1][7]
Step-by-Step Waste Collection and Disposal Protocol
All waste generated from the handling and use of this compound must be treated as hazardous chemical waste. Follow this systematic approach for segregation and collection.
Solid Waste Disposal
This stream includes expired or unused solid reagents, contaminated weighing papers, and disposable personal protective equipment (PPE) like gloves.
-
Designate a Container: Use a clearly labeled, sealable container, such as a plastic pail with a lid or a sturdy, wide-mouth plastic bottle.[9]
-
Labeling: Affix a "Hazardous Waste" label to the container.[10] Clearly write the full chemical name: "this compound Contaminated Solid Waste." Do not use abbreviations.
-
Collection: Carefully place all solid waste into this container. Minimize the generation of dust.
-
Storage: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
Liquid Waste Disposal
This stream includes reaction mixtures, solutions (e.g., in DMF), and solvent rinses from glassware.
-
Designate a Container: Use a dedicated, chemically compatible (e.g., HDPE or glass) solvent waste container with a screw-top cap.[12]
-
Labeling: Affix a "Hazardous Waste" label.[10] List all components and their approximate percentages. For example:
-
This compound (~5%)
-
Dimethylformamide (DMF) (~90%)
-
Piperidine (~5%)
-
Water (<1%)
-
-
Collection: Pour liquid waste carefully into the container using a funnel.
-
Storage: Keep the container tightly sealed and stored in secondary containment (e.g., a plastic tub) within the SAA to prevent spills.[9][11] Ensure it is segregated from acidic waste streams.[8]
Disposal of Empty Reagent Containers
Empty containers that held the pure chemical must also be handled as hazardous waste due to residual material.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate: The first rinse must be collected and added to your hazardous liquid azide waste container.[13] Subsequent rinses can typically be managed in the same way.
-
Deface Label: Completely remove or deface the original manufacturer's label on the rinsed container.[14]
-
Final Disposal: Dispose of the rinsed, unlabeled container according to your institution's guidelines for clean glassware or plastic recycling.
Chemical Deactivation (Quenching): A Word of Caution
Protocols exist for the chemical destruction of simple inorganic azides, such as sodium azide, using nitrous acid (generated from sodium nitrite and acid).[3][4][15][16] However, from a senior scientific and safety perspective, this is NOT recommended as a routine disposal method for complex organic azides in a research setting.
The reasons are twofold:
-
Hazardous Byproducts: The reaction itself produces toxic nitric oxide (NO) gas.[15] Furthermore, in the presence of organic solvents like DMF, the reaction conditions can generate highly carcinogenic nitrosamines.[15]
-
Incomplete Reaction Risk: The efficacy of this quench for a complex molecule like this compound is not guaranteed without specific validation, posing a risk of releasing unreacted azide into the waste stream.
Therefore, the most trustworthy and authoritative approach is to collect all azide waste for professional disposal without attempting chemical deactivation.
Final Disposal: EHS Handover
Once your hazardous waste containers are full, or if they have been accumulating for a period defined by your institution (typically 6-12 months), they must be handed over for final disposal.
-
Ensure Proper Labeling: Double-check that all labels are complete, accurate, and legible.
-
Seal Containers: Confirm that all caps are tightly sealed.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[9][12] Follow their specific procedures for request submission and handover.
Visual Workflow: Decision Process for Disposal
The following diagram outlines the critical decision-making and segregation steps for managing waste from this compound.
Caption: Disposal workflow for this compound.
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Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them . (2022). National Institutes of Health (NIH). [Link]
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of (S)-5-Azido-2-(Fmoc-amino)pentanoic Acid
For Immediate Reference: Key Safety Imperatives
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid is a valuable reagent in peptide synthesis and drug development, but its azide functional group necessitates stringent safety protocols. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of rapid decomposition or explosion.[1][2] This guide provides essential, actionable information for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound, thereby fostering a secure and productive laboratory environment.
Hazard Assessment and Risk Mitigation
Before commencing any work with this compound, a thorough understanding of its potential hazards is crucial. The primary risks associated with this compound are:
-
Explosive Potential: Like many organic azides, this compound is potentially explosive.[1] The risk of explosive decomposition increases with exposure to heat, shock, friction, or light.[2]
-
Toxicity: The azide ion is toxic, with a toxicity profile similar to that of cyanide.[3] While the toxicity of the intact molecule is specified as causing skin, eye, and respiratory irritation, it is prudent to handle it with care to avoid any potential for systemic toxicity.[4][5]
-
Irritant Properties: The Safety Data Sheet (SDS) for this compound classifies it as a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335).[4]
To mitigate these risks, a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of PPE are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety goggles with side shields or a face shield.[6] | Double-gloving: Nitrile inner glove with a thicker nitrile or neoprene outer glove.[7] | Flame-resistant lab coat.[8] | Required if handling outside a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[8][9] |
| Dissolving and Solution Handling | Safety goggles. A face shield is recommended if there is a splash hazard.[6] | Double-gloving as above. | Flame-resistant lab coat. | Work should be performed in a certified chemical fume hood.[7] |
| Reaction Setup and Monitoring | Safety goggles and a face shield, especially for reactions under pressure or at elevated temperatures.[6] | Double-gloving as above. | Flame-resistant lab coat. | All operations should be conducted within a chemical fume hood. |
| Waste Disposal and Decontamination | Safety goggles and a face shield. | Double-gloving as above. | Flame-resistant lab coat. A chemical-resistant apron is recommended.[10] | All operations should be conducted within a chemical fume hood. |
Engineering and Administrative Controls: Creating a Safe Workspace
Engineering and administrative controls are fundamental to a safe laboratory environment.
-
Chemical Fume Hood: All work with this compound, especially when handling the solid or running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Blast Shield: For reactions involving heating or scaling up, the use of a blast shield is mandatory.[7][11]
-
Restricted Access: The area where the compound is being used should be clearly marked, and access should be restricted to authorized personnel.
-
Avoid Incompatible Materials:
-
Metals: Do not use metal spatulas or stir bars, as they can form shock-sensitive metal azides.[2][12] Use plastic or ceramic utensils.
-
Chlorinated Solvents: Avoid the use of chlorinated solvents such as dichloromethane and chloroform, which can react with azides to form explosive di- and tri-azidomethane.[1][3]
-
Acids: Do not mix with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[2]
-
Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk.
Preparation and Weighing
-
Gather all necessary PPE and materials before starting.
-
Ensure the chemical fume hood is functioning correctly.
-
Place a plastic weighing boat on a tared analytical balance.
-
Using a plastic or ceramic spatula, carefully transfer the desired amount of the solid compound to the weighing boat. Avoid creating dust.
-
If weighing directly into a reaction vessel, do so within the fume hood.
-
Clean any spills on the balance immediately with a damp cloth, which should then be treated as hazardous waste.
Dissolution and Reaction Setup
-
In the chemical fume hood, add the solvent to the solid compound slowly and with stirring.
-
If the dissolution is exothermic, cool the vessel in an ice bath.
-
Set up the reaction apparatus behind a blast shield.
-
Avoid ground glass joints where possible to minimize friction. If their use is unavoidable, ensure they are well-lubricated and handled with care.[7]
Storage and Transportation
Proper storage is critical to maintaining the stability of this compound.
-
Storage Conditions: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator at 2-8°C, and protected from light.[4]
-
Labeling: The container must be clearly labeled with the chemical name, CAS number (1097192-04-5), and appropriate hazard warnings.[4]
-
Inventory Management: Maintain a detailed inventory of the compound, including the date of receipt and the date the container was first opened.[13]
-
Transportation: When moving the compound within the laboratory, use a secondary container to prevent spills.
Emergency Procedures: Spill and Exposure Response
Prompt and correct action during an emergency can significantly mitigate harm.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's environmental health and safety (EHS) office.
-
Prevent entry to the affected area.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan: Quenching and Waste Management
Azide-containing waste must never be disposed of down the drain due to the risk of forming explosive metal azides in the plumbing.[14]
Quenching Procedure for Residual Azides
For residual azide in reaction mixtures or aqueous washes, a chemical quenching process is required. This should be performed in a chemical fume hood.
-
Dilute the azide-containing solution with water to a concentration of no more than 5%.
-
In a three-necked flask equipped with a stirrer and a dropping funnel, cool the solution in an ice bath.
-
With vigorous stirring, slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide.[7][15]
-
After the addition of sodium nitrite, slowly add a 20% aqueous solution of sulfuric acid dropwise. The order of addition is critical to prevent the formation of hydrazoic acid.[7]
-
Continue adding acid until the solution is acidic (test with pH paper) and gas evolution ceases.
-
Test for the presence of excess nitrite with starch-iodide paper (a blue color indicates completion). [16][15]
-
Neutralize the solution with a base (e.g., sodium hydroxide) before disposing of it as aqueous waste according to institutional guidelines.
Solid and Contaminated Waste
-
Solid Waste: Unused or expired this compound, contaminated weighing paper, and other solid materials should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated PPE must be disposed of as hazardous chemical waste.
Visualizing Safe Workflows
The following diagrams illustrate key decision-making processes for handling this compound.
Caption: Decision workflow for spill response.
Caption: Azide waste disposal workflow.
Conclusion
This compound is a powerful tool in chemical synthesis, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of hazard assessment, proper use of PPE and engineering controls, and adherence to established handling and disposal procedures, researchers can confidently and safely harness the synthetic potential of this valuable compound.
References
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Organic azide. (n.d.). In Wikipedia. Retrieved from [Link]
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- (S)-5-Azido-2-(Fmoc-amino)
- Fmoc-Nva(N3)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
